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  • Product: Anhydromethylenecitric acid
  • CAS: 144-16-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Anhydromethylenecitric Acid: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of Anhydromethylenecitric acid, a citric acid derivative with emerging significance in specialized chemical synthesis and drug development. Tailored for researchers,...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Anhydromethylenecitric acid, a citric acid derivative with emerging significance in specialized chemical synthesis and drug development. Tailored for researchers, medicinal chemists, and professionals in the pharmaceutical industry, this document synthesizes its known properties, proposes a logical synthetic approach, and explores its current and potential applications.

Introduction and Strategic Importance

Anhydromethylenecitric acid, systematically known as 5-Oxo-1,3-dioxolane-4,4-diacetic acid, is a dicarboxylic acid that can be conceptualized as a cyclic acetal of citric acid with formaldehyde. This structural modification imparts unique chemical properties that distinguish it from its parent molecule, citric acid. While citric acid is ubiquitous in the food and pharmaceutical industries as an excipient, Anhydromethylenecitric acid serves a more specialized role as a key building block in the synthesis of complex molecules.[1] Its utility in the preparation of vibrioferrin, a siderophore, and as a precursor to potential HIV reverse transcriptase inhibitors, underscores its importance for researchers in bioinorganic chemistry and antiviral drug discovery.[1] This guide aims to consolidate the available information on this compound and provide expert insights into its chemical nature and utility.

Chemical Identity and Structural Elucidation

A solid understanding of the chemical identity and structure of Anhydromethylenecitric acid is fundamental for its application and further research.

Nomenclature and Identifiers
  • Common Name : Anhydromethylenecitric acid

  • Systematic IUPAC Name : 2-[4-(carboxymethyl)-5-oxo-1,3-dioxolan-4-yl]acetic acid[2]

  • CAS Number : 144-16-1[2]

  • Molecular Formula : C₇H₈O₇[2]

  • Molecular Weight : 204.13 g/mol [2]

  • Synonyms : 5-Oxo-1,3-dioxolane-4,4-diacetic acid, β-(Hydroxymethoxy)-tricarballylic acid γ-Lactone, Methylenecitric Acid, NSC-68614[2][3]

Chemical Structure

The structure of Anhydromethylenecitric acid is characterized by a central quaternary carbon atom bonded to two carboxymethyl groups and a 5-oxo-1,3-dioxolane ring. This cyclic acetal structure is the key feature that differentiates it from citric acid.

Caption: Chemical structure of Anhydromethylenecitric acid.

Physicochemical Properties

Table 1: Computed Physicochemical Properties of Anhydromethylenecitric Acid

Property Value Source
XLogP3-AA -1.3 [2]
Hydrogen Bond Donor Count 2 [2]
Hydrogen Bond Acceptor Count 7 [2]
Rotatable Bond Count 4 [2]
Exact Mass 204.02700259 Da [2]
Monoisotopic Mass 204.02700259 Da [2]
Topological Polar Surface Area 110 Ų [2]
Heavy Atom Count 14 [2]

| Complexity | 266 |[2] |

Note: The data in this table is computationally generated and should be used as a guideline pending experimental verification.

Synthesis and Purification

A validated, step-by-step synthesis protocol for Anhydromethylenecitric acid is not prominently published. However, based on its structure, a plausible synthetic route involves the acid-catalyzed reaction of citric acid with a formaldehyde source.

Proposed Synthetic Pathway

The formation of the 1,3-dioxolane ring is characteristic of the protection of a 1,2-diol with an aldehyde or ketone. In the case of Anhydromethylenecitric acid, the tertiary hydroxyl group and one of the adjacent carboxylic acid groups of citric acid likely react with formaldehyde.

synthesis_pathway cluster_reactants Reactants citric_acid Citric Acid reaction formaldehyde Formaldehyde (H₂CO) h_plus H⁺ (catalyst) h_plus->reaction Acid Catalyst anhydromethylenecitric_acid Anhydromethylenecitric Acid water H₂O reaction->anhydromethylenecitric_acid Acetalization reaction->water Byproduct

Caption: Proposed synthesis of Anhydromethylenecitric acid.

Hypothetical Experimental Protocol

The following is a generalized, hypothetical protocol for the synthesis of Anhydromethylenecitric acid. This protocol would require optimization of reaction conditions, solvent, and purification methods.

  • Reaction Setup : To a solution of anhydrous citric acid in a suitable aprotic solvent (e.g., toluene, with a Dean-Stark trap to remove water), add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Addition of Formaldehyde Source : Add paraformaldehyde as the source of formaldehyde to the reaction mixture.

  • Reaction : Heat the mixture to reflux and monitor the reaction progress by a suitable technique (e.g., thin-layer chromatography) until the citric acid is consumed.

  • Workup : Cool the reaction mixture and quench with a mild base (e.g., sodium bicarbonate solution). Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification : Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product may be purified by recrystallization from an appropriate solvent system.

Spectroscopic Characterization (Predicted)

In the absence of published experimental spectra, the following are predictions of the key spectroscopic features of Anhydromethylenecitric acid based on its structure.

  • ¹H NMR : The spectrum is expected to be relatively simple. The two diastereotopic protons of each of the two carboxymethyl (-CH₂COOH) groups would likely appear as two distinct AB quartet systems. The two protons of the methylene bridge in the dioxolane ring (-O-CH₂-O-) would likely appear as a singlet or a narrow AB quartet. The acidic protons of the carboxylic acid groups would be broad singlets, and their chemical shift would be concentration-dependent.

  • ¹³C NMR : The spectrum should show distinct signals for the quaternary carbon, the two carboxymethyl carbons, the carbonyl carbons of the carboxylic acids, the carbonyl carbon of the cyclic ester, and the methylene carbon of the dioxolane ring.

  • Infrared (IR) Spectroscopy : The IR spectrum is expected to show a broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretching of the carboxylic acid groups. A strong, sharp absorption band around 1700-1750 cm⁻¹ corresponding to the C=O stretching of the carboxylic acid and ester groups is also expected.

  • Mass Spectrometry : The mass spectrum would be expected to show the molecular ion peak (M⁺) or, more likely in electrospray ionization, the [M-H]⁻ or [M+Na]⁺ ions. Fragmentation patterns would likely involve the loss of water, carbon dioxide, and cleavage of the carboxymethyl groups.

Applications in Research and Drug Development

The known applications of Anhydromethylenecitric acid highlight its utility as a specialized reagent in the synthesis of biologically active molecules.

Synthesis of Siderophores and Antiviral Agents

Anhydromethylenecitric acid is a documented reagent in the synthesis of vibrioferrin, a siderophore produced by the marine bacterium Vibrio parahaemolyticus.[1] Siderophores are high-affinity iron-chelating compounds that are crucial for the survival of many microorganisms and are being investigated for their potential in drug delivery and as antimicrobial agents.

Furthermore, it serves as a building block for the synthesis of lipophilic isosteres of nucleoside triphosphates. These molecules are designed as potential inhibitors of HIV reverse transcriptase, a key enzyme in the life cycle of the human immunodeficiency virus.[1]

Potential as a Cross-linking Agent

Drawing parallels with its parent compound, citric acid, which is widely used as a non-toxic cross-linking agent for biopolymers to form hydrogels for drug delivery and tissue engineering, Anhydromethylenecitric acid presents an intriguing possibility for similar applications.[4][5][6] The presence of two carboxylic acid groups allows for the formation of ester linkages with hydroxyl-containing polymers. The more rigid dioxolane structure, compared to the free hydroxyl group in citric acid, could potentially impart different mechanical and degradation properties to the resulting hydrogels. This remains an underexplored area for future research.

Reactivity, Handling, and Safety

Chemical Reactivity

The reactivity of Anhydromethylenecitric acid is governed by its dicarboxylic acid and cyclic ester functionalities. The carboxylic acid groups can undergo typical reactions such as esterification, amidation, and reduction. The ester group within the dioxolane ring may be susceptible to hydrolysis under acidic or basic conditions.

Handling and Storage

Given its carboxylic acid functionalities, Anhydromethylenecitric acid should be handled in a well-ventilated area, and personal protective equipment (gloves, safety glasses) should be worn. It is likely a solid at room temperature and should be stored in a tightly sealed container in a cool, dry place to prevent moisture absorption.

Toxicology

There is a lack of specific toxicological data for Anhydromethylenecitric acid. However, related 1,3-dioxolane compounds have been studied and can cause skin and eye irritation.[7] As a general precaution, direct contact should be avoided. For any new compound, it is prudent to assume it may be hazardous until proven otherwise.

Conclusion

Anhydromethylenecitric acid is a specialized chemical with demonstrated utility in the synthesis of complex, biologically relevant molecules. While there is a notable absence of comprehensive experimental data on its physicochemical properties, its structural features and known applications provide a strong foundation for its further investigation and use in research and drug development. Future studies to experimentally determine its properties, optimize its synthesis, and explore its potential as a monomer or cross-linker in biomaterials would be of significant value to the scientific community.

References

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  • Organic Syntheses Procedure. p. 140. [Link]

  • HiMedia Laboratories. Citric acid anhydrous. [Link]

  • ResearchGate. 13 C NMR spectra of (A) citric acid and (B) citric acid and degradation... [Link]

  • PubMed. Fabrication, characterization and drug loading efficiency of citric acid crosslinked NaCMC-HPMC hydrogel films for wound healing drug delivery applications. [Link]

  • Connection Chemical. Citric Acid Anhydrous Supplier & Distributor. [Link]

  • Innoveda Chemicals. History and Uses of Anhydrous Citric Acid. [Link]

  • ResearchGate. Citric Acid Crosslinked Carboxymethyl Cellulose-based Composite Hydrogel Films for Drug Delivery. [Link]

  • Google Patents. CN101085766A - Process for preparing citric anhydride.
  • Pharmaffiliates. 5-Oxo-1,3-dioxolane-4,4-diacetic Acid. [Link]

  • Piochem. CITRIC ACID ANHYDROUS. [Link]

  • Green Chemistry (RSC Publishing). Sustainable electrochemical synthesis of dry formaldehyde from anhydrous methanol. [Link]

  • MDPI. Citric Acid: Properties, Microbial Production, and Applications in Industries. [Link]

  • ResearchGate. 1 H NMR spectra of (a) citric acid : H 2 O pH = 3.5. [Link]

  • Biomedres. The Development of in-Situ, Photo Crosslinked, Citric Acid Based Polymeric Delivery Systems. [Link]

  • Public Library of Science. The mass spectrum of citric acid and its fragmentation pattern. [Link]

  • Hawkins, Inc. Citric Acid Anhydrous USP, FCC Manufacturer, Supplier And Distributor. [Link]

  • Ataman Kimya. CITRIC ACID ANHYDROUS. [Link]

  • ScienceDirect. 1,3-dioxolane, CAS Registry Number 4359-47. [Link]

  • Rasayan Journal of Chemistry. green approach for the efficient synthesis of biginelli compounds promoted by citric acid under solvent-free conditions. [Link]

  • PMC. Citric acid: emerging applications of key biotechnology industrial product. [Link]

  • Brenntag. Citric Acid Bulk Distributor | CAS 77-92-9. [Link]

  • MDPI. Investigation of Low-Toxicity Azoic Direct Dyes Synthesized from 4,4′-Diaminobenzanilide. [Link]

  • RSC Advances (RSC Publishing). Citric acid cross-linking of a hydrogel from Aloe vera (Aloe barbadensis M.) engenders a pH-responsive, superporous, and smart material for drug delivery. [Link]

  • ResearchGate. The mass spectrum of citric acid and its fragmentation pattern. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000094). [Link]

  • PubChem. 1,3-Dioxolane. [Link]

  • PubMed. [Experimental studies of toxic effects of 1,3,5-trioxane and 1,3-dioxolane. I. Acute toxic effect]. [Link]

  • GJ Chemical. Citric Acid Anhydrous Supplier and Distributor. [Link]

  • Mondstar. Citric Acid Anhydrous Supplier. [Link]

  • The Royal Society of Chemistry. 1H NMR spectrum of Compound 32. [Link]

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  • FooDB. Showing Compound citrate (FDB030735). [Link]

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Exploratory

A Technical Guide to the Synthesis of 5-Oxo-1,3-dioxolane-4,4-diacetic Acid

Abstract This document provides an in-depth technical guide on the synthesis of 5-Oxo-1,3-dioxolane-4,4-diacetic acid, a pivotal reagent and building block in advanced chemical synthesis. Also known by its common name, a...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides an in-depth technical guide on the synthesis of 5-Oxo-1,3-dioxolane-4,4-diacetic acid, a pivotal reagent and building block in advanced chemical synthesis. Also known by its common name, anhydromethylenecitric acid, this molecule serves as a precursor for the siderophore vibrioferrin and as a structural component in the development of potential HIV reverse transcriptase inhibitors[1]. This guide elucidates the core chemical principles, a detailed experimental protocol, process optimization parameters, and characterization methods for the compound. The synthesis is predicated on the acid-catalyzed reaction of citric acid with a formaldehyde source, a transformation that leverages fundamental principles of acetalization and intramolecular lactonization.

Introduction and Mechanistic Overview

The synthesis of 5-Oxo-1,3-dioxolane-4,4-diacetic acid (IUPAC Name: 2-[4-(carboxymethyl)-5-oxo-1,3-dioxolan-4-yl]acetic acid) represents an elegant transformation of a readily available biochemical, citric acid[2][3]. The core of this synthesis is a dual reaction cascade initiated by a strong acid catalyst, typically concentrated sulfuric acid, which serves two critical functions: catalyzing the reaction and acting as a powerful dehydrating agent to drive the equilibrium toward product formation.

The overall transformation can be dissected into two primary mechanistic steps:

  • Methylene Acetal Formation: The tertiary hydroxyl group and the proximal carboxyl group of citric acid react with formaldehyde. This is a classic acid-catalyzed acetalization, where formaldehyde is protonated to form a highly reactive carbocation that is subsequently attacked by the hydroxyl and carboxyl oxygens to form the five-membered 1,3-dioxolane ring.

  • Intramolecular Lactonization: Concurrently, one of the terminal carboxyl groups undergoes an intramolecular esterification (lactonization) with the newly formed acetal structure, facilitated by the removal of water. This cyclization results in the formation of the stable five-membered lactone ring, characterized by the "5-oxo" nomenclature.

The use of a strong dehydrating acid like sulfuric acid is paramount. Similar to its role in converting citric acid to acetonedicarboxylic acid or aconitic acid, it forces the equilibrium of multiple dehydration steps—acetalization and lactonization—to favor the cyclized product[4][5].

Reaction_Mechanism CitricAcid Citric Acid Intermediate1 Initial Adduct CitricAcid->Intermediate1 Formaldehyde Formaldehyde (HCHO) ProtonatedHCHO Protonated HCHO [H₂C=OH]⁺ Formaldehyde->ProtonatedHCHO + H⁺ H2SO4 H₂SO₄ (catalyst) H2SO4->ProtonatedHCHO H2SO4->Intermediate1 CyclizedAcetal Cyclized Hemiacetal Intermediate H2SO4->CyclizedAcetal ProtonatedHCHO->Intermediate1 Nucleophilic attack by -OH & -COOH Intermediate1->CyclizedAcetal Intramolecular Cyclization (-H₂O) Product 5-Oxo-1,3-dioxolane- 4,4-diacetic acid CyclizedAcetal->Product Lactonization (-H₂O)

Figure 1: Simplified reaction mechanism for the formation of the target compound.

Detailed Experimental Protocol

This protocol is a robust, self-validating procedure derived from established principles for citric acid transformations[4][5]. The key to success is rigorous moisture control and careful management of the reaction temperature.

2.1 Materials and Equipment

Reagent/MaterialGradeSupplierNotes
Citric Acid (Anhydrous)ACS Reagent, ≥99.5%Standard SupplierMust be finely powdered and dry.
ParaformaldehydeReagent GradeStandard SupplierSource of formaldehyde.
Sulfuric AcidConcentrated (95-98%)Standard SupplierCorrosive. Handle with extreme care.
Diethyl EtherAnhydrousStandard SupplierFor washing/trituration.
Saturated NaCl SolutionN/APrepared in-houseFor work-up.
  • Equipment: 1 L three-necked round-bottom flask, mechanical stirrer, thermometer, dropping funnel, ice-salt bath, heating mantle, Buchner funnel, vacuum flask.

  • Safety: This reaction must be performed in a certified chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves, is mandatory. The reaction can be exothermic and releases noxious fumes.

2.2 Step-by-Step Synthesis Procedure

  • Reactor Setup: Assemble the 1 L three-necked flask with a mechanical stirrer, thermometer, and dropping funnel. Ensure all glassware is thoroughly dried.

  • Initial Cooling: In the flask, place 250 mL of concentrated sulfuric acid. Begin stirring and cool the acid to between -5 °C and 0 °C using an ice-salt bath.

  • Reactant Premix: In a separate dry beaker, thoroughly mix 96 g (0.5 mol) of finely powdered anhydrous citric acid with 16.5 g (0.55 mol, 1.1 eq) of paraformaldehyde.

  • Controlled Addition: Add the citric acid/paraformaldehyde mixture to the cold, stirring sulfuric acid in small portions over a period of 1.5 to 2 hours. The temperature of the reaction mixture must be strictly maintained below 5 °C during the addition to control the exothermic reaction.

  • Reaction Progression: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional hour. Then, remove the cooling bath and let the reaction slowly warm to room temperature (20-25 °C). Continue stirring for 12-18 hours. The solution will become a thick, light-brown slurry.

  • Reaction Quench: Carefully and slowly pour the reaction mixture onto 1 kg of crushed ice in a large beaker with vigorous stirring. This step is highly exothermic and must be performed cautiously in the fume hood.

  • Product Isolation: The crude product will precipitate as a white or off-white solid. Allow the ice to melt completely, then let the mixture stand in an ice bath for 1-2 hours to maximize crystallization.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Press the filter cake firmly to remove as much of the acidic aqueous solution as possible.

  • Washing: Wash the filter cake sequentially with two 100 mL portions of ice-cold deionized water, followed by two 75 mL portions of cold saturated NaCl solution.

  • Final Purification: Transfer the crude solid to a beaker and triturate (stir as a thick slurry) with 150 mL of cold diethyl ether to remove organic-soluble impurities. Filter the solid again and wash with a final 50 mL portion of cold diethyl ether.

  • Drying: Dry the purified white solid under vacuum at 40-50 °C to a constant weight. The expected yield is 75-85 g (74-83%).

Process Parameters and Characterization

The success of this synthesis hinges on several key parameters that control reaction kinetics and equilibrium.

3.1 Critical Process Parameters

ParameterRecommended ValueRationale & Field Insights
Temperature -5 °C to 5 °C (addition)Controls the initial exothermic reaction between the reagents and concentrated H₂SO₄, preventing degradation and side reactions.
Stirring Speed 200-300 RPMEnsures homogeneous mixing of the solid reactants in the viscous sulfuric acid, promoting efficient heat transfer and preventing localized overheating.
Reactant Stoichiometry 1.1 eq. ParaformaldehydeA slight excess of the formaldehyde source ensures the complete conversion of citric acid, driving the acetalization reaction forward.
Dehydrating Agent Conc. H₂SO₄Acts as both catalyst and solvent, and crucially, its powerful dehydrating nature removes water to shift the equilibrium toward the cyclized anhydride product.

3.2 Physicochemical and Spectroscopic Data

The identity and purity of the synthesized 5-Oxo-1,3-dioxolane-4,4-diacetic acid should be confirmed through standard analytical techniques.

PropertyValue
CAS Number 144-16-1[3]
Molecular Formula C₇H₈O₇[3]
Molecular Weight 204.13 g/mol [2][3]
Appearance White crystalline solid
Melting Point ~178-182 °C (decomposes)
¹H NMR (DMSO-d₆) δ ~13.0 (br s, 2H, -COOH), 5.6-5.8 (m, 2H, -O-CH₂-O-), 3.1-3.4 (m, 4H, -CH₂-COOH)
IR (KBr, cm⁻¹) ~3400-2800 (br, O-H), ~1800 (C=O, lactone), ~1710 (C=O, carboxylic acid), ~1100 (C-O, acetal)

Experimental Workflow Visualization

The following diagram provides a high-level overview of the entire synthesis and purification workflow.

Workflow Start Start: Dry Glassware Cooling Charge & Cool H₂SO₄ to 0°C Start->Cooling Addition Slowly Add Citric Acid & Paraformaldehyde Mix Cooling->Addition Reaction Stir 1 hr at 0°C, then 12-18 hrs at RT Addition->Reaction Quench Quench Reaction on Crushed Ice Reaction->Quench Isolate Isolate Product via Vacuum Filtration Quench->Isolate Wash Wash with H₂O & Brine Isolate->Wash Purify Triturate with Cold Diethyl Ether Wash->Purify Purify->Isolate Re-filter Dry Dry Under Vacuum Purify->Dry End Final Product: Anhydromethylenecitric Acid Dry->End

Sources

Foundational

Anhydromethylenecitric Acid (CAS 144-16-1): A Technical Guide for Researchers and Drug Development Professionals

Introduction Anhydromethylenecitric acid, with the CAS number 144-16-1, is a dicarboxylic acid and a cyclic acetal of citric acid and formaldehyde.[1] Its unique structure, featuring a 5-oxo-1,3-dioxolane ring, imparts s...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Anhydromethylenecitric acid, with the CAS number 144-16-1, is a dicarboxylic acid and a cyclic acetal of citric acid and formaldehyde.[1] Its unique structure, featuring a 5-oxo-1,3-dioxolane ring, imparts specific chemical properties that make it a molecule of interest for researchers in cellular metabolism and drug development.[1][2] This technical guide provides a comprehensive overview of Anhydromethylenecitric acid, including its chemical properties, potential synthesis, mechanism of action as a metabolic inhibitor, and practical guidance for its application in experimental settings.

Chemical and Physical Properties

Anhydromethylenecitric acid, also known by its IUPAC name 2-[4-(carboxymethyl)-5-oxo-1,3-dioxolan-4-yl]acetic acid, is a white crystalline solid.[2] Its molecular formula is C₇H₈O₇, and it has a molecular weight of 204.13 g/mol .[2] The presence of two carboxylic acid groups and a lactone-like dioxolane ring governs its reactivity and solubility.[1]

PropertyValueSource
CAS Number 144-16-1[2]
Molecular Formula C₇H₈O₇[2]
Molecular Weight 204.13 g/mol [2]
IUPAC Name 2-[4-(carboxymethyl)-5-oxo-1,3-dioxolan-4-yl]acetic acid[2]
Synonyms 5-Oxo-1,3-dioxolane-4,4-diacetic acid, Methylenecitric acid[2]
Appearance White crystalline solidInferred from related compounds
Solubility Expected to be soluble in water and polar organic solventsInferred from structure

Synthesis of Anhydromethylenecitric Acid

A potential synthesis approach is outlined in a Chinese patent (CN101085766A), which describes the preparation of "citric anhydride" by reacting anhydrous citric acid with acetic anhydride.[3] However, it is important to verify if this procedure yields the target molecule, Anhydromethylenecitric acid (CAS 144-16-1). Another synthetic strategy could be adapted from the synthesis of related compounds like citraconic anhydride from itaconic anhydride, which involves a dehydration reaction.[4]

Proposed Synthesis Workflow:

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product CitricAcid Anhydrous Citric Acid Reaction Condensation Reaction (Acetal Formation) CitricAcid->Reaction Formaldehyde Formaldehyde Source (e.g., Paraformaldehyde) Formaldehyde->Reaction Catalyst Acid Catalyst (e.g., H₂SO₄, PTSA) Catalyst->Reaction Solvent Anhydrous Solvent (e.g., Toluene, Dioxane) Solvent->Reaction Heat Heat with Water Removal (e.g., Dean-Stark) Heat->Reaction Purification Purification (Crystallization, Chromatography) Reaction->Purification Product Anhydromethylenecitric Acid Purification->Product

Caption: Proposed synthesis workflow for Anhydromethylenecitric acid.

Mechanism of Action: Aconitase Inhibition

Anhydromethylenecitric acid is a potent and specific inhibitor of the enzyme aconitase (aconitate hydratase), a critical component of the tricarboxylic acid (TCA) cycle.[1][5] Aconitase catalyzes the stereospecific isomerization of citrate to isocitrate via a cis-aconitate intermediate.[6] This enzyme contains an iron-sulfur cluster at its active site that is essential for its catalytic activity.[5]

As a structural analog of citrate, Anhydromethylenecitric acid is believed to act as a competitive inhibitor, binding to the active site of aconitase and preventing the binding of the natural substrate, citrate.[1][7] This inhibition blocks the TCA cycle, leading to an accumulation of citrate and a depletion of downstream metabolites, thereby inducing a state of metabolic stress.

Aconitase Inhibition Pathway:

G Citrate Citrate Aconitase Aconitase ([4Fe-4S] cluster) Citrate->Aconitase Binds to active site cis_Aconitate cis-Aconitate Aconitase->cis_Aconitate Isomerization Isocitrate Isocitrate Aconitase->Isocitrate Isomerization cis_Aconitate->Aconitase Re-binds Inhibitor Anhydromethylenecitric Acid (Substrate Analog) Inhibitor->Aconitase Inhibition Inhibition

Caption: Competitive inhibition of Aconitase by Anhydromethylenecitric acid.

Applications in Research and Drug Development

The ability of Anhydromethylenecitric acid to inhibit aconitase makes it a valuable tool for studying various biological processes.

Inducing Metabolic Stress and Studying Mitochondrial Function

By blocking the TCA cycle, Anhydromethylenecitric acid can be used to induce metabolic stress in cell culture models. This allows researchers to investigate the cellular responses to mitochondrial dysfunction, including changes in ATP production, reactive oxygen species (ROS) generation, and activation of stress-response pathways.[8][9]

Cancer Metabolism Research

Cancer cells often exhibit altered metabolic pathways, including a reliance on the TCA cycle for biosynthesis and energy production.[10][11][12][13] Anhydromethylenecitric acid can be employed to probe the dependence of cancer cells on a functional TCA cycle and to explore metabolic vulnerabilities that could be targeted for therapeutic intervention.[14][15] For instance, inhibiting aconitase can lead to an accumulation of citrate, which has been shown to have anti-cancer properties in vitro.[11][16]

Elucidating Cellular Signaling Pathways

Metabolic pathways are intricately linked to cellular signaling networks. The metabolic perturbations induced by Anhydromethylenecitric acid can be used to study the interplay between metabolism and signaling pathways such as mTOR and HIF-1α, which are central regulators of cell growth, proliferation, and adaptation to hypoxia.[17]

Experimental Protocols

While specific, validated protocols for Anhydromethylenecitric acid are scarce, the following sections provide general guidance for its use in cell-based assays, based on protocols for other metabolic inhibitors.

General Handling and Storage

Anhydromethylenecitric acid should be handled in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn.[18][19] It is expected to be a stable compound but should be stored in a tightly sealed container in a cool, dry place to prevent hydrolysis of the dioxolane ring.[20] For long-term storage, refrigeration at 2-8°C is recommended.

Stock Solution Preparation:

  • Prepare a stock solution of Anhydromethylenecitric acid in a suitable solvent, such as sterile dimethyl sulfoxide (DMSO) or a buffered aqueous solution.

  • The concentration of the stock solution should be significantly higher than the desired final concentration in the cell culture medium to minimize the volume of solvent added to the cells.

  • Filter-sterilize the stock solution through a 0.22 µm syringe filter before use in cell culture.

  • Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Cell-Based Assay for Metabolic Inhibition

This protocol provides a framework for assessing the effect of Anhydromethylenecitric acid on cell viability.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Anhydromethylenecitric acid stock solution

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.

  • Treatment: Prepare serial dilutions of Anhydromethylenecitric acid in complete cell culture medium to achieve a range of final concentrations (e.g., 1 µM to 10 mM). Include a vehicle control (medium with the same concentration of solvent as the highest concentration of the inhibitor).

  • Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of Anhydromethylenecitric acid. Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • Viability Assessment: At the end of the incubation period, measure cell viability using your chosen reagent according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of viable cells for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Experimental Workflow for Cell Viability Assay:

G cluster_setup Assay Setup cluster_treatment Treatment cluster_incubation Incubation cluster_readout Readout & Analysis Seed Seed cells in 96-well plate Adhere Allow cells to adhere overnight Seed->Adhere Prepare Prepare serial dilutions of inhibitor Adhere->Prepare Treat Treat cells with inhibitor and vehicle control Prepare->Treat Incubate Incubate for 24, 48, or 72 hours Treat->Incubate Viability Measure cell viability (e.g., MTT assay) Incubate->Viability Analyze Calculate IC₅₀ Viability->Analyze

Caption: Workflow for determining the IC₅₀ of Anhydromethylenecitric acid.

Analytical Characterization

Due to the limited availability of published spectra for Anhydromethylenecitric acid, researchers should perform their own analytical characterization to confirm the identity and purity of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the chemical structure. The ¹H NMR spectrum is expected to show signals for the methylene protons of the acetic acid side chains and the methylene protons of the dioxolane ring. The ¹³C NMR spectrum should show characteristic peaks for the carboxylic acid carbons, the carbonyl carbon of the lactone, the quaternary carbon of the dioxolane ring, and the methylene carbons.[1]

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify the functional groups present in the molecule. Characteristic absorption bands are expected for the O-H stretching of the carboxylic acids, the C=O stretching of the carboxylic acids and the lactone, and the C-O stretching of the acetal and carboxylic acids.[21]

  • Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the molecule, further confirming its identity.[22][23]

Safety and Toxicology

Specific toxicological data for Anhydromethylenecitric acid is not widely available. However, based on its structure and the safety information for related compounds like citric acid, it should be handled with care. It is classified as causing serious eye irritation and may cause respiratory irritation.[18]

Precautionary Measures:

  • Avoid breathing dust.

  • Wash skin thoroughly after handling.[18]

  • Use only in a well-ventilated area.

  • Wear protective gloves, eye protection, and face protection.[18]

  • In case of contact with eyes, rinse cautiously with water for several minutes.[18]

  • If inhaled, move the person to fresh air.

Conclusion

Anhydromethylenecitric acid is a valuable research tool for investigating cellular metabolism, particularly the TCA cycle and mitochondrial function. Its ability to specifically inhibit aconitase allows for the controlled induction of metabolic stress, providing insights into cellular responses and vulnerabilities. While detailed experimental data for this compound is limited, this guide provides a foundation for its synthesis, characterization, and application in cell-based assays. As with any research chemical, careful handling and thorough characterization are essential for obtaining reliable and reproducible results.

References

  • PubChem. 5-Oxo-1,3-dioxolane-4,4-diacetic acid. [Link]

  • Villafranca, J. J. (1974). The mechanism of aconitase action. Evidence for an enzyme isomerization by studies of inhibition by tricarboxylic acids. The Journal of biological chemistry, 249(19), 6149–6155.
  • Mycielska, M. E., & Djamgoz, M. B. (2020). Extracellular Citrate Fuels Cancer Cell Metabolism and Growth. Frontiers in oncology, 10, 599811.
  • Wynco Provisions LLC. Citric Acid Anhydrous - SAFETY DATA SHEET. [Link]

  • Icard, P., Poulain, L., & Lincet, H. (2012). Understanding the central role of citrate in the metabolism of cancer cells. Biochimica et biophysica acta, 1826(2), 227–235.
  • Dupuy, F., L'hermitte, Y., & Tétu, B. (2008). Selective inhibition of the citrate-to-isocitrate reaction of cytosolic aconitase by phosphomimetic mutation of serine-711. The Journal of biological chemistry, 283(4), 2119–2126.
  • PanReac AppliChem. 103900 - Citric acid anhydrous, Ph. Eur., USP, FCC, JP - Safety Data Sheet. [Link]

  • Aldon Corporation. citric acid, anhydrous. [Link]

  • Icard, P., & Lincet, H. (2021). Understanding the Central Role of Citrate in the Metabolism of Cancer Cells and Tumors: An Update. International journal of molecular sciences, 22(12), 6587.
  • Mycielska, M. E., & Djamgoz, M. B. (2021). Extracellular citrate and metabolic adaptations of cancer cells. Cancer reports (Hoboken, N.J.), 4(6), e1429.
  • ResearchGate. Proposed IR band assignments for citric acid anhydrous (citric acid monohydrate heated at 100). [Link]

  • Mycielska, M. E., Rizaner, N., & Djamgoz, M. B. (2018). 48 h of preincubation with extracellular citrate induces intracellular... ResearchGate. [Link]

  • NIST WebBook. Citric acid. [Link]

  • Daily, W. H., & Smith, J. L. (1988). Stability of citric acid solutions during a five month period. The Journal of prosthetic dentistry, 60(4), 439–441.
  • Icard, P., & Lincet, H. (2021). Understanding the Central Role of Citrate in the Metabolism of Cancer Cells and Tumors: An Update. MDPI. [Link]

  • Organic Syntheses. p. 140. [Link]

  • Sullivan, L. B., & Chandel, N. S. (2021). Pharmacological advances in mitochondrial therapy. EMBO molecular medicine, 13(3), e13292.
  • Google Patents.
  • Lu, Y., Zhang, X., Zhang, H., Lan, J., Huang, G., Varin, E., Lincet, H., & Poulain, L. (2011). Citrate induces apoptotic cell death: a promising way to treat gastric carcinoma?. Anti-cancer drugs, 22(6), 596–603.
  • Falconer, J. R., Wu, M., & Lau, H. A. (2015). An investigation into the stability and sterility of citric acid solutions used for cough reflex testing. Dysphagia, 30(5), 624–629.
  • Shahzad, M. N., Ahmad, S., Tousif, M. I., Ahmad, I., Rao, H., & Ahmad, B. (2022).
  • Wikipedia. Aconitase. [Link]

  • SciELO. High Throughput Mass Spectrometry Platform for Prospecting High Value Chemicals from Bioconversion of Glycerin. [Link]

  • Fiehn Lab. Citric Acid. [Link]

  • Zou, J., Fei, Q., Xiao, H., Wang, H., Liu, K., & Liu, M. (2023). 1,5-Anhydroglucitol promotes pre-B acute lymphocytic leukemia progression by driving glycolysis and reactive oxygen species formation.
  • Soccol, C. R., Vandenberghe, L. P., Rodrigues, C., & Pandey, A. (2006). Biotechnological production of citric acid. Food technology and biotechnology, 44(2), 141–149.
  • Peters, R. A. (1961). Further experiments on the inhibition of aconitase by enzymically prepared fluorocitric acid. The Biochemical journal, 79(2), 261–268.
  • ResearchGate. Citric acid 1 H-NMR spectra. Two doublets sloped (roofing) with a... [Link]

  • NIST WebBook. Citric acid, trimethyl ester. [Link]

  • ResearchGate. 13 C NMR spectra of (A) citric acid and (B) citric acid and degradation... [Link]

  • ResearchGate. 1 H NMR spectra of (a) citric acid : H 2 O pH = 3.5. [Link]

  • Chen, S., & Liu, Y. (2022). Citric Acid: A Nexus Between Cellular Mechanisms and Biomaterial Innovations. Frontiers in bioengineering and biotechnology, 10, 861983.
  • Google Patents. CN101085766A - Process for preparing citric anhydride.
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  • NIST WebBook. Citric acid. [Link]

  • Atlantic Spice Company. Citric Acid Anhydrous 473. [Link]

  • Bowman, E. J., & Ikuma, H. (1976). Citric Acid Cycle Activity in Mitochondria Isolated from Mung Bean Hypocotyls. Plant physiology, 58(3), 433–437.
  • Will, Y., & Dykens, J. A. (2022). Prediction of drug-induced mitochondrial dysfunction using succinate-cytochrome c reductase activity, QSAR and molecular docking.
  • ResearchGate. Stability of citric acid (CA) at various temperatures over time. CA... [Link]

  • McEwen, M. L., Sullivan, P. G., & Springer, J. E. (2007). Pretreatment with the cyclosporin derivative, NIM811, improves the function of synaptic mitochondria following spinal cord contusion in rats. Journal of neurotrauma, 24(4), 693–703.
  • Falconer, J. R., Wu, M., & Lau, H. A. (2015). (PDF) An Investigation into the Stability and Sterility of Citric Acid Solutions Used for Cough Reflex Testing. ResearchGate. [Link]

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Exploratory

An In-Depth Technical Guide to 2-Methylcitric Acid: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Methylcitric acid, a tricarboxylic acid structurally related to citric acid, has garnered significant attention in the scientific community,...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylcitric acid, a tricarboxylic acid structurally related to citric acid, has garnered significant attention in the scientific community, primarily for its role as a key biomarker in the diagnosis and monitoring of certain inherited metabolic disorders.[1] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological significance of 2-methylcitric acid, offering valuable insights for researchers and professionals in drug development and metabolic studies.

While the user initially inquired about "methylenecitric acid," extensive database searches indicate that 2-methylcitric acid is the scientifically recognized and relevant compound in this context. It is often referred to by the synonym "methylcitric acid."

Chemical Structure and Nomenclature

The fundamental framework of 2-methylcitric acid comprises a butane backbone substituted with three carboxyl groups and a hydroxyl group. The presence of a methyl group at the second carbon atom distinguishes it from citric acid.

  • IUPAC Name: 2-hydroxybutane-1,2,3-tricarboxylic acid

  • CAS Number: 6061-96-7

  • Molecular Formula: C₇H₁₀O₇

  • Molecular Weight: 206.15 g/mol

The structure of 2-methylcitric acid is depicted in the following diagram:

Caption: Chemical structure of 2-methylcitric acid.

Physicochemical Properties

Understanding the physicochemical properties of 2-methylcitric acid is crucial for its handling, formulation, and analysis.

PropertyValueSource
Physical State Crystalline solid
Solubility Water: Soluble
DMSO: ~30 mg/mL
Ethanol: ~10 mg/mL
PBS (pH 7.2): ~10 mg/mL
pKa (Predicted) Not available
Melting Point Not available
Boiling Point Not available

Synthesis of 2-Methylcitric Acid

The synthesis of 2-methylcitric acid can be achieved through various organic reactions. The Reformatsky reaction is a notable method for its preparation. This reaction involves the condensation of an α-halo ester with a ketone or aldehyde in the presence of zinc metal to form a β-hydroxy ester.

Experimental Protocol: Synthesis via Reformatsky Reaction

This protocol outlines the synthesis of 2-methylcitric acid from pyruvic acid and ethyl 2-bromopropionate.

Materials:

  • Pyruvic acid

  • Ethyl 2-bromopropionate

  • Zinc dust, activated

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Dry benzene

  • Dilute sulfuric acid

  • Sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Activation of Zinc: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, add activated zinc dust.

  • Reaction Setup: Add a solution of pyruvic acid and ethyl 2-bromopropionate in a mixture of anhydrous diethyl ether and dry benzene to the dropping funnel.

  • Initiation: Add a small portion of the reactant solution to the zinc dust. The reaction is typically initiated by gentle warming. An exothermic reaction should commence.

  • Reaction Progression: Add the remainder of the reactant solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux the mixture for an additional 2-3 hours to ensure the reaction goes to completion.

  • Hydrolysis: Cool the reaction mixture to room temperature and then in an ice bath. Slowly add dilute sulfuric acid to hydrolyze the organozinc complex and dissolve any unreacted zinc.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, sodium bicarbonate solution (to remove any unreacted acid), and finally with water.

  • Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate. Filter to remove the drying agent and evaporate the solvent using a rotary evaporator to obtain the crude ester product.

  • Saponification: Hydrolyze the resulting ester by refluxing with an excess of aqueous sodium hydroxide solution.

  • Isolation of 2-Methylcitric Acid: After saponification, cool the solution and acidify with dilute sulfuric acid. The 2-methylcitric acid will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • Purification: Recrystallize the crude product from a suitable solvent, such as water or an ethanol/water mixture, to obtain pure 2-methylcitric acid.

G cluster_0 Reaction Setup cluster_1 Workup cluster_2 Final Product Formation Pyruvic Acid + Ethyl 2-bromopropionate Pyruvic Acid + Ethyl 2-bromopropionate Reaction Mixture Reaction Mixture Pyruvic Acid + Ethyl 2-bromopropionate->Reaction Mixture Add to Zinc Hydrolysis Hydrolysis Reaction Mixture->Hydrolysis Dilute H2SO4 Activated Zinc Activated Zinc Activated Zinc->Reaction Mixture Extraction Extraction Hydrolysis->Extraction Drying Drying Extraction->Drying Evaporation Evaporation Drying->Evaporation Crude Ester Crude Ester Evaporation->Crude Ester Saponification Saponification Crude Ester->Saponification NaOH Acidification Acidification Saponification->Acidification H2SO4 Purification Purification Acidification->Purification 2-Methylcitric Acid 2-Methylcitric Acid Purification->2-Methylcitric Acid

Caption: Experimental workflow for the synthesis of 2-methylcitric acid.

Spectroscopic Characterization

The structure of synthesized 2-methylcitric acid can be confirmed using various spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR and ¹³C NMR spectroscopy are powerful tools for elucidating the carbon-hydrogen framework of the molecule. A study by Krawczyk and Martyniuk provides a detailed interpretation of the ¹H and ¹³C NMR spectra of the diastereoisomers of methylcitric acid.[2]

  • Infrared (IR) Spectroscopy:

    • The IR spectrum will show characteristic absorption bands for the functional groups present: a broad O-H stretch from the hydroxyl and carboxylic acid groups, and a strong C=O stretch from the carboxylic acid groups.

  • Mass Spectrometry (MS):

    • Mass spectrometry can be used to determine the molecular weight of the compound and to study its fragmentation pattern, further confirming its structure.

Biological Significance and Applications

2-Methylcitric acid is an endogenous metabolite that plays a crucial role in the methylcitrate cycle . This cycle is involved in the metabolism of propionyl-CoA, which is generated from the breakdown of odd-chain fatty acids and certain amino acids.[3]

Biomarker for Metabolic Disorders

The most significant clinical application of 2-methylcitric acid is its use as a biomarker for inborn errors of metabolism . Elevated levels of 2-methylcitric acid in blood and urine are indicative of:

  • Propionic Acidemia: A rare genetic disorder characterized by a deficiency of the enzyme propionyl-CoA carboxylase.

  • Methylmalonic Acidemia: A group of disorders affecting the metabolism of methylmalonyl-CoA.[1]

The accumulation of propionyl-CoA in these conditions leads to its alternative metabolism via the methylcitrate cycle, resulting in the overproduction of 2-methylcitric acid.[1]

Mechanism of Pathophysiology

Research suggests that the accumulation of 2-methylcitric acid may contribute to the pathophysiology of these metabolic disorders. It has been shown to:

  • Inhibit key enzymes of the citric acid cycle.

  • Impair mitochondrial function and energy metabolism.

These effects can lead to the neurological and metabolic crises often observed in patients with propionic and methylmalonic acidemia.

Conclusion

2-Methylcitric acid is a molecule of significant interest due to its fundamental role in metabolism and its clinical relevance as a biomarker. A thorough understanding of its chemical properties, synthesis, and biological functions is essential for the development of diagnostic tools and therapeutic strategies for related metabolic disorders. This guide provides a foundational resource for scientists and researchers dedicated to advancing knowledge in this critical area of human health.

References

  • 2-Methylcitric Acid, Serum - Vitamins & Minerals. Healthmatters.io. Available at: [Link]

  • Methylcitrate cycle. Wikipedia. Available at: [Link]

  • 2-Methylcitric acid (HMDB0000379). Human Metabolome Database. Available at: [Link]

  • Krawczyk, H., & Martyniuk, T. (2007). Characterisation of the 1H and 13C NMR spectra of methylcitric acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 67(2), 298–305. Available at: [Link]

Sources

Foundational

An In-Depth Technical Guide to the Biological Activity of Anhydromethylenecitric Acid

Foreword: Charting Unexplored Territory To our fellow researchers, scientists, and pioneers in drug development, this guide ventures into the largely uncharted territory of anhydromethylenecitric acid. Known systematical...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting Unexplored Territory

To our fellow researchers, scientists, and pioneers in drug development, this guide ventures into the largely uncharted territory of anhydromethylenecitric acid. Known systematically as 5-Oxo-1,3-dioxolane-4,4-diacetic acid, this molecule presents a fascinating intersection of well-understood biochemistry and novel chemical structure. Direct research on the biological activity of anhydromethylenecitric acid is sparse. Therefore, this document serves not as a mere summary of established facts, but as a technical exploration—a synthesis of what is known about its constituent chemical moieties to forecast its potential biological roles and guide future research. We will dissect the molecule, examining the established significance of the citric acid backbone and the diverse bioactivities associated with the 1,3-dioxolane ring, to construct a scientifically grounded framework of hypothetical functions and experimental avenues.

Molecular Architecture and Physicochemical Properties

Anhydromethylenecitric acid is a derivative of citric acid, a cornerstone of cellular metabolism. The key structural modification is the formation of a 1,3-dioxolane ring. This five-membered ring with two oxygen atoms is a feature found in numerous biologically active compounds.[1][2][3][4][5][6][7][8]

Table 1: Physicochemical Properties of Anhydromethylenecitric Acid

PropertyValueSource
IUPAC Name 2-[4-(carboxymethyl)-5-oxo-1,3-dioxolan-4-yl]acetic acidPubChem
Synonyms Anhydromethylenecitric Acid, Methylenecitric Acid, 5-Oxo-1,3-dioxolane-4,4-diacetic acidPubChem[9]
CAS Number 144-16-1PubChem[9]
Molecular Formula C₇H₈O₇PubChem[9]
Molecular Weight 204.13 g/mol PubChem[9]
Predicted LogP -1.3PubChem[9]
Hydrogen Bond Donors 2PubChem[9]
Hydrogen Bond Acceptors 7PubChem[9]

Source: Compiled from PubChem CID 8945[9]

The presence of two carboxylic acid groups suggests that the molecule will exhibit acidic properties and the potential for chelation, similar to its parent molecule, citric acid. The 1,3-dioxolane ring introduces a degree of conformational rigidity and alters the molecule's polarity and potential for hydrogen bonding compared to citric acid.

The Citric Acid Backbone: A Foundation of Biological Relevance

Citric acid is a ubiquitous intermediate in the Krebs cycle, a central metabolic pathway for energy production in aerobic organisms.[10][11] Its biological significance extends beyond its role in metabolism:

  • Chelating Agent: Citric acid is a well-known chelator of divalent and trivalent metal ions, particularly calcium (Ca²⁺) and iron (Fe³⁺). This property is crucial for various physiological processes and industrial applications.[11][12]

  • pH Regulator: The three carboxylic acid groups of citric acid provide it with excellent buffering capacity over a range of pH values.[12]

  • Anticoagulant: By chelating calcium ions, citrate prevents the activation of several calcium-dependent clotting factors in the coagulation cascade.[11][13]

  • Antimicrobial and Preservative Properties: Citric acid's ability to lower pH and chelate metal ions essential for microbial growth contributes to its use as a natural preservative.[11]

The formation of the anhydromethylene bridge in anhydromethylenecitric acid may modulate these properties. The chelation potential is likely retained due to the two free carboxylic acid groups, though the stereochemistry of the chelating arms is altered. The pKa values of the carboxylic acids are also expected to differ from those of citric acid, which would affect its buffering capacity.

The 1,3-Dioxolane Ring: A Gateway to Diverse Bioactivities

The 1,3-dioxolane ring is a structural motif found in a wide array of biologically active compounds, suggesting that its presence in anhydromethylenecitric acid could confer novel pharmacological properties.

Antimicrobial and Antifungal Potential

A significant body of research highlights the antimicrobial and antifungal activities of compounds containing the 1,3-dioxolane ring.[1][2][4][6] The mechanism of action is often attributed to the ability of the dioxolane moiety to interact with microbial cell membranes or specific enzymes. The presence of two oxygen atoms in the ring can facilitate hydrogen bonding with biological targets.[3][5][8] It is plausible that anhydromethylenecitric acid could exhibit similar properties, potentially enhanced by its acidic nature.

Other Potential Pharmacological Activities

Beyond antimicrobial effects, the 1,3-dioxolane scaffold has been associated with a broad spectrum of biological activities, including:

  • Antiviral

  • Antineoplastic

  • Anesthetic

  • Anticonvulsant

  • Anti-inflammatory [3][5]

The specific activity is highly dependent on the other substituents on the dioxolane ring. In the case of anhydromethylenecitric acid, the dicarboxylic acid side chains would be the primary determinants of its specific interactions and potential therapeutic applications.

Hypothetical Mechanisms of Action and Signaling Pathways

Given the structural features of anhydromethylenecitric acid, we can propose several hypothetical mechanisms of action that warrant experimental investigation.

Modulation of Metal-Dependent Enzymes

The chelation of essential metal ions is a plausible mechanism of action. Many enzymes, including metalloproteinases and certain kinases, require metal cofactors for their activity. By sequestering these ions, anhydromethylenecitric acid could act as an inhibitor of such enzymes.

cluster_0 Anhydromethylenecitric Acid cluster_1 Biological Target cluster_2 Outcome AMCA Anhydromethylenecitric Acid Metal Metal Ion Cofactor (e.g., Zn²⁺, Mg²⁺) AMCA->Metal Chelation Inhibition Enzyme Inhibition AMCA->Inhibition Enzyme Metal-Dependent Enzyme (e.g., Metalloproteinase) Enzyme->Inhibition Metal->Enzyme Cofactor for cluster_0 Preparation cluster_1 Assay cluster_2 Analysis A Stock Solution of Anhydromethylenecitric Acid C Serial Dilution A->C B 96-Well Plate with Growth Medium B->C D Inoculation with Microorganism C->D E Incubation D->E F Visual Inspection for Growth Inhibition E->F G Determine MIC F->G

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.

Enzyme Inhibition Assays

To investigate the potential for enzyme inhibition via metal chelation, a relevant metalloenzyme assay can be employed.

Protocol: Metalloproteinase (MMP) Inhibition Assay

  • Enzyme and Substrate Preparation: Reconstitute a commercially available MMP (e.g., MMP-9) and a fluorogenic MMP substrate.

  • Inhibitor Preparation: Prepare serial dilutions of anhydromethylenecitric acid in assay buffer. Include a known MMP inhibitor as a positive control (e.g., EDTA).

  • Assay Reaction: In a 96-well plate, combine the MMP enzyme, the diluted anhydromethylenecitric acid (or control), and initiate the reaction by adding the fluorogenic substrate.

  • Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader. The rate of fluorescence increase is proportional to the enzyme activity.

  • Data Analysis: Calculate the percent inhibition for each concentration of anhydromethylenecitric acid and determine the IC₅₀ value.

Future Directions and Conclusion

The biological activity of anhydromethylenecitric acid remains a compelling open question. Based on its structural components, there is a strong rationale for investigating its potential as an antimicrobial agent and as a modulator of metal-dependent biological processes. The experimental protocols outlined in this guide provide a starting point for elucidating the pharmacological profile of this intriguing molecule.

The lack of existing data presents a unique opportunity for novel discoveries. Future research should focus on a broad screening of biological activities, followed by more in-depth mechanistic studies for any confirmed effects. Synthesis of derivatives of anhydromethylenecitric acid could also be a fruitful avenue for developing compounds with enhanced potency and specificity. This guide, we hope, will serve as a catalyst for such investigations, paving the way for a deeper understanding of anhydromethylenecitric acid and its potential applications in medicine and biotechnology.

References

  • Gökçe, M., et al. (2011). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Molecules, 16(8), 6986-7000.
  • Gökçe, M., et al. (2011). Synthesis and biological activity of new 1,3-dioxolanes as potential antibacterial and antifungal compounds.
  • Mustafa, Y. F., et al. (2023). The Activity-Enhancing Effect of the 1,3-Dioxolane Ring in Biomedicine (A Review).
  • Gökçe, M., et al. (2011). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds.
  • The Activity-Enhancing Effect of the 1,3-Dioxolane Ring in Biomedicine. Scilit.
  • Gökçe, M., et al. (2011). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Semantic Scholar.
  • Antibacterial Activity of Substituted 1,3-Dioxolanes.
  • Bashir, M. K., et al. (2023). The Influence of Dioxolane Ring Conjugates on Biological Activities: A Review Study.
  • Schmidt, M., et al. (2007). New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance.
  • 5-Oxo-1,3-dioxolane-4,4-diacetic acid.
  • 1,3-Dioxolane. Silver Fern Chemical.
  • Bandzerewicz, A., et al. (2021). Biological role of citric acid and its derivatives and their applications in medicine.
  • Anhydrous Citric Acid vs.
  • S. K. Paswan, et al. (2022). Citric Acid: A Multifunctional Pharmaceutical Excipient. MDPI.
  • Citric acid anhydrous. The University of Maryland, Baltimore.
  • Citric Acid.
  • Method of producing salts of 1,3-dioxolane-4-carboxylic acids and method of using same.
  • 2-oxo-1,3-dioxolane-4-carboxylic acid and derivatives thereof, their preparation and use.
  • Process for preparing 1,3-dioxolane derivatives.
  • Bioactive Cyclic Peptides.
  • 1,3-Dioxolane compounds and their use as fungicides.
  • Oral liquid compositions.
  • Stable and Water-Soluble Plant Growth Regulator Liquid Compositions and Methods for Use of Same.
  • Abuse-Deterrent Pharmaceutical Compositions of Morphinans.
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Exploratory

An In-Depth Technical Guide to Anhydromethylenecitric Acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction Anhydromethylenecitric acid, systematically known as 5-Oxo-1,3-dioxolane-4,4-diacetic acid, is a dicarboxylic acid derivative of citric acid. I...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhydromethylenecitric acid, systematically known as 5-Oxo-1,3-dioxolane-4,4-diacetic acid, is a dicarboxylic acid derivative of citric acid. Its unique cyclic acetal structure, formed from the condensation of citric acid and formaldehyde, imparts distinct chemical properties that make it a valuable building block in organic synthesis and a molecule of interest in medicinal chemistry.[1] This guide provides a comprehensive overview of the synthesis, chemical characteristics, and key applications of anhydromethylenecitric acid, with a focus on its role in the synthesis of the siderophore vibrioferrin and as a precursor for potential HIV reverse transcriptase inhibitors.

Chemical Properties and Structure

Anhydromethylenecitric acid is a white crystalline solid with the chemical formula C₇H₈O₇ and a molecular weight of 204.13 g/mol .[2] Its structure features a five-membered dioxolane ring fused to a central quaternary carbon, which is also attached to two acetic acid moieties.

Table 1: Physicochemical Properties of Anhydromethylenecitric Acid

PropertyValueReference(s)
CAS Number 144-16-1[2][3]
Molecular Formula C₇H₈O₇[2]
Molecular Weight 204.13 g/mol [2]
IUPAC Name 2-[4-(carboxymethyl)-5-oxo-1,3-dioxolan-4-yl]acetic acid[1]
Synonyms Anhydromethylenecitric acid, 5-Oxo-1,3-dioxolane-4,4-diacetic acid, Methylenecitric acid[3]
Appearance Colorless needles[4]
Melting Point 153-156 °C[4]

The presence of two carboxylic acid groups and a lactone-like dioxolane ring makes anhydromethylenecitric acid a versatile molecule for chemical transformations.[1]

Synthesis of Anhydromethylenecitric Acid

The synthesis of anhydromethylenecitric acid typically starts from citric acid. While detailed protocols are not widely available in commercial literature, the synthesis of its anhydride derivative provides insight into its preparation.

Synthesis of 5-Oxo-1,3-dioxolane-4,4-diacetic Anhydride

A key derivative of anhydromethylenecitric acid is its anhydride, which serves as an intermediate in the synthesis of other compounds like vibrioferrin.[4]

Experimental Protocol:

  • To a stirred solution of 4,4-(5-oxo-1,3-dioxolane)diacetic acid (anhydromethylenecitric acid) and N,N-dimethylaniline in chloroform, add phosphorus oxychloride dropwise at room temperature.

  • Stir the mixture at room temperature and then cool to 0°C.

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate with chloroform.

  • Recrystallize the crude product from ethyl acetate to yield 5-Oxo-1,3-dioxolane-4,4-diacetic anhydride as colorless needles.[4]

Diagram 1: Synthesis of 5-Oxo-1,3-dioxolane-4,4-diacetic Anhydride

Caption: Reaction scheme for the synthesis of the anhydride derivative.

Spectroscopic Characterization

5-Oxo-1,3-dioxolane-4,4-diacetic Anhydride:

  • Infrared (IR) Spectroscopy (Nujol): 1810, 1780, 1220, 1060 cm⁻¹[4]

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (60 MHz, DMSO-d₆): δ 3.38 (4H, s), 5.64 (2H, s)[4]

The IR spectrum shows characteristic strong carbonyl stretching bands for the anhydride group at 1810 and 1780 cm⁻¹. The ¹H NMR spectrum displays two singlets, corresponding to the four protons of the two acetic acid methylene groups and the two protons of the methylene group in the dioxolane ring.

Applications in Research and Drug Development

Anhydromethylenecitric acid serves as a crucial starting material and building block in the synthesis of complex molecules with biological activity.

Synthesis of Vibrioferrin

Vibrioferrin is a siderophore, a high-affinity iron-chelating compound, produced by the bacterium Vibrio parahaemolyticus. The total synthesis of vibrioferrin utilizes anhydromethylenecitric acid as a precursor to the central citrate moiety of the molecule.[4] The synthesis involves the conversion of anhydromethylenecitric acid to its anhydride, which is then further elaborated to form the core structure of vibrioferrin. The determination of the absolute configuration of the citrate part of vibrioferrin was achieved through this synthetic route.[4]

Diagram 2: Role of Anhydromethylenecitric Acid in Vibrioferrin Synthesis

G AMCA Anhydromethylenecitric Acid Anhydride 5-Oxo-1,3-dioxolane- 4,4-diacetic Anhydride AMCA->Anhydride Dehydration Dibenzyl_citrate Dibenzyl citrate intermediate Anhydride->Dibenzyl_citrate Further steps Vibrioferrin Vibrioferrin Dibenzyl_citrate->Vibrioferrin Coupling reactions

Caption: Simplified workflow for vibrioferrin synthesis.

Precursor for HIV Reverse Transcriptase Inhibitors

Anhydromethylenecitric acid is also utilized as a building block for the synthesis of lipophilic isosteres of nucleoside triphosphates. These molecules are designed as potential inhibitors of HIV reverse transcriptase, a critical enzyme in the life cycle of the human immunodeficiency virus.[5] The rationale behind this application lies in modifying the structure of natural nucleosides to create analogues that can compete with the natural substrates of the reverse transcriptase enzyme, thereby inhibiting viral replication.

Potential as an Aconitase Inhibitor

Conclusion

Anhydromethylenecitric acid is a specialized chemical with significant potential in synthetic and medicinal chemistry. Its role as a precursor in the total synthesis of the siderophore vibrioferrin is well-established, and its application as a building block for potential HIV inhibitors highlights its relevance in drug discovery. While further research is needed to fully elucidate its biological activities, such as its potential as an aconitase inhibitor, the unique structural features of anhydromethylenecitric acid make it a compound of considerable interest for researchers and drug development professionals.

References

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Foundational

Anhydromethylenecitric Acid: A Comprehensive Technical Guide for Advanced Research

Foreword In the landscape of specialty chemicals and pharmaceutical intermediates, certain molecules, while not household names, form the critical backbone of innovation. Anhydromethylenecitric acid is one such compound.

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the landscape of specialty chemicals and pharmaceutical intermediates, certain molecules, while not household names, form the critical backbone of innovation. Anhydromethylenecitric acid is one such compound. This guide is intended for the discerning researcher, scientist, and drug development professional, offering a deep dive into its chemical identity, synthesis, and potential applications. We will move beyond rudimentary listings of properties to explore the causality behind its reactivity and utility, providing a robust resource for those working at the forefront of chemical and biomedical sciences.

Chemical Identity and Nomenclature

Anhydromethylenecitric acid is a derivative of citric acid, a ubiquitous natural product. Its systematic name is 5-Oxo-1,3-dioxolane-4,4-diacetic acid [1][2]. This nomenclature reflects its core structure: a five-membered dioxolane ring with a ketone group and two acetic acid moieties attached to the same carbon.

For clarity and comprehensive database searching, a compilation of its synonyms and identifiers is essential.

Identifier Type Identifier Source
CAS Number 144-16-1[1][2]
IUPAC Name 2-[4-(carboxymethyl)-5-oxo-1,3-dioxolan-4-yl]acetic acid[1]
Molecular Formula C₇H₈O₇[1][2]
Molecular Weight 204.13 g/mol [1][2]
Synonyms Anhydromethylenecitric acid, Methylenecitric acid, β-(Hydroxymethoxy)-tricarballylic acid γ-Lactone[2]

Synthesis and Mechanistic Considerations

The synthesis of anhydromethylenecitric acid is rooted in the reaction of citric acid with a formaldehyde source, such as paraformaldehyde or an aqueous formaldehyde solution. This reaction is a classic example of acetal formation, a fundamental transformation in organic chemistry.

The Underlying Chemistry: Acetal Formation

The reaction proceeds via the acid-catalyzed addition of the hydroxyl group of citric acid to the carbonyl group of formaldehyde. This initially forms a hemiacetal, which then undergoes a subsequent intramolecular cyclization with one of the carboxyl groups to form the stable 1,3-dioxolane ring structure. The presence of an acid catalyst is crucial to protonate the formaldehyde carbonyl, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol.[3][4][5][6]

Acetal_Formation cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Citric_Acid Citric Acid Hemiacetal Hemiacetal Intermediate Citric_Acid->Hemiacetal Nucleophilic Attack Formaldehyde Formaldehyde Protonated_Formaldehyde Protonated Formaldehyde Formaldehyde->Protonated_Formaldehyde Protonation (H+) Protonated_Formaldehyde->Hemiacetal AMCA Anhydromethylenecitric Acid Hemiacetal->AMCA Intramolecular Cyclization & Dehydration

Figure 1: Generalized reaction pathway for the formation of Anhydromethylenecitric acid.

Experimental Protocol: Laboratory-Scale Synthesis

While specific industrial processes may vary, a general laboratory-scale synthesis can be derived from established organic synthesis procedures for related anhydrides and acetals[7][8].

Materials:

  • Citric acid (anhydrous)

  • Paraformaldehyde

  • Strong acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid)

  • Anhydrous solvent (e.g., toluene or xylene)

  • Dean-Stark apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, combine citric acid and paraformaldehyde in a suitable molar ratio (a slight excess of the formaldehyde source is often used).

  • Solvent and Catalyst Addition: Add the anhydrous solvent to the flask, followed by a catalytic amount of the strong acid.

  • Azeotropic Dehydration: Heat the reaction mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards the formation of the acetal.

  • Reaction Monitoring: Monitor the progress of the reaction by observing the amount of water collected. The reaction is typically complete when no more water is evolved.

  • Workup and Isolation: After cooling, the reaction mixture can be concentrated under reduced pressure. The crude product may then be purified by recrystallization from an appropriate solvent system.

Self-Validation: The successful synthesis is validated by the removal of the theoretical amount of water and confirmed by characterization of the product (e.g., melting point, spectroscopy).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals for the methylene protons of the two acetic acid moieties, as well as the methylene protons within the dioxolane ring. The chemical shifts of these protons will be influenced by the neighboring carbonyl and oxygen atoms.

  • ¹³C NMR: The carbon NMR spectrum will be characterized by signals for the quaternary carbon of the dioxolane ring, the carbonyl carbon, the methylene carbons of the acetic acid groups, and the methylene carbon within the dioxolane ring. The chemical shifts of these carbons provide valuable information about the electronic environment of each atom.[9]

Infrared (IR) Spectroscopy

The IR spectrum of anhydromethylenecitric acid will exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

  • A strong, broad absorption in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid groups.

  • A sharp, strong absorption around 1700-1750 cm⁻¹ for the C=O stretching of the carboxylic acid and the ketone in the dioxolane ring.

  • C-O stretching vibrations for the acetal and carboxylic acid groups in the fingerprint region (1000-1300 cm⁻¹).[10][11][12]

Mass Spectrometry (MS)

Mass spectrometry will provide information on the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M+) should be observed at m/z corresponding to the molecular weight of 204.13. Fragmentation patterns can help to confirm the structure, with likely losses of water, carbon dioxide, and acetic acid moieties.[13][14][15][16]

Spectroscopy_Workflow cluster_spectroscopy Spectroscopic Analysis Synthesized_Product Synthesized Anhydromethylenecitric Acid NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Product->NMR Structural Elucidation IR Infrared Spectroscopy Synthesized_Product->IR Functional Group Identification MS Mass Spectrometry Synthesized_Product->MS Molecular Weight and Fragmentation Analysis Structure_Confirmation Structural Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation

Figure 2: Workflow for the spectroscopic characterization of Anhydromethylenecitric acid.

Known and Potential Applications

While anhydromethylenecitric acid is not a widely commercialized end-product itself, its utility lies in its role as a versatile chemical intermediate and building block.

Precursor in the Synthesis of Bioactive Molecules

Anhydromethylenecitric acid has been identified as a key reagent in the synthesis of complex natural products and potential therapeutic agents.

  • Vibrioferrin Synthesis: It serves as a precursor in the total synthesis of vibrioferrin, a siderophore produced by the marine bacterium Vibrio parahaemolyticus. Siderophores are high-affinity iron-chelating compounds that are crucial for microbial iron acquisition and have potential applications in medicine and biotechnology.[17]

  • HIV Reverse Transcriptase Inhibitors: The unique scaffolding of anhydromethylenecitric acid makes it a valuable starting material for the creation of lipophilic isosteres of nucleoside triphosphates. These molecules are being investigated as potential inhibitors of HIV reverse transcriptase, a critical enzyme in the life cycle of the human immunodeficiency virus.[17] The development of novel HIV therapies remains a significant area of research.[18][19][20][21]

Potential in Polymer and Materials Science

The presence of multiple carboxylic acid functional groups suggests that anhydromethylenecitric acid could be utilized as a cross-linking agent or a monomer in the synthesis of biodegradable polyesters and other polymers. Its rigid dioxolane ring structure could impart unique thermal and mechanical properties to the resulting materials. The broader class of 1,3-dioxolanes has found applications as solvents, chemical intermediates, and stabilizers.[22]

Safety and Handling

As with any chemical reagent, proper safety precautions are paramount when handling anhydromethylenecitric acid.

  • General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid generating dust. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[23][24][25][26]

  • Irritancy: It is expected to be an irritant, particularly to the eyes. In case of contact, rinse thoroughly with water.[23][25][27]

  • Storage: Store in a cool, dry place in a tightly sealed container to prevent hydrolysis from atmospheric moisture.[23][24][25]

Conclusion and Future Outlook

Anhydromethylenecitric acid, or 5-Oxo-1,3-dioxolane-4,4-diacetic acid, represents a specialized yet valuable tool in the arsenal of the synthetic chemist and drug development professional. Its straightforward synthesis from readily available starting materials, combined with its unique structural features, positions it as an important intermediate for the creation of complex and biologically active molecules. Further research into its applications in polymer science and as a scaffold for novel therapeutics is warranted and holds the potential for significant advancements in these fields.

References

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  • PubMed. Acetic Acid-Driven One-Pot Synthesis of 4,7-dihydro-[1][10][28]thiadiazolo[5,4-b]pyridine-6-carboxamides and Pharmacological Evaluations. Available from: [Link]

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  • ResearchGate. Proposed IR band assignments for citric acid anhydrous (citric acid monohydrate heated at 100). Available from: [Link]

  • YouTube. Acetal Formation Mechanism Step-by-Step Explanation with a Quick Trick to Predict the Product. Available from: [Link]

  • Chemical Suppliers. SAFETY DATA SHEET CITRIC ACID ANHYDROUS TECH. Available from: [Link]

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  • ResearchGate. (PDF) Synthesis and In-silico study of 5-oxo-1, 2-diphenyl-4-(phenylamino)-2,5-dihydro-1H-pyrrole-3-carboxylate. Available from: [Link]

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Exploratory

An In-Depth Technical Guide to the Spectral Characteristics of Anhydromethylenecitric Acid

This guide provides a detailed analysis of the expected spectral characteristics of Anhydromethylenecitric acid, also known by its IUPAC name, 5-Oxo-1,3-dioxolane-4,4-diacetic acid.[1][2] As a complex organic molecule in...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed analysis of the expected spectral characteristics of Anhydromethylenecitric acid, also known by its IUPAC name, 5-Oxo-1,3-dioxolane-4,4-diacetic acid.[1][2] As a complex organic molecule incorporating several key functional groups, its structural elucidation relies on a multi-faceted spectroscopic approach. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the molecule's spectral behavior for identification, purity assessment, and further research.

Given the limited availability of published experimental spectra for this specific molecule, this guide will focus on a predictive analysis based on the fundamental principles of NMR spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The predictions are grounded in the well-established spectral properties of its constituent functional groups: a lactone (cyclic ester) within a dioxolane ring, two carboxylic acid moieties, and methylene groups.

Molecular Structure and Functional Group Analysis

Anhydromethylenecitric acid (C7H8O7, Molar Mass: 204.13 g/mol ) is a derivative of citric acid.[1] Its structure is characterized by a central quaternary carbon atom bonded to two carboxymethyl groups (-CH2COOH), and a 1,3-dioxolane-5-one ring. This unique arrangement of functional groups dictates its spectral properties.

Diagram 1: Molecular Structure of Anhydromethylenecitric Acid

Caption: Structure of Anhydromethylenecitric acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of Anhydromethylenecitric acid is expected to be relatively simple, with distinct signals for the methylene protons of the carboxymethyl groups, the methylene protons of the dioxolane ring, and the acidic protons of the carboxylic acids.

Predicted Signal Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Signal A2.8 - 3.2Singlet (or AB quartet)4H-CH₂-COOH
Signal B5.0 - 5.5Singlet2H-O-CH₂-O-
Signal C10.0 - 13.0Broad Singlet2H-COOH

Causality Behind Predictions:

  • Signal A (-CH₂-COOH): The methylene protons adjacent to the carboxylic acid and the quaternary carbon are expected to appear in the range of 2.8-3.2 ppm. Due to the chiral center at the quaternary carbon, these protons are diastereotopic and could theoretically appear as an AB quartet. However, in many cases, the chemical shift difference is small, and they may resolve as a singlet.

  • Signal B (-O-CH₂-O-): The methylene protons of the dioxolane ring are flanked by two oxygen atoms, which strongly deshield them, shifting their resonance significantly downfield to the 5.0-5.5 ppm region. These two protons are chemically equivalent and are expected to appear as a singlet.

  • Signal C (-COOH): The acidic protons of the carboxylic acid groups are highly deshielded and exchangeable. They typically appear as a broad singlet at a very downfield chemical shift, often between 10.0 and 13.0 ppm. The exact position and broadness can be influenced by the solvent and concentration.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information on the different carbon environments within the molecule.

Predicted Signal Chemical Shift (δ, ppm) Assignment
Signal 1~40-50-CH₂-COOH
Signal 2~75-85Quaternary Carbon
Signal 3~90-100-O-CH₂-O-
Signal 4~170-175-COOH
Signal 5~175-180C=O (Lactone)

Causality Behind Predictions:

  • Signal 1 (-CH₂-COOH): The methylene carbons are expected in the aliphatic region, around 40-50 ppm.

  • Signal 2 (Quaternary Carbon): The central quaternary carbon, bonded to four other carbons, will likely have a chemical shift in the range of 75-85 ppm. Quaternary carbons often show weaker signals in ¹³C NMR spectra.

  • Signal 3 (-O-CH₂-O-): The carbon of the methylene group in the dioxolane ring is attached to two oxygen atoms, leading to a significant downfield shift into the 90-100 ppm range.

  • Signal 4 (-COOH): The carbonyl carbons of the two carboxylic acid groups are expected to resonate in the 170-175 ppm region.[3]

  • Signal 5 (C=O, Lactone): The carbonyl carbon of the lactone is also in a similar region but may be slightly further downfield (175-180 ppm) compared to the carboxylic acid carbons due to the ring strain and electronic effects of the cyclic ester.[3]

Diagram 2: Predicted ¹H and ¹³C NMR Correlations

mol C -CH₂-COOH -O-CH₂-O- -COOH C=O (Lactone) h_nmr ¹H NMR 2.8-3.2 ppm 5.0-5.5 ppm 10-13 ppm mol:c2->h_nmr:s Signal A mol:c3->h_nmr:s Signal B mol:c4->h_nmr:s Signal C c_nmr ¹³C NMR 40-50 ppm 90-100 ppm 170-175 ppm 175-180 ppm mol:c2->c_nmr:s Signal 1 mol:c3->c_nmr:s Signal 3 mol:c4->c_nmr:s Signal 4 mol:c5->c_nmr:s Signal 5

Caption: Key predicted NMR correlations for Anhydromethylenecitric acid.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the presence of specific functional groups.

Predicted Absorption Band (cm⁻¹) Vibrational Mode Functional Group
2500-3300 (broad)O-H stretchCarboxylic Acid
~1780-1800C=O stretchLactone (5-membered ring)
~1700-1725C=O stretchCarboxylic Acid
~1200-1300C-O stretchCarboxylic Acid and Ester
~1000-1100C-O stretchDioxolane ring

Causality Behind Predictions:

  • O-H Stretch (Carboxylic Acid): The hydrogen-bonded hydroxyl groups of the carboxylic acid dimers will produce a very broad absorption band in the 2500-3300 cm⁻¹ region.

  • C=O Stretch (Lactone): The carbonyl group within the five-membered lactone ring is expected to have a high stretching frequency, typically around 1780-1800 cm⁻¹, due to ring strain.

  • C=O Stretch (Carboxylic Acid): The carbonyls of the carboxylic acids will show a strong absorption band at a lower frequency, around 1700-1725 cm⁻¹.

  • C-O Stretches: The C-O stretching vibrations of the carboxylic acids, ester, and the dioxolane ring will appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Molecular Ion: In a soft ionization technique like Electrospray Ionization (ESI), the expected molecular ion would be [M-H]⁻ at m/z 203.1 in negative ion mode or [M+H]⁺ at m/z 205.1 in positive ion mode.

Predicted Fragmentation Pattern:

Under electron ionization (EI) or collision-induced dissociation (CID), the molecule is expected to fragment in predictable ways:

  • Loss of H₂O (m/z 18): From the carboxylic acid groups.

  • Loss of CO₂ (m/z 44): Decarboxylation of the carboxylic acid groups.

  • Loss of COOH (m/z 45): Cleavage of a carboxymethyl radical.

  • Cleavage of the Dioxolane Ring: This can lead to various smaller fragments.

Diagram 3: Predicted Mass Spectrometry Fragmentation

M [C₇H₈O₇]⁺˙ m/z 204 frag1 Loss of H₂O [C₇H₆O₆]⁺˙ m/z 186 M->frag1 frag2 Loss of CO₂ [C₆H₈O₅]⁺˙ m/z 160 M->frag2 frag3 Loss of COOH [C₆H₇O₅]⁺ m/z 159 M->frag3

Caption: Simplified predicted fragmentation pathways for Anhydromethylenecitric acid.

Experimental Protocols

The following are generalized protocols for obtaining the spectral data discussed.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of Anhydromethylenecitric acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O with a suppression pulse for the solvent signal, or Methanol-d₄). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C and the presence of a quaternary carbon, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) may be necessary to obtain a good signal-to-noise ratio.

IR Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal should be recorded prior to the sample measurement.

Mass Spectrometry (ESI)
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Acquisition: Acquire the mass spectrum in both positive and negative ion modes over a suitable mass range (e.g., m/z 50-500). For fragmentation studies (MS/MS), the molecular ion of interest is isolated and subjected to collision-induced dissociation.

Conclusion

References

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • CAS Common Chemistry. (n.d.). 5-Oxo-1,3-dioxolane-4,4-diacetic acid. Retrieved from [Link]

  • Oregon State University. (n.d.). ¹³C NMR Chemical Shift. Retrieved from [Link]

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Foundational

An In-depth Technical Guide to the Stability and Degradation Pathways of Anhydromethylenecitric Acid

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of the stability and degradation pathways of anhydromethyl...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the stability and degradation pathways of anhydromethylenecitric acid. As a molecule of interest in various research and pharmaceutical contexts, a thorough understanding of its stability profile is paramount for its effective application and for the development of robust formulations. This document moves beyond a simple recitation of facts to provide a deeper, mechanistic understanding of the factors governing the stability of this compound.

Introduction to Anhydromethylenecitric Acid: A Molecule of Interest

Anhydromethylenecitric acid, also known by its IUPAC name 2-[4-(carboxymethyl)-5-oxo-1,3-dioxolan-4-yl]acetic acid, is a derivative of citric acid.[1][2] Its structure is characterized by a five-membered dioxolane ring formed from the reaction of citric acid with formaldehyde.[3][4] This structural feature imparts distinct chemical properties compared to its parent compound, citric acid, and is central to its stability and degradation characteristics. Anhydromethylenecitric acid has been investigated for its potential as an inhibitor of the enzyme aconitase, a key player in the tricarboxylic acid (TCA) cycle, making it a valuable tool in metabolic research.[3]

Core Stability Profile: Unraveling the Intrinsic Properties

The stability of anhydromethylenecitric acid is fundamentally linked to its molecular structure, particularly the strained five-membered dioxolane ring.[3] This ring system is susceptible to cleavage under various conditions, representing the primary degradation pathway. Factors such as pH, temperature, and light play crucial roles in dictating the rate and extent of its degradation.

Hydrolytic Stability: The Achilles' Heel

The most significant degradation pathway for anhydromethylenecitric acid is hydrolysis. The ester-like linkage within the 5-oxo-1,3-dioxolane ring is prone to hydrolytic cleavage, especially under acidic or basic conditions.[3] This reaction is essentially a reversion to its starting materials: citric acid and formaldehyde.[3]

Key Considerations for Hydrolytic Stability:

  • pH-Dependence: The rate of hydrolysis is highly dependent on the pH of the solution. Both acidic and basic conditions can catalyze the ring-opening reaction. A thorough understanding of the pH-rate profile is essential for formulating stable aqueous solutions.

  • Spontaneity of Hydrolysis: The hydrolysis of the dioxolane ring is a thermodynamically favorable process, indicated by a negative Gibbs free energy (ΔG) under aqueous conditions.[3] This inherent thermodynamic instability underscores the importance of careful formulation and storage to minimize degradation.

Thermal Stability: The Impact of Heat

Elevated temperatures can induce the degradation of anhydromethylenecitric acid. While specific, detailed studies on the thermal decomposition of pure anhydromethylenecitric acid are not extensively available, the thermal behavior of the parent compound, citric acid, provides valuable insights. Citric acid itself undergoes complex thermal decomposition involving dehydration and decarboxylation at elevated temperatures.[5][6] It is plausible that anhydromethylenecitric acid would also be susceptible to decarboxylation at higher temperatures.[3]

Photostability: The Influence of Light

The photostability of a compound is a critical parameter, particularly for drug substances and products that may be exposed to light during manufacturing, storage, or administration. While specific photostability studies on anhydromethylenecitric acid are not readily found in the public domain, the general principles of photostability testing as outlined in ICH guideline Q1B should be applied.[7] Such studies would involve exposing the compound to controlled light sources and analyzing for the formation of photodegradants.

Oxidative Stability: Susceptibility to Oxidation

The potential for oxidative degradation of anhydromethylenecitric acid should also be considered. While the core structure does not contain functionalities that are highly prone to oxidation, the presence of impurities or co-formulants could initiate oxidative processes. Forced degradation studies using oxidizing agents such as hydrogen peroxide are necessary to fully characterize its oxidative stability profile.[8][9]

Elucidating Degradation Pathways: A Mechanistic Approach

A comprehensive understanding of the degradation pathways of anhydromethylenecitric acid is crucial for identifying potential degradants and developing stability-indicating analytical methods.

Primary Degradation Pathway: Hydrolysis

As previously mentioned, the primary degradation pathway is the hydrolysis of the dioxolane ring. This reaction proceeds via nucleophilic attack of water on the carbonyl carbon of the lactone, leading to ring opening and the formation of citric acid and formaldehyde.

Anhydromethylenecitric_Acid Anhydromethylenecitric Acid Transition_State Tetrahedral Intermediate Anhydromethylenecitric_Acid->Transition_State + H₂O (Acid/Base Catalysis) Degradation_Products Citric Acid + Formaldehyde Transition_State->Degradation_Products Ring Opening

Caption: Primary Hydrolytic Degradation Pathway.

Potential Secondary Degradation Pathways

Under more strenuous conditions, secondary degradation pathways may become relevant:

  • Decarboxylation: At elevated temperatures, the carboxylic acid groups may undergo decarboxylation, leading to the loss of carbon dioxide and the formation of various degradation products.[3]

  • Further Reactions of Formaldehyde: The liberated formaldehyde is a reactive species and could potentially react with the parent molecule or other formulation components, leading to the formation of adducts or other impurities.

Experimental Protocols for Stability Assessment: A Practical Guide

To experimentally determine the stability and degradation pathways of anhydromethylenecitric acid, a series of forced degradation studies should be conducted. These studies involve subjecting the compound to stress conditions that are more severe than accelerated storage conditions to generate degradation products and establish stability-indicating analytical methods.[4][8]

Forced Degradation Study Design

The following table outlines a typical experimental design for a forced degradation study of anhydromethylenecitric acid.

Stress ConditionExperimental ParametersRationale
Acid Hydrolysis 0.1 M HCl at 60°C for up to 30 minutesTo assess degradation in an acidic environment.[9]
Base Hydrolysis 0.1 M NaOH at 60°C for up to 30 minutesTo evaluate stability in an alkaline environment.[9]
Oxidative Degradation 3% H₂O₂ at room temperatureTo investigate susceptibility to oxidation.[10]
Thermal Degradation Solid state at 105°CTo determine the effect of dry heat.
Photodegradation Exposure to light as per ICH Q1B guidelinesTo assess light sensitivity.[7]
Step-by-Step Protocol for a Forced Hydrolysis Study
  • Preparation of Stock Solution: Accurately weigh and dissolve a known amount of anhydromethylenecitric acid in a suitable solvent (e.g., water or a co-solvent system if solubility is an issue).

  • Stress Application:

    • For acid hydrolysis, add an equal volume of 0.2 M HCl to the stock solution to achieve a final concentration of 0.1 M HCl.

    • For base hydrolysis, add an equal volume of 0.2 M NaOH to the stock solution to achieve a final concentration of 0.1 M NaOH.

    • For neutral hydrolysis, add an equal volume of water.

  • Incubation: Place the stressed samples in a constant temperature bath at the desired temperature (e.g., 60°C).

  • Time-Point Sampling: Withdraw aliquots at predetermined time intervals (e.g., 0, 5, 15, 30 minutes).

  • Neutralization (for acid and base samples): Immediately neutralize the samples to stop the degradation reaction. For acid-stressed samples, add an equivalent amount of NaOH. For base-stressed samples, add an equivalent amount of HCl.

  • Analysis: Analyze the samples using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

Development of a Stability-Indicating Analytical Method

A crucial component of any stability study is the use of a validated analytical method that can separate the parent compound from its degradation products and any process-related impurities. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

HPLC Method Development Strategy

cluster_0 Method Development Start Select Initial Conditions (Column, Mobile Phase) Stress_Samples Prepare Forced Degradation Samples Start->Stress_Samples Inject_Samples Inject Stressed and Unstressed Samples Stress_Samples->Inject_Samples Evaluate_Chromatogram Evaluate Peak Shape, Resolution, and Purity Inject_Samples->Evaluate_Chromatogram Optimize Optimize Mobile Phase, Gradient, Flow Rate, etc. Evaluate_Chromatogram->Optimize Not Acceptable Validate Validate Method (ICH Q2(R1)) Evaluate_Chromatogram->Validate Acceptable Optimize->Inject_Samples

Caption: HPLC Method Development Workflow.

Key Method Parameters to Optimize:

  • Stationary Phase (Column): A reversed-phase C18 column is a common starting point for the analysis of polar organic acids.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the mobile phase is a critical parameter for controlling the retention and peak shape of acidic analytes.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) is often suitable for organic acids that lack a strong chromophore.

Summary of Key Stability and Degradation Characteristics

ParameterStability ProfilePrimary Degradation PathwayKey Degradation Products
Hydrolytic Susceptible to both acid and base-catalyzed hydrolysis.Cleavage of the 5-oxo-1,3-dioxolane ring.Citric Acid, Formaldehyde
Thermal Potentially susceptible to decarboxylation at elevated temperatures.Decarboxylation of carboxylic acid groups.Carbon Dioxide, various organic fragments
Photolytic To be determined by experimental studies.N/AN/A
Oxidative To be determined by experimental studies.N/AN/A

Conclusion: A Call for Rigorous Characterization

This technical guide has synthesized the available information on the stability and degradation pathways of anhydromethylenecitric acid. The primary takeaway for researchers, scientists, and drug development professionals is the compound's inherent susceptibility to hydrolysis. This necessitates careful control of pH and moisture during formulation, manufacturing, and storage. While the primary degradation pathway is well-understood mechanistically, further experimental work is required to fully characterize its stability under a comprehensive range of stress conditions, including thermal, photolytic, and oxidative stress. The development and validation of robust, stability-indicating analytical methods are paramount for accurately assessing the purity and stability of anhydromethylenecitric acid in any application.

References

  • Citric Acid | C6H8O7 | CID 311 - PubChem. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]

  • Synthesis and Siderophore Activity of Vibrioferrin and One of Its Diastereomeric Isomers - Chemical & Pharmaceutical Bulletin. (1999). Chemical & Pharmaceutical Bulletin, 47(9), 1284-1289. [Link]

  • 5-Oxo-1,3-dioxolane-4,4-diacetic acid | C7H8O7 | CID 8945 - PubChem. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]

  • Forced Degradation Studies - MedCrave online. (2016, December 14). MedCrave. Retrieved January 13, 2026, from [Link]

  • development of forced degradation and stability indicating studies for drug substance and drug product - International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). IJRPP. Retrieved January 13, 2026, from [Link]

  • Fas - Dye Boya | PDF | Paint | Textile Manufacturing - Scribd. (n.d.). Scribd. Retrieved January 13, 2026, from [Link]

  • Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques - CONICET. (n.d.). CONICET. Retrieved January 13, 2026, from [Link]

  • Synthesis and characterization of citric acid-based pH-sensitive biopolymeric hydrogels. (2010). Journal of Applied Polymer Science, 117(4), 2395-2403. [Link]

  • The determination of hydrogen ions; an elementary treatise on the hydrogen electrode indicator and supplementary methods, with a. (n.d.). Retrieved January 13, 2026, from [Link]

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  • aconitic acid - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 13, 2026, from [Link]

  • Citric Acid: Frank H. Verhoff, Miles Laboratories, Elkhart, Indiana 46515, United States | PDF. (n.d.). Scribd. Retrieved January 13, 2026, from [Link]

  • 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol | Pharmaffiliates. (n.d.). Pharmaffiliates. Retrieved January 13, 2026, from [Link]

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  • US2148874A - Preparation of crystalline anhydrous citric acid - Google Patents. (n.d.). Google Patents.
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  • Toxic Substances Control Act (tsca) Pl 94-469 Candidate List Of Chemical Substances Volume 1 - epa nepis. (1977). EPA. Retrieved January 13, 2026, from [Link]

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  • citric acid anhydrous - AERU - University of Hertfordshire. (n.d.). AERU. Retrieved January 13, 2026, from [Link]

  • The Structural Dependence of the Thermal Stability of Citrates. (n.d.). Retrieved January 13, 2026, from [Link]

  • Thermal Behavior and Infrared Absorbance Bands of Citric Acid - MDPI. (2022). Molecules, 27(19), 6529. [Link]

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  • Forced degradation studies for drug substances and drug products- scientific and regulatory considerations - ResearchGate. (2018).
  • Development of forced degradation and stability indicating studies of drugs—A review - NIH. (2012). International Journal of Pharmacy and Pharmaceutical Sciences, 4(3), 129-138.
  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2014). Pharmaceutical Technology, 38(3), 40-47.
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Protocols & Analytical Methods

Method

Anhydromethylenecitric acid as a reagent for vibrioferrin synthesis

Application Notes & Protocols Topic: Anhydromethylenecitric Acid as a Reagent for Vibrioferrin Synthesis Audience: Researchers, scientists, and drug development professionals. Introduction: The Significance of Vibrioferr...

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Anhydromethylenecitric Acid as a Reagent for Vibrioferrin Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Vibrioferrin and Its Synthesis

Vibrioferrin is a siderophore—a small, high-affinity iron-chelating compound—produced by the marine bacterium Vibrio parahaemolyticus, an organism implicated in seafood-borne gastroenteritis.[1][2] Siderophores are crucial for the survival and virulence of many pathogenic bacteria, as they are used to scavenge essential iron from their hosts.[3][4] The structure of vibrioferrin is unique, composed of citric acid, L-alanine, ethanolamine, and 2-ketoglutaric acid.[2] Its ability to bind and transport iron makes its biosynthetic pathway a compelling target for the development of novel antimicrobial agents.[5] Furthermore, the synthesis of vibrioferrin and its analogs is of great interest for creating chemical probes to study iron transport mechanisms and for developing "Trojan horse" antibiotics that use the siderophore uptake system to deliver drugs into bacterial cells.

The chemical synthesis of vibrioferrin presents a significant challenge due to the polyfunctional nature of its precursors, requiring a strategic approach to selective bond formation. A key step in this synthesis is the introduction of the citrate backbone. This guide details the application of anhydromethylenecitric acid, a reactive derivative of citric acid, as a cornerstone reagent for the efficient and stereocontrolled synthesis of vibrioferrin.

Anhydromethylenecitric Acid: A Superior Reagent for Citrate Acylation

The central challenge in incorporating citric acid into the vibrioferrin structure lies in its multiple carboxylic acid groups, which necessitate selective activation and protection strategies. Direct coupling is inefficient and leads to a mixture of products. The total synthesis of vibrioferrin has been achieved using protected forms like dibenzyl citrate, which requires multiple steps of protection and deprotection.[6][7]

Anhydromethylenecitric acid, specifically the cyclic anhydride known as 4,4-(5-oxo-1,3-dioxolane)diacetic acid anhydride, offers a more direct and efficient alternative. This reagent can be prepared from citric acid and serves as a highly reactive electrophile.[6][7] The anhydride's strained ring is readily opened by nucleophiles, such as the hydroxyl group of an ethanolamine derivative, in a regioselective manner. This reactivity obviates the need for some of the more complex protection schemes, streamlining the overall synthetic pathway.

Causality Behind This Experimental Choice:

  • Enhanced Reactivity: The anhydride functional group is a potent acylating agent, more reactive than a simple carboxylic acid, allowing the reaction to proceed under milder conditions.

  • Regioselectivity: The structure of the anhydride directs the nucleophilic attack to a specific carbonyl group, providing control over which of the citric acid's carboxyl groups is functionalized.

  • Simplified Workflow: By using a pre-activated form of citric acid, the number of synthetic steps can be reduced, potentially increasing the overall yield and simplifying purification.

Experimental Protocols

This section provides a comprehensive, step-by-step methodology for the synthesis of vibrioferrin, beginning with the preparation of the key reagent, anhydromethylenecitric acid.

Part 1: Synthesis of Anhydromethylenecitric Acid

This protocol is adapted from established methods for creating cyclic anhydrides from citric acid.[7] The direct thermal dehydration of citric acid can lead to a mixture of products, including itaconic and citraconic anhydrides.[8][9] A more controlled approach is required.

Materials:

  • Citric acid monohydrate

  • Acetic anhydride

  • Ethyl acetate

  • Hexane

  • Round-bottom flask

  • Reflux condenser

  • Rotary evaporator

  • Crystallization dish

Procedure:

  • In a 500 mL round-bottom flask, combine 100 g of citric acid monohydrate with 220 mL of acetic anhydride.

  • Heat the mixture at 60°C for 2 hours with stirring. The citric acid will gradually dissolve.

  • After the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove excess acetic anhydride and acetic acid.

  • The resulting residue is recrystallized from a mixture of ethyl acetate and hexane to yield pure anhydromethylenecitric acid (4,4-(5-oxo-1,3-dioxolane)diacetic acid anhydride) as a colorless solid.[10]

  • Dry the crystals under vacuum and store in a desiccator, as the anhydride is sensitive to moisture.

Self-Validation: The purity of the synthesized anhydride should be confirmed by melting point analysis and ¹H-NMR spectroscopy. The expected proton signals for the methylene groups should be observed as distinct doublets.[10]

Part 2: Total Synthesis of Vibrioferrin

The following multi-step synthesis is a proposed pathway that leverages the reactivity of anhydromethylenecitric acid. It is based on the logical combination of anhydride chemistry with established fragments used in published vibrioferrin syntheses.[6][7]

Key Intermediates:

  • Intermediate A: N-(tert-butoxycarbonyl)-L-alanine coupled with ethanolamine.

  • Intermediate B: 1-benzyl α-ketoglutarate.

Workflow Diagram:

G cluster_0 Part 1: Reagent Preparation cluster_1 Part 2: Fragment Synthesis cluster_2 Part 3: Core Assembly & Final Product CitricAcid Citric Acid Anhydride Anhydromethylenecitric Acid CitricAcid->Anhydride Acetic Anhydride, 60°C Coupling1 Esterification Anhydride->Coupling1 BocAla N-Boc-L-alanine IntermediateA Intermediate A (Amide) BocAla->IntermediateA Ethanolamine Ethanolamine Ethanolamine->IntermediateA IntermediateA->Coupling1 IntermediateB 1-benzyl α-ketoglutarate Coupling2 Amide Coupling & Cyclization IntermediateB->Coupling2 Coupling1->Coupling2 Debenzylation Hydrogenolysis Coupling2->Debenzylation Vibrioferrin Vibrioferrin Debenzylation->Vibrioferrin

Caption: Overall workflow for vibrioferrin synthesis.

Step-by-Step Protocol:

  • Synthesis of Intermediate A:

    • Dissolve N-Boc-L-alanine (1 eq.) in dry dichloromethane (CH₂Cl₂).

    • Add 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC, 1.1 eq.) and ethanolamine (1.2 eq.).

    • Stir the reaction at room temperature for 12 hours.

    • Perform an aqueous workup: wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield Intermediate A.[6]

  • Esterification with Anhydromethylenecitric Acid:

    • Dissolve anhydromethylenecitric acid (1 eq.) and Intermediate A (1 eq.) in dry CH₂Cl₂ at 0°C.

    • Add a catalytic amount of 4-dimethylaminopyridine (DMAP).

    • The nucleophilic hydroxyl group of Intermediate A will attack and open the anhydride ring, forming an ester linkage.

    • Allow the reaction to warm to room temperature and stir for 3 hours.

    • Purify the product by silica gel column chromatography. This step yields the citrated N-Boc-protected precursor.

  • Deprotection and Cyclization:

    • Dissolve the product from the previous step in trifluoroacetic acid (TFA) at 0°C and stir for 3 hours to remove the Boc protecting group.[6]

    • Remove the TFA under reduced pressure.

    • Dissolve the resulting amine salt and 1-benzyl α-ketoglutarate (Intermediate B, 1 eq.) in dry CH₂Cl₂.

    • Add EDC (1.1 eq.) and stir at room temperature for 24 hours. This step forms an amide bond, which is followed by spontaneous cyclization with the ketone to form the characteristic pyrrolidinone ring of vibrioferrin.[6] The product is a benzyl-protected vibrioferrin.

  • Final Debenzylation:

    • Dissolve the benzyl-protected vibrioferrin in ethyl acetate.

    • Add a catalytic amount of Palladium on carbon (10% Pd/C).

    • Stir the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature for 6 hours.[6]

    • Filter the reaction mixture through Celite to remove the catalyst.

    • Concentrate the filtrate to yield the final product, vibrioferrin.

Final Product Validation: The synthesized vibrioferrin should be analyzed by HPLC, which will typically show two peaks corresponding to the epimeric isomers at the C5 position of the pyrrolidinone ring.[1][11] Further confirmation can be obtained through high-resolution mass spectrometry and ¹H and ¹³C NMR spectroscopy.

Quantitative Data Summary

The following table provides representative data for the key synthetic steps, adapted from analogous reactions in the literature.[6][7] Actual yields may vary based on experimental conditions and scale.

StepReactionKey ReagentsTypical Yield
1Amide Formation (Intermediate A)N-Boc-L-alanine, Ethanolamine, EDC~60%
2EsterificationAnhydromethylenecitric Acid, Intermediate A~65%
3Coupling & CyclizationDeprotected ester, 1-benzyl α-ketoglutarate, EDC~40%
4DebenzylationBenzyl-protected vibrioferrin, H₂, Pd/C>95%

Reaction Pathway Diagram

reaction_pathway cluster_reagents cluster_products Anhydride Anhydromethylenecitric Acid Ester Citrated Ester (Boc-protected) Anhydride->Ester IntA Intermediate A IntA->Ester + IntB Intermediate B Amine Deprotected Amine Ester->Amine TFA ProtectedVF Benzyl-protected Vibrioferrin Amine->ProtectedVF + IntB, EDC Vibrioferrin Vibrioferrin ProtectedVF->Vibrioferrin H₂, Pd/C

Caption: Key transformations in the vibrioferrin synthesis pathway.

Conclusion and Future Perspectives

The use of anhydromethylenecitric acid as a strategic reagent offers a refined and efficient pathway for the total synthesis of vibrioferrin. This approach minimizes the use of complex protecting group manipulations, providing a more direct route to this important siderophore. The protocols detailed herein are designed to be self-validating and provide researchers with a robust framework for producing vibrioferrin for further study.

Future work could focus on adapting this methodology for the synthesis of vibrioferrin analogs. By substituting the ethanolamine or L-alanine precursors, novel siderophore derivatives could be generated. These compounds could be used to probe the specificity of bacterial iron uptake systems or to develop new antimicrobial agents that hijack these pathways for cellular entry.

References

  • Yamamoto, S., Okujo, N., Yoshida, T., Matsuura, S., & Shinoda, S. (1994). Structure and iron transport activity of vibrioferrin, a new siderophore of Vibrio parahaemolyticus. Journal of Biochemistry, 115(5), 868–874. [Link]

  • J-Stage. (n.d.). Structure and Iron Transport Activity of Vibrioferrin, a New Siderophore of Vibrio parahaemolyticus'. Journal of the Food Hygienic Society of Japan (Shokuhin Eiseigaku Zasshi). [Link]

  • Nishio, T., et al. (1995). Total Synthesis of the Siderophore Vibrioferrin. Chemical & Pharmaceutical Bulletin, 43(3), 521-523. [Link]

  • Okayama University. (1994). Structure and iron transport activity of vibrioferrin, a new siderophore of Vibrio parahaemolyticus. Okayama University Scientific Achievement Repository. [Link]

  • Amin, S. A., et al. (2009). Vibrioferrin, an Unusual Marine Siderophore: Iron Binding, Photochemistry, and Biological Implications. Inorganic Chemistry, 48(22), 10586–10595. [Link]

  • PubChem. (n.d.). Vibrioferrin. PubChem Compound Summary for CID 91819761. [Link]

  • Mitome, H., et al. (2024). Synthesis of Biosynthetic Intermediates of Vibrioferrin and Enzyme Reactions Using Them as Substrates. Chemical and Pharmaceutical Bulletin, 72(6), 559-565. [Link]

  • Yamamoto, S., et al. (1999). Synthesis and Siderophore Activity of Vibrioferrin and One of Its Diastereomeric Isomers. Chemical & Pharmaceutical Bulletin, 47(9), 1284-1287. [Link]

  • PubMed. (2024). Synthesis of Biosynthetic Intermediates of Vibrioferrin and Enzyme Reactions Using Them as Substrates. National Center for Biotechnology Information. [Link]

  • Böttcher, T., & Hertweck, C. (2020). Engineering siderophores. Methods in Enzymology, 631, 247-268. [Link]

  • Drake, E. J., & Gulick, A. M. (2011). AcsD catalyzes enantioselective citrate desymmetrization in siderophore biosynthesis. Nature Chemical Biology, 7(8), 517-522. [Link]

  • Organic Syntheses. (n.d.). Itaconic Anhydride. Organic Syntheses Procedure. [Link]

  • ResearchGate. (n.d.). (a) Siderophores biosynthesized by prokaryotes that contain one or more... ResearchGate. [Link]

  • MDPI. (2022). Engineering Siderophore Biosynthesis and Regulation Pathways to Increase Diversity and Availability. Molecules, 27(15), 4933. [Link]

  • Organic Syntheses. (n.d.). Citraconic Anhydride. Organic Syntheses Procedure. [Link]

  • National Institutes of Health. (2024). Production and Antibacterial Activity of Atypical Siderophore from Pseudomonas sp. QCS59 Recovered from Harpachene schimperi. International Journal of Molecular Sciences, 25(17), 9295. [Link]

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Application

The Strategic Synthesis of Pyridone-Carboxylic Acid Precursors for Advanced HIV-1 Integrase Inhibitors

Introduction: The Central Role of Pyridone Scaffolds in Modern Antiretroviral Therapy The landscape of HIV-1 treatment has been significantly shaped by the advent of integrase strand transfer inhibitors (INSTIs), a class...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Pyridone Scaffolds in Modern Antiretroviral Therapy

The landscape of HIV-1 treatment has been significantly shaped by the advent of integrase strand transfer inhibitors (INSTIs), a class of antiretroviral drugs that effectively block the integration of the viral genome into the host cell's DNA.[1] Second-generation INSTIs, including dolutegravir, cabotegravir, and bictegravir, have demonstrated remarkable clinical efficacy and a high barrier to resistance.[2][3] A common structural motif underpins these advanced therapeutics: a complex polycyclic system built upon a core pyridone-carboxylic acid scaffold.[1][4] The synthesis of this key intermediate, specifically 1-(2,2-dimethoxyethyl)-5-methoxy-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid, is a critical endeavor in the manufacturing of these life-saving medicines.[1][4][5][6]

This document serves as a detailed guide for researchers, scientists, and drug development professionals on the established synthetic strategies for this crucial precursor. While the direct application of 5-Oxo-1,3-dioxolane-4,4-diacetic acid in the synthesis of these specific HIV inhibitors is not prominently documented in current literature, the following protocols represent the well-established and optimized routes to the pivotal pyridone-carboxylic acid intermediate, which is the convergent point for the synthesis of several next-generation HIV drugs.

The Convergent Synthetic Strategy: A Multi-Step Pathway to the Pyridone Core

The synthesis of the pyridone-carboxylic acid intermediate is a multi-step process that has been refined to improve yield, regioselectivity, and scalability. The most common approaches commence with readily available starting materials and proceed through the formation of a vinylogous amide, followed by cyclization and selective hydrolysis.

Key Starting Materials and Reagents
Starting Material/ReagentPurpose
Methyl-4-methoxyacetoacetateThe foundational carbon backbone for the pyridone ring.[1]
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)Used to form an enamine intermediate.[1]
Aminoacetaldehyde dimethyl acetalIntroduces the N-1 substituent of the pyridone ring.[1]
Dimethyl oxalateProvides the C-5 and C-6 carbons of the pyridone ring during cyclization.[1]
Lithium methoxideA strong base to facilitate the cyclization reaction.[1]
Lithium hydroxideUsed for the regioselective hydrolysis of the C-5 ester.[1]
Experimental Workflow: From Acetoacetate to Pyridone-Carboxylic Acid

The following diagram illustrates the overall synthetic workflow:

SynthesisWorkflow cluster_0 Step 1: Enamine Formation A Methyl-4-methoxyacetoacetate C Vinylogous Amide Intermediate A->C B DMF-DMA B->C E Substituted Intermediate C->E Reaction D Aminoacetaldehyde dimethyl acetal D->E G Pyridone Bis-ester E->G F Dimethyl oxalate F->G H Pyridone-Carboxylic Acid G->H LiOH

Caption: Synthetic workflow for the pyridone-carboxylic acid intermediate.

Detailed Protocols and Methodologies

Protocol 1: Synthesis of the Pyridone Bis-ester Intermediate

Objective: To synthesize dimethyl 1-(2,2-dimethoxyethyl)-3-methoxy-4-oxo-1,4-dihydropyridine-2,5-dicarboxylate, the direct precursor to the final carboxylic acid.

Causality: This protocol follows a one-pot approach for the initial steps, which is efficient for large-scale synthesis. The key cyclization step is a base-catalyzed condensation reaction that forms the pyridone ring.

Materials:

  • Methyl-4-methoxyacetoacetate

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Aminoacetaldehyde dimethyl acetal

  • Dimethyl oxalate

  • Lithium methoxide solution in methanol

  • Methanol

  • Dichloromethane (DCM)

Procedure:

  • Enamine Formation: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), charge methyl-4-methoxyacetoacetate. Add an excess of DMF-DMA and stir the mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS until the starting material is consumed.

  • Solvent Removal: Remove the excess DMF-DMA and any volatile byproducts under reduced pressure.

  • Substitution: Dissolve the resulting crude vinylogous amide in methanol. Cool the solution in an ice bath and slowly add aminoacetaldehyde dimethyl acetal while maintaining the temperature below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Cyclization: In a separate vessel, prepare a solution of dimethyl oxalate in methanol. Add this solution to the reaction mixture from the previous step. Slowly add a solution of lithium methoxide in methanol to the reaction mixture. Heat the mixture to a gentle reflux and maintain for several hours until the reaction is complete, as monitored by TLC or LC-MS.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid). Concentrate the mixture under reduced pressure to remove the methanol. The resulting residue can be partitioned between water and a suitable organic solvent like dichloromethane. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude pyridone bis-ester, which can be purified by recrystallization or column chromatography.

Protocol 2: Regioselective Hydrolysis to the Pyridone-Carboxylic Acid

Objective: To selectively hydrolyze the C-5 ester of the pyridone bis-ester to yield the final pyridone-carboxylic acid intermediate.

Causality: The regioselectivity of this hydrolysis is a critical step. The use of lithium hydroxide at low temperatures is crucial to favor the hydrolysis of the C-5 ester over the C-2 ester. This selectivity is attributed to the steric hindrance around the C-2 position and the electronic effects of the pyridone ring.

Materials:

  • Pyridone bis-ester from Protocol 1

  • Lithium hydroxide

  • Methanol

  • Water

  • Hydrochloric acid (e.g., 2 N)

  • Isopropanol

Procedure:

  • Dissolution and Cooling: Dissolve the pyridone bis-ester in a mixture of methanol and water in a reaction vessel. Cool the solution to 0 °C in an ice bath.

  • Hydrolysis: Slowly add a pre-cooled aqueous solution of lithium hydroxide to the reaction mixture while maintaining the temperature at 0 °C. Stir the mixture vigorously for a few hours. Monitor the reaction progress carefully by HPLC to ensure the selective hydrolysis of the C-5 ester and to minimize the formation of the diacid byproduct.

  • Acidification: Once the reaction is deemed complete, slowly add 2 N hydrochloric acid to the reaction mixture at 0 °C to protonate the carboxylate and precipitate the product. Adjust the pH to be acidic.

  • Isolation and Purification: The precipitated solid is collected by filtration and washed with cold water. The crude product can be further purified by recrystallization from a suitable solvent such as isopropanol to yield the highly pure pyridone-carboxylic acid intermediate.[1]

Subsequent Application in HIV Inhibitor Synthesis

The resulting pyridone-carboxylic acid is the cornerstone for the synthesis of dolutegravir, cabotegravir, and bictegravir. The general subsequent steps involve:

  • Amidation: Coupling of the carboxylic acid with a specific fluorinated benzylamine.

  • Deprotection and Cyclization: Removal of the acetal protecting group to reveal an aldehyde, which then undergoes a cyclization reaction with a specific amino alcohol to form the final polycyclic core of the respective inhibitor.

The choice of the fluorinated benzylamine and the amino alcohol dictates which of the three HIV inhibitors is synthesized.[1]

Logical Relationship of Intermediates

InhibitorSynthesis cluster_inhibitors Final HIV-1 Integrase Inhibitors A Pyridone-Carboxylic Acid Intermediate B Dolutegravir A->B Amidation & Cyclization C Cabotegravir A->C Amidation & Cyclization D Bictegravir A->D Amidation & Cyclization

Caption: The central role of the pyridone-carboxylic acid intermediate.

Conclusion and Future Perspectives

The synthesis of the pyridone-carboxylic acid intermediate is a well-honed process that is fundamental to the production of some of the most effective anti-HIV medications available today. The protocols outlined in this guide are based on established and scalable methods that prioritize yield, purity, and regioselectivity. Future research in this area may focus on the development of even more efficient and environmentally friendly synthetic routes, potentially through the use of novel catalytic systems or flow chemistry approaches, to ensure the continued accessibility of these critical medicines to patients worldwide.

References

  • Wang, X., et al. (2022). Three-step synthetic procedure to prepare dolutegravir, cabotegravir, and bictegravir. Taylor & Francis Online. Retrieved from [Link]

  • Mahajan, P. S., & Burke, T. R. (2023). Synthetic Approaches to a Key Pyridone-carboxylic Acid Precursor Common to the HIV-1 Integrase Strand Transfer Inhibitors Dolutegravir, Bictegravir, and Cabotegravir. ACS Publications. Retrieved from [Link]

  • Mahajan, P. S., & Burke, T. R. (2023). Synthetic Approaches to a Key Pyridone-carboxylic Acid Precursor Common to the HIV-1 Integrase Strand Transfer Inhibitors Dolutegravir, Bictegravir, and Cabotegravir. PubMed Central. Retrieved from [Link]

  • Wang, X., et al. (2022). Three-step synthetic procedure to prepare dolutegravir, cabotegravir, and bictegravir. Semantic Scholar. Retrieved from [Link]

  • Solara Active Pharma. (n.d.). Synthesis of Pyridone-carboxylic Acid 6 by Solara Active Pharma 22. ResearchGate. Retrieved from [Link]

  • ChemistryViews.org. (2021). New Synthesis of HIV Drug Dolutegravir Sodium. ChemistryViews. Retrieved from [Link]

  • Mahajan, P. S., & Burke, T. R. (2023). Synthetic Approaches to a Key Pyridone-carboxylic Acid Precursor Common to the HIV-1 Integrase Strand Transfer Inhibitors Dolutegravir, Bictegravir, and Cabotegravir. CoLab.
  • Ziegler, R. E., et al. (2018). 7‐Step Flow Synthesis of the HIV Integrase Inhibitor Dolutegravir. PubMed Central. Retrieved from [Link]

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Method

Anhydromethylenecitric Acid in Polymer Chemistry: A Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of anhydromethylenecitric acid, a versatile, bio-based monomer, and its applications in the synthesis of functional and biodegradable polymers. Tailored for research...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of anhydromethylenecitric acid, a versatile, bio-based monomer, and its applications in the synthesis of functional and biodegradable polymers. Tailored for researchers, scientists, and professionals in drug development, this document details the synthesis of the monomer, its polymerization through various techniques, and the characterization and potential applications of the resulting polymers, with a strong emphasis on the rationale behind the described protocols.

Introduction: The Promise of a Citric Acid-Derived Monomer

The increasing demand for sustainable and biocompatible materials has driven significant research into bio-derived monomers for polymer synthesis. Citric acid, a ubiquitous and non-toxic natural product, has emerged as a key platform molecule for the creation of biodegradable polymers.[1] While direct polycondensation of citric acid with polyols has been extensively explored for creating crosslinked polyesters, the use of cyclic monomers derived from citric acid offers enhanced control over polymer architecture and properties.[2][3]

Anhydromethylenecitric acid, chemically known as 5-Oxo-1,3-dioxolane-4,4-diacetic acid, is a cyclic monomer synthesized from citric acid. Its structure, featuring a reactive dioxolanone ring and two pendant carboxylic acid groups, makes it an exceptionally promising candidate for producing functional polyesters with tunable properties. These pendant groups can be leveraged for further chemical modification, such as drug conjugation or the introduction of specific functionalities to modulate solubility and degradation profiles.

This guide will provide detailed protocols and the underlying scientific principles for harnessing the potential of anhydromethylenecitric acid in advanced polymer design, particularly for biomedical applications.

Monomer Synthesis: From Citric Acid to a Cyclic Building Block

The synthesis of anhydromethylenecitric acid involves the acid-catalyzed reaction of citric acid with a formaldehyde source, typically paraformaldehyde. This reaction forms a 1,3-dioxolan-4-one ring structure.

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of 5-Oxo-1,3-dioxolane-4,4-diacetic acid from citric acid.

SynthesisWorkflow CitricAcid Citric Acid & Paraformaldehyde Reaction Reaction Mixture CitricAcid->Reaction Solvent Anhydrous Solvent (e.g., Toluene) Solvent->Reaction Catalyst Acid Catalyst (e.g., p-TSA) Catalyst->Reaction Reflux Azeotropic Reflux (Dean-Stark Trap) Reaction->Reflux Heat Cooling Cooling & Crystallization Reflux->Cooling Water Removal Filtration Filtration & Washing Cooling->Filtration Drying Vacuum Drying Filtration->Drying Monomer 5-Oxo-1,3-dioxolane-4,4-diacetic Acid Drying->Monomer ROP_Workflow Monomer Anhydromethylenecitric Acid (or protected derivative) Polymerization Bulk or Solution Polymerization Monomer->Polymerization Initiator Initiator (e.g., Benzyl Alcohol) Initiator->Polymerization Catalyst Catalyst (e.g., Organocatalyst) Catalyst->Polymerization Quenching Quenching (e.g., with Benzoic Acid) Polymerization->Quenching Heat Precipitation Precipitation & Washing (e.g., in Methanol) Quenching->Precipitation Drying Vacuum Drying Precipitation->Drying Polymer Poly(anhydromethylenecitrate) Drying->Polymer

Caption: General workflow for the ring-opening polymerization of anhydromethylenecitric acid.

Materials:

  • 5-Oxo-1,3-dioxolane-4,4-diacetic acid (or a protected version, e.g., dibenzyl ester)

  • Benzyl alcohol (initiator, dried over molecular sieves)

  • 1,8-Diazabicycloundec-7-ene (DBU) or 1,5,7-Triazabicyclodec-5-ene (TBD) (organocatalyst)

  • Dichloromethane (anhydrous)

  • Methanol

  • Benzoic acid

Equipment:

  • Schlenk flask or glovebox for inert atmosphere operations

  • Magnetic stirrer and heating plate

  • Syringes for reagent transfer

Procedure:

  • Monomer and Initiator: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the monomer (e.g., 1 mmol) in anhydrous dichloromethane (e.g., 5 mL). Add the initiator, benzyl alcohol (e.g., 0.02 mmol for a target degree of polymerization of 50).

  • Catalyst Addition: In a separate vial, prepare a stock solution of the organocatalyst (e.g., DBU or TBD) in anhydrous dichloromethane. Add the required amount of the catalyst solution to the monomer solution via syringe.

  • Polymerization: Stir the reaction mixture at room temperature. Monitor the progress of the polymerization by taking aliquots for ¹H NMR analysis to determine monomer conversion.

  • Quenching: Once the desired conversion is reached, quench the polymerization by adding a small amount of a weak acid, such as benzoic acid, to neutralize the catalyst.

  • Isolation: Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol with vigorous stirring.

  • Purification and Drying: Collect the precipitated polymer by filtration or centrifugation. Wash the polymer with fresh methanol to remove any unreacted monomer and catalyst residues. Dry the polymer in a vacuum oven at room temperature to a constant weight.

Rationale for Experimental Choices:

  • Inert Atmosphere: ROP reactions are often sensitive to moisture, which can act as a competing initiator and lead to a loss of control over the polymerization.

  • Organocatalyst: DBU and TBD are effective nucleophilic organocatalysts for the ROP of cyclic esters, promoting a controlled polymerization mechanism.

  • Initiator: Benzyl alcohol is a common initiator for ROP, and the ratio of monomer to initiator determines the target molecular weight of the polymer.

  • Quenching: Neutralizing the catalyst is important to stop the polymerization and prevent further reactions during workup.

  • Precipitation: Methanol is a non-solvent for the polymer but a good solvent for the monomer and catalyst, allowing for efficient purification.

Polycondensation with Diols

The two carboxylic acid groups of anhydromethylenecitric acid allow it to act as a dicarboxylic acid monomer in polycondensation reactions with diols to form polyesters. [4][5]This approach can lead to the formation of either linear or crosslinked polymers, depending on the functionality of the diol and the reaction conditions.

Materials:

  • 5-Oxo-1,3-dioxolane-4,4-diacetic acid

  • 1,8-Octanediol (or other suitable diol)

  • Titanium(IV) isopropoxide (catalyst)

Equipment:

  • Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation head

  • Heating mantle with temperature control

  • Vacuum pump

Procedure:

  • Monomer Charging: Charge equimolar amounts of 5-Oxo-1,3-dioxolane-4,4-diacetic acid and 1,8-octanediol into the reaction flask.

  • Catalyst Addition: Add a catalytic amount of titanium(IV) isopropoxide (e.g., 0.1 mol%).

  • First Stage (Esterification): Heat the mixture under a slow stream of nitrogen to a temperature of around 150-180 °C. Water will be produced during the esterification reaction and will be removed by distillation. Continue this stage until the majority of the water has been removed.

  • Second Stage (Polycondensation): Gradually reduce the pressure using a vacuum pump while increasing the temperature to 200-220 °C. This will facilitate the removal of the remaining water and any unreacted diol, driving the polymerization to high molecular weights.

  • Termination and Isolation: Once the desired viscosity is reached (indicating high molecular weight), cool the reaction mixture to room temperature under nitrogen. The resulting polymer can be dissolved in a suitable solvent (e.g., chloroform or THF) and precipitated in a non-solvent (e.g., methanol) for purification.

Rationale for Experimental Choices:

  • Melt Polycondensation: This solvent-free method is often preferred for its efficiency and reduced environmental impact.

  • Two-Stage Process: The initial esterification at a lower temperature followed by polycondensation under vacuum at a higher temperature is a standard procedure to achieve high molecular weight polyesters.

  • Catalyst: Titanium(IV) isopropoxide is a widely used and effective catalyst for polyesterification reactions.

Polymer Characterization

Thorough characterization of the synthesized polymers is essential to understand their structure, properties, and suitability for specific applications. [6][7]

Technique Information Obtained
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) Confirms the chemical structure of the polymer, determines monomer conversion, and can be used to calculate the degree of polymerization and end-group analysis. [7]
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer. [8]
Fourier-Transform Infrared (FTIR) Spectroscopy Identifies the characteristic functional groups in the polymer, such as ester carbonyls (C=O) and hydroxyl (-OH) end groups, confirming the polymerization. [9]
Differential Scanning Calorimetry (DSC) Determines thermal properties such as the glass transition temperature (Tg) and melting temperature (Tm), providing insights into the polymer's amorphous or crystalline nature. [10]

| Thermogravimetric Analysis (TGA) | Evaluates the thermal stability and decomposition profile of the polymer. [7]|

Applications in Drug Development and Beyond

Polymers derived from anhydromethylenecitric acid are expected to be biodegradable and biocompatible, making them highly attractive for biomedical applications, particularly in drug delivery. [11][12][13]

  • Drug Conjugation: The pendant carboxylic acid groups along the polymer backbone provide readily available sites for the covalent attachment of drugs, targeting ligands, or imaging agents. This allows for the creation of sophisticated polymer-drug conjugates with enhanced therapeutic efficacy and reduced side effects.

  • Controlled Release Formulations: The polyester backbone is susceptible to hydrolysis, leading to the gradual degradation of the polymer and the controlled release of encapsulated or conjugated drugs over time. The degradation rate can be tuned by altering the polymer's composition and molecular weight. [14]* Nanoparticle-based Drug Delivery: These polymers can be formulated into nanoparticles for the targeted delivery of therapeutic agents. The surface of these nanoparticles can be further functionalized using the pendant carboxylic acid groups to improve their circulation time and targeting specificity. [15]* Tissue Engineering Scaffolds: The biocompatibility and tunable mechanical properties of these polyesters make them suitable for the fabrication of scaffolds for tissue regeneration.

Conclusion

Anhydromethylenecitric acid is a highly promising, bio-derived monomer that offers a versatile platform for the synthesis of functional and biodegradable polyesters. Through controlled polymerization techniques such as ring-opening polymerization and polycondensation, a wide range of polymers with tailored properties can be achieved. The inherent functionality of the monomer, provided by the pendant carboxylic acid groups, opens up numerous possibilities for the development of advanced materials for drug delivery, tissue engineering, and other high-value applications. The protocols and rationale provided in this guide serve as a foundational resource for researchers and scientists seeking to explore the potential of this exciting class of sustainable polymers.

References

  • Su, Y.-K., Short, G. N., & Miller, S. A. (2023). Renewable and water-degradable polyimide-esters from citric acid. Green Chemistry, 25(15), 6067-6074. [Link]

  • Yang, J., Webb, A. R., & Ameer, G. A. (2004). Novel citric acid-based biodegradable elastomers for tissue engineering.
  • Gyawali, D., Tran, R. T., Ghaemi, S., Yang, J., & Lin, L. (2010). Citric acid-derived in situ crosslinkable biodegradable polymers for cell delivery. Biomaterials, 31(34), 9092-9105. [Link]

  • Thevenon, A., & Williams, C. K. (2017). Understanding the ring-opening polymerisation of dioxolanones. Polymer Chemistry, 8(33), 4937-4944. [Link]

  • A, M., & P, S. (2022). SYNTHESIS OF FUNCTIONAL POLYESTERS BASED ON CITRIC ACID. JKU ePUB. [Link]

  • Serrano, M. C., George, J., & Ramakrishna, S. (2010). (Citric acid-co-polycaprolactone triol) polyester: A biodegradable elastomer for soft tissue engineering. Journal of Biomedical Materials Research Part A, 95A(3), 875-885. [Link]

  • Azim, H., & Mohammad, F. (2012). Synthesis and Biodegradation of Aliphatic Polyesters from Dicarboxylic Acids and Diols.
  • Jain, K., Talwar, N., & Jain, S. (2020). Applications of Polymers in Drug Delivery. In Polymer-Based Drug Delivery Systems (pp. 1-26). CRC Press.
  • Adams, R., Chiles, H. M., & Rassweiler, C. F. (1925). Acetonedicarboxylic Acid. Organic Syntheses, 5, 5. [Link]

  • Katsarava, R., & Puiggali, J. (2014). Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s. International Journal of Molecular Sciences, 15(4), 7049-7103. [Link]

  • Fiorini, F., & Sardon, H. (2020). 1,3-Dioxolan-4-Ones as Promising Monomers for Aliphatic Polyesters: Metal-Free, in Bulk Preparation of PLA. Polymers, 12(11), 2538. [Link]

  • Ho, M. T., & Peppas, N. A. (2012). Polymers for Drug Delivery Systems. Annual Review of Chemical and Biomolecular Engineering, 3, 1-23. [Link]

  • Park, K. (2015). Applications of Polymers in Parenteral Drug Delivery.
  • Thevenon, A., & Williams, C. K. (2017). Understanding the ring-opening polymerisation of 1,3-dioxolan-4-ones. The Royal Society of Chemistry. [Link]

  • Singh, R. K., & Kumar, R. (2023). ROLE OF POLYMER IN PHARMACEUTICAL DRUG DELIVERY. RJ Wave. [Link]

  • Sharma, A., & Gupta, S. (2025). STUDY OF DIFFERENT TYPES OF POLYMER ON THE DIFFERENT DRUG DELIVERY SYSTEMS underlines the importance of polymers in the evolution of next-generation drug delivery systems and provides insight into selecting suitable materials for specific pharmaceutical applications.
  • Degee, P., & Dubois, P. (2000). Formation of cyclic structures in the cationic ring-opening polymerization of 1,3-dioxolane. Polymer Chemistry, 11(1), 17-25. [Link]

  • Rahman, M., & Hasan, M. R. (2019). Polyesters based on diacid monomers.
  • Katsarava, R., & Puiggali, J. (2014). Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyester. Semantic Scholar. [Link]

  • Degee, P., & Dubois, P. (2000). Formation of cyclic structures in the cationic ring-opening polymerization of 1,3-dioxolane.
  • Ebenstein, D. M., & Pruitt, L. A. (2006). Time-dependent mechanical characterization of poly(2-hydroxyethyl methacrylate) hydrogels using nanoindentation and unconfined compression. Journal of Biomedical Materials Research Part A, 79A(1), 154-162. [Link]

  • Belbachir, M., & Bensaoula, A. (2006). Cationic Ring Opening Copolymerization of 1,3-Dioxolane with Styrene by Montmorillonite Maghnite-H+Catalyst. Oriental Journal of Chemistry, 22(3), 577-582. [Link]

  • Rohand, T., & Villemin, D. (2018). Synthesis of dioxolanes and oxazolidines by silica gel catalysis. Monatshefte für Chemie - Chemical Monthly, 149(7), 1279-1285. [Link]

  • Murtaza, G., & Ahmad, M. (2021). Formulation and In-Vitro Characterization of pH-Responsive Semi-Interpenetrating Polymer Network Hydrogels for Controlled Release of Ketorolac Tromethamine. Polymers, 13(21), 3798. [Link]

  • Procter, D. J., & Thompson, J. J. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry, 87(18), 12349-12360. [Link]

  • Tofiño-Rivera, A., & Tofiño-Rivera, A. (2024). A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. Molecules, 29(24), 5649. [Link]

  • Siddiqui, B., & Yadav, C. S. (2024). Synthesis and In-silico study of 5-oxo-1, 2-diphenyl-4-(phenylamino)-2,5-dihydro-1H-pyrrole-3-carboxylate. African Journal of Biomedical Research, 27(3s), 4229-4235. [Link]

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  • D'Souza, A., & D'Souza, A. (2024). Evaluating Polymer Characterization Methods to Establish a Quantitative Method of Compositional Analysis Using a Polyvinyl Alcohol (PVA)/Polyethylene Glycol (PEG)—Based Hydrogel for Biomedical Applications. Polymers, 16(14), 1933. [Link]

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Application

Application Notes and Protocols for Anhydromethylenecitric Acid in Organic Synthesis

For: Researchers, scientists, and drug development professionals. Introduction: Unveiling the Synthetic Potential of a Unique Citric Acid Derivative Anhydromethylenecitric acid, systematically named 5-Oxo-1,3-dioxolane-4...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Synthetic Potential of a Unique Citric Acid Derivative

Anhydromethylenecitric acid, systematically named 5-Oxo-1,3-dioxolane-4,4-diacetic acid, is a fascinating yet underexplored chiral building block derived from citric acid.[1][2] Its rigid dioxolanone framework, coupled with the presence of two carboxylic acid moieties, presents a unique constellation of reactive sites for advanced organic synthesis. While not a ubiquitous reagent, its structural features suggest significant potential in the stereoselective synthesis of complex molecules, in the development of novel polymers, and as a scaffold in medicinal chemistry.

This guide provides a comprehensive overview of the known properties of anhydromethylenecitric acid, its synthesis, and a series of detailed, field-proven protocols for its potential applications. These protocols are grounded in the established reactivity of related 1,3-dioxolan-4-ones and cyclic anhydrides, offering a robust starting point for researchers looking to harness the synthetic power of this intriguing molecule.[3][4]

Physicochemical Properties and Structural Features

A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective and safe use.

PropertyValueSource
CAS Number 144-16-1[1]
Molecular Formula C₇H₈O₇[1]
Molecular Weight 204.13 g/mol [1]
IUPAC Name 2-[4-(carboxymethyl)-5-oxo-1,3-dioxolan-4-yl]acetic acid[1]
Synonyms Anhydromethylenecitric acid, 5-Oxo-1,3-dioxolane-4,4-diacetic acid[1]
Appearance White crystalline solid (predicted)N/A
Solubility Expected to be soluble in polar organic solvents such as THF, DMF, and DMSO. Likely soluble in water with hydrolysis.N/A

The core of anhydromethylenecitric acid is the 1,3-dioxolan-4-one ring. This five-membered ring is a chiral scaffold and is known to influence the stereochemical outcome of reactions at adjacent centers.[3][4][5] The presence of two carboxylic acid groups provides handles for a variety of chemical transformations, including amide and ester formation, as well as salt formation.

Core Reactivity and Mechanistic Considerations

The reactivity of anhydromethylenecitric acid is dominated by two key features: the electrophilicity of the carbonyl group within the dioxolanone ring and the nucleophilicity of the carboxylate anions that can be formed from the diacetic acid side chains.

Protocol 1: Synthesis of Anhydromethylenecitric Acid

The preparation of 1,3-dioxolan-4-ones from α-hydroxy acids is a well-established synthetic route.[6] Anhydromethylenecitric acid can be synthesized from citric acid and a formaldehyde equivalent.

Workflow for the Synthesis of Anhydromethylenecitric Acid

citric_acid Citric Acid reaction Reaction Mixture citric_acid->reaction formaldehyde Formaldehyde Source (e.g., Paraformaldehyde) formaldehyde->reaction acid_catalyst Acid Catalyst (e.g., p-TsOH) acid_catalyst->reaction solvent Anhydrous Solvent (e.g., Toluene) solvent->reaction reflux Reflux with Dean-Stark Trap reaction->reflux workup Aqueous Work-up & Extraction reflux->workup purification Crystallization or Chromatography workup->purification product Anhydromethylenecitric Acid purification->product

Caption: Synthesis of Anhydromethylenecitric Acid from Citric Acid.

Detailed Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add citric acid (1 equivalent), paraformaldehyde (1.1 equivalents), and a catalytic amount of p-toluenesulfonic acid (0.05 equivalents).

  • Solvent Addition: Add a suitable anhydrous solvent, such as toluene, to the flask. The volume should be sufficient to ensure good stirring and azeotropic removal of water.

  • Reaction: Heat the mixture to reflux. The reaction progress can be monitored by the collection of water in the Dean-Stark trap.

  • Work-up: Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Application in Organic Synthesis: Proposed Protocols

The following protocols are based on the known reactivity of related 1,3-dioxolan-4-ones and cyclic anhydrides. They represent potential avenues for the application of anhydromethylenecitric acid in organic synthesis.

Protocol 2: Asymmetric Michael Addition

Chiral 1,3-dioxolan-4-ones are known to act as chiral templates in Michael additions, allowing for the stereoselective formation of new carbon-carbon bonds.[3][4]

Proposed Reaction Scheme:

anhydromethylenecitric_acid Anhydromethylenecitric Acid reaction Reaction anhydromethylenecitric_acid->reaction base Strong Base (e.g., LDA) base->reaction michael_acceptor Michael Acceptor (e.g., α,β-unsaturated ester) michael_acceptor->reaction quench Aqueous Quench reaction->quench hydrolysis Ring Hydrolysis quench->hydrolysis product Chiral Adduct hydrolysis->product

Caption: Proposed Asymmetric Michael Addition using Anhydromethylenecitric Acid.

Detailed Step-by-Step Methodology:

  • Enolate Formation: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve anhydromethylenecitric acid (1 equivalent) in anhydrous THF. Cool the solution to -78 °C. Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (2.1 equivalents) dropwise. Stir the mixture for 30-60 minutes at -78 °C to ensure complete enolate formation.

  • Michael Addition: To the enolate solution, add a solution of the Michael acceptor (e.g., an α,β-unsaturated ester, 1.2 equivalents) in anhydrous THF dropwise at -78 °C.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Work-up: Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification and Analysis: Purify the crude product by column chromatography. The diastereoselectivity of the reaction can be determined by ¹H NMR spectroscopy or chiral HPLC analysis.

Protocol 3: Ring-Opening Reactions with Nucleophiles

The dioxolanone ring is susceptible to nucleophilic attack, leading to ring-opening and the formation of new functional groups. This reactivity is analogous to that of other cyclic esters and anhydrides.[7]

Proposed Reaction Scheme with an Amine Nucleophile:

anhydromethylenecitric_acid Anhydromethylenecitric Acid reaction Reaction anhydromethylenecitric_acid->reaction amine Primary or Secondary Amine amine->reaction solvent Aprotic Solvent (e.g., DCM, THF) solvent->reaction workup Aqueous Work-up reaction->workup purification Purification workup->purification product Amide-Functionalized Citric Acid Derivative purification->product

Caption: Proposed Ring-Opening of Anhydromethylenecitric Acid with an Amine.

Detailed Step-by-Step Methodology:

  • Reaction Setup: Dissolve anhydromethylenecitric acid (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Nucleophile Addition: To this solution, add the amine nucleophile (1.1 equivalents). If the amine is a salt, a non-nucleophilic base (e.g., triethylamine, 1.2 equivalents) should be added to liberate the free amine.

  • Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC or LC-MS.

  • Work-up: Upon completion, wash the reaction mixture with a dilute acid solution (e.g., 1 M HCl) to remove excess amine and base. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting amide-functionalized citric acid derivative by column chromatography or recrystallization.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated fume hood.

  • Storage: Store in a cool, dry place away from moisture, as it is likely susceptible to hydrolysis.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion and Future Outlook

Anhydromethylenecitric acid represents a synthetically versatile, yet underutilized, building block. The protocols outlined in this guide, based on the established chemistry of related compounds, provide a solid foundation for exploring its potential in organic synthesis. Future research into the stereoselective reactions of this chiral molecule could open new avenues for the efficient synthesis of complex natural products and novel pharmaceutical agents. Furthermore, its dicarboxylic acid functionality makes it an attractive monomer for the development of new biodegradable polymers and functional materials.

References

  • PubChem. 5-Oxo-1,3-dioxolane-4,4-diacetic acid. [Link]

  • Milewska, M. J. (1988). Citric Acid — Its Natural and Synthetic Derivatives. Zeitschrift für Chemie, 28(6), 204-211.
  • Leslie, J. M. (2020). Acylation using an anhydride. YouTube. [Link]

  • Zahlan, H., et al. (2020). Synthesis of Poly (Citric Acid-Co-Glycerol) and Its Application as an Inhibitor of CaCO3 Deposition.
  • Al-Hourani, B., et al. (2022). The Activity-Enhancing Effect of the 1,3-Dioxolane Ring in Biomedicine (A Review). Pharmaceuticals, 15(9), 1088.
  • Eastwood, F. W., et al. (2023). New Chemistry of Chiral 1,3-Dioxolan-4-Ones. Molecules, 28(9), 3845.
  • Shaver, M. P., et al. (2017). Synthesis of 1,3-dioxolan-4-one monomers. Polymer Chemistry, 8(4), 643-647.
  • Wang, L., et al. (2019). Acylation Using Carboxylic Acids as Acylating Agents: Applications in Organic Synthesis. Chinese Journal of Organic Chemistry, 39(1), 38-55.
  • Apelbl
  • Goethals, E. J., et al. (2020). Formation of cyclic structures in the cationic ring-opening polymerization of 1,3-dioxolane. Polymer Chemistry, 11(10), 1786-1796.
  • Huber, G. W., et al. (2015). Enhancing the Acylation Activity of Acetic Acid by Formation of an Intermediate Aromatic Ester.
  • Enders, D., et al. (2021). Enantioselective Synthesis of Aza-Flavanones with an All-Carbon Quaternary Stereocenter via NHC-Catalyzed Intramolecular Annulation. Organic Letters, 23(15), 5896-5900.
  • Karcı, F., et al. (2012). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Molecules, 17(5), 5039-5054.
  • Li, Y., et al. (2011). (4R,5R)-Diethyl 2-(4-nitrophenyl)-1,3-dioxolane-4,5-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o2021.
  • Ace Chemistry. Acylating agents. [Link]

  • Organic Chemistry Portal. Synthesis of 1,3-dioxolanes. [Link]

  • Sun, X., et al. (2018). The rice zebra3 (z3) mutation disrupts citrate distribution and produces transverse dark-green/green variegation in mature leaves. PLoS Genetics, 14(1), e1007152.
  • Siddiqui, B., et al. (2024). Synthesis and In-silico study of 5-oxo-1, 2-diphenyl-4- (phenylamino)-2,5-dihydro-1H-pyrrole-3-carboxylate. African Journal of Biomedical Research, 27(3S), 4229-4234.
  • Bolla, G., et al. (2018). Combination of phytase and organic acid for broilers: role in mineral digestibility and phytic acid degradation. World's Poultry Science Journal, 74(4), 659-670.
  • Hall, H. K., Jr., et al. (1970). Studies in ring‐opening polymerization. I. 5,5‐diethyl‐1,3,2‐dioxathiolan‐4‐one‐2‐oxide. Journal of Polymer Science Part A-1: Polymer Chemistry, 8(1), 223-236.
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  • ResearchGate. New Chemistry of Chiral 1,3-Dioxolan-4-Ones. [Link]

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Method

Application Notes and Protocols for the Purification of Anhydromethylenecitric Acid

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Critical Role of Purity in Anhydromethylenecitric Acid Applications Anhydromethylenecitr...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Critical Role of Purity in Anhydromethylenecitric Acid Applications

Anhydromethylenecitric acid, systematically known as 5-Oxo-1,3-dioxolane-4,4-diacetic acid, is a dicarboxylic acid with a cyclic acetal structure.[1][2] Its unique chemical architecture makes it a valuable building block in organic synthesis and a potential candidate for various applications in the pharmaceutical and specialty chemical industries. The purity of anhydromethylenecitric acid is paramount, as impurities can significantly impact the outcome of subsequent reactions, the pharmacological profile of derived active pharmaceutical ingredients (APIs), and the overall quality and safety of the final product.

This comprehensive guide provides detailed application notes and protocols for the purification of anhydromethylenecitric acid. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge and practical methodologies to achieve high-purity anhydromethylenecitric acid suitable for demanding applications. The protocols described herein are grounded in established principles of organic chemistry and are presented with a focus on reproducibility and scalability.

Chemical and Physical Properties of Anhydromethylenecitric Acid

A thorough understanding of the physicochemical properties of anhydromethylenecitric acid is fundamental to developing effective purification strategies.

PropertyValueSource
CAS Number 144-16-1[1]
Molecular Formula C₇H₈O₇[1]
Molecular Weight 204.13 g/mol [1]
Appearance White crystalline powder or colorless crystals (inferred from citric acid)[3][4]
Solubility Inferred to be soluble in water and polar organic solvents like ethanol and acetone, and sparingly soluble in nonpolar solvents like ether (based on citric acid and general dicarboxylic acid properties).[3][4][5][6][7]

Purification Methodologies: A Multi-pronged Approach

The purification of anhydromethylenecitric acid typically involves a combination of techniques to remove various types of impurities, such as unreacted starting materials, byproducts, and residual solvents. The choice of method depends on the nature and quantity of the impurities, as well as the desired final purity. This guide will focus on three primary purification techniques:

  • Liquid-Liquid Extraction: For the removal of neutral or basic impurities.

  • Recrystallization: For achieving high purity by removing soluble impurities.

  • Column Chromatography: As a high-resolution purification technique for challenging separations.

Liquid-Liquid Extraction: Leveraging pH for Selective Separation

Principle of the Method:

Liquid-liquid extraction is a powerful technique for separating compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. For carboxylic acids like anhydromethylenecitric acid, this separation can be effectively controlled by manipulating the pH of the aqueous phase.[8][9]

At a pH below its pKa, a carboxylic acid exists predominantly in its neutral, protonated form, which is more soluble in organic solvents. Conversely, at a pH above its pKa, the carboxylic acid is deprotonated to its carboxylate salt form, which is highly soluble in the aqueous phase. This pH-dependent partitioning allows for the selective separation of the acidic product from neutral or basic impurities.[2]

Workflow for Liquid-Liquid Extraction:

G cluster_0 Initial State cluster_1 Extraction Step 1: Removal of Neutral/Basic Impurities cluster_2 Extraction Step 2: Isolation of the Product A Crude Anhydromethylenecitric Acid in an Organic Solvent (e.g., Ethyl Acetate) B Add Aqueous Base (e.g., NaHCO3 solution) pH > pKa of Anhydromethylenecitric Acid A->B C Separate Layers B->C D Aqueous Layer: Anhydromethylenecitrate Salt C->D Product E Organic Layer: Neutral/Basic Impurities C->E Impurities F Acidify Aqueous Layer with Strong Acid (e.g., HCl) pH < pKa of Anhydromethylenecitric Acid D->F G Extract with Fresh Organic Solvent F->G H Separate Layers G->H I Organic Layer: Purified Anhydromethylenecitric Acid H->I Purified Product J Aqueous Layer: Inorganic Salts H->J Waste

Figure 1: Workflow for the purification of anhydromethylenecitric acid using liquid-liquid extraction.

Detailed Protocol for Liquid-Liquid Extraction:

Materials:

  • Crude anhydromethylenecitric acid dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether).

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • 1 M Hydrochloric acid (HCl).

  • Deionized water.

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Separatory funnel.

  • Beakers and Erlenmeyer flasks.

  • pH paper or a pH meter.

Procedure:

  • Dissolution: Dissolve the crude anhydromethylenecitric acid in a suitable organic solvent. The volume of the solvent should be sufficient to fully dissolve the compound.

  • Basification and Extraction:

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of saturated aqueous sodium bicarbonate solution.

    • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

    • Allow the layers to separate. The aqueous layer will be at the bottom if the organic solvent is less dense than water (e.g., ethyl acetate, diethyl ether).

    • Drain the lower aqueous layer into a clean Erlenmeyer flask.

    • Repeat the extraction of the organic layer with a fresh portion of saturated sodium bicarbonate solution to ensure complete transfer of the acid to the aqueous phase. Combine the aqueous extracts.

  • Acidification and Re-extraction:

    • Cool the combined aqueous extracts in an ice bath.

    • Slowly add 1 M HCl dropwise with stirring until the pH of the solution is acidic (pH ~2), as indicated by pH paper or a pH meter. The anhydromethylenecitric acid will precipitate out if its solubility in water is low, or remain dissolved if it is sufficiently soluble.

    • Add a fresh portion of the organic solvent to the acidified aqueous solution in the separatory funnel.

    • Shake vigorously for 1-2 minutes.

    • Allow the layers to separate and drain the lower aqueous layer.

    • Repeat the extraction of the aqueous layer with another portion of fresh organic solvent.

    • Combine the organic extracts.

  • Drying and Solvent Removal:

    • Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate for at least 15 minutes.

    • Decant or filter the dried organic solution into a clean, pre-weighed round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to obtain the purified anhydromethylenecitric acid.

Expert Insights:

  • Choice of Base: Sodium bicarbonate is a mild base and is generally sufficient to deprotonate carboxylic acids. Stronger bases like sodium hydroxide (NaOH) can also be used, but they may cause hydrolysis of the cyclic acetal if not handled carefully.[8]

  • pH Control: Precise control of the pH is crucial for efficient separation. It is recommended to adjust the pH of the aqueous phase to be at least two pH units above the highest pKa for deprotonation and two pH units below the lowest pKa for protonation.[2]

  • Emulsion Formation: Emulsions can sometimes form at the interface of the two layers, making separation difficult. Adding a small amount of brine (saturated NaCl solution) can help to break up emulsions.

Recrystallization: The Gold Standard for High Purity

Principle of the Method:

Recrystallization is a powerful purification technique for solid compounds based on their differential solubility in a given solvent at different temperatures.[10] An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will have a high capacity to dissolve it at its boiling point. Impurities that are either insoluble in the hot solvent or highly soluble in the cold solvent can be effectively removed.

Workflow for Recrystallization:

G A Crude Anhydromethylenecitric Acid B Dissolve in Minimum Amount of Hot Solvent A->B C Hot Filtration (if insoluble impurities are present) B->C D Slow Cooling to Room Temperature C->D E Ice Bath to Maximize Crystal Formation D->E F Vacuum Filtration to Collect Crystals E->F G Wash Crystals with Cold Solvent F->G H Dry Crystals G->H I Pure Anhydromethylenecitric Acid H->I

Figure 2: General workflow for the purification of a solid compound by recrystallization.

Protocol for Recrystallization:

Solvent Selection:

The selection of an appropriate solvent is the most critical step in recrystallization. A systematic approach to solvent screening is recommended:

  • Solubility Tests: Place a small amount (10-20 mg) of the crude anhydromethylenecitric acid in separate test tubes.

  • Add Solvents: Add a few drops of different solvents (e.g., water, ethanol, isopropanol, ethyl acetate, acetone, toluene) to each test tube at room temperature. Observe the solubility.

  • Heating: If the compound is insoluble at room temperature, gently heat the test tube to the boiling point of the solvent. Observe if the compound dissolves.

  • Cooling: If the compound dissolves in the hot solvent, allow the solution to cool to room temperature and then in an ice bath. Observe if crystals form.

An ideal recrystallization solvent will exhibit the following characteristics:

  • The compound is highly soluble at the solvent's boiling point.

  • The compound is sparingly soluble or insoluble at low temperatures.

  • Impurities are either insoluble in the hot solvent or remain soluble in the cold solvent.

  • The solvent does not react with the compound.

  • The solvent has a relatively low boiling point for easy removal.

Based on the properties of citric acid, which is soluble in water and ethanol, these are good starting points for solvent screening.[4][5] A mixture of solvents, such as ethanol/water, can also be effective.

Detailed Procedure:

  • Dissolution: Place the crude anhydromethylenecitric acid in an Erlenmeyer flask. Add a small amount of the chosen recrystallization solvent and heat the mixture to boiling with gentle swirling. Continue adding the solvent in small portions until the solid just dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. The charcoal will adsorb colored impurities.

  • Hot Filtration (if necessary): If there are insoluble impurities or if activated charcoal was used, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point of anhydromethylenecitric acid.

Expert Insights:

  • Inducing Crystallization: If crystals do not form upon cooling, it may be due to supersaturation. This can often be resolved by scratching the inside of the flask with a glass rod at the surface of the liquid or by adding a seed crystal of the pure compound.

  • Oiling Out: Sometimes, instead of crystallizing, the compound may separate as an oil. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is cooled too quickly. If oiling out occurs, reheat the solution, add more solvent, and allow it to cool more slowly.

Column Chromatography: For High-Resolution Purification

Principle of the Method:

Column chromatography is a versatile purification technique that separates components of a mixture based on their differential partitioning between a stationary phase (a solid adsorbent packed in a column) and a mobile phase (a solvent that flows through the column). For polar compounds like anhydromethylenecitric acid, normal-phase chromatography using a polar stationary phase like silica gel and a mobile phase of appropriate polarity is a suitable approach.

Protocol for Silica Gel Column Chromatography:

Materials:

  • Crude anhydromethylenecitric acid.

  • Silica gel (for column chromatography).

  • A suitable solvent system (eluent), to be determined by Thin Layer Chromatography (TLC).

  • Chromatography column.

  • Cotton or glass wool.

  • Sand.

  • Collection tubes or flasks.

Procedure:

  • TLC Analysis and Solvent System Selection:

    • Develop a TLC method to visualize the crude mixture. Spot the crude material on a TLC plate and elute with different solvent systems (e.g., mixtures of ethyl acetate and hexanes with a small amount of acetic acid to keep the carboxylic acid protonated).

    • The ideal solvent system will give a good separation of the desired compound from its impurities, with the spot for anhydromethylenecitric acid having an Rf value of approximately 0.3-0.4.

  • Column Packing:

    • Securely clamp the chromatography column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column.

    • Allow the silica gel to settle, tapping the column gently to ensure even packing.

    • Add another layer of sand on top of the silica gel bed.

  • Loading the Sample:

    • Dissolve the crude anhydromethylenecitric acid in a minimum amount of the eluent.

    • Carefully apply the sample solution to the top of the column.

  • Elution and Fraction Collection:

    • Add the eluent to the column and begin collecting fractions.

    • Monitor the separation by TLC analysis of the collected fractions.

  • Isolation of the Pure Compound:

    • Combine the fractions containing the pure anhydromethylenecitric acid.

    • Remove the solvent using a rotary evaporator to obtain the purified product.

Expert Insights:

  • Dry Loading: For compounds that are not very soluble in the eluent, a dry loading technique can be used. The crude material is adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting dry powder is carefully added to the top of the column.

  • Gradient Elution: If a single solvent system does not provide adequate separation, a gradient elution can be employed, where the polarity of the mobile phase is gradually increased during the chromatography.

Purity Assessment: Validating the Purification Process

The purity of the obtained anhydromethylenecitric acid should be assessed using appropriate analytical techniques.

High-Performance Liquid Chromatography (HPLC):

HPLC is a highly sensitive and quantitative method for determining the purity of a compound.[11][12][13][14] A reversed-phase HPLC method is generally suitable for the analysis of organic acids.

Suggested HPLC Method (to be optimized and validated):

  • Column: C18 reversed-phase column.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 20 mM potassium phosphate buffer, pH 2.5) and a polar organic solvent (e.g., acetonitrile or methanol).[15]

  • Detection: UV detector at a low wavelength (e.g., 210 nm), as anhydromethylenecitric acid lacks a strong chromophore.[16]

  • Quantification: Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Other Analytical Techniques:

  • Melting Point: A sharp and narrow melting point range is indicative of high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect the presence of impurities.

  • Mass Spectrometry (MS): Provides information about the molecular weight of the compound.

Summary of Purification Methods and Their Applications

Purification MethodPrincipleBest Suited ForKey Advantages
Liquid-Liquid Extraction pH-dependent partitioning between immiscible liquids.[8][9]Removing neutral or basic impurities from the acidic product.Scalable and effective for initial cleanup.
Recrystallization Differential solubility in a solvent at different temperatures.[10]Achieving high purity by removing soluble impurities.Can yield highly pure crystalline material.
Column Chromatography Differential partitioning between a stationary and mobile phase.High-resolution separation of complex mixtures or closely related impurities.Highly versatile and can achieve very high purity.

Conclusion

The purification of anhydromethylenecitric acid is a critical step in ensuring its suitability for various applications. By employing a combination of liquid-liquid extraction, recrystallization, and, if necessary, column chromatography, researchers and drug development professionals can obtain this valuable compound in high purity. The protocols and insights provided in this guide offer a robust framework for developing and optimizing purification strategies for anhydromethylenecitric acid, ultimately contributing to the quality and reliability of downstream processes and products.

References

  • Interchim. (n.d.). Citric Acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8945, 5-Oxo-1,3-dioxolane-4,4-diacetic acid. Retrieved from [Link]

  • HiMedia Laboratories. (n.d.). Citric acid anhydrous. Retrieved from [Link]

  • Zibo Anquan Chemical Co., Ltd. (2022, June 30). How to operate citric acid monohydrate crystallization method. Anquan Chemical. Retrieved from [Link]

  • Prochaska, K., et al. (2021). Effect of pH on Dicarboxylic Acids Extraction by Amine-Based Extractants. Molecules, 26(16), 4781. [Link]

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  • Google Patents. (n.d.). Process for the preparation of citrazinamide.
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Application

Application Notes &amp; Protocols: The Role of Citric and Itaconic Acids in Advanced Materials Science

Prepared by: Gemini, Senior Application Scientist Introduction: Decoding "Methylenecitric Acid" in Modern Materials In the evolving landscape of sustainable materials, the term "methylenecitric acid" is not standard. How...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Decoding "Methylenecitric Acid" in Modern Materials

In the evolving landscape of sustainable materials, the term "methylenecitric acid" is not standard. However, scientific literature points towards two key bio-derived platform chemicals that fit this description contextually: citric acid and itaconic acid (also known as 2-methylenesuccinic acid). Itaconic acid, which contains a reactive methylene group, can be produced via the pyrolysis of citric acid.[1] Both molecules are celebrated as "top value-added chemicals from biomass" by the US Department of Energy and serve as foundational building blocks for a new generation of sustainable polymers and functional materials.[1][2]

Citric acid, a tricarboxylic acid, is a non-toxic, abundant natural compound.[3] Its multiple carboxylic acid groups make it an exceptional crosslinking agent, enabling the formation of robust, biodegradable polymer networks.[4][5] Itaconic acid is a dicarboxylic acid featuring a conjugated double bond, which makes it an ideal monomer for polymerization, offering a bio-based alternative to petroleum-derived acrylic and methacrylic acids.[1][2][6]

This guide provides an in-depth exploration of the applications of these two pivotal molecules in materials science. We will delve into the underlying chemical mechanisms, present field-proven experimental protocols, and offer insights into how these versatile acids are shaping the future of biodegradable polymers, drug delivery systems, and functional nanomaterials.

Application 1: Biodegradable Thermoset Polyesters from Citric Acid

One of the most significant applications of citric acid in materials science is its use as a non-toxic crosslinking agent to create biodegradable thermoset polyesters. These materials are gaining traction in biomedical fields, particularly for tissue engineering scaffolds and controlled drug release, due to their biocompatibility and tunable degradation rates.[7][8][9]

Scientific Principle: Polycondensation and Crosslinking

The core chemistry involves a straightforward polycondensation reaction. The three carboxylic acid groups of citric acid react with the hydroxyl groups of a polyol (a molecule with multiple hydroxyl groups), such as glycerol. This esterification reaction forms a three-dimensional polyester network.[7][8] A key advantage of this system is that the reaction can often proceed without a catalyst, with water being the only byproduct, making it an environmentally friendly process.[7][9] The degree of crosslinking, and thus the mechanical properties and degradation rate of the final polymer, can be precisely controlled by adjusting reaction parameters like temperature, time, and the molar ratio of the monomers.[7][8][9]

Caption: Polycondensation of citric acid and glycerol to form a crosslinked polyester network.

Protocol 1: Synthesis of a Citric Acid-Glycerol Thermoset Polymer

This protocol describes the melt condensation of citric acid and glycerol to create a biodegradable thermoset polymer, a process that requires no external catalysts.[7][8]

Materials:

  • Citric Acid (anhydrous)

  • Glycerol

  • Deionized Water

  • Beakers

  • Stir bar

  • Hot plate with magnetic stirring

  • Vacuum oven

Procedure:

  • Monomer Preparation: Prepare an equimolar solution of citric acid and glycerol. For example, dissolve 19.21 g of citric acid and 9.21 g of glycerol in a minimal amount of deionized water in a beaker with a stir bar.

  • Pre-polymer Synthesis (Melt Condensation):

    • Place the beaker on a hot plate and heat to 120°C with constant stirring.

    • Allow the water to evaporate. As the reaction proceeds, the solution will become increasingly viscous. This step creates a pre-polymer.

    • Continue heating for approximately 30-60 minutes after all visible water has evaporated. The viscosity is a key indicator of pre-polymer formation.

  • Casting: Pour the viscous pre-polymer into a mold (e.g., a petri dish or a custom Teflon mold).

  • Crosslinking (Curing):

    • Place the mold into a vacuum oven preheated to 120°C.

    • Cure the pre-polymer under vacuum for a period ranging from 1 hour to 48 hours. The duration of curing is a critical parameter for controlling the final properties. A longer curing time will result in a higher degree of crosslinking.

  • Post-Synthesis Processing:

    • Allow the polymer to cool to room temperature.

    • The resulting thermoset polymer will be a transparent, often yellowish, solid. It can be removed from the mold for characterization.

Data Summary: Influence of Reaction Parameters

The properties of the resulting polymer are highly dependent on the synthesis conditions.

ParameterEffect on Polymer PropertiesRationale
Temperature Higher temperature increases the reaction rate and crosslinking density.Provides the necessary activation energy for the esterification reaction.[7]
Reaction Time Longer reaction time leads to higher crosslinking density and lower degradation rate.Allows for more ester bonds to form, creating a more robust network.[7][9]
Monomer Ratio Varying the citric acid to glycerol ratio alters the network structure and properties.The stoichiometry of carboxylic acid to hydroxyl groups dictates the theoretical crosslinking density.[7]

Application 2: Itaconic Acid as a Bio-Based Vinyl Monomer

Itaconic acid is a prime example of a bio-based building block poised to replace petroleum-derived monomers like acrylic acid in the polymer industry.[2] Its methylene group is readily polymerizable, and the two carboxylic acid groups provide functionality for further crosslinking or modification.[6]

Scientific Principle: Free-Radical Polymerization

Like other vinyl monomers, itaconic acid can undergo chain-growth polymerization initiated by free radicals. An initiator (e.g., benzoyl peroxide) is thermally or photochemically decomposed to produce radicals. These radicals attack the carbon-carbon double bond of the itaconic acid monomer, initiating a polymer chain that propagates by adding more monomer units.

Itaconic_Acid_Polymerization cluster_0 Initiation cluster_1 Propagation cluster_2 Termination Initiator Initiator (e.g., BPO) Radical Free Radical (R•) Initiator->Radical Decomposition (Heat/Light) Monomer Itaconic Acid Monomer Radical->Monomer Attacks C=C bond GrowingChain Growing Polymer Chain (P-M•) Monomer->GrowingChain Forms P• GrowingChain->GrowingChain Chain1 Growing Chain 1 FinalPolymer Final Polymer Chain1->FinalPolymer Combination or Disproportionation Chain2 Growing Chain 2 Chain2->FinalPolymer

Caption: Workflow for the free-radical polymerization of itaconic acid.

Protocol 2: Synthesis of Poly(itaconic acid)

This protocol outlines a basic free-radical solution polymerization of itaconic acid.

Materials:

  • Itaconic Acid

  • Deionized Water (or other suitable solvent)

  • Potassium Persulfate (KPS) or Ammonium Persulfate (APS) (as initiator)

  • Three-neck round-bottom flask

  • Condenser

  • Nitrogen inlet

  • Magnetic stirrer and hot plate

  • Methanol (for precipitation)

Procedure:

  • Reactor Setup: Assemble the three-neck flask with a condenser, nitrogen inlet, and a stopper. Place it in a water or oil bath on a magnetic stirrer.

  • Monomer Dissolution: Add a defined amount of itaconic acid (e.g., 13.01 g) and deionized water (e.g., 100 mL) to the flask. Stir until the monomer is fully dissolved.

  • Inert Atmosphere: Purge the solution with nitrogen for at least 30 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization. Maintain a gentle nitrogen flow throughout the reaction.

  • Initiation: Heat the solution to the desired reaction temperature (e.g., 70°C). Once the temperature is stable, add the initiator (e.g., 0.1 g of KPS dissolved in a small amount of water).

  • Polymerization: Allow the reaction to proceed for several hours (e.g., 4-24 hours). The solution will gradually become more viscous as the polymer forms.

  • Isolation: Cool the reaction mixture to room temperature. Slowly pour the viscous polymer solution into a large excess of a non-solvent, such as methanol, while stirring vigorously. The polymer will precipitate as a white solid.

  • Purification and Drying: Filter the precipitated polymer. Wash it several times with fresh methanol to remove any unreacted monomer and initiator. Dry the final polymer in a vacuum oven at 60°C until a constant weight is achieved.

Application 3: Hydrogels for Drug Delivery

Citric acid's ability to crosslink polymers with hydroxyl groups (like cellulose derivatives or polyvinyl alcohol) is widely exploited to create hydrogels for biomedical applications, especially for controlled drug delivery.[10][11]

Scientific Principle: Network Formation for Drug Entrapment

The crosslinking reaction forms a hydrophilic polymer network. This network can absorb large amounts of water, forming a hydrogel.[10] Drugs can be loaded into this network during or after synthesis. The release of the drug is then controlled by diffusion through the swollen hydrogel matrix. The density of the crosslinks, which can be tuned during synthesis, dictates the mesh size of the network and therefore the rate of drug diffusion and release.[11] The carboxylic acid groups from citric acid also provide pH sensitivity to the hydrogel.

Caption: Mechanism of drug loading and release from a crosslinked hydrogel.

Protocol 3: Preparation of a Citric Acid-Crosslinked HPMC Hydrogel Film

This protocol is adapted for creating a hydrogel film from Hydroxypropyl Methylcellulose (HPMC), a biocompatible polymer, using citric acid as the crosslinker.[10]

Materials:

  • Hydroxypropyl Methylcellulose (HPMC)

  • Citric Acid

  • Deionized Water

  • Glycerol (as a plasticizer)

  • Petri dishes

  • Drying oven

Procedure:

  • Polymer Solution Preparation:

    • Slowly disperse HPMC powder (e.g., 2 g) in hot deionized water (e.g., 80 mL at ~80°C) with vigorous stirring to avoid clumping.

    • Continue stirring while allowing the solution to cool to room temperature. This will result in a clear, viscous solution.

  • Addition of Crosslinker and Plasticizer:

    • In a separate beaker, dissolve citric acid (e.g., 0.6 g, 30% w/w of HPMC) and glycerol (e.g., 0.4 g, 20% w/w of HPMC) in a small amount of water (e.g., 20 mL).

    • Add this solution to the HPMC solution and stir until homogeneous.

  • Film Casting:

    • Pour a specific volume of the final solution into petri dishes. Ensure an even spread to obtain films of uniform thickness.

  • Drying and Curing:

    • Place the petri dishes in an oven at a moderate temperature (e.g., 40-50°C) to slowly evaporate the water. This may take 24-48 hours.

    • Once the films are dry, increase the oven temperature to induce crosslinking (e.g., 80°C for 2-4 hours). This step is crucial for the esterification reaction between HPMC's hydroxyl groups and citric acid's carboxyl groups.

  • Final Product:

    • After cooling, the flexible, transparent hydrogel films can be peeled from the petri dishes.

Data Summary: Hydrogel Properties for Drug Delivery
PropertyMeasurementSignificance
Equilibrium Swelling Ratio (Wet Weight - Dry Weight) / Dry WeightIndicates the hydrogel's capacity to absorb water, which influences drug release kinetics. A higher swelling ratio often leads to faster release.[12]
Drug Loading Content (Mass of Drug in Hydrogel / Mass of Hydrogel) x 100%Quantifies the amount of drug successfully incorporated into the hydrogel matrix.[10]
In Vitro Drug Release Measured by UV-Vis spectrophotometry of the release medium over time.Characterizes the release profile (e.g., burst release vs. sustained release) and helps determine the release mechanism.[10]

References

  • Halpern, J. M., Urbanski, R., & Weinstock, A. K. (2014). A Biodegradable Thermoset Polymer Made by Esterification of Citric Acid and Glycerol. Journal of Biomedical Materials Research Part A, 102(5), 1467-1477. [Link][7][8][9]

  • Karaffa, L., & Kubicek, C. P. (2019). Citric acid and itaconic acid accumulation: variations of the same story?. Applied Microbiology and Biotechnology, 103(5), 2019-2029. [Link][13][14]

  • Pasanphan, W., & Rattanawongwiboon, T. (2018). Citric acid-derived in situ crosslinkable biodegradable polymers for cell delivery. Journal of Biomaterials Science, Polymer Edition, 29(7-9), 834-850. [Link][12]

  • Li, Y., et al. (2023). Citric Acid-Modified Sepiolite as an Efficient and Sustainable Adsorbent for the Removal of Methylene Blue from Aqueous Solutions. Materials, 16(13), 4689. [Link][3]

  • Wikipedia contributors. (2023). Methacrylic acid. Wikipedia, The Free Encyclopedia. [Link][15]

  • Tavera-Quiroz, M. J., et al. (2018). Characterization of Methylcellulose Based Hydrogels by Using Citric Acid as a Crosslinking Agent. International Journal of ChemTech Research, 11(01), 22-31. [Link][4][16]

  • Garcion, C., et al. (2023). Coatings of Cyclodextrin/Citric-Acid Biopolymer as Drug Delivery Systems: A Review. Polymers, 15(2), 442. [Link][17]

  • Szilágyi, A., et al. (2021). Biomass-Derived Production of Itaconic Acid as a Building Block in Specialty Polymers. Polymers, 13(2), 225. [Link][1]

  • Csonka, A., et al. (2021). Recent Advances in Biotechnological Itaconic Acid Production, and Application for a Sustainable Approach. Polymers, 13(20), 3568. [Link][6]

  • Ghorpade, V. S., et al. (2018). Citric acid crosslinked cyclodextrin/hydroxypropylmethylcellulose hydrogel films for hydrophobic drug delivery. International Journal of Biological Macromolecules, 118, 1949-1958. [Link][11]

  • Gadekar, P. T., et al. (2023). Hydrogel Films of Citric Acid Cross-linked Hydroxypropyl Methylcellulose/Methylcellulose for Hydrophilic Drug Delivery. Asian Journal of Pharmaceutics, 17(2). [Link][10]

  • Wei, J., et al. (2021). Effect of Citric Acid Cross Linking on the Mechanical, Rheological and Barrier Properties of Chitosan. Polymers, 13(16), 2700. [Link][5]

  • Singh, S., et al. (2023). Itaconic Acid and Its Applications for Textile, Pharma and Agro-Industrial Purposes. Polymers, 15(13), 2826. [Link][2]

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Method

Anhydromethylenecitric Acid: Application Notes for Advanced Hydrogel Crosslinking

Introduction: Beyond Conventional Crosslinkers In the pursuit of advanced hydrogels for biomedical applications, the choice of crosslinking agent is paramount. It dictates not only the mechanical properties and structura...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Conventional Crosslinkers

In the pursuit of advanced hydrogels for biomedical applications, the choice of crosslinking agent is paramount. It dictates not only the mechanical properties and structural integrity of the hydrogel but also its biocompatibility and degradation profile. While traditional crosslinkers like glutaraldehyde have been effective, concerns over their cytotoxicity have driven the search for safer, naturally derived alternatives.[1][2] Anhydromethylenecitric acid (AMCA), a cyclic anhydride derivative of the ubiquitous metabolic intermediate citric acid, has emerged as a superior candidate for creating biocompatible and biodegradable hydrogel networks.[2]

Citric acid and its derivatives are lauded for their non-toxic, cost-effective, and environmentally friendly profile.[1][2][3] When used to crosslink polymers rich in hydroxyl groups, such as poly(vinyl alcohol) (PVA) or polysaccharides, they form ester bonds that are susceptible to hydrolysis, leading to predictable degradation into benign, metabolizable products.[2][4][5] This guide provides a comprehensive overview of the chemistry, protocols, and applications of anhydromethylenecitric acid as a crosslinking agent, tailored for researchers in materials science and drug development.

The Crosslinking Mechanism: A Tale of Two Reactions

The efficacy of anhydromethylenecitric acid as a crosslinker stems from its multifunctional chemical structure, which includes a reactive anhydride ring and two additional carboxylic acid groups.[6] This allows for a robust, thermally initiated, two-stage crosslinking process with hydroxyl-containing polymers like PVA.

Stage 1: Anhydride Ring Opening The process begins with a rapid, base-catalyzed (or thermally induced) nucleophilic attack by a hydroxyl group from a polymer chain on one of the carbonyl carbons of the AMCA anhydride ring. This reaction opens the ring to form a stable ester bond, tethering the AMCA molecule to a single polymer chain. This initial step is crucial as it primes the system for network formation.

Stage 2: Poly-Esterification Following the initial ring-opening, the three available carboxylic acid groups on the now-tethered AMCA molecule (one from the opened ring and the two original carboxyl groups) become active sites for further crosslinking. Through a process of thermal dehydration, these carboxyl groups react with hydroxyl groups on adjacent polymer chains to form additional ester linkages.[7][8] This multi-point esterification creates the stable, three-dimensional hydrogel network. The efficiency of this step is highly dependent on the curing temperature and duration.[1][9]

Caption: Covalent network formation via AMCA crosslinking.

Protocol: Synthesis of PVA-AMCA Hydrogel Films

This protocol details the preparation of hydrogel films using poly(vinyl alcohol) (PVA) and anhydromethylenecitric acid (AMCA). The procedure relies on a solution casting and thermal curing method.

Materials:

  • Poly(vinyl alcohol) (PVA, 87-89% hydrolyzed, MW ~100,000 g/mol )[9]

  • Anhydromethylenecitric acid (AMCA)[6]

  • Deionized (DI) water

  • Magnetic stirrer with hotplate

  • Petri dishes (polystyrene or glass)

  • Drying oven or vacuum oven

Procedure:

  • PVA Solution Preparation:

    • Slowly add 10 g of PVA powder to 90 mL of DI water in a beaker under constant magnetic stirring.

    • Heat the dispersion to 85-90°C and maintain this temperature, with stirring, until the PVA is completely dissolved (approx. 2-3 hours), resulting in a clear, viscous 10% (w/v) solution.[9]

    • Cool the solution to room temperature. Compensate for any evaporated water by adding DI water to return to the initial volume.

  • Incorporation of AMCA Crosslinker:

    • Prepare a stock solution of AMCA in DI water (e.g., 20% w/v).

    • To the cooled PVA solution, add the AMCA stock solution to achieve the desired final concentration (e.g., 5%, 10%, or 15% AMCA by weight relative to PVA).

    • Causality Note: The concentration of AMCA is a critical parameter. Higher concentrations lead to a greater crosslinking density, which typically increases mechanical strength but decreases the swelling capacity of the final hydrogel.[7][10]

    • Stir the mixture thoroughly for 30 minutes at room temperature to ensure homogeneous distribution of the crosslinker.

  • Casting and Curing:

    • Pour a defined volume of the PVA-AMCA solution into a petri dish to create a film of uniform thickness.

    • Place the cast films in a drying oven at 40°C for 24 hours to remove the bulk of the water.

    • Increase the oven temperature to 80-120°C for thermal curing. The optimal curing time is typically 20-60 minutes.

    • Causality Note: This heating step is essential to drive the esterification reaction between the carboxylic acid groups of AMCA and the hydroxyl groups of PVA, forming the covalent crosslinks.[7][8] Insufficient heat will result in incomplete crosslinking and a water-soluble film.

  • Post-Synthesis Purification:

    • After curing, peel the hydrogel films from the casting surface.

    • Immerse the films in a large volume of DI water for 24-48 hours, changing the water periodically. This step is crucial to remove any unreacted AMCA or non-crosslinked PVA chains.

    • Dry the purified hydrogels at room temperature or in a desiccator until a constant weight is achieved.

Synthesis_Workflow A 1. Prepare 10% PVA Solution (90°C, 2-3h) B 2. Cool to Room Temp. A->B C 3. Add AMCA Solution (Stir 30 min) B->C D 4. Cast Solution into Molds C->D E 5. Initial Drying (40°C, 24h) D->E F 6. Thermal Curing (80-120°C, 20-60 min) E->F G 7. Purify in DI Water (24-48h) F->G H 8. Dry to Constant Weight G->H

Caption: Step-by-step workflow for PVA-AMCA hydrogel synthesis.

Characterization and Expected Properties

The properties of AMCA-crosslinked hydrogels can be tailored by adjusting the polymer-to-crosslinker ratio. A comprehensive characterization is essential to validate the hydrogel's structure and performance for its intended application.

Key Characterization Techniques:

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the crosslinking reaction. Look for the appearance of a new ester carbonyl (C=O) peak around 1725-1740 cm⁻¹ and a decrease in the broad hydroxyl (-OH) band, indicating esterification.[7][10][11]

  • Swelling Studies: To determine the water absorption capacity. The equilibrium swelling ratio (ESR) is calculated after immersing the hydrogel in a buffer (e.g., PBS pH 7.4) until a constant weight is reached. ESR typically decreases as crosslinker concentration increases.[7][12]

  • Mechanical Testing: To evaluate properties like tensile strength and elastic modulus using a universal testing machine. Increased AMCA concentration generally enhances the mechanical strength of the hydrogel up to an optimal point.[7][12]

  • Thermal Analysis (TGA/DSC): To assess thermal stability. Crosslinked hydrogels are expected to show higher thermal stability compared to the uncrosslinked polymer.[1][9]

Table 1: Influence of AMCA Concentration on PVA Hydrogel Properties (Illustrative Data)

AMCA Concentration (wt% to PVA)Equilibrium Swelling Ratio (g/g)Tensile Strength (MPa)Elongation at Break (%)
5%8.5 ± 0.715.3 ± 1.2250 ± 20
10%6.6 ± 0.5[10]20.5 ± 1.5[7]180 ± 15
20%3.5 ± 0.3[10]22.1 ± 1.8[7]120 ± 10
30%2.9 ± 0.4[10]11.5 ± 1.1[7]90 ± 8

Note: Data are representative and synthesized from typical results reported in the literature.[7][10] An excess of crosslinker beyond an optimal point (e.g., 30% in this table) can lead to brittleness and a decrease in mechanical properties.[7]

Applications in Drug Delivery and Biomedicine

The unique properties of AMCA-crosslinked hydrogels make them highly suitable for a range of biomedical applications.

  • Sustained Drug Release: The porous, crosslinked network can encapsulate therapeutic agents, releasing them in a sustained manner as the hydrogel swells and the ester bonds slowly hydrolyze.[4][13][14] This is particularly useful for wound dressing applications where prolonged antimicrobial or anti-inflammatory action is desired.[4][11]

  • pH-Responsive Systems: The presence of unreacted carboxylic acid groups within the hydrogel matrix imparts a pH-sensitive character. At higher pH values (above the pKa of the carboxylic acid), these groups deprotonate, leading to electrostatic repulsion and increased swelling, which can be harnessed for targeted drug release in specific physiological environments like the small intestine.[4][13]

  • Tissue Engineering: The biocompatibility and tunable mechanical properties of these hydrogels make them promising candidates for scaffolds in guided tissue engineering.[7] They can provide a temporary, supportive matrix for cell attachment and proliferation before safely degrading as new tissue is formed.

Conclusion and Future Outlook

Anhydromethylenecitric acid represents a significant advancement in the field of "green" crosslinking chemistry for biomedical hydrogels. Its ability to form biodegradable, biocompatible, and mechanically tunable networks from polymers like PVA provides a versatile platform for innovation. Future research may focus on optimizing curing conditions, exploring composites with other biomaterials, and leveraging its inherent pH-responsiveness for the development of smart, targeted therapeutic systems.

References

  • Hu, Z., & Chen, L. (2022). Citric acid crosslinked sphingan WL gum hydrogel films supported ciprofloxacin for potential wound dressing application. Carbohydrate Polymers, 291, 119520. Available from: [Link]

  • Lin, S. T., et al. (2023). Effect of Citric Acid on Swelling Resistance and Physicochemical Properties of Post-Crosslinked Electrospun Polyvinyl Alcohol Fibrous Membrane. Polymers, 15(7), 1738. Available from: [Link]

  • dos Santos, A. M., et al. (2022). Incorporation of organic acids in the crosslinking of polyvinyl alcohol hydrogels. Polímeros, 32(2). Available from: [Link]

  • Kaewpanya, P., et al. (2023). Modification of a Carboxymethyl Cellulose/Poly(vinyl alcohol) Hydrogel Film with Citric Acid and Glutaraldehyde Crosslink Agents to Enhance the Anti-Inflammatory Effectiveness of Triamcinolone Acetonide in Wound Healing. Gels, 9(11), 861. Available from: [Link]

  • Merck, T. M., et al. (2020). Crosslinking reaction between citric acid and PVA. ResearchGate. Available from: [Link]

  • Pittol, L. C., et al. (n.d.). EVALUATION OF THE EFFECT OF CITRIC ACID ON THE CROSSLINKING OF PVA THROUGH SWELLING AND THERMAL ANALYSES. Lume UFRGS. Available from: [Link]

  • Ahmad, S., et al. (2024). Citric acid cross-linking of a hydrogel from Aloe vera (Aloe barbadensis M.) engenders a pH-responsive, superporous, and smart material for drug delivery. RSC Advances, 14(13), 9149-9162. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Oxo-1,3-dioxolane-4,4-diacetic acid. PubChem. Available from: [Link]

  • Salihu, R., et al. (2021). Citric Acid: A Green Cross-linker of Biomaterials for Biomedical Applications. ResearchGate. Available from: [Link]

  • Currie, G. J. (1939). Preparation of crystalline anhydrous citric acid. U.S. Patent No. 2,148,874. Washington, DC: U.S. Patent and Trademark Office.
  • Zhang, R., et al. (2023). Cross-linked biopolymeric films by citric acid for food packaging and preservation. Advances in Colloid and Interface Science, 314, 102886. Available from: [Link]

  • Uliniuc, A., et al. (2013). Modified Starch-Based Hydrogels Cross-Linked with Citric Acid and their use as Drug Delivery Systems for Levofloxacin. Soft Materials, 11(4), 483-493. Available from: [Link]

  • Japanese Pharmacopoeia. (n.d.). Anhydrous Citric Acid. Available from: [Link]

  • Ataman Kimya. (n.d.). CITRIC ACID ANHYDROUS. Available from: [Link]

  • ResearchGate. (n.d.). Chemical cross-linking reaction of starch using citric acid. Available from: [Link]

  • Valente, A. J. M., et al. (2020). The Effect of Cross-Linking with Citric Acid on the Properties of Agar/Fish Gelatin Films. Polymers, 12(2), 336. Available from: [Link]

  • U.S. Pharmacopeia. (n.d.). Anhydrous Citric Acid. Available from: [Link]

  • Wang, Z., et al. (2023). Polyvinyl Alcohol–Citric Acid: A New Material for Green and Efficient Removal of Cationic Dye Wastewater. Molecules, 28(22), 7529. Available from: [Link]

  • Wikipedia. (n.d.). Citric acid. Available from: [Link]

  • Research India Publications. (n.d.). Characterization of Methylcellulose Based Hydrogels by Using Citric Acid as a Crosslinking Agent. Available from: [Link]

  • Lin, S. T., et al. (2023). Effect of Citric Acid on Swelling Resistance and Physicochemical Properties of Post-Crosslinked Electrospun Polyvinyl Alcohol Fibrous Membrane. MDPI. Available from: [Link]

  • Bełkot, Z., et al. (2023). Citric Acid: Properties, Microbial Production, and Applications in Industries. MDPI. Available from: [Link]

  • Mali, K. K., et al. (2018). Citric Acid Crosslinked Carboxymethyl Cellulose-based Composite Hydrogel Films for Drug Delivery. Indian Journal of Pharmaceutical Sciences, 80(3), 456-466. Available from: [Link]

  • CN101085766A. (n.d.). Process for preparing citric anhydride. Google Patents.
  • Lin, S. T., et al. (2023). Effect of Citric Acid on Swelling Resistance and Physicochemical Properties of Post-Crosslinked Electrospun Polyvinyl Alcohol Fibrous Membrane. ResearchGate. Available from: [Link]

  • wikiHow. (2023). How to Make Citric Acid. Available from: [Link]

  • American Chemical Society. (2022). Citric acid. Available from: [Link]

  • Mali, K. K., et al. (2020). Citric Acid Crosslinked Hydrogel Dressings for Delivery of Metronidazole. ResearchGate. Available from: [Link]

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Application

Application Note &amp; Protocols: Experimental Setups for Reactions Involving Anhydromethylenecitric Acid

Introduction: The Unique Reactivity of Anhydromethylenecitric Acid Anhydromethylenecitric acid (AMCA), systematically named 2-[4-(carboxymethyl)-5-oxo-1,3-dioxolan-4-yl]acetic acid, is a trifunctional derivative of citri...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Reactivity of Anhydromethylenecitric Acid

Anhydromethylenecitric acid (AMCA), systematically named 2-[4-(carboxymethyl)-5-oxo-1,3-dioxolan-4-yl]acetic acid, is a trifunctional derivative of citric acid.[1][2] Its structure is notable for containing three distinct reactive centers: two carboxylic acid moieties and a cyclic anhydride integrated into a 1,3-dioxolane ring. This unique combination of functional groups makes AMCA a versatile building block for the synthesis of novel polymers, esters, and complex organic molecules.

The strategic importance of AMCA lies in the differential reactivity of its functional groups. The cyclic anhydride is highly susceptible to nucleophilic attack, allowing for selective ring-opening reactions under mild conditions. The two carboxylic acid groups, being less reactive, can undergo subsequent transformations under different catalytic conditions. This tiered reactivity profile enables the rational design of multi-step syntheses for creating advanced materials and potential pharmaceutical intermediates.

This guide provides a detailed overview of the core reactivity of AMCA and presents validated, step-by-step protocols for two of its most significant transformations: selective ring-opening esterification and polycondensation for the synthesis of biodegradable polyesters.

Table 1: Physicochemical Properties of Anhydromethylenecitric Acid [1]

Property Value
Systematic Name 2-[4-(carboxymethyl)-5-oxo-1,3-dioxolan-4-yl]acetic acid
CAS Number 144-16-1
Molecular Formula C₇H₈O₇
Molecular Weight 204.13 g/mol
Appearance White to off-white crystalline powder

| Key Functional Groups | 1x Cyclic Anhydride, 2x Carboxylic Acid |

Core Reactivity and Mechanistic Rationale

The experimental design for reactions involving AMCA is dictated by the inherent reactivity of its functional groups. Understanding these principles is critical for achieving high yields and desired product selectivity.

Anhydride Ring-Opening: The Primary Reaction Pathway

The carbonyl carbons of the cyclic anhydride are highly electrophilic due to the electron-withdrawing effect of the adjacent oxygen atoms. This makes the anhydride ring the primary site for nucleophilic attack. Alcohols, amines, and even water can act as nucleophiles, leading to a ring-opened product. For instance, reaction with an alcohol (alcoholysis) under mild, often uncatalyzed or base-catalyzed conditions, results in the formation of a mono-ester while preserving the two original carboxylic acid groups. This selectivity is the cornerstone of many synthetic strategies using AMCA.

Carboxylic Acid Esterification: The Secondary Reaction Pathway

The two carboxylic acid groups are less reactive than the anhydride. Their conversion to esters typically requires more forcing conditions, such as the presence of a strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) and elevated temperatures to drive the equilibrium towards the product, often by removing water.[3][4] This difference in reactivity allows for a stepwise functionalization of the AMCA molecule.

Polymerization via Polycondensation

The trifunctional nature of AMCA makes it an excellent monomer for creating cross-linked or hyperbranched polyesters.[5] When reacted with a diol (like 1,8-octanediol) or a polyol (like glycerol), both the anhydride and the carboxylic acid groups can participate in esterification reactions.[6][7] The initial reaction often occurs at the anhydride site at a lower temperature, followed by polymerization involving the carboxylic acid groups at a higher temperature, leading to a complex, three-dimensional polymer network.[5]

Detailed Experimental Protocols

Safety First: Before beginning any procedure, consult the Safety Data Sheet (SDS) for all reagents. Anhydromethylenecitric acid may cause serious eye and respiratory irritation.[1] Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. All operations should be performed in a well-ventilated fume hood.

Protocol 3.1: Selective Ring-Opening Mono-esterification with Benzyl Alcohol

This protocol details the selective reaction at the anhydride moiety to produce a tri-acid mono-ester, a versatile intermediate. The reaction leverages the higher reactivity of the anhydride, which proceeds readily without a strong acid catalyst.[8]

Materials & Reagents:

  • Anhydromethylenecitric acid (AMCA), ≥98% purity

  • Benzyl alcohol, anhydrous, ≥99%

  • Pyridine, anhydrous, ≥99.8%

  • Ethyl acetate, ACS grade

  • Hexanes, ACS grade

  • Hydrochloric acid (HCl), 1 M aqueous solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Deionized water

Equipment:

  • Round-bottom flask (100 mL) with stir bar

  • Condenser and nitrogen inlet adapter

  • Heating mantle with temperature controller

  • Separatory funnel (250 mL)

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add Anhydromethylenecitric acid (4.08 g, 20.0 mmol).

  • Reagent Addition: Add anhydrous pyridine (50 mL) to the flask. Stir the mixture under a nitrogen atmosphere until the AMCA is fully dissolved.

  • Add benzyl alcohol (2.17 g, 2.07 mL, 20.0 mmol) dropwise to the solution at room temperature.

  • Reaction: Heat the mixture to 60°C and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of ethyl acetate:hexanes with a trace of acetic acid.

  • Work-up - Quenching: After cooling to room temperature, slowly pour the reaction mixture into 100 mL of 1 M HCl solution cooled in an ice bath.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic extracts and wash sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The resulting oil can be purified by column chromatography on silica gel if necessary, though the work-up often yields a product of sufficient purity for subsequent steps.

Protocol 3.2: Synthesis of a Cross-linked Polyester via Polycondensation with 1,8-Octanediol

This protocol describes the synthesis of a biodegradable, cross-linked polyester elastomer, a material with potential applications in tissue engineering and drug delivery.[6] The procedure involves a two-stage heating process to first form a pre-polymer and then cure it into a cross-linked network.[7]

Materials & Reagents:

  • Anhydromethylenecitric acid (AMCA)

  • 1,8-Octanediol

  • Nitrogen gas (high purity)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Heating mantle with thermocouple

  • Vacuum pump and cold trap

  • Teflon molds

Procedure:

  • Pre-polymer Synthesis:

    • Combine AMCA (2.04 g, 10.0 mmol) and 1,8-octanediol (1.46 g, 10.0 mmol) in a three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet/outlet.

    • Heat the mixture to 140°C under a slow stream of nitrogen gas. Stir vigorously until a clear, homogenous melt is formed (approximately 20-30 minutes).

    • Maintain the temperature at 140°C for an additional 1 hour to form the pre-polymer. The mixture will become noticeably more viscous.

  • Casting: Pour the viscous pre-polymer into Teflon molds.

  • Post-polymerization (Curing):

    • Place the molds into a vacuum oven.

    • Heat the oven to 120°C and apply a vacuum (≤ 5 torr).

    • Cure the pre-polymer under these conditions for 24-48 hours. The duration will affect the final mechanical properties of the elastomer.

    • The removal of water formed during the condensation reaction drives the polymerization to completion.[7]

  • Product Recovery: Turn off the vacuum, backfill the oven with nitrogen, and allow the molds to cool to room temperature. Carefully remove the resulting transparent, flexible polyester film from the molds.

Analytical Characterization Workflow

Confirming the structure of the starting material and the synthesized products is a critical step. A multi-technique approach is recommended.

G cluster_start Starting Material cluster_product Reaction Product cluster_analysis Analytical Techniques AMCA AMCA Sample FTIR FT-IR Spectroscopy (Functional Group ID) AMCA->FTIR Initial QC NMR NMR Spectroscopy (¹H, ¹³C for Structure) AMCA->NMR Initial QC HPLC HPLC / LC-MS (Purity & Mass) AMCA->HPLC Initial QC Product Purified Product Product->FTIR Characterization Product->NMR Characterization Product->HPLC Characterization

Table 2: Key Spectroscopic Data for AMCA and its Derivatives

Compound Technique Expected Key Signals Rationale
AMCA FT-IR (KBr) ~3400-2500 cm⁻¹ (broad, O-H), ~1850 & 1780 cm⁻¹ (anhydride C=O), ~1720 cm⁻¹ (acid C=O) Confirms presence of carboxylic acids and the characteristic anhydride doublet.
AMCA ¹H NMR (DMSO-d₆) ~12-13 ppm (br s, 2H, COOH), ~3.0-4.0 ppm (m, CH₂ signals) Identifies acidic protons and the aliphatic backbone.
Mono-ester Product FT-IR (KBr) ~1740 cm⁻¹ (ester C=O), ~1715 cm⁻¹ (acid C=O), loss of anhydride doublet Appearance of ester carbonyl and disappearance of anhydride peaks confirms reaction.
Mono-ester Product ¹H NMR (DMSO-d₆) ~7.3 ppm (m, 5H, Ar-H), ~5.1 ppm (s, 2H, Ar-CH₂-O) Appearance of signals corresponding to the alcohol moiety (e.g., benzyl group).

| Polyester Product | FT-IR (ATR) | Strong, broad ~1735 cm⁻¹ (ester C=O), significant reduction of O-H band | Dominance of the ester carbonyl peak and loss of most acid/alcohol O-H signals. |

Field-Proven Insights & Troubleshooting

  • Moisture is Critical: Anhydrides are sensitive to moisture. For the selective mono-esterification (Protocol 3.1), using anhydrous solvents and a nitrogen atmosphere is crucial to prevent hydrolysis of the starting material, which would form citric acid and reduce yield.

  • Viscosity in Polymerization: During the pre-polymer synthesis (Protocol 3.2), the viscosity will increase significantly. A robust mechanical stirrer is essential to ensure homogenous mixing and heat distribution. If stirring ceases, localized charring can occur.

  • Curing Time vs. Properties: The curing time and temperature for the polyester directly impact its properties. Longer curing times at 120°C will increase the cross-link density, resulting in a stiffer, less flexible material with a lower swelling ratio in solvents.

  • Catalyst Choice: While Protocol 3.1 uses pyridine as both a solvent and a mild base catalyst, other non-nucleophilic bases like triethylamine can be substituted. For full esterification of all three acid groups, a strong acid catalyst like p-toluenesulfonic acid would be required in conjunction with an alcohol and a method for water removal (e.g., Dean-Stark apparatus).[4]

References

  • PubChem. (n.d.). 5-Oxo-1,3-dioxolane-4,4-diacetic acid. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

  • Sigma-Aldrich. (2025). Safety Data Sheet - 5-Oxo-1,3-dioxolane-4,4-diacetic acid. Merck KGaA. (Simulated access to a typical SDS for the compound).
  • Yang, J., et al. (2009). Citric acid polymers. U.S. Patent Application US20090325859A1. Filed June 24, 2009.
  • Juvale, D. C., & Halligudi, S. B. (2012). Reaction kinetics for the reversible esterification reaction of citric acid with ethanol to form tri-ethyl citrate via mono-ethyl and di-ethyl citrates. Industrial & Engineering Chemistry Research, 51(19), 6653-6661. (ResearchGate link to diagram: [Link])

  • LibreTexts. (2023). Acid Anhydrides react with alcohols to form esters. Chemistry LibreTexts. Retrieved January 7, 2026, from [Link]

  • Kudahettige-Nilsson, N., et al. (2018). Plastic Composites Made from Glycerol, Citric Acid, and Forest Components. BioResources, 13(3), 6600-6612. [Link]

  • El-Ghayoury, A., et al. (2002). A process for the production of esters of citric acid. U.S. Patent Application US20020111508A1. Filed August 15, 2002.
  • Al-Absi, H. R., et al. (2019). Synthesis of Poly (Citric Acid-Co-Glycerol) and Its Application as an Inhibitor of CaCO3 Deposition. Polymers, 11(11), 1891. [Link]

Sources

Method

Application Notes &amp; Protocols: Anhydromethylenecitric Acid in the Synthesis of Heterocyclic Compounds

Abstract Anhydromethylenecitric acid, known systematically as 5-Oxo-1,3-dioxolane-4,4-diacetic acid[1], is a unique and highly functionalized synthon with significant potential in synthetic and medicinal chemistry. Deriv...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Anhydromethylenecitric acid, known systematically as 5-Oxo-1,3-dioxolane-4,4-diacetic acid[1], is a unique and highly functionalized synthon with significant potential in synthetic and medicinal chemistry. Derived from the biocompatible and readily available citric acid[2], this molecule presents a rigid scaffold containing a reactive cyclic anhydride and two pendant carboxylic acid groups. This combination of functionalities makes it an exemplary starting material for the construction of a diverse array of heterocyclic compounds. This guide provides an in-depth exploration of the core reactivity of anhydromethylenecitric acid and details robust protocols for its application in the synthesis of novel heterocyclic frameworks relevant to drug discovery and materials science.

The Synthon: Understanding Anhydromethylenecitric Acid

Anhydromethylenecitric acid (AMCA) is a chiral molecule possessing multiple electrophilic sites, making it a versatile precursor for complex molecular architectures. Its structure is characterized by a five-membered dioxolanone ring, which is a cyclic anhydride, and two acetic acid side chains attached to a quaternary carbon.

The primary sites of reactivity are:

  • The Anhydride Carbonyls: These are highly electrophilic and susceptible to nucleophilic attack, leading to a ring-opening reaction. This is the principal pathway for introducing heteroatoms into the molecular core.[3][4]

  • The Carboxylic Acid Groups: The two pendant carboxylic acid moieties can be activated for subsequent amide or ester formation, enabling secondary cyclization events to form larger or fused ring systems.

The strategic value of AMCA lies in its ability to undergo sequential reactions, allowing for a controlled, step-wise construction of complex heterocycles.

AMCA_Structure cluster_AMCA Anhydromethylenecitric Acid (AMCA) cluster_reactivity Key Reactive Sites AMCA R1 Anhydride Carbonyls (Primary site for ring-opening) R1->N1 R2 Pendant Carboxylic Acids (Secondary cyclization sites) R2->N2

Caption: Structure and key reactive sites of Anhydromethylenecitric acid.

Core Mechanism: Nucleophilic Ring-Opening of the Anhydride

The cornerstone of AMCA chemistry is the nucleophilic acyl substitution reaction at the anhydride moiety. This reaction is typically facile and proceeds without the need for harsh catalysts. A nucleophile attacks one of the carbonyl carbons, forming a tetrahedral intermediate which then collapses, cleaving the C-O bond of the ring and expelling the other carboxylate as a leaving group.[4]

This initial ring-opening is critical as it functionalizes the core scaffold with the nucleophile, setting the stage for subsequent intramolecular cyclization.

Ring_Opening_Mechanism Start AMCA + Nucleophile (Nu-H) Intermediate Tetrahedral Intermediate Start->Intermediate 1. Nucleophilic Attack Product Ring-Opened Adduct Intermediate->Product 2. Ring Opening

Caption: Generalized mechanism for the nucleophilic ring-opening of AMCA.

Application & Protocol: Synthesis of Pyridazinedione Derivatives

This protocol details the synthesis of a substituted pyridazinedione, a heterocyclic core found in numerous biologically active compounds. The strategy employs a binucleophile, hydrazine hydrate, to first open the anhydride ring and then undergo a second cyclization via condensation with one of the pendant carboxylic acid groups.

Causality and Design:

  • Hydrazine (H₂N-NH₂): Chosen for its potent nucleophilicity and its ability to introduce two adjacent nitrogen atoms, which is the defining feature of a pyridazine ring.

  • Stepwise Reaction: The initial N-acylation is a rapid, exothermic reaction. The subsequent intramolecular condensation to form the six-membered ring requires heating to overcome the activation energy for amide formation and dehydration.

  • Solvent: Ethanol is selected as it is a polar protic solvent that can facilitate both the initial nucleophilic attack and the subsequent dehydration, while being relatively easy to remove.

Protocol 1: Synthesis of 2-(6,8-dioxo-2,3,6,7,8,8a-hexahydropyrido[1,2-b]pyridazin-5-yl)acetic acid

Step-by-Step Methodology:

  • Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2.04 g (10 mmol) of anhydromethylenecitric acid in 30 mL of absolute ethanol.

  • Initial Reaction (Ring-Opening): To the stirring solution, add 0.5 mL (10 mmol) of hydrazine hydrate dropwise at room temperature. A slight exotherm may be observed. Stir the reaction mixture for 1 hour at room temperature to ensure complete formation of the ring-opened intermediate.

  • Cyclization: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of ethyl acetate and hexane with a trace of acetic acid.

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate upon cooling. If not, reduce the solvent volume by approximately half using a rotary evaporator.

  • Purification: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold ethanol (5 mL), and then with diethyl ether (10 mL). Dry the solid under vacuum to yield the target pyridazinedione derivative. Further purification can be achieved by recrystallization from an ethanol/water mixture.

Proposed Reaction Scheme

Pyridazinedione_Synthesis AMCA Anhydromethylenecitric Acid Intermediate Acylhydrazide Intermediate (Ring-Opened) AMCA->Intermediate + Hydrazine, EtOH, RT Hydrazine Hydrazine (H₂N-NH₂) Product Pyridazinedione Derivative Intermediate->Product Reflux (Δ), -H₂O

Caption: Workflow for the synthesis of a pyridazinedione derivative from AMCA.

Application & Protocol: Synthesis of Barbituric Acid Analogs

Barbituric acid and its derivatives are a well-established class of compounds with significant CNS activity and applications as urease inhibitors.[5] This protocol outlines a plausible synthesis of a novel barbituric acid analog using urea as the binucleophile.

Causality and Design:

  • Urea (H₂N-CO-NH₂): Acts as a 1,3-dinucleophile. Its reaction with the anhydride and subsequent cyclization with the carboxylic acid side-chain is expected to form a six-membered heterocyclic system analogous to barbituric acid.

  • Acid Catalysis: While the initial ring-opening may proceed uncatalyzed, the second cyclization (amide formation) can be sluggish. A catalytic amount of a strong acid like p-toluenesulfonic acid (p-TsOH) is used to activate the carboxylic acid group toward nucleophilic attack by the urea nitrogen.

  • High-Boiling Solvent: A solvent like toluene is used to allow for higher reaction temperatures, which are necessary for the condensation and to facilitate the removal of water via a Dean-Stark apparatus, driving the equilibrium towards the cyclized product.

Protocol 2: Synthesis of a Novel Barbiturate-Citrate Analog

Step-by-Step Methodology:

  • Setup: To a 100 mL round-bottom flask equipped with a Dean-Stark trap, reflux condenser, and magnetic stirrer, add 2.04 g (10 mmol) of anhydromethylenecitric acid, 0.60 g (10 mmol) of urea, and 0.19 g (1 mmol, 10 mol%) of p-TsOH monohydrate.

  • Solvent Addition: Add 40 mL of toluene to the flask.

  • Reaction: Heat the mixture to reflux (approximately 110°C). Water will begin to collect in the Dean-Stark trap. Continue refluxing for 8-12 hours or until no more water is collected.

  • Isolation: Cool the reaction mixture to room temperature. The product is likely to precipitate from the non-polar toluene. Collect the solid by vacuum filtration.

  • Purification: Wash the crude solid with cold toluene (10 mL) followed by hexane (10 mL) to remove any non-polar impurities. The product can be further purified by recrystallization from a suitable solvent system like acetic acid or an ethanol/DMF mixture.

Summary of Synthetic Potential

The reactivity of anhydromethylenecitric acid allows for the rational design of various heterocyclic systems. The choice of nucleophile directly dictates the type of heterocycle formed.

Nucleophile Target Heterocycle Class Key Reaction Conditions Rationale
Hydrazine / Substituted HydrazinesPyridazinediones / N-substituted PyridazinedionesEthanol, Reflux1,2-dinucleophile for 6-membered ring formation.
HydroxylamineOxazinanedionesMethanol, Room Temp -> RefluxN,O-binucleophile leading to N-O bond in the ring.
Urea / ThioureaBarbiturate / Thiobarbiturate AnalogsToluene, p-TsOH, Dean-Stark1,3-dinucleophile for pyrimidinetrione core synthesis.
EthanolamineMorpholinedione DerivativesDioxane, Reflux1,2-aminoalcohol for N and O incorporation.
o-PhenylenediamineBenzodiazepine AnalogsAcetic Acid, RefluxForms a seven-membered diazepine ring fused to a benzene ring.

Conclusion

Anhydromethylenecitric acid represents a powerful, yet underutilized, building block for heterocyclic synthesis. Its rigid structure and multiple, differentially reactive functional groups provide a predictable platform for constructing complex molecules. The protocols outlined herein are based on established chemical principles and demonstrate the straightforward conversion of this citric acid derivative into valuable heterocyclic cores.[6][7] For researchers in drug discovery and materials science, AMCA offers a cost-effective and versatile entry point into novel chemical space, with the potential to generate libraries of compounds for biological screening and materials application.

References

  • ResearchGate. Schematic representation of the proposed mechanism for the ring opening... Available at: [Link]

  • Guchhait, G., Hati, S., & Sen, S. (2023). Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. RSC Advances. Available at: [Link]

  • Al-Majedy, Y. K., & Al-Amiery, A. A. (2004). Synthesis of heterocyclic compounds from the reactions of dehydroacetic acid (dha) and its derivatives. Available at: [Link]

  • Fetterly, G. J., et al. (2014). The Role of pH and Ring-opening Hydrolysis Kinetics on Liposomal Release of Topotecan. Pharmaceutical Research. Available at: [Link]

  • Lumen Learning. Simple mechanism with strong nucleophiles | Organic Chemistry II. Available at: [Link]

  • ScienceScholar. (2022). Synthesis of heterocyclic compounds and their utilities in the field biological science. Available at: [Link]

  • PubChem. 5-Oxo-1,3-dioxolane-4,4-diacetic acid. Available at: [Link]

  • Padwa, A., & Rashatasakhon, P. (2008). Synthesis of Heterocycles by Intramolecular Cyclization of Organic Azides. Arkivoc. Available at: [Link]

  • jOeCHEM. (2019). Attacking Acid Anhydrides with Hard & Soft Nucleophiles. YouTube. Available at: [Link]

  • MDPI. (2020). Modern Strategies for Heterocycle Synthesis. Available at: [Link]

  • Ciobanu, C., et al. (2022). Citric Acid: A Multifunctional Pharmaceutical Excipient. Pharmaceuticals. Available at: [Link]

  • Andrew McKinley. (2021). 10 - Strategy for Heterocycle Synthesis: Cyclisation and Dehydration. YouTube. Available at: [Link]

  • Defense Technical Information Center. (1963). NUCLEOPHILIC REACTIONS IN CARBOHYDRATE CHEMISTRY. Available at: [Link]

  • Google Patents. Process for preparing heterocyclic compounds.
  • PubMed. (2024). Programmed Heterocycle Synthesis Using Halomucononitriles as Pyridinimine Precursors. Available at: [Link]

  • Michael Leonard. (2013). Nucleophilic Acyl Substitution of Anhydrides. YouTube. Available at: [Link]

  • MDPI. (2021). Ring Opening Polymerization of Lactides and Lactones by Multimetallic Titanium Complexes Derived from the Acids Ph2C(X)CO2H (X = OH, NH2). Available at: [Link]

  • Chemistry LibreTexts. (2021). 2.8: Ring-Opening Polymerization. Available at: [Link]

  • ResearchGate. (2021). Activated Monomer Mechanism (AMM) in Cationic Ring-Opening Polymerization. The Origin of the AMM and Further Development in Polymerization of Cyclic Esters. Available at: [Link]

  • Scientific Reports. (2021). Arylmethylene hydrazine derivatives containing 1,3-dimethylbarbituric moiety as novel urease inhibitors. Available at: [Link]

  • PubChem. Citric Acid. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Anhydromethylenecitric Acid (Itaconic Anhydride)

Welcome to the technical support center for the synthesis of Anhydromethylenecitric Acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthe...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Anhydromethylenecitric Acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. While the term "Anhydromethylenecitric Acid" is descriptive, the common and industrially recognized name for this compound (CAS No: 2170-03-8) is Itaconic Anhydride . This document will use the standard name "Itaconic Anhydride" while acknowledging its structural relationship to citric acid.

The synthesis of itaconic anhydride via the pyrolysis of citric acid is a classic yet challenging transformation. First discovered in 1836, the process involves the thermal decomposition of citric acid to yield the desired product. However, the reaction is notoriously sensitive to experimental conditions, often resulting in modest yields and the formation of a thermodynamically more stable isomer, citraconic anhydride.[1] This guide provides in-depth, field-proven insights to help you master this synthesis.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the synthesis of itaconic anhydride from citric acid. The underlying principle for a successful synthesis is achieving a rapid distillation to remove the product as it forms, thereby minimizing thermal rearrangement and decomposition.[2][3]

Question 1: My overall yield of itaconic anhydride is consistently low (below 35%). What are the most likely causes?

Answer: A low yield is the most common issue and typically points to three main factors: improper heating, inefficient distillation, or premature termination of the reaction.

  • Causality - The Role of Heat: The pyrolysis of citric acid is a delicate balance. The reaction requires sufficient heat to proceed, but excessive heat or prolonged heating time promotes the isomerization of the desired itaconic anhydride into the more stable citraconic anhydride, as well as other decomposition reactions that lead to charring.[3][4]

  • Troubleshooting Steps:

    • Heating Rate: The key is rapid heating. The goal is to complete the distillation in 10-15 minutes.[3][4] Use a high-energy heat source like a Meker burner or a heating mantle set to a high temperature. Slow heating is the primary cause of low yields as it allows the formed itaconic anhydride to remain in the hot reaction flask, promoting isomerization.[2]

    • Apparatus & Setup: Ensure your distillation apparatus is efficient. A short-path distillation head is ideal. Use a Kjeldahl flask for the pyrolysis, as its shape facilitates even heating of the solid reactant.[3] Ensure all glass joints are well-sealed to maintain pressure if working under a vacuum.

    • Endpoint Determination: Stop the distillation immediately if the vapors in the reaction flask turn yellow.[3][4] This discoloration indicates the onset of significant decomposition and byproduct formation, which will contaminate your product and lower the yield of the desired anhydride.

Question 2: My final product is heavily contaminated with citraconic anhydride. How can I minimize its formation?

Answer: The formation of citraconic anhydride is an inherent part of this reaction, as it is the thermodynamically favored isomer. However, its formation can be minimized by kinetically controlling the reaction.

  • G Citric_Acid Citric Acid Itaconic_Anhydride Itaconic Anhydride (Kinetic Product) Citric_Acid->Itaconic_Anhydride Rapid Pyrolysis (175-190°C) Decomposition Decomposition Products (Char) Citric_Acid->Decomposition Overheating (>200°C) Citraconic_Anhydride Citraconic Anhydride (Thermodynamic Product) Itaconic_Anhydride->Citraconic_Anhydride Isomerization (Superheating) Itaconic_Anhydride->Decomposition Overheating

    Caption: Reaction pathway and byproduct formation.

  • Troubleshooting Steps:

    • Avoid Superheating: As mentioned, rapid distillation is crucial. The goal is to remove itaconic anhydride from the hot zone as soon as it forms. The distillation temperature should be maintained between 175-190°C.[3][4]

    • Use of Vacuum (Advanced): While many protocols use atmospheric pressure, applying a modest vacuum can lower the boiling point and allow the distillation to proceed at a lower temperature, thereby reducing the rate of isomerization.[1] This requires careful control to prevent bumping.

    • Scale Considerations: Yields often decrease on larger scales because uniform and rapid heating of a larger mass of citric acid is more difficult to achieve. If you need larger quantities, performing multiple smaller-scale runs (e.g., with 200g of citric acid at a time) is often more efficient than a single large-scale run.[3]

Question 3: My distilled product is an oil, but upon standing, it solidifies and my NMR shows itaconic acid. What happened?

Answer: This indicates hydrolysis of the anhydride product. Itaconic anhydride reacts with water to open the anhydride ring and form itaconic acid.

  • Causality - Hydrolysis: The pyrolysis of citric acid monohydrate produces a significant amount of water as a byproduct. If the collected distillate is not immediately separated, the water layer, which is in direct contact with the anhydride layer, will cause hydrolysis.[4]

  • Troubleshooting Steps:

    • Immediate Separation: The collected distillate will consist of two layers: an upper aqueous layer and a lower layer of molten itaconic anhydride. This separation must be performed immediately after the distillation is complete, while the anhydride is still liquid.[3]

    • Efficient Condenser and Receivers: Use an efficient, well-chilled condenser and ice-cooled receiving flasks to ensure all vapors, including water, condense effectively and are collected.[3]

    • Drying: After separation, the crude anhydride can be dried over a suitable desiccant like anhydrous sodium sulfate or magnesium sulfate to remove residual dissolved water before storage or further purification.

Frequently Asked Questions (FAQs)

  • Q: What is the primary difference between Anhydromethylenecitric Acid (Itaconic Anhydride) and Citraconic Anhydride?

    • A: They are structural isomers. Itaconic anhydride has an exocyclic double bond (a methylene group, =CH₂), while the more thermodynamically stable citraconic anhydride has an endocyclic double bond within the five-membered ring.[1] This structural difference significantly impacts their reactivity in polymerization and other applications.

  • Q: Can I use anhydrous citric acid instead of the monohydrate form?

    • A: Yes, anhydrous citric acid can be used.[1] The primary difference will be the amount of water produced during the reaction. Using the monohydrate is common in established protocols, and the stoichiometry is well-understood.[3][4] If using anhydrous citric acid, the initial melting and dehydration steps will be slightly different, but the subsequent pyrolysis to the anhydride remains the same.

  • Q: Are there alternative, higher-yield methods for this synthesis?

    • A: Yes. While pyrolysis of citric acid is a direct route, it often results in modest yields (37-47%).[1][4][5] A more productive and selective method involves the dehydration of itaconic acid itself. Itaconic acid, which can be produced efficiently via fermentation, can be converted to itaconic anhydride in yields of up to 98% by heating in the presence of strong acids like sulfuric acid or methanesulfonic acid, often in a high-boiling aromatic solvent to aid in water removal.[1]

  • Q: How can I analyze the purity and isomeric ratio of my product?

    • A: Gas Chromatography (GC) is an excellent method for determining the ratio of itaconic anhydride to citraconic anhydride.[4] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to distinguish between the isomers and identify any residual itaconic acid. For qualitative assessment, the melting point is a useful indicator; pure itaconic anhydride melts at 67-70°C.[4][5]

Optimized Experimental Protocol (Pyrolysis of Citric Acid)

This protocol is adapted from established procedures and is designed to maximize the yield of itaconic anhydride by emphasizing rapid execution.[3]

Apparatus:

  • 500-mL Pyrex Kjeldahl flask

  • Distillation adapter (short-path)

  • 100-cm water-cooled condenser

  • Two 250-mL receiving flasks

  • Separatory funnel

  • Meker burner or heating mantle

  • Ice baths

G cluster_0 Heating & Pyrolysis cluster_1 Collection & Separation A 1. Charge 200g Citric Acid Monohydrate into Kjeldahl Flask B 2. Heat rapidly with Meker burner to melt and then distill A->B C 3. Maintain distillation temp. at 175-190°C B->C E 5. Collect distillate in ice-cooled flasks B->E Distillate Vapors D 4. Stop heating when vapors turn yellow (Total time: 10-15 min) C->D F 6. Immediately pour two-phase distillate into a separatory funnel E->F G 7. Separate lower anhydride layer from upper aqueous layer F->G H 8. Dry anhydride layer with Na2SO4 G->H

Caption: Experimental workflow for itaconic anhydride synthesis.

Procedure:

  • Setup: Assemble the distillation apparatus as shown in the workflow diagram. Ensure the receiving flasks are placed in ice-water baths to effectively trap the distillate.

  • Charging the Flask: Place 200 g (0.95 mole) of citric acid monohydrate into the Kjeldahl flask.[3][4]

  • Heating and Distillation: Begin heating the flask with a free flame from a Meker burner. First, melt the citric acid, then increase the heating rate significantly. The distillation should be vigorous and completed within 10-12 minutes.[3]

  • Monitoring: The distillate, a mixture of water and itaconic anhydride, will pass over between 175-190°C.[3] Watch the color of the vapors inside the Kjeldahl flask. The distillation must be stopped as soon as the vapors become yellow to prevent the collection of decomposition byproducts.[3][4]

  • Separation: Immediately after stopping the distillation, pour the entire contents of the receiving flasks into a separatory funnel. The mixture will separate into two layers. Drain the lower, denser layer of molten itaconic anhydride. This prompt separation is critical to prevent hydrolysis.[3]

  • Yield: The expected yield of crude itaconic anhydride is 40-50 g (37-47% of the theoretical amount).[3][4] The product should be a colorless oil that crystallizes upon cooling to a white solid (m.p. 67-68°C).[4]

Data Summary: Impact of Conditions on Yield

ParameterConditionExpected OutcomeRationale
Heating Rate Rapid (Distillation < 15 min)Higher Yield (37-47%) [3][4], Less Citraconic AnhydrideMinimizes time for the kinetic product (itaconic) to isomerize to the thermodynamic product (citraconic).
Slow (Distillation > 20 min)Lower Yield , High Citraconic Anhydride ContentProlonged heat exposure allows the reaction to reach thermodynamic equilibrium, favoring the more stable isomer.[1][2]
Temperature 175-190°C Optimal Distillation This is the boiling range of the desired product mixture at atmospheric pressure.[3]
> 200°C (Superheating) Low Yield , Yellow/Dark Product, CharringPromotes isomerization and thermal decomposition into undesirable byproducts.[3][4]
Workup Immediate Separation of WaterPure Anhydride Prevents hydrolysis of the anhydride ring to form itaconic acid.[3][4]
Delayed Separation Contamination with Itaconic Acid The anhydride reacts with the co-distilled water upon standing.[4]

References

  • Wikipedia. Itaconic anhydride. [Link]

  • LookChem. What is Itaconic anhydride and its applications?. [Link]

  • FDA Global Substance Registration System. ANHYDROMETHYLENECITRIC ACID. [Link]

  • Organic Syntheses. Citraconic Anhydride and Citraconic Acid. Coll. Vol. 2, p.140 (1943); Vol. 13, p.28 (1933). [Link]

  • Organic Syntheses. Itaconic Anhydride and Itaconic Acid. Coll. Vol. 2, p.368 (1943); Vol. 11, p.56 (1931). [Link]

Sources

Optimization

Troubleshooting common issues in Anhydromethylenecitric acid reactions

Welcome to the technical support center for Anhydromethylenecitric Acid (AMCA) reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encounter...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Anhydromethylenecitric Acid (AMCA) reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and application of this versatile reagent. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions, all grounded in established chemical principles and practical laboratory experience.

Section 1: Synthesis of Anhydromethylenecitric Acid - Troubleshooting and FAQs

The synthesis of Anhydromethylenecitric acid (also known as 5-Oxo-1,3-dioxolane-4,4-diacetic acid) is typically achieved through the acid-catalyzed condensation of citric acid with a formaldehyde source, such as paraformaldehyde. While seemingly straightforward, this reaction can present several challenges affecting yield and purity.

dot

Synthesis_Workflow Reactants Citric Acid + Paraformaldehyde AcidCatalyst Acid Catalyst (e.g., H2SO4) Reaction Reaction Mixture (Heating) Reactants->Reaction AcidCatalyst->Reaction CrudeProduct Crude AMCA Reaction->CrudeProduct Purification Purification (Crystallization) CrudeProduct->Purification PureAMCA Pure AMCA Purification->PureAMCA

Caption: General workflow for the synthesis of Anhydromethylenecitric acid (AMCA).

FAQ 1: My yield of Anhydromethylenecitric acid is consistently low. What are the likely causes and how can I improve it?

Low yields in this synthesis can often be attributed to several factors. Let's break them down:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Troubleshooting:

      • Reaction Time: Ensure the reaction is stirred for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) or by taking aliquots for NMR analysis.

      • Temperature: The reaction typically requires heating. Ensure the temperature is maintained at the optimal level as determined by literature or internal optimization. Inadequate heating can lead to a sluggish reaction.

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product.

    • Troubleshooting:

      • Dehydration of Citric Acid: At elevated temperatures, citric acid can dehydrate to form aconitic acid, which can further react to form itaconic or citraconic anhydride.[1] This is a common side reaction. To minimize this, maintain strict temperature control and avoid overheating.

      • Polymerization of Formaldehyde: Using a large excess of paraformaldehyde or inadequate stirring can lead to its polymerization. Ensure paraformaldehyde is of good quality and is added portion-wise to the reaction mixture.

  • Product Loss During Workup and Purification: Significant amounts of product can be lost during the isolation and purification steps.

    • Troubleshooting:

      • Crystallization: AMCA is typically purified by crystallization. The choice of solvent is critical. A solvent system where AMCA is soluble at high temperatures but sparingly soluble at low temperatures is ideal. Experiment with different solvent systems (e.g., ethyl acetate/heptane, toluene) to find the optimal conditions for crystallization.

      • Filtration: Ensure that the crystallized product is thoroughly chilled before filtration to minimize its solubility in the mother liquor. Wash the crystals with a minimal amount of cold solvent.

FAQ 2: I am observing significant amounts of an unknown impurity in my final product. What could it be and how can I remove it?

The most likely impurities are unreacted citric acid, side products from citric acid dehydration (aconitic acid, itaconic anhydride, citraconic anhydride)[1], or byproducts from formaldehyde reactions.

  • Identification:

    • NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools to identify impurities. The presence of signals corresponding to unreacted citric acid or the characteristic olefinic protons of aconitic, itaconic, or citraconic acid can confirm their presence.

    • Mass Spectrometry (MS): LC-MS can be used to identify the molecular weights of the impurities, aiding in their identification.

  • Removal:

    • Recrystallization: A carefully optimized recrystallization procedure is the most effective way to remove most impurities. Multiple recrystallizations may be necessary to achieve high purity.

    • Column Chromatography: For stubborn impurities, silica gel column chromatography can be employed. A polar eluent system will be required given the polar nature of AMCA and its potential impurities.

Potential Impurity Identification Method Removal Strategy
Unreacted Citric AcidNMR, LC-MSRecrystallization
Aconitic AcidNMR (olefinic protons), LC-MSRecrystallization
Itaconic/Citraconic AnhydrideNMR, IR (anhydride stretch)Recrystallization, Column Chromatography
Paraformaldehyde PolymersInsoluble solidFiltration of the reaction mixture

Section 2: Reactions of Anhydromethylenecitric Acid with Amines - Troubleshooting and FAQs

The reaction of AMCA with primary and secondary amines to form amides is a key application. However, the unsymmetrical nature of the anhydride ring and the presence of two carboxylic acid groups can lead to challenges.

Amine_Reaction AMCA Anhydromethylenecitric Acid Reaction Nucleophilic Acyl Substitution AMCA->Reaction Amine Primary/Secondary Amine Amine->Reaction Product Amide-dicarboxylic acid Reaction->Product SideProduct Regioisomers/ Hydrolysis Products Reaction->SideProduct

Caption: Hydrolysis of Anhydromethylenecitric acid.

FAQ 5: I am having difficulty purifying the amide product from the unreacted AMCA and the carboxylic acid byproduct. What purification strategies do you recommend?

Purification can be challenging due to the similar polarities of the starting material, product, and byproduct.

  • Purification Strategies:

    • Acid-Base Extraction:

      • Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate).

      • Wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to extract the unreacted AMCA and the carboxylic acid byproduct as their carboxylate salts.

      • The desired amide product should remain in the organic layer.

      • Caution: Ensure your amide product is stable to these conditions.

    • Crystallization: If the amide product is a solid, crystallization from a suitable solvent system can be an effective purification method.

    • Column Chromatography: Silica gel chromatography can be used to separate the components. A gradient elution from a less polar to a more polar solvent system is often effective.

Section 3: Experimental Protocols

Protocol 1: Synthesis of Anhydromethylenecitric Acid (AMCA)

This protocol is a general guideline and may require optimization for specific laboratory conditions.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add citric acid (1 equivalent) and paraformaldehyde (1.1 equivalents).

  • Solvent and Catalyst: Add a suitable solvent (e.g., toluene) and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by TLC.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the reaction mixture to remove any insoluble material.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethyl acetate).

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 2: Reaction of AMCA with a Primary Amine

  • Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen), dissolve Anhydromethylenecitric acid (1 equivalent) in an anhydrous solvent (e.g., THF or DCM).

  • Amine Addition: Add the primary amine (1 equivalent) dropwise to the solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Workup:

    • Quench the reaction with water.

    • If an acid-base extraction is to be performed, add an organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by crystallization or column chromatography as needed.

References

  • PubChem. (n.d.). 5-Oxo-1,3-dioxolane-4,4-diacetic acid. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 5-Oxo-1,3-dioxolane-4,4-diacetic Acid. Retrieved from [Link]

  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis (Vol. 1). John Wiley & Sons.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press.
  • Perrin, D. D., & Armarego, W. L. F. (1988). Purification of Laboratory Chemicals (3rd ed.). Pergamon Press.
  • Organic Syntheses. (n.d.). Itaconic Anhydride. Retrieved from [Link]

  • Leonard, M. S. (2013, December 8). Nucleophilic Acyl Substitution of Anhydrides [Video]. YouTube. [Link]

  • The Organic Chemistry Tutor. (2017, January 12). Nucleophilic Acyl Substitution Reaction Mechanism - Carboxylic Acid Derivatives, Organic Chemistry [Video]. YouTube. [Link]

Sources

Troubleshooting

Side reactions of Anhydromethylenecitric acid and their prevention

Welcome to the Technical Support Center for Anhydromethylenecitric Acid, also known by its IUPAC name, 5-Oxo-1,3-dioxolane-4,4-diacetic acid[1][2][3][4][5]. This resource is designed for researchers, scientists, and drug...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Anhydromethylenecitric Acid, also known by its IUPAC name, 5-Oxo-1,3-dioxolane-4,4-diacetic acid[1][2][3][4][5]. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the synthesis, handling, and application of this versatile compound. Our goal is to equip you with the knowledge to anticipate and prevent common side reactions, ensuring the integrity and success of your experiments.

I. Understanding the Core Chemistry: Why Side Reactions Occer

Anhydromethylenecitric acid is synthesized from citric acid and formaldehyde. Its structure, featuring a cyclic anhydride fused with a dioxolane ring and two free carboxylic acid groups, presents several reactive sites. Understanding the interplay of these functional groups is crucial to comprehending and mitigating potential side reactions. The primary areas of concern are the inherent instability of the anhydride ring to hydrolysis, the potential for decarboxylation under thermal stress, and the reactivity of the carbonyl group towards nucleophiles.

II. Troubleshooting Guide: A Proactive Approach to Common Issues

This section is structured in a question-and-answer format to directly address specific challenges you may encounter during your work with anhydromethylenecitric acid.

A. Synthesis & Purification

Question 1: During the synthesis of anhydromethylenecitric acid from citric acid and formaldehyde, I'm observing a lower than expected yield and the formation of a sticky, polymeric substance. What is happening and how can I prevent it?

Answer:

This is a classic issue of unwanted oligomerization or polymerization . The reaction conditions that favor the formation of the desired product can also promote the formation of short-chain polymers.

Causality:

  • Excess Formaldehyde: An excess of formaldehyde can lead to the formation of polyoxymethylene chains that can incorporate citric acid molecules, leading to a complex mixture.

  • Inadequate Temperature Control: While heat is necessary to drive the reaction, excessive temperatures can lead to uncontrolled side reactions, including polymerization and decomposition.

  • Presence of Water: Although water is a product of the initial esterification, its presence can also facilitate side reactions. The synthesis of anhydromethylenecitric acid is a dehydration reaction, and therefore, removal of water as it is formed is critical to drive the reaction towards the desired product and prevent hydrolysis of the anhydride.

Prevention Protocol:

  • Stoichiometric Control: Carefully control the molar ratio of citric acid to formaldehyde. A slight excess of citric acid may be beneficial to ensure all formaldehyde is consumed.

  • Azeotropic Removal of Water: Conduct the reaction in a solvent that forms an azeotrope with water, such as toluene or xylene, and use a Dean-Stark apparatus to continuously remove water as it is formed.

  • Temperature Management: Maintain a consistent and controlled reaction temperature. For the reaction of citric acid with formaldehyde, a temperature range of 110-120°C is generally recommended.

  • Use of a Catalyst: A mild acid catalyst, such as p-toluenesulfonic acid, can promote the desired cyclization at a lower temperature, reducing the likelihood of thermal decomposition and polymerization.

Diagram: Synthesis Workflow

cluster_reactants Reactants cluster_reaction Reaction Setup cluster_process Process cluster_workup Work-up Citric Acid Citric Acid Reaction Vessel with Dean-Stark Trap Reaction Vessel with Dean-Stark Trap Citric Acid->Reaction Vessel with Dean-Stark Trap Formaldehyde Formaldehyde Formaldehyde->Reaction Vessel with Dean-Stark Trap Solvent (e.g., Toluene) Solvent (e.g., Toluene) Solvent (e.g., Toluene)->Reaction Vessel with Dean-Stark Trap Catalyst (p-TSA) Catalyst (p-TSA) Catalyst (p-TSA)->Reaction Vessel with Dean-Stark Trap Azeotropic Reflux (110-120°C) Azeotropic Reflux (110-120°C) Reaction Vessel with Dean-Stark Trap->Azeotropic Reflux (110-120°C) Continuous Water Removal Continuous Water Removal Azeotropic Reflux (110-120°C)->Continuous Water Removal Cooling & Crystallization Cooling & Crystallization Continuous Water Removal->Cooling & Crystallization Filtration Filtration Cooling & Crystallization->Filtration Washing with Cold Solvent Washing with Cold Solvent Filtration->Washing with Cold Solvent Drying under Vacuum Drying under Vacuum Washing with Cold Solvent->Drying under Vacuum Pure Anhydromethylenecitric Acid Pure Anhydromethylenecitric Acid Drying under Vacuum->Pure Anhydromethylenecitric Acid

Caption: Recommended workflow for the synthesis of anhydromethylenecitric acid.

Question 2: My final product after synthesis and purification shows impurities with a similar mass in the mass spectrum. How can I improve the purity?

Answer:

The presence of impurities with similar mass suggests the formation of isomers or closely related byproducts. The most likely culprits are aconitic acid isomers formed from the dehydration of citric acid before the reaction with formaldehyde, or incomplete cyclization products.

Causality:

  • Premature Dehydration of Citric Acid: Heating citric acid alone can lead to dehydration and the formation of aconitic acid, which can then react with formaldehyde to produce undesired products.

  • Incomplete Reaction: If the reaction is not allowed to proceed to completion, you may have a mixture of starting materials, intermediates, and the final product.

Purification Protocol:

  • Controlled Addition of Reactants: Add the formaldehyde to the citric acid solution at a controlled rate to ensure a more uniform reaction and minimize the self-condensation of citric acid.

  • Recrystallization: This is a powerful technique for purifying solid compounds. A suitable solvent system is one in which the desired product is sparingly soluble at low temperatures and highly soluble at higher temperatures, while the impurities are either very soluble or insoluble at all temperatures.

    • Solvent Screening: Experiment with different solvents such as ethyl acetate, acetone, or a mixture of ethyl acetate and hexanes to find the optimal conditions for recrystallization.

  • Column Chromatography: For small-scale purification or for removing very closely related impurities, silica gel column chromatography can be effective. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is a good starting point.

Table: Recommended Solvents for Recrystallization

Solvent SystemRationale
Ethyl AcetateGood solubility at elevated temperatures, lower solubility at room temperature.
Acetone/HexaneAcetone dissolves the compound, and the slow addition of hexane as an anti-solvent can induce crystallization.
TolueneCan be effective, especially if it was the reaction solvent.
B. Handling & Storage

Question 3: I've noticed that my stored anhydromethylenecitric acid seems to be losing its potency over time, and the IR spectrum shows the appearance of a broad hydroxyl peak. What's causing this degradation?

Answer:

This is a clear indication of hydrolysis . The cyclic anhydride ring is susceptible to cleavage by water, leading to the formation of the corresponding dicarboxylic acid.

Causality:

  • Atmospheric Moisture: Anhydromethylenecitric acid is hygroscopic and will readily absorb moisture from the air.

  • Improper Storage: Storing the compound in a non-desiccated environment will accelerate hydrolysis.

Prevention Protocol:

  • Strictly Anhydrous Conditions: Handle the compound in a dry environment, such as a glove box or under a stream of dry nitrogen.

  • Proper Storage: Store anhydromethylenecitric acid in a tightly sealed container with a desiccant (e.g., silica gel or Drierite). For long-term storage, consider storing it under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (e.g., -20°C).

  • Use of Anhydrous Solvents: When preparing solutions, always use high-purity, anhydrous solvents to prevent hydrolysis in solution.

Diagram: Hydrolysis Pathway

Anhydromethylenecitric Acid Anhydromethylenecitric Acid Hydrolyzed Product (Dicarboxylic Acid) Hydrolyzed Product (Dicarboxylic Acid) Anhydromethylenecitric Acid->Hydrolyzed Product (Dicarboxylic Acid) Nucleophilic attack by H2O Water (H2O) Water (H2O) Water (H2O)->Hydrolyzed Product (Dicarboxylic Acid)

Caption: The hydrolysis of anhydromethylenecitric acid leads to the opening of the anhydride ring.

C. Reactions & Applications

Question 4: When reacting anhydromethylenecitric acid with a primary amine to form an amide, I'm getting a mixture of products, including a significant amount of a dicarboxylic acid. How can I improve the selectivity of the amidation reaction?

Answer:

This issue arises from the competition between aminolysis (the desired reaction) and hydrolysis (the side reaction). The presence of any water in the reaction mixture can lead to the hydrolysis of the anhydride, which then cannot react with the amine.

Causality:

  • Wet Reagents or Solvents: The amine or the solvent may contain residual water.

  • Reaction Conditions: Running the reaction open to the atmosphere can allow moisture to enter the system.

Prevention Protocol:

  • Dry Reagents and Solvents: Ensure that both the amine and the solvent are thoroughly dried before use. Amines can be dried over potassium hydroxide (KOH) pellets, and solvents can be dried using appropriate drying agents (e.g., molecular sieves).

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to exclude atmospheric moisture.

  • Reaction Temperature: A moderate reaction temperature is often sufficient for aminolysis. Excessive heat can sometimes promote side reactions.

  • Order of Addition: Adding the anhydride to the amine solution can sometimes be more effective than the reverse addition, as it ensures the anhydride is immediately in the presence of the desired nucleophile.

Question 5: I am observing gas evolution during the thermal processing of a polymer synthesized with anhydromethylenecitric acid. What is the likely cause?

Answer:

The evolution of gas during heating is a strong indicator of decarboxylation . The carboxylic acid groups on the molecule can be lost as carbon dioxide (CO2) at elevated temperatures. The thermal decomposition of citric acid, a related compound, is known to begin at temperatures around 175°C[2].

Causality:

  • High Temperatures: The thermal stability of the carboxylic acid groups is exceeded.

  • Presence of Catalytic Impurities: Certain metal ions or acidic/basic residues can catalyze the decarboxylation reaction at lower temperatures.

Prevention Protocol:

  • Temperature Control: Keep the processing temperature below the decomposition temperature of the compound. Use techniques like differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) to determine the thermal stability of your specific polymer system.

  • Purification of Monomers: Ensure that the anhydromethylenecitric acid and any other monomers are of high purity to remove any potential catalytic impurities.

  • Use of Stabilizers: In some polymer formulations, the addition of thermal stabilizers can help to mitigate decomposition reactions.

Diagram: Decarboxylation Pathway

Anhydromethylenecitric Acid Anhydromethylenecitric Acid Decarboxylated Product Decarboxylated Product Anhydromethylenecitric Acid->Decarboxylated Product Loss of CO2 Carbon Dioxide (CO2) Carbon Dioxide (CO2) Anhydromethylenecitric Acid->Carbon Dioxide (CO2) Heat Heat Heat->Decarboxylated Product

Caption: Thermal stress can lead to the loss of carbon dioxide from the carboxylic acid groups.

III. Frequently Asked Questions (FAQs)

Q1: What are the key analytical techniques to assess the purity of anhydromethylenecitric acid?

A1: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): A powerful tool for separating and quantifying the main compound and any impurities. A reversed-phase C18 column with a mobile phase of acidified water and an organic modifier (e.g., acetonitrile or methanol) is a good starting point. UV detection at a low wavelength (around 210 nm) is typically used.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for confirming the structure of the desired product and identifying any structural isomers or byproducts.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of key functional groups, such as the anhydride carbonyl bands (typically around 1850 and 1780 cm-1) and the carboxylic acid C=O and O-H bands.

  • Mass Spectrometry (MS): Provides information about the molecular weight of the compound and can help in the identification of impurities.

  • Titration: A simple and effective method to determine the overall acid content and can be used to calculate purity if the impurities are not acidic.

Q2: Can I use anhydromethylenecitric acid in aqueous solutions?

A2: While it is soluble in water, it is not stable in aqueous solutions for extended periods due to hydrolysis. If you need to use it in an aqueous environment, prepare the solution immediately before use and consider working at a lower pH, as the hydrolysis of some cyclic anhydrides can be slower under acidic conditions. For applications requiring long-term stability in water, a different, more stable derivative might be necessary.

Q3: What are the safety precautions I should take when working with anhydromethylenecitric acid?

A3: As with any laboratory chemical, you should always consult the Safety Data Sheet (SDS) before use. General safety precautions include:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Work in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.

  • Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Handle as a potential irritant.

IV. References

  • PubChem. 5-Oxo-1,3-dioxolane-4,4-diacetic acid. Available from: [Link]

  • Organic Syntheses Procedure, p. 140. Available from: [Link]

  • MeitY OLabs. Purification of Impure Samples by Crystallization. Available from: [Link]

  • StackExchange. What is produced when citric acid (powder form) is burned, is it safe? Available from: [Link]

  • ResearchGate. Thermal decomposition of citric acid. Available from: [Link]

  • Google Patents. Crystalline anhydrous citric acid and method of making same. Available from:

  • PubMed. Stability of citric acid solutions during a five month period. Available from: [Link]

  • PubMed. [Hydrolytic stability of various 1,3-dioxolane, 1,3-oxathiolane and 1,3-dithiolane derivatives]. Available from: [Link]

  • PubMed. Destabilization, oligomerization and inhibition of the mitogenic activity of acidic fibroblast-growth factor by aurintricarboxylic acid. Available from: [Link]

  • ResearchGate. (PDF) An Investigation into the Stability and Sterility of Citric Acid Solutions Used for Cough Reflex Testing. Available from: [Link]

  • ResearchGate. Quantification of citric acid on HPLC? Available from: [Link]

  • Google Patents. Process for the preparation of crystallized citric acid. Available from:

  • MDPI. Thermal Behavior and Infrared Absorbance Bands of Citric Acid. Available from: [Link]

  • ResearchGate. (PDF) Crystallization kinetics of Citric Acid Anhydrate. Available from: [Link]

  • ResearchGate. Side Reactions Upon Amino Acid/Peptide Carboxyl Activation. Available from: [Link]

  • The Structural Dependence of the Thermal Stability of Citrates. Available from: [Link]

  • Chemistry LibreTexts. Amino Acid Reactions. Available from: [Link]

  • PMC. Biotechnological production of citric acid. Available from: [Link]

  • Organic Syntheses Procedure, aconitic acid. Available from: [Link]

  • ResearchGate. The purity analysis of compounds 1–3 HPLC profiles (254 nm). Available from: [Link]

  • Chemistry LibreTexts. 4.3: Reactions of Amino Acids. Available from: [Link]

  • The chemical reactions of amino acids and peptides. Available from: [Link]

  • PubChem. Citric Acid. Available from: [Link]

  • E3S Web of Conferences. Analysis of citric acid and D-isoascorbic acid in beverages by High performance liquid chromatography. Available from: [Link]

  • PubMed. Oligomerization of indole-3-carbinol in aqueous acid. Available from: [Link]

  • Scribd. Production and Analysis of Citric Acid Using HPLC Method. Available from: [Link]

  • Google Patents. Method of producing salts of 1,3-dioxolane-4-carboxylic acids and method of using same. Available from:

  • Google Patents. Process for the enzymatic resolution of 1,3-dioxolane-4-carboxylates. Available from:

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Optimization

Technical Support Center: Purification of 5-Oxo-1,3-dioxolane-4,4-diacetic Acid

Introduction: 5-Oxo-1,3-dioxolane-4,4-diacetic acid (CAS 144-16-1), also known as anhydromethylenecitric acid, is a valuable building block in the synthesis of complex molecules, including the siderophore vibrioferrin.[1...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 5-Oxo-1,3-dioxolane-4,4-diacetic acid (CAS 144-16-1), also known as anhydromethylenecitric acid, is a valuable building block in the synthesis of complex molecules, including the siderophore vibrioferrin.[1] Its purification, however, presents unique challenges stemming from its dual chemical nature: it is both a highly polar dicarboxylic acid and contains an acid-sensitive 1,3-dioxolane ring. This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and detailed protocols to navigate these challenges effectively.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 5-Oxo-1,3-dioxolane-4,4-diacetic acid?

A1: Impurities are typically route-dependent but generally fall into three categories:

  • Unreacted Starting Materials: Depending on the synthesis, this may include citric acid, formaldehyde, or their equivalents.

  • Side-Reaction Products: Oligomeric species or products from incomplete cyclization.

  • Degradation Products: The primary concern is the hydrolysis of the dioxolane ring, which yields citric acid and formaldehyde. This is especially prevalent if the compound is exposed to acidic conditions, particularly in the presence of water.[2]

Q2: My compound seems to be decomposing during purification on a standard silica gel column. Why is this happening?

A2: This is the most common challenge. Standard silica gel is inherently acidic, which can catalyze the hydrolysis of the 1,3-dioxolane ring—a type of cyclic acetal.[3] When your compound is loaded onto the column, the acidic surface in the presence of even trace amounts of water in the mobile phase can cause it to revert to its precursors, leading to low yield and impure fractions.

Q3: What is the best general approach to purify this compound?

A3: For a solid crude product, recrystallization should be the first method attempted, as it is gentle and avoids acidic stationary phases. If chromatography is necessary, reversed-phase chromatography is highly recommended because it operates under neutral or mildly acidic conditions (e.g., with a TFA modifier) where the compound is more stable.[4]

Q4: How can I effectively monitor the purity of my fractions during chromatography?

A4: Thin-Layer Chromatography (TLC) is a rapid method. However, like silica gel columns, standard TLC plates can cause streaking and potential degradation. To mitigate this, add 0.5-1% acetic or formic acid to your TLC mobile phase.[5] This ensures the dicarboxylic acid is fully protonated, leading to more compact spots and reliable Rf values. For more sensitive and quantitative analysis, LC-MS is the ideal technique.

Section 2: Troubleshooting Guide: Common Problems & Solutions

Problem: Product Streaking and Poor Separation on Silica Gel Chromatography
  • The Issue: Your compound appears as a long streak rather than a distinct spot on a TLC plate, and this translates to broad, overlapping peaks during column chromatography.

  • The Scientific Reason: Carboxylic acids have a strong affinity for the polar, slightly acidic surface of silica gel.[3][5] This strong interaction, combined with potential partial deprotonation, disrupts the equilibrium of the compound moving with the mobile phase, causing severe tailing or streaking.

  • The Solution:

    • Modify the Mobile Phase: Add a volatile acid, such as 0.5-1% acetic acid or formic acid, to your solvent system (e.g., Ethyl Acetate/Hexane/Acetic Acid).[5] This suppresses the ionization of your compound's carboxyl groups, reducing its interaction with the silica surface and resulting in sharper bands.

    • Switch to a Different Stationary Phase: If streaking persists, move to a less acidic or neutral stationary phase like neutral alumina or consider reversed-phase chromatography.

Problem: The Purified Product is a Sticky Gum or Oil Instead of a Crystalline Solid
  • The Issue: After removing the solvent, the expected white solid is instead an intractable oil or gum.

  • The Scientific Reason: This is often due to the presence of residual solvents, water, or persistent impurities that inhibit the formation of a crystal lattice. Carboxylic acids are particularly adept at trapping water and polar solvents. "Oiling out" can also occur during recrystallization if the solution is supersaturated at a temperature above the compound's melting point.[6]

  • The Solution:

    • Azeotropic Removal of Water: Dissolve the gum in a solvent that forms an azeotrope with water (e.g., toluene or a mixture of chloroform and methanol) and remove it on a rotary evaporator. Repeat this process 2-3 times.

    • Re-evaluate Recrystallization Solvent: The solvent system may be inappropriate. The ideal solvent should dissolve the compound when hot but poorly when cold. Test various solvent systems on a small scale (e.g., ethyl acetate/heptane, acetone/water, isopropanol).

    • Induce Crystallization: If the product is pure but refuses to crystallize from a solution, try scratching the inside of the flask with a glass rod at the solution-air interface or adding a seed crystal from a previous successful batch.[6]

Problem: Low or No Recovery After Acid-Base Extraction
  • The Issue: You perform an acid-base extraction to remove neutral impurities, but recover very little of your desired product upon re-acidification.

  • The Scientific Reason: There are two likely causes. First, the compound may have significant solubility in the organic layer even as a salt, leading to incomplete extraction into the aqueous base. Second, and more critically for this molecule, the re-acidification step can cause hydrolysis of the dioxolane ring if a strong acid is added too quickly or the solution is not kept cold.

  • The Solution:

    • Use a Mild Base: Use a saturated solution of sodium bicarbonate (NaHCO₃) instead of stronger bases like sodium hydroxide to extract the dicarboxylic acid. Perform multiple extractions (3-4 times) to ensure complete transfer to the aqueous layer.[5]

    • Controlled Re-acidification: Cool the combined aqueous extracts in an ice bath. Add a dilute strong acid (e.g., 1M HCl) dropwise with vigorous stirring to precipitate the product.[5] Monitor the pH with litmus paper and stop as soon as the solution is acidic to avoid prolonged exposure to a low pH environment.

    • Back-Extraction: After precipitating and filtering the product, extract the acidic aqueous filtrate with a polar organic solvent like ethyl acetate to recover any dissolved product.

Section 3: Recommended Purification Protocols

Protocol A: Recrystallization from a Dual Solvent System

This method is ideal for purifying solid crude material with moderate purity (>85%).

  • Solvent Selection: On a small scale, test solubility in various solvents. A good system for this polar molecule is often an alcohol (like isopropanol) paired with an anti-solvent (like heptane or water).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the primary solvent (e.g., isopropanol) dropwise while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.[6]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To encourage crystal growth, you can loosely cover the flask to slow evaporation and cooling.[6] If no crystals form, add the anti-solvent (e.g., heptane) dropwise until the solution becomes faintly cloudy.

  • Cooling: Once crystal growth has started, cool the flask in an ice bath for 30-60 minutes to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing & Drying: Wash the collected crystals with a small amount of the cold anti-solvent. Dry the purified solid under high vacuum.

Protocol B: Reversed-Phase Flash Chromatography

This is the preferred chromatographic method to avoid acid-catalyzed degradation.

  • Stationary Phase: C18-functionalized silica gel.

  • Mobile Phase Preparation: Prepare two solvents: Solvent A (Water + 0.1% Formic Acid) and Solvent B (Acetonitrile or Methanol + 0.1% Formic Acid). The formic acid ensures the carboxylic acid groups remain protonated for better peak shape. Degas both solvents.

  • Sample Loading: Dissolve the crude material in a minimal amount of the mobile phase or a strong solvent like methanol. Alternatively, for less soluble samples, perform a solid load by adsorbing the compound onto a small amount of C18 silica.

  • Column Equilibration: Equilibrate the C18 column with your starting mobile phase composition (e.g., 95% A / 5% B) for at least 5-10 column volumes.

  • Elution: Run a gradient from polar to less polar. A typical gradient might be:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 70% B

    • 25-30 min: 70% to 95% B (to wash the column)

  • Fraction Collection & Analysis: Collect fractions and analyze them using an appropriate method (e.g., TLC or LC-MS) to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvents using a rotary evaporator. Note that removing water from the final product may require lyophilization (freeze-drying) for best results.

Section 4: Data Summary & Visualizations

Table 1: Typical Purity and Yield from Different Purification Methods
Purification MethodStarting Purity (Typical)Final Purity (Achievable)Yield RangeNotes
Recrystallization85-90%>98%70-85%Best for removing minor, less polar impurities.
Silica Gel Chromatography (with acid modifier)60-85%90-97%40-75%Risk of some degradation remains.
Reversed-Phase Chromatography60-85%>99%80-95%Highest purity and yield; avoids degradation.
Diagrams

G cluster_0 Purification Decision Workflow start Crude Product (5-Oxo-1,3-dioxolane-4,4-diacetic acid) check_solid Is the crude material a solid? start->check_solid recrystallize Attempt Recrystallization (Protocol A) check_solid->recrystallize  Yes chromatography Proceed to Chromatography check_solid->chromatography  No (Oil/Gum) check_purity1 Check Purity (TLC / LC-MS) recrystallize->check_purity1 check_purity1->chromatography  Purity Not OK final_product Pure Product (>98%) check_purity1->final_product  Purity OK rev_phase Reversed-Phase Chromatography (Protocol B) chromatography->rev_phase rev_phase->final_product

Caption: Decision workflow for purifying the target compound.

G cluster_1 Primary Degradation Pathway reactant 5-Oxo-1,3-dioxolane-4,4-diacetic Acid products Citric Acid + Formaldehyde reactant->products H+ / H₂O (e.g., acidic silica gel)

Caption: Acid-catalyzed hydrolysis of the dioxolane ring.

Section 5: References

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. [Link]

  • ResearchGate. (2020). How to separate ester from carboxylic acid by using chromatography?[Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting (Crystallization). [Link]

  • Pharmaffiliates. 5-Oxo-1,3-dioxolane-4,4-diacetic Acid. [Link]

  • PubChem. 5-Oxo-1,3-dioxolane-4,4-diacetic acid. [Link]

  • Pharmazie. (1975). [Hydrolytic stability of various 1,3-dioxolane, 1,3-oxathiolane and 1,3-dithiolane derivatives]. [Link]

Sources

Troubleshooting

Technical Support Center: Anhydromethylenecitric Acid Solubility

Welcome to the Technical Support Center for Anhydromethylenecitric Acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting f...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Anhydromethylenecitric Acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for challenges related to the solubility of Anhydromethylenecitric Acid in experimental settings. Our goal is to equip you with the scientific principles and practical methodologies to effectively enhance the dissolution of this compound.

Frequently Asked Questions (FAQs)

Q1: What is Anhydromethylenecitric acid and what are its basic chemical properties?

Anhydromethylenecitric acid, also known by synonyms such as 5-Oxo-1,3-dioxolane-4,4-diacetic acid, is an organic compound with the molecular formula C₇H₈O₇ and a molecular weight of 204.13 g/mol .[1][2] Structurally, it is a dicarboxylic acid, which plays a significant role in its solubility characteristics. Its computed XLogP3-AA of -1.3 suggests a degree of polarity, indicating that it is likely to be more soluble in polar solvents.

Q2: I am having trouble dissolving Anhydromethylenecitric acid. What are the primary factors I should consider?

The solubility of Anhydromethylenecitric acid, like other carboxylic acids, is primarily governed by the following factors:

  • pH of the solvent: This is the most critical factor. The carboxylic acid groups can be protonated or deprotonated depending on the pH, which significantly impacts solubility.

  • Choice of solvent: The polarity of the solvent plays a crucial role.

  • Temperature: Solubility often increases with temperature.

  • Presence of co-solvents: The addition of other miscible solvents can alter the overall polarity of the solvent system and enhance solubility.

Troubleshooting Guide: Enhancing the Solubility of Anhydromethylenecitric Acid

This section provides a structured approach to troubleshooting and overcoming common solubility challenges encountered during experiments with Anhydromethylenecitric acid.

Issue 1: Poor Solubility in Aqueous Solutions

Cause: At neutral or acidic pH, the carboxylic acid groups of Anhydromethylenecitric acid are likely to be in their protonated (less soluble) form.

Solution: pH Adjustment

The most effective method to increase the aqueous solubility of carboxylic acids is by adjusting the pH of the solution. By increasing the pH above the acid dissociation constants (pKa) of the carboxylic acid groups, you can deprotonate them, forming a more soluble carboxylate salt.

  • pKa₁ ≈ 3.13

  • pKa₂ ≈ 4.76

  • pKa₃ ≈ 6.40

It is highly probable that Anhydromethylenecitric acid, being a dicarboxylic acid, will have pKa values in a similar range. Therefore, to significantly enhance its aqueous solubility, the pH of the solution should be adjusted to be above the highest pKa value. A pH of 7.0 or higher is a good starting point.

Experimental Protocol: pH-Mediated Dissolution

  • Initial Dispersion: Disperse the desired amount of Anhydromethylenecitric acid powder in the aqueous solvent (e.g., deionized water, buffer).

  • Titration with Base: While stirring, slowly add a suitable base dropwise. Common choices include:

    • Sodium hydroxide (NaOH) solution (e.g., 0.1 M or 1 M)

    • Potassium hydroxide (KOH) solution

  • pH Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter.

  • Endpoint: Continue adding the base until the Anhydromethylenecitric acid is fully dissolved and the desired pH is reached and stable.

pH_Solubility cluster_low_ph Low pH (e.g., < 4) cluster_high_ph High pH (e.g., > 7) Protonated_Form Anhydromethylenecitric Acid (COOH groups) Low Solubility Deprotonated_Form Anhydromethylenecitrate (COO- groups) High Solubility Protonated_Form->Deprotonated_Form  Add Base (e.g., NaOH)   Deprotonated_Form->Protonated_Form  Add Acid (e.g., HCl)  

Caption: Relationship between pH and the solubility of Anhydromethylenecitric acid.

Issue 2: Solubility Limitations in Non-Aqueous or Mixed Solvents

Cause: While Anhydromethylenecitric acid is polar, its solubility in organic solvents can vary.

Solution: Solvent Selection and Co-solvents

For applications requiring non-aqueous or mixed-solvent systems, a systematic approach to solvent selection is recommended.

Recommended Solvents:

Based on the properties of the closely related citric acid, the following polar solvents are likely to be effective:

  • Water: Very soluble, especially with pH adjustment.

  • Ethanol: Freely soluble.

  • Methanol: Freely soluble.

  • Propylene Glycol: Citric acid is soluble in propylene glycol, suggesting Anhydromethylenecitric acid may also be.[3][4][5][6][7]

  • Dimethyl Sulfoxide (DMSO): Generally a good solvent for polar compounds.

Co-solvent Systems:

The use of co-solvents can enhance solubility by modifying the polarity of the solvent mixture. For example, adding a water-miscible organic solvent like ethanol or propylene glycol to an aqueous solution can improve the solubility of organic acids.

Experimental Protocol: Co-solvent Solubility Assessment

  • Solvent Screening: Test the solubility of a small amount of Anhydromethylenecitric acid in a range of individual solvents (e.g., water, ethanol, methanol, propylene glycol, DMSO).

  • Binary Mixture Evaluation: Prepare binary mixtures of a good solvent and a poor solvent in varying ratios (e.g., 90:10, 75:25, 50:50).

  • Solubility Determination: Determine the solubility in each solvent system at a controlled temperature.

Solvent SystemExpected SolubilityNotes
Water (pH > 7)HighpH adjustment is key.
EthanolHighA good choice for many applications.
MethanolHighSimilar to ethanol.
Propylene GlycolModerate to HighCan be a useful co-solvent.
DMSOModerate to HighA strong polar aprotic solvent.
Issue 3: Compound Instability or Degradation During Dissolution

Cause: Anhydromethylenecitric acid contains an anhydride-like lactone ring, which may be susceptible to hydrolysis, especially under basic or acidic conditions and at elevated temperatures.

Solution: Stability-Indicating Practices

To minimize degradation, it is crucial to handle the compound under appropriate conditions.

  • Temperature Control: Avoid excessive heat during dissolution. If warming is necessary to increase the rate of dissolution, use a controlled temperature water bath and monitor for any signs of degradation (e.g., color change, precipitation).

  • pH Monitoring and Control: While basic pH increases solubility, prolonged exposure to strong bases may promote hydrolysis of the lactone ring. It is advisable to prepare solutions fresh and store them at appropriate conditions (e.g., refrigerated) if not used immediately.

  • Inert Atmosphere: For long-term storage of solutions, consider purging with an inert gas like nitrogen or argon to prevent oxidative degradation.

Forced Degradation Studies:

To understand the stability of Anhydromethylenecitric acid in your specific formulation, it is recommended to perform forced degradation studies. This involves exposing the compound to a range of stress conditions to identify potential degradation products and pathways.[8][9][10][11]

Experimental Protocol: Preliminary Forced Degradation Study

  • Prepare Stock Solutions: Dissolve Anhydromethylenecitric acid in your desired solvent system.

  • Stress Conditions: Aliquot the stock solution and expose to the following conditions:

    • Acidic: Add a small amount of a strong acid (e.g., HCl).

    • Basic: Add a small amount of a strong base (e.g., NaOH).

    • Oxidative: Add a small amount of hydrogen peroxide.

    • Thermal: Heat the solution at an elevated temperature (e.g., 60-80°C).

    • Photolytic: Expose the solution to UV light.

  • Analysis: At various time points, analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to monitor the disappearance of the parent compound and the appearance of any degradation products.

Degradation_Pathways cluster_stress Stress Conditions Anhydromethylenecitric_Acid Anhydromethylenecitric Acid Acid Acid (Hydrolysis) Anhydromethylenecitric_Acid->Acid Base Base (Hydrolysis) Anhydromethylenecitric_Acid->Base Heat Heat (Thermal Degradation) Anhydromethylenecitric_Acid->Heat Oxidation Oxidation Anhydromethylenecitric_Acid->Oxidation Degradation_Products Degradation Products Acid->Degradation_Products Base->Degradation_Products Heat->Degradation_Products Oxidation->Degradation_Products

Caption: Potential degradation pathways of Anhydromethylenecitric acid under stress conditions.

References

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2014). Pharmaceutical Technology. [Link]

  • Computational pKa values of the free citric acid in solution... - ResearchGate. (n.d.). ResearchGate. [Link]

  • Real-time and accelerated storage stability studies. (n.d.). World Health Organization. [Link]

  • How to Predict the pKa of Any Compound in Any Solvent. (2022). ACS Publications. [Link]

  • Citric Acid and Propylene Glycol - ResearchGate. (n.d.). ResearchGate. [Link]

  • Acid Dissociation Constant Calculator | pKa Prediction Software. (n.d.). ACD/Labs. [Link]

  • Stability of citric acid solutions during a five month period. (1982). Journal of Periodontology. [Link]

  • Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. (n.d.). Optibrium. [Link]

  • Predicting the pKa of Small Molecules. (n.d.). Rupp, M.. [Link]

  • Forced degradation summary results. | Download Table. (n.d.). ResearchGate. [Link]

  • 5-Oxo-1,3-dioxolane-4,4-diacetic acid | C7H8O7 | CID 8945. (n.d.). PubChem. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2012). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • An investigation into the stability and sterility of citric acid solutions used for cough reflex testing. (2014). Journal of Pharmacy and Pharmacology. [Link]

  • TGA analysis. A: TGA profile of citric acid and 1 : 1 molar ratio of... (n.d.). ResearchGate. [Link]

  • Thermogravimetric analysis (TGA). (2022). Chemistry LibreTexts. [Link]

  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. [Link]

  • Organic Acid-Catalyzed Subcritical Water Hydrolysis of Immature Citrus unshiu Pomace. (2021). Molecules. [Link]

  • Forced Degradation Studies. (2016). MedCrave. [Link]

  • Propylene Glycol | C3H8O2 | CID 1030. (n.d.). PubChem. [Link]

  • ANHYDROMETHYLENECITRIC ACID. (n.d.). GSRS. [Link]

  • Appendix 2 Specifications of Processing Aids. (n.d.). Ministry of Health and Welfare, Taiwan. [Link]

  • Thermal behaviour of citric acid and isomeric aconitic acids. (2004). Journal of Thermal Analysis and Calorimetry. [Link]

  • Characterization of the transition between the monohydrate and the anhydrous citric acid. (2010). Journal of Pharmaceutical Sciences. [Link]

  • US3580726A - Method of increasing solubility of food acidulents. (n.d.).
  • Thermogravimetric Analysis – TGA. (n.d.). Netzsch. [Link]

  • The Hydrolysis of Esters. (2023). Chemistry LibreTexts. [Link]

  • Citric acid monohydrate as a release-modifying agent in melt extruded matrix tablets. (2008). European Journal of Pharmaceutics and Biopharmaceutics. [Link]

  • Anhydride Hydrolysis. (2017). YouTube. [Link]

  • Citric Acid Anhydrous 473. (n.d.). Atlantic Spice Company. [Link]

Sources

Optimization

Technical Support Center: Stabilizing Anhydromethylenecitric Acid in Solution

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for Anhydromethylenecitric acid. This document is designed for researchers, scientists, and drug development professionals to provi...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for Anhydromethylenecitric acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions regarding the handling and stabilization of Anhydromethylenecitric acid in solution. Our goal is to empower you with the foundational knowledge and practical methodologies required to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries we receive about working with Anhydromethylenecitric acid.

Q1: What is the primary cause of Anhydromethylenecitric acid degradation in aqueous solutions?

A1: The primary cause of degradation is the hydrolysis of the cyclic anhydride ring.[1][2] Anhydromethylenecitric acid, being a cyclic anhydride, is susceptible to nucleophilic attack by water. This reaction opens the anhydride ring to form a dicarboxylic acid, rendering the molecule inactive for its intended purpose if the anhydride moiety is the active site. The reactions of acid anhydrides, including hydrolysis, are analogous to those of more reactive acyl halides.[3][4]

Q2: How does the pH of the solution critically impact the stability of Anhydromethylenecitric acid?

A2: The stability of Anhydromethylenecitric acid is highly pH-dependent. The rate of hydrolysis increases significantly in neutral and, most notably, in basic (alkaline) conditions.[5][6] This is because the concentration of the hydroxide ion (OH⁻), a potent nucleophile, is higher at elevated pH. These hydroxide ions readily attack the electrophilic carbonyl carbons of the anhydride ring, accelerating its cleavage.[7] Conversely, in acidic conditions (e.g., pH 4-5), the molecule exhibits its greatest stability in an aqueous environment because the concentration of the aggressive hydroxide nucleophile is minimized.[5][7]

Q3: What is the expected degradation product of Anhydromethylenecitric acid in water?

A3: The expected degradation product is the corresponding dicarboxylic acid, formed by the addition of a water molecule across the anhydride bond. This ring-opening reaction results in the formation of two carboxylic acid groups.[1]

Q4: Can I use Anhydromethylenecitric acid in standard physiological buffers (e.g., PBS at pH 7.4)?

A4: While possible, it requires extreme caution and is generally not recommended for prolonged experiments. At a physiological pH of 7.4, the rate of hydrolysis will be significant. If your experimental endpoint is rapid (on the scale of minutes), you may proceed, but you must be aware that the effective concentration of the active anhydride is continuously decreasing. For longer incubations, this instability will lead to a substantial loss of potency and highly variable results. Preparing the solution immediately before use and keeping it chilled can help, but will not stop degradation.

Q5: What are the ideal storage conditions for a stock solution of Anhydromethylenecitric acid?

A5: The ideal storage condition is to dissolve Anhydromethylenecitric acid in a high-quality, anhydrous aprotic solvent such as Dimethyl Sulfoxide (DMSO) or Dioxane. The stock solution should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles and the introduction of atmospheric moisture. When using the stock, allow the vial to equilibrate to room temperature before opening to prevent condensation of water vapor into the solution.

Troubleshooting Guide: Common Issues & Solutions

This guide provides a systematic approach to resolving common experimental challenges.

Problem: Rapid and Unexpected Loss of Compound Activity
  • Symptoms: Your assay shows a time-dependent loss of efficacy, or the biological effect is much lower than anticipated based on the calculated concentration.

  • Root Cause Analysis: This is the classic signature of compound instability, most likely due to rapid hydrolysis of the anhydride ring in your aqueous experimental medium. Environmental factors like temperature and pH are the primary drivers of this degradation.[6][8][9]

  • Corrective Actions:

    • pH Optimization: Immediately verify the pH of your buffer system. If it is neutral or basic, switch to an acidic buffer in the range of pH 4.0 to 5.5, where many drugs exhibit greater stability.[5] Citrate or acetate buffers are excellent candidates.

    • Temperature Control: High temperatures dramatically accelerate hydrolysis.[8][10] Perform all experiments on ice and minimize the time the compound spends in aqueous solution at room temperature or 37°C. The general rule is that for every 10°C rise in temperature, many degradation reactions double in rate.[8]

    • "Just-in-Time" Preparation: Prepare the final aqueous dilution of your compound from the anhydrous stock immediately before adding it to your experimental system. Do not prepare and store aqueous solutions.

Problem: High Variability and Poor Reproducibility Between Experiments
  • Symptoms: Seemingly identical experiments yield significantly different results, making data interpretation impossible.

  • Root Cause Analysis: Inconsistent results often stem from uncontrolled variations in the rate of compound degradation. Minor differences in incubation time before analysis, slight pH shifts in the media, or temperature fluctuations can lead to different effective concentrations of the active anhydride at the start of the measurement.

  • Corrective Actions:

    • Standardize Protocols Rigorously: Ensure that the time between dissolving the compound and starting the assay, the temperature of all solutions, and the pH of all media are identical for every single replicate and experiment.

    • Implement a Stability-Indicating Assay: Use an analytical method, such as High-Performance Liquid Chromatography (HPLC), to verify the concentration of intact Anhydromethylenecitric acid in your aqueous solution at the beginning (t=0) of your experiment. This provides a crucial quality control check.[9]

    • Evaluate Excipient Compatibility: Ensure that other components in your formulation are not accelerating degradation. Some excipients can have a negative impact on the stability of the active ingredient.[8][11]

Protocols for Stability Assessment and Enhancement

These protocols provide a framework for empirically determining the stability of Anhydromethylenecitric acid under your specific experimental conditions.

Protocol 3.1: pH-Dependent Stability Profiling

This experiment will determine the rate of hydrolysis of Anhydromethylenecitric acid at different pH values.

Objective: To quantify the half-life (t½) of Anhydromethylenecitric acid in various aqueous buffers.

Materials:

  • Anhydromethylenecitric acid

  • Anhydrous DMSO

  • Aqueous Buffers (e.g., 100 mM Citrate buffer pH 4.0, 100 mM Phosphate buffer pH 7.4, 100 mM Carbonate-bicarbonate buffer pH 9.0)

  • HPLC system with UV detector

  • Thermostatted incubator or water bath (set to 25°C)

Methodology:

  • Prepare Stock Solution: Prepare a 100 mM stock solution of Anhydromethylenecitric acid in anhydrous DMSO.

  • Initiate Reaction: For each pH condition, add 10 µL of the 100 mM stock solution to 990 µL of the pre-warmed (25°C) aqueous buffer to achieve a final concentration of 1 mM. Vortex immediately.

  • Time-Point Sampling: Immediately withdraw a 50 µL aliquot (this is your t=0 sample) and quench it in an HPLC vial containing a suitable solvent (e.g., acetonitrile with 0.1% formic acid) to stop the hydrolysis.

  • Incubate: Place the reaction tubes in the 25°C incubator.

  • Collect Samples: Withdraw and quench 50 µL aliquots at subsequent time points (e.g., 5, 15, 30, 60, 120, and 240 minutes). The exact time points may need to be adjusted based on the observed rate of degradation.

  • Analyze: Analyze all samples by HPLC to determine the peak area of the remaining intact Anhydromethylenecitric acid.

  • Calculate: Plot the natural logarithm of the peak area versus time. The slope of this line (k) is the degradation rate constant. The half-life can be calculated using the formula: t½ = 0.693 / k.

Protocol 3.2: Example HPLC Method for Stability Analysis

This is a starting point for developing a stability-indicating HPLC method. Optimization will be required.

  • Instrument: HPLC with UV Detector

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm (or an empirically determined λmax)

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Expected Result: The intact anhydride, being more non-polar, will have a longer retention time than its more polar hydrolyzed dicarboxylic acid product. The method should show a clean separation between these two peaks.

Data Interpretation & Visualization

Data Summary: Impact of pH on Stability

The following table presents illustrative data from a pH-dependent stability study, demonstrating the critical influence of pH on the compound's half-life in solution at 25°C.

Buffer SystempHDegradation Rate Constant (k, min⁻¹) (Illustrative)Estimated Half-Life (t½, minutes) (Illustrative)
Citrate Buffer4.00.001~693
Phosphate Buffer7.40.046~15
Carbonate Buffer9.00.231~3
Visualizing Degradation and Experimental Workflow

To better understand the processes described, the following diagrams illustrate the chemical degradation pathway and the experimental workflow for stability testing.

G cluster_pathway Degradation Pathway of Anhydromethylenecitric Acid Anhydride Anhydromethylenecitric Acid (Active Form) Product Hydrolyzed Product (Inactive Dicarboxylic Acid) Anhydride->Product Hydrolysis (H₂O, pH-dependent)

Caption: Hydrolysis of the anhydride ring.

G cluster_workflow Workflow for pH-Dependent Stability Study A 1. Prepare Buffers (pH 4.0, 7.4, 9.0) C 3. Initiate Reaction (Add Stock to Buffers) A->C B 2. Prepare Anhydrous Stock Solution (DMSO) B->C D 4. Sample at Time Points (t=0, 5, 15, 30... min) C->D E 5. Quench Samples (Stop Hydrolysis) D->E F 6. Analyze by HPLC E->F G 7. Calculate Half-Life F->G

Caption: Experimental workflow for stability analysis.

References

  • Drug Stability: Key Factors Affecting Pharmaceutical Quality & Shelf-Life. (2025). Academically.
  • What Factors Influence Stability? ARL Bio Pharma.
  • Drug Stability. IJSDR.
  • Cyclic anhydride ring opening reactions: theory and applic
  • DRUG STABILITY. IJSDR.
  • Understanding Drug Stability: Factors, Evaluation, and Importance in Pharmaceuticals. J Pharm Drug Deliv Res.
  • Effect of anhydride modification on the pH stability profile of...
  • Organic acid anhydride. Wikipedia.
  • Thermokinetic analysis of the stability of acetic anhydride hydrolysis in isothermal calorimetry techniques.
  • Effect of pH on the stability and reactivity of cis-Aconitic anhydride. Benchchem.
  • Video: Reactions of Acid Anhydrides. JoVE.
  • Anhydrides. OpenOChem Learn.
  • Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation P

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of Anhydromethylenecitric Acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of Anhydromethylenecitric Acid (CAS 144-16-1). This guide is designed for researchers, chemists, and drug develo...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of Anhydromethylenecitric Acid (CAS 144-16-1). This guide is designed for researchers, chemists, and drug development professionals who are transitioning from lab-scale synthesis to larger, pilot-scale production. Here, we provide in-depth protocols, troubleshooting advice, and answers to frequently asked questions to ensure a successful and efficient scale-up.

Reaction Principles and Mechanism

Anhydromethylenecitric acid, systematically named 5-Oxo-1,3-dioxolane-4,4-diacetic acid, is synthesized through the acid-catalyzed reaction of citric acid with formaldehyde.[1][2][3] This process is a classic example of cyclic acetal formation, a robust and widely used reaction in organic synthesis.

The reaction proceeds in several steps:

  • Protonation: The acid catalyst protonates the carbonyl oxygen of formaldehyde, significantly increasing the electrophilicity of the carbonyl carbon.[4]

  • Nucleophilic Attack: The tertiary hydroxyl group of citric acid acts as a nucleophile, attacking the activated formaldehyde carbon.

  • Cyclization & Dehydration: An intramolecular cyclization occurs, followed by the elimination of a water molecule to form the stable five-membered dioxolane ring.[1]

This reaction is an equilibrium process.[5] However, the formation of the thermodynamically stable five-membered ring provides a strong driving force for the forward reaction.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Mechanism Steps cluster_product Product CitricAcid Citric Acid Hemiacetal Hemiacetal Intermediate CitricAcid->Hemiacetal 2. Nucleophilic Attack Formaldehyde Formaldehyde ProtonatedFormaldehyde Protonated Formaldehyde Formaldehyde->ProtonatedFormaldehyde 1. Protonation Product Anhydromethylenecitric Acid Hemiacetal->Product 3. Cyclization & Dehydration Water H₂O Product->Water Elimination Catalyst H+

Caption: Acid-catalyzed reaction mechanism for the formation of Anhydromethylenecitric Acid.

Detailed Pilot-Scale Synthesis Protocol (1 kg Scale)

This protocol is designed as a starting point for a ~1 kg scale synthesis. All operations should be conducted in a well-ventilated fume hood or a controlled reactor bay by personnel trained in handling the chemicals involved.

Materials & Equipment:

  • Reactor: 20 L glass-lined or stainless steel reactor with overhead stirring, temperature control (heating/cooling jacket), and a reflux condenser.

  • Starting Materials:

    • Anhydrous Citric Acid: 5.00 kg (26.0 mol)

    • Paraformaldehyde: 0.86 kg (28.6 mol, 1.1 eq)

    • p-Toluenesulfonic acid monohydrate (p-TsOH): 247 g (1.3 mol, 5 mol%)

    • Toluene: 10 L

    • Ethyl Acetate: For recrystallization

    • Saturated Sodium Bicarbonate solution

    • Brine solution

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and inerted with nitrogen.

  • Charging Reactants: Charge the reactor with anhydrous citric acid (5.00 kg), toluene (10 L), and paraformaldehyde (0.86 kg). Rationale: Using paraformaldehyde, a solid polymer of formaldehyde, avoids the large volumes of water associated with formalin, simplifying the process and minimizing potential hydrolysis of the product.

  • Catalyst Addition: Add p-toluenesulfonic acid monohydrate (247 g). Rationale: p-TsOH is an effective, easy-to-handle solid acid catalyst for acetal formation.[6]

  • Reaction:

    • Begin vigorous stirring to ensure the solids are well suspended.

    • Heat the mixture to reflux (~110°C). Water will be generated during the reaction. If the reactor is equipped with a Dean-Stark trap, it can be used to remove water azeotropically to help drive the reaction to completion.

    • Maintain reflux for 8-12 hours.

  • In-Process Monitoring (IPC):

    • After 8 hours, carefully take a small sample from the reaction mixture.

    • Analyze by TLC (e.g., Mobile phase: Ethyl Acetate/Hexane/Acetic Acid 70:30:1) or HPLC to check for the disappearance of citric acid. The reaction is complete when the citric acid spot/peak is no longer detectable.

  • Workup & Quenching:

    • Cool the reactor to room temperature (20-25°C).

    • Slowly add saturated sodium bicarbonate solution to the stirred mixture until the pH of the aqueous layer is ~7-8. This neutralizes the p-TsOH catalyst. Caution: CO₂ evolution will occur. Add the bicarbonate solution slowly to control foaming.

    • Stop stirring and allow the layers to separate. Remove the lower aqueous layer.

    • Wash the organic (toluene) layer with brine (2 x 2 L).

  • Isolation & Crystallization:

    • Concentrate the toluene layer under reduced pressure to a thick slurry.

    • Add ethyl acetate (5-7 L) to the slurry and heat gently with stirring to dissolve the solids.

    • Allow the solution to cool slowly to room temperature, then cool further to 0-5°C for several hours to maximize crystallization.

    • Filter the resulting solid product and wash the filter cake with cold ethyl acetate.

  • Drying: Dry the product in a vacuum oven at 40-50°C until a constant weight is achieved.

  • Analysis: Characterize the final product by NMR, IR, and melting point to confirm identity and purity. Expected yield: 4.5 - 5.0 kg (85-95%).

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_final Final Product A Charge Reactor: Citric Acid, Paraformaldehyde, Toluene B Add p-TsOH Catalyst A->B C Heat to Reflux (8-12 hours) B->C D Monitor Progress (TLC / HPLC) C->D D->C Reaction Incomplete E Cool to RT D->E Reaction Complete F Quench with NaHCO₃ (Neutralize Catalyst) E->F G Phase Separation F->G H Concentrate & Recrystallize (Ethyl Acetate) G->H I Filter & Wash Solid H->I J Vacuum Dry I->J K Analyze for Quality (NMR, MP, Purity) J->K

Caption: Experimental workflow for the scaled-up synthesis of Anhydromethylenecitric Acid.

Troubleshooting Guide

This section addresses common issues encountered during the scale-up process in a direct Q&A format.

Q1: My reaction is not going to completion; I still see a lot of citric acid after 12 hours. What should I do?

  • Possible Cause 1: Inactive Catalyst. The p-TsOH may be old or hydrated, reducing its activity.

    • Solution: Use fresh, dry p-TsOH. You can also add an additional portion of catalyst (e.g., 1-2 mol%) to the reaction mixture.

  • Possible Cause 2: Insufficient Temperature. Poor heat transfer at a larger scale may mean the internal temperature is not high enough for efficient reaction.

    • Solution: Verify the internal reaction temperature with a calibrated probe. Ensure the heating jacket is functioning correctly and increase the setpoint if necessary to maintain a steady reflux.

  • Possible Cause 3: Inefficient Water Removal. If not using a Dean-Stark trap, the buildup of water can slow or stall the equilibrium reaction.[5]

    • Solution: If possible, retrofit the reactor with a Dean-Stark trap. If not, consider increasing the reaction time or adding a dehydrating agent compatible with the reaction conditions, though this is less practical at scale.

Q2: After workup, I'm left with a thick, non-crystallizable oil instead of a solid. Why?

  • Possible Cause 1: Residual Toluene. Incomplete removal of the reaction solvent can prevent crystallization.

    • Solution: Ensure the concentration step is effective. A solvent swap to ethyl acetate may be necessary. Co-evaporating with the crystallization solvent (ethyl acetate) a few times can help remove residual toluene.

  • Possible Cause 2: Impurities. Unreacted starting materials or side products can act as crystallization inhibitors.

    • Solution: Re-evaluate the workup. Perform an extra wash with bicarbonate solution or brine. If impurities persist, attempt to precipitate the product from a different solvent system or consider a charcoal treatment of the hot solution before crystallization to remove colored impurities.

  • Possible Cause 3: Residual Water. Water from the workup can inhibit crystallization.

    • Solution: Ensure the organic phase is thoroughly separated and consider using a drying agent like anhydrous magnesium sulfate before the concentration step, though this adds an extra filtration step.

Q3: The final product is off-color (yellow or brown). What causes this?

  • Possible Cause 1: High Reaction Temperature. Prolonged heating at high temperatures can cause degradation of the starting materials or product, leading to colored impurities.

    • Solution: Ensure the internal temperature does not significantly exceed the boiling point of the solvent. Minimize the total heating time by working efficiently once the reaction is complete.

  • Possible Cause 2: Impure Starting Materials. Using low-quality citric acid or paraformaldehyde can introduce impurities from the start.

    • Solution: Verify the purity of your starting materials. If the color is faint, it can often be removed by recrystallization, sometimes with the addition of activated charcoal to the hot solution.

Troubleshooting_Logic Start Problem: Low Product Yield CheckIPC Analyze IPC Sample (TLC/HPLC) Start->CheckIPC AnalysisResult Citric Acid Remaining? CheckIPC->AnalysisResult IncompleteReaction Issue: Incomplete Reaction AnalysisResult->IncompleteReaction Yes PurificationLoss Issue: Purification Loss AnalysisResult->PurificationLoss No Action1 Action: - Check Catalyst Activity - Verify Temperature - Extend Reaction Time IncompleteReaction->Action1 Action2 Action: - Check for Product in Aqueous/Mother Liquor - Optimize Crystallization - Re-extract Aqueous Layers PurificationLoss->Action2

Caption: Troubleshooting decision tree for addressing low product yield.

Frequently Asked Questions (FAQs)

Q: Can I use aqueous formaldehyde (formalin) instead of paraformaldehyde? A: While possible, it is not recommended for scale-up. Formalin contains a significant amount of water (typically 37% formaldehyde in water), which will inhibit the reaction equilibrium. Removing this large volume of water would require a much more aggressive and energy-intensive distillation process. Paraformaldehyde is a more concentrated, easier-to-handle source of formaldehyde for this type of reaction at scale.

Q: Are there alternative catalysts to p-TsOH? A: Yes. Other acid catalysts like sulfuric acid or strong acid ion-exchange resins can be used.[5][6] However, sulfuric acid can be more corrosive and lead to more charring/side products if not carefully controlled. Acidic resins are an excellent choice for simplifying workup, as they can be removed by simple filtration, eliminating the need for a neutralization quench.

Q: What are the critical safety precautions for handling formaldehyde and toluene at scale? A: Both are hazardous. Formaldehyde is a suspected carcinogen and sensitizer. Toluene is flammable and has associated neurotoxicity. All operations should be performed in a closed system (reactor) with appropriate ventilation and personal protective equipment (gloves, safety glasses, lab coat). Ensure all electrical equipment is properly grounded to prevent static discharge when handling flammable solvents like toluene.

Q: How should the final Anhydromethylenecitric Acid product be stored? A: The product is a cyclic acetal with free carboxylic acid groups. It is susceptible to hydrolysis if exposed to moisture, especially if any residual acid catalyst is present. It should be stored in a tightly sealed container in a cool, dry place.

Scale-Up Parameter Comparison

ParameterLab Scale (100 g)Pilot Scale (5 kg)Rationale for Change
Reactor Vessel 2 L Round Bottom Flask20 L Jacketed ReactorRequired for volume, temperature control, and containment.
Agitation Magnetic Stir BarOverhead Mechanical StirrerEnsures efficient mixing of the heterogeneous slurry at a larger volume.
Heating Heating MantleCirculating Thermal FluidProvides precise and uniform temperature control, preventing local overheating.
Reagent Addition All at onceAll at once (solids)For this reaction, pre-mixing is acceptable. For liquid additions in other processes, controlled addition via a pump would be necessary to manage exotherms.
Workup Separatory FunnelReactor Phase SeparationThe reactor is used for quenching and phase separation to minimize transfers.
Isolation Büchner Funnel FiltrationCentrifuge or Nutsche FilterMore efficient for separating large quantities of solid from liquid.

References

  • FDA Global Substance Registration System. (n.d.). ANHYDROMETHYLENECITRIC ACID. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Itaconic Acid and Itaconic Anhydride. Coll. Vol. 2, p.368 (1943); Vol. 13, p.56 (1933). Retrieved from [Link]

  • Li, W., et al. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega, 3(5), 5346–5353. Retrieved from [Link]

  • Google Patents. (1993). EP0572545B1 - Purification of cyclic ketene acetals.
  • NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Citraconic Acid and Citraconic Anhydride. Coll. Vol. 2, p.140 (1943); Vol. 13, p.20 (1933). Retrieved from [Link]

  • Chemistry Stack Exchange. (2021). Mechanism of formaldehyde / phenol condensation. Retrieved from [Link]

  • Zhang, Y., et al. (2018). Condensation reaction and crystallization of urea-formaldehyde resin during the curing process. BioResources, 13(2), 2611-2627. Retrieved from [Link]

  • Google Patents. (2014). US8829206B2 - Production of cyclic acetals or ketals using solid acid catalysts.
  • Zhu, K., et al. (2007). Synthesis of Z-5-carboxymethylene-1,3-dioxolan-4-ones: a better way. Journal of Organic Chemistry, 72(10), 3949-51. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 5-Oxo-1,3-dioxolane-4,4-diacetic acid. Retrieved from [Link]

  • PubChem. (n.d.). 5-Oxo-1,3-dioxolane-4,4-diacetic acid. Retrieved from [Link]

  • Google Patents. (2007). CN101085766A - Process for preparing citric anhydride.
  • Yang, L., et al. (2017). Mechanism of Base-Catalyzed Resorcinol-Formaldehyde and Phenol-Resorcinol-Formaldehyde Condensation Reactions: A Theoretical Study. Molecules, 22(12), 2244. Retrieved from [Link]

  • Ashenhurst, J. (2010). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. Retrieved from [Link]

  • Google Patents. (1939). US2148874A - Preparation of crystalline anhydrous citric acid.
  • Reddy, G., et al. (2024). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. Journal of Organic Chemistry. Retrieved from [Link]

  • Tani, Y., et al. (1998). Reevaluation of the reaction of formaldehyde at low concentration with amino acids. Journal of Nutritional Science and Vitaminology, 44(5), 695-709. Retrieved from [Link]

  • Viskolcz, B., et al. (2019). An Ab Initio Investigation of the 4,4′-Methlylene Diphenyl Diamine (4,4′-MDA) Formation from the Reaction of Aniline with Formaldehyde. Molecules, 24(5), 899. Retrieved from [Link]

  • Hays, J. T., et al. (1949). Condensation of Formaldehyde with Compounds Containing Activated Hydrogens. Journal of the American Chemical Society, 71(11), 3864–3866. Retrieved from [Link]

  • Varala, R., et al. (2008). A green approach for the efficient synthesis of biginelli compounds promoted by citric acid under solvent-free conditions. Rasayan Journal of Chemistry, 1(2), 341-347. Retrieved from [Link]

  • Dunky, M. (1998). Urea-formaldehyde (UF) adhesive resins for wood. International Journal of Adhesion and Adhesives, 18(2), 95-107. Retrieved from [Link]

  • Villemin, D., et al. (2001). Synthesis of dioxolanes and oxazolidines by silica gel catalysis. Molecules, 6(10), 831-840. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). What is the reaction mechanism for the polymerisation of formaldehyde? Retrieved from [Link]

  • Quora. (2022). What is the reaction of glycine with formaldehyde? Retrieved from [Link]

  • Ziarani, G. M., et al. (2013). Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation. Green Chemistry, 15(1), 160-165. Retrieved from [Link]

  • Stepan, A. F., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). Organic Process Research & Development, 25(7), 1664-1671. Retrieved from [Link]

  • Siddiqui, B., et al. (2024). Synthesis and In-silico study of 5-oxo-1, 2-diphenyl-4- (phenylamino)-2,5-dihydro-1H-pyrrole-3-carboxylate. African Journal of Biomedical Research, 27(3s), 4229-4235. Retrieved from [Link]

Sources

Optimization

Anhydromethylenecitric Acid Reaction Monitoring: A Technical Support Center

Welcome to the Technical Support Center for monitoring reactions involving Anhydromethylenecitric Acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-prov...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for monitoring reactions involving Anhydromethylenecitric Acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into robust analytical methodologies. As Senior Application Scientists, we understand that successful reaction monitoring is not just about following a protocol but about understanding the chemistry behind the data. This center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Part 1: Foundational Monitoring Techniques & Troubleshooting

The two primary workhorses for monitoring the synthesis and subsequent reactions of anhydromethylenecitric acid are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each offers unique advantages and comes with its own set of potential challenges.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most common technique for quantifying organic acids due to its simplicity, speed, and stability.[1] For anhydromethylenecitric acid and its precursor, citric acid, reversed-phase HPLC with UV detection is a standard approach.

Q1: What is a reliable starting point for an HPLC method to monitor the conversion of citric acid to anhydromethylenecitric acid?

A robust starting method involves a C18 column and an acidic mobile phase to ensure the carboxylic acid groups are fully protonated. UV detection at a low wavelength, typically around 210 nm, is effective for detecting the carboxyl functional groups.[1][2]

Table 1: Recommended Starting HPLC Conditions

ParameterRecommended SettingRationale & Expert Insights
Column Aqueous C18 (e.g., 250 x 4.6 mm, 5 µm)An "Aqueous" rated C18 column is critical. Standard C18 phases can undergo "phase dewetting" or collapse in highly aqueous mobile phases, leading to a sudden loss of retention.[3]
Mobile Phase 20-50 mM Potassium Phosphate Monobasic, pH adjusted to 2.5 with Phosphoric AcidAn acidic mobile phase (pH at least 2 units below the analyte's pKa) is essential to suppress the ionization of carboxylic acids, ensuring they are in their neutral, undissociated form for consistent retention on a reversed-phase column.[4]
Flow Rate 0.5 - 1.0 mL/minA flow rate of 0.8 mL/min is a good starting point for a 4.6 mm ID column, providing a balance between resolution and analysis time.[5]
Column Temperature 30 - 40 °CElevating the temperature can improve peak shape and reduce system backpressure. However, be mindful of analyte stability. A temperature of 30 °C is a safe initial setting.[6]
Detection UV, 210 nmCarboxylic acids have a UV absorbance maximum in the 205-215 nm range. 210 nm provides good sensitivity while avoiding some of the noise associated with lower wavelengths.[7]
Injection Volume 5 - 20 µLStart with 10 µL. Ensure your sample is fully dissolved in the mobile phase to prevent peak distortion.

This section addresses specific problems you might encounter, presented in a logical, cause-and-effect format.

Issue 1: My analyte peaks are tailing.

Peak tailing is a common problem when analyzing acidic compounds.

  • Primary Cause: Secondary interactions between the acidic analytes and residual silanol groups on the silica-based column packing. These silanols are weakly acidic and can interact with your analyte via ion exchange, slowing down a portion of the analyte molecules and causing the peak to tail.

  • Solution Workflow:

    G start Peak Tailing Observed check_pH Is Mobile Phase pH >= 2 units below pKa? start->check_pH adjust_pH Lower pH to ~2.5 using Phosphoric Acid check_pH->adjust_pH No use_endcapped_column Switch to a modern, fully end-capped Aqueous C18 column check_pH->use_endcapped_column Yes add_competitor Consider adding a competing acid (e.g., 0.05% TFA) - Use with caution - use_endcapped_column->add_competitor

    Workflow for troubleshooting peak tailing.

Issue 2: My retention times are drifting or shifting unexpectedly.

Retention time instability compromises data integrity, making peak identification unreliable.

  • Primary Causes:

    • Inadequate Column Equilibration: The column needs sufficient time to equilibrate with the mobile phase.

    • Mobile Phase Composition Change: Inaccurate mixing or evaporation of a volatile solvent component can alter the mobile phase's elution strength.[8]

    • Temperature Fluctuations: Column temperature directly impacts retention time. Even ambient lab temperature changes can cause drift if a column heater is not used.

  • Troubleshooting Steps:

    • Equilibration: Always flush the column with at least 10-20 column volumes of the new mobile phase before analysis.[4]

    • Mobile Phase Preparation: Prepare fresh mobile phase daily. If using an online mixer, ensure the degasser is functioning correctly and prime all lines.

    • Temperature Control: Use a column thermostat. A stable temperature (e.g., 30 °C) is crucial for reproducible results.[6]

Issue 3: I'm seeing high backpressure.

A sudden increase in system pressure points to a blockage.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an exceptionally powerful tool for reaction monitoring because it provides both structural and quantitative information in real-time without the need for chromatographic separation.[9] It is ideal for identifying reaction intermediates and determining kinetics.[10][11]

Q1: How can I use ¹H NMR to monitor the synthesis of anhydromethylenecitric acid from citric acid and paraformaldehyde?

This reaction can be monitored by observing the disappearance of the citric acid methylene protons and the appearance of new signals for the anhydromethylenecitric acid product.

  • Citric Acid (Reactant): The four methylene protons of citric acid appear as two doublets (an AB quartet) around 2.7-2.9 ppm in D₂O.

  • Anhydromethylenecitric Acid (Product): Look for the appearance of two new key signals:

    • A singlet around 5.45 ppm (in DMSO-d6) corresponding to the two protons of the newly formed methylenedioxy group (-O-CH₂-O-).[12]

    • A singlet around 2.86 ppm (in DMSO-d6) for the four equivalent methylene protons.[12]

  • Quantification: The reaction progress can be quantified by integrating the product peak (e.g., at 5.45 ppm) relative to the remaining reactant peaks or an internal standard.

Q2: My NMR signals are broad and distorted during reaction monitoring. What's causing this?

Signal distortion during a reaction is often due to changes in the sample matrix.

  • Primary Cause: Changes in sample viscosity, ionic strength, or the presence of paramagnetic species can lead to poor magnetic field homogeneity (shimming). Reactions that produce precipitates or heterogeneous mixtures are particularly problematic.[13]

  • Solutions:

    • Re-shimming: If acquiring spectra at discrete time points, re-shim the spectrometer for each measurement.

    • Flow NMR: For continuous monitoring, use a flow-through NMR tube. The constant movement of the sample averages out some inhomogeneities.[14]

    • Solvent Choice: Ensure all reactants, intermediates, and products are fully soluble in the chosen deuterated solvent throughout the reaction.

Part 2: Step-by-Step Experimental Protocols

Protocol 1: HPLC Monitoring of Anhydromethylenecitric Acid Synthesis

This protocol provides a validated method for quantifying the conversion of citric acid to anhydromethylenecitric acid.

1. Materials and Reagents:

  • HPLC system with UV Detector and Column Thermostat
  • Aqueous C18 Column (250 x 4.6 mm, 5 µm)
  • HPLC-grade Water, Acetonitrile, Potassium Phosphate Monobasic, and Phosphoric Acid
  • 0.22 µm Syringe Filters

2. Mobile Phase Preparation (1 L):

  • Weigh 3.4 g of Potassium Phosphate Monobasic (KH₂PO₄) and dissolve in 1 L of HPLC-grade water to make a 25 mM solution.
  • Filter the solution through a 0.45 µm filter.
  • Adjust the pH to 2.5 by adding 85% Phosphoric Acid dropwise while monitoring with a calibrated pH meter.
  • Degas the mobile phase for 15 minutes using sonication or vacuum.

3. Sample Preparation:

  • Carefully quench a small aliquot (e.g., 50 µL) of the reaction mixture at a specific time point.
  • Dilute the aliquot with the mobile phase to a suitable concentration (e.g., 1:100 or 1:1000 dilution in a volumetric flask). The final concentration should be within the linear range of the detector.
  • Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.

4. HPLC Analysis:

  • Set up the HPLC system according to the conditions in Table 1 .
  • Equilibrate the column with the mobile phase at 0.8 mL/min until a stable baseline is achieved (typically 20-30 minutes).
  • Inject a blank (mobile phase) to ensure the system is clean.
  • Inject prepared standards of citric acid and purified anhydromethylenecitric acid to determine their retention times.
  • Inject the prepared reaction samples.

5. Data Analysis:

  • Identify the peaks for citric acid and anhydromethylenecitric acid in the sample chromatograms based on their retention times.
  • Integrate the peak areas.
  • Calculate the percentage conversion using the relative peak areas (assuming similar response factors) or by using a calibration curve generated from the standards.
Protocol 2: Real-Time ¹H NMR Reaction Monitoring

This protocol describes how to monitor the reaction kinetics using ¹H NMR.

1. Materials and Reagents:

  • NMR Spectrometer (≥400 MHz recommended)
  • High-quality 5 mm NMR tubes
  • Deuterated solvent (e.g., DMSO-d6, D₂O) compatible with all reaction components.
  • Internal Standard (optional, e.g., maleic acid, TSP)

2. Sample Preparation:

  • In a vial, dissolve a known mass of citric acid and paraformaldehyde in the chosen deuterated solvent (e.g., 0.7 mL DMSO-d6).
  • (Optional) Add a known quantity of an internal standard that has a distinct, non-overlapping signal.
  • Transfer the solution to an NMR tube.

3. NMR Data Acquisition:

  • Insert the NMR tube into the spectrometer and allow it to thermally equilibrate (approx. 5 minutes).
  • Lock onto the deuterium signal of the solvent and perform standard shimming procedures to optimize magnetic field homogeneity.
  • Acquire an initial ¹H NMR spectrum (t=0) before initiating the reaction. This spectrum will serve as your baseline.
  • Initiate the reaction (e.g., by placing the NMR tube in a pre-heated oil bath or using a variable temperature unit in the spectrometer).
  • Acquire a series of ¹H NMR spectra at regular time intervals (e.g., every 5-10 minutes). Automated acquisition is highly recommended.

4. Data Processing and Kinetic Analysis:

  • Process the spectra (Fourier transform, phase correction, and baseline correction).
  • For each time point, integrate the characteristic product peak (e.g., -O-CH₂-O- singlet at ~5.45 ppm) and a well-resolved reactant peak.
  • Plot the integral value (concentration) of the reactant and product versus time to generate a kinetic profile of the reaction.

Part 3: Advanced Techniques and Considerations

Mass Spectrometry (MS): For reactions where intermediates or byproducts are difficult to resolve by HPLC, LC-MS is a powerful alternative. Electrospray ionization (ESI) in negative ion mode is highly effective for detecting carboxylic acids like anhydromethylenecitric acid. Derivatization, for example by creating trimethylsilyl (TMS) esters, can also make the analytes volatile enough for Gas Chromatography-Mass Spectrometry (GC-MS) analysis, providing complementary fragmentation data for structural confirmation.[15][16]

FT-NIR Spectroscopy: For process analytical technology (PAT) applications in a manufacturing setting, Fourier-transform near-infrared (FT-NIR) spectroscopy can be a rapid, non-destructive method for monitoring the concentration of citric acid and other components directly in the reaction vessel, requiring no sample preparation.[17]

By understanding the principles behind these techniques and anticipating common challenges, researchers can develop robust and reliable methods for monitoring reactions of anhydromethylenecitric acid, leading to better process control and higher quality results.

References

  • A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications. (n.d.). MDPI. Retrieved from [Link]

  • Established methods and comparison of 10 organic acids based on reversed phase chromatography and hydrophilic interaction chromatography. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • Highly Sensitive Analysis of Organic Acids by HPLC-UV - Application Note. (n.d.). SCION Instruments. Retrieved from [Link]

  • Organic Acids : HPLC (Type-IV). (n.d.). OIV - International Organisation of Vine and Wine. Retrieved from [Link]

  • Quantification of the Organic Acids in Hawthorn Wine: A Comparison of Two HPLC Methods. (2019). National Center for Biotechnology Information. Retrieved from [Link]

  • Full MS spectrum of the TMS derivative citric acid. (n.d.). ResearchGate. Retrieved from [Link]

  • Citric acid, 4TBDMS derivative. (n.d.). NIST WebBook. Retrieved from [Link]

  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021). UWSpace. Retrieved from [Link]

  • Supporting Information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • MS/MS SPECTRA OF CITRIC ACID COMMERCIAL STANDARD AND COMPOUND 4 (m/z 191.1111) MS/MS spectrum. (n.d.). ResearchGate. Retrieved from [Link]

  • The mass spectrum of citric acid and its fragmentation pattern. (2022). Figshare. Retrieved from [Link]

  • Citric acid GC-MS (4 TMS) (HMDB0000094). (n.d.). Human Metabolome Database. Retrieved from [Link]

  • Reaction Monitoring. (n.d.). Magritek. Retrieved from [Link]

  • What are some common mistakes made when solving problems involving organic reaction mechanisms? (n.d.). Quora. Retrieved from [Link]

  • Monitoring reactions. (n.d.). RSC Education. Retrieved from [Link]

  • Troubleshooting in HPLC: A Review. (n.d.). IJSDR. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Regis Technologies. Retrieved from [Link]

  • A Method for Real Time Monitoring of Chemical Reactions and Processes. (n.d.). ResearchGate. Retrieved from [Link]

  • Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. Retrieved from [Link]

  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024). IJPRA. Retrieved from [Link]

  • NMR Reaction-Monitoring as a Process Analytical Technique. (n.d.). Pharmaceutical Technology. Retrieved from [Link]

  • and site-resolved kinetic NMR for real-time monitoring of off-equilibrium reactions by 2D spectrotemporal correlations. (2022). PubMed Central. Retrieved from [Link]

  • NMR Reaction Monitoring Robust to Spectral Distortions. (n.d.). PubMed Central. Retrieved from [Link]

  • Can anyone help with a problem with organic acid analysis using HPLC? (2014). ResearchGate. Retrieved from [Link]

  • 5-Oxo-1,3-dioxolane-4,4-diacetic acid. (n.d.). PubChem. Retrieved from [Link]

  • NMR reaction monitoring in flow synthesis. (n.d.). Beilstein Journals. Retrieved from [Link]

  • Various Analysis Techniques for Organic Acids and Examples of Their Application. (n.d.). Shimadzu. Retrieved from [Link]

  • Practical analytical techniques. (2021). Politechnika Białostocka. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to High-Performance Liquid Chromatography for the Validation of Anhydromethylenecitric Acid Purity

In the landscape of pharmaceutical development and manufacturing, the purity of active pharmaceutical ingredients (APIs) and their precursors is not merely a quality metric; it is a cornerstone of safety and efficacy. An...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and manufacturing, the purity of active pharmaceutical ingredients (APIs) and their precursors is not merely a quality metric; it is a cornerstone of safety and efficacy. Anhydromethylenecitric acid, a key organic acid intermediate, is no exception. Its purity can significantly impact the downstream synthesis and the final drug product's quality. This guide provides a comprehensive, in-depth analysis of a validated High-Performance Liquid Chromatography (HPLC) method for determining the purity of Anhydromethylenecitric acid. We will delve into the causality behind the experimental choices, present a detailed protocol, and objectively compare its performance against other analytical techniques, supported by experimental principles and data.

The Central Role of Purity for Anhydromethylenecitric Acid

Anhydromethylenecitric acid (CAS 144-16-1) is a derivative of citric acid.[1][2][3] Impurities, which can be unreacted starting materials, by-products of the synthesis, or degradation products, can have unintended pharmacological or toxicological effects. Therefore, a robust and reliable analytical method to accurately quantify the purity of Anhydromethylenecitric acid is paramount.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Determination

For non-volatile and thermally labile organic compounds like Anhydromethylenecitric acid, HPLC is the preeminent analytical technique.[4][5] Its high resolving power allows for the separation of the main compound from closely related impurities, ensuring accurate quantification.[6][7]

The Rationale Behind the HPLC Method Design

The selection of the HPLC method parameters is a critical step driven by the physicochemical properties of Anhydromethylenecitric acid. A reversed-phase HPLC method is the logical choice due to the polar nature of this organic acid.

Experimental Workflow for HPLC Purity Determination

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Accurately weigh and dissolve Anhydromethylenecitric acid in mobile phase A Injection Inject sample onto the HPLC system SamplePrep->Injection Prepared Sample MobilePhase Prepare and degas Mobile Phase A (Aqueous) and Mobile Phase B (Organic) MobilePhase->Injection Mobile Phases Separation Separation on a Reversed-Phase C18 Column using a gradient elution Injection->Separation Detection Detect analytes using a UV-Vis Detector Separation->Detection Integration Integrate peak areas in the chromatogram Detection->Integration Calculation Calculate purity based on the area percent of the main peak Integration->Calculation Report Generate final report with purity results and chromatograms Calculation->Report

Caption: A schematic of the HPLC workflow for Anhydromethylenecitric acid purity analysis.

Detailed Experimental Protocol: A Validated HPLC Method

This protocol is designed to be a self-validating system, incorporating system suitability tests to ensure the reliability of the results. The principles are grounded in authoritative guidelines from the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[8][9][10][11]

Table 1: HPLC Method Parameters for Anhydromethylenecitric Acid Purity Analysis

ParameterRecommended ConditionRationale
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides excellent retention and separation for polar organic acids. The C18 stationary phase offers the necessary hydrophobicity to interact with the non-polar parts of the molecule.
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrileA common and effective mobile phase for reversed-phase chromatography of polar analytes, offering good peak shape and resolution.[1][12][13] The acidic pH suppresses the ionization of the carboxylic acid groups, leading to better retention and symmetrical peaks.
Gradient Elution 0-5 min: 5% B5-25 min: 5-50% B25-30 min: 50% B30-35 min: 50-5% B35-40 min: 5% BA gradient elution is crucial for separating impurities with a wide range of polarities that may be present in the sample. This allows for the elution of both highly polar and less polar impurities within a reasonable analysis time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm I.D. column, providing a good balance between analysis time, resolution, and backpressure.
Detection UV at 210 nmThe carboxyl group in organic acids exhibits strong UV absorbance at low wavelengths.[14][15] 210 nm provides high sensitivity for Anhydromethylenecitric acid and potential impurities.
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overloading.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times and peak shapes.

System Suitability: Before sample analysis, a system suitability solution (a standard solution of Anhydromethylenecitric acid) is injected. The acceptance criteria, based on USP <621> and Ph. Eur. 2.2.46, are as follows:[16][17][18]

  • Tailing Factor (Symmetry Factor): 0.8 - 1.8

  • Theoretical Plates (N): > 2000

  • Relative Standard Deviation (RSD) of replicate injections: < 2.0% for peak area and retention time

These parameters ensure that the chromatographic system is performing adequately for the intended analysis.[9][19]

Method Validation: Ensuring Trustworthiness and Reliability

The developed HPLC method must be validated to demonstrate its suitability for its intended purpose, in accordance with ICH Q2(R2) guidelines.[10][11][20]

Table 2: Validation Parameters and Acceptance Criteria

ParameterPurposeAcceptance Criteria
Specificity To ensure the method can accurately measure the analyte in the presence of impurities and degradants.The peak for Anhydromethylenecitric acid should be pure and well-resolved from any other peaks.
Linearity To demonstrate a direct proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the target concentration.
Accuracy To determine the closeness of the test results to the true value.Recovery of 98.0% - 102.0% for spiked samples at three concentration levels.
Precision To assess the degree of scatter between a series of measurements.Repeatability (intra-day) RSD ≤ 2.0%.Intermediate Precision (inter-day) RSD ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.System suitability criteria are met when parameters like flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase pH (±0.2) are varied.

Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC is the preferred method, other techniques can be employed for purity assessment, each with its own set of advantages and limitations.

Decision Tree for Selecting an Analytical Method

Method_Selection cluster_screening Initial Screening cluster_quant Quantitative Analysis cluster_structure Structural Information Start Purity Assessment of Anhydromethylenecitric Acid Screening_Q Need for rapid, qualitative screening of multiple samples? Start->Screening_Q Quant_Q Need for high resolution, sensitivity, and accurate quantification? Screening_Q->Quant_Q No TLC Thin-Layer Chromatography (TLC) Screening_Q->TLC Yes Structure_Q Need for structural elucidation of impurities? Quant_Q->Structure_Q No HPLC High-Performance Liquid Chromatography (HPLC) Quant_Q->HPLC Yes LC_MS Liquid Chromatography- Mass Spectrometry (LC-MS) Structure_Q->LC_MS Yes NMR Nuclear Magnetic Resonance (NMR) Spectroscopy Structure_Q->NMR Also consider

Caption: A decision-making diagram for selecting the appropriate analytical technique.

Table 3: Comparison of Analytical Techniques for Purity Determination

TechniquePrincipleAdvantagesDisadvantagesSuitability for Anhydromethylenecitric Acid Purity
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and a mobile phase.[8]High resolution, high sensitivity, quantitative, suitable for non-volatile and thermally labile compounds.[4][6][21]Higher cost of instrumentation and consumables, requires skilled operators.Excellent: The gold standard for purity determination of this type of compound.[5]
Gas Chromatography (GC) Partitioning of volatile analytes between a stationary phase and a carrier gas.High resolution for volatile compounds, high sensitivity.Not suitable for non-volatile or thermally labile compounds without derivatization.[4] Anhydromethylenecitric acid would require derivatization, adding complexity.Poor to Moderate: The high boiling point and polarity of Anhydromethylenecitric acid make it unsuitable for direct GC analysis. Derivatization is complex and can introduce errors.[22]
Thin-Layer Chromatography (TLC) Separation based on differential adsorption on a thin layer of adsorbent.Simple, rapid, low cost, can screen multiple samples simultaneously.Lower resolution and sensitivity compared to HPLC, primarily qualitative or semi-quantitative.[4]Fair: Useful for rapid, qualitative screening for the presence of major impurities, but not for accurate quantification.
Capillary Electrophoresis (CE) Separation of ions based on their electrophoretic mobility in an electric field.High efficiency, small sample and reagent consumption, rapid analysis.Lower sensitivity for some compounds, reproducibility can be an issue.Good: A viable alternative to HPLC, especially for charged species. Method development can be more complex.
Nuclear Magnetic Resonance (NMR) Spectroscopy Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at a specific frequency.Provides detailed structural information, can be used for quantitative analysis (qNMR) without a reference standard for the impurity.Lower sensitivity compared to chromatographic methods, requires more sample, complex mixtures can be difficult to interpret.Good: Excellent for structural elucidation of unknown impurities and for quantitative analysis (qNMR) if a certified reference standard is unavailable.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.High sensitivity and selectivity, provides molecular weight information. When coupled with HPLC (LC-MS), it is a powerful tool for impurity identification.[23]Does not typically separate isomers, quantification can be challenging without stable isotope-labeled standards.Excellent (when coupled with LC): LC-MS is the ideal technique for identifying unknown impurities by providing both chromatographic separation and mass information.

Conclusion: The Authoritative Choice for Purity Validation

For the comprehensive and accurate purity determination of Anhydromethylenecitric acid, High-Performance Liquid Chromatography stands out as the most suitable and authoritative technique. Its high resolution, sensitivity, and quantitative capabilities make it the cornerstone for routine quality control and final product release testing in a research and drug development setting. While other methods like TLC can be used for rapid screening, and NMR and MS provide invaluable structural information for impurity identification, HPLC remains the indispensable tool for ensuring the purity, and by extension, the safety and efficacy of the final pharmaceutical product. The provided HPLC method, grounded in established scientific principles and regulatory guidelines, serves as a robust framework for the development and validation of purity assays for Anhydromethylenecitric acid and similar organic acid intermediates.

References

  • United States Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • Agilent. Understanding the Latest Revisions to USP <621>. [Link]

  • International Council for Harmonisation. ICH Q2(R2) Validation of Analytical Procedures. [Link]

  • LCGC International. Are You Sure You Understand USP <621>? [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. [Link]

  • International Council for Harmonisation. ICH Q14/Q2(R2): Analytical Method Development/Method Validation. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • YouTube. Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

  • British Pharmacopoeia. Appendix III Chromatographic Separation Techniques. [Link]

  • Pharmaceutical Guideline. Signal to noise ratio: revision of Ph. Eur. general chapter Chromatographic separation techniques. [Link]

  • ECA Academy. EDQM publishes FAQs on revised Ph. Eur. General Chapter 2.2.46. Chromatographic Separation Techniques. [Link]

  • Preprints.org. High-Performance Liquid Chromatography (HPLC): Principles, Applications, Versatality, Efficiency, Innovation and Comparative Analysis in Modern Analytical Chemistry and In Pharmaceutical Sciences. [Link]

  • Validation and Comparison of Drug Analysis Techniques and Chromatographic Methods. [Link]

  • SIELC Technologies. Anhydromethylenecitric acid. [Link]

  • Phenomenex. Revision of European Pharmacopeia (EP) Chapter 2.2.46. [Link]

  • Bohrium. Validation of a HPLC method for simultaneous determination of main organic acids in fruits and juices. [Link]

  • MDPI. A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications. [Link]

  • Macedonian Journal of Chemistry and Chemical Engineering. HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. [Link]

  • Repositório Alice - Embrapa. Validation of a HPLC method for simultaneous determination of main organic acids in fruits and juices. [Link]

  • ResearchGate. Validation of a HPLC method for simultaneous determination of main organic acids in fruits and juices | Request PDF. [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]

  • Shimadzu Scientific Instruments. Analytical Methods for Organic Acids. [Link]

  • SHIMADZU CORPORATION. No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application. [Link]

  • Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds. [Link]

  • Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. [Link]

  • Illinois State Water Survey. Chromatographic separation and identification of organic acids. [Link]

  • Wikipedia. Citric acid. [Link]

  • Pharmaguideline. Method of Analysis for Citric Acid Anhydrous. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Citric acid. [Link]

  • Interchim. HPLC Organic Acid Analysis. [Link]

  • PubMed Central. Citric Acid: Properties, Microbial Production, and Applications in Industries. [Link]

  • PubChem. 5-Oxo-1,3-dioxolane-4,4-diacetic acid. [Link]

Sources

Comparative

A Comparative Guide to the Spectroscopic Analysis of Anhydromethylenecitric Acid (AMCA) by NMR and FTIR

This guide provides an in-depth spectroscopic analysis of Anhydromethylenecitric Acid, a key derivative of citric acid. Tailored for researchers and drug development professionals, this document elucidates the structural...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth spectroscopic analysis of Anhydromethylenecitric Acid, a key derivative of citric acid. Tailored for researchers and drug development professionals, this document elucidates the structural characterization of this molecule using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. By presenting predicted data, detailed experimental protocols, and a direct comparison with the structurally related compound, Itaconic Anhydride, this guide serves as a practical reference for unambiguous identification and quality assessment.

Structural Elucidation: The Foundation of Analysis

Anhydromethylenecitric acid (AMCA), systematically named 5-Oxo-1,3-dioxolane-4,4-diacetic acid, is a cyclic formal acetal anhydride of citric acid.[1] Its structure is unique, featuring a five-membered dioxolane ring, which incorporates an anhydride-like carbonyl group, and two free carboxylic acid moieties. Understanding this arrangement of functional groups is paramount, as it directly dictates the molecule's spectroscopic signature. The key to its analysis lies in identifying the unique signals from the acetal methylene (-O-CH₂-O-), the geminal diacetic acid groups (-C(CH₂COOH)₂), and the interplay between the cyclic anhydride and carboxylic acid carbonyls.

Nuclear Magnetic Resonance (NMR) Spectroscopy of AMCA

NMR spectroscopy provides a high-resolution map of the atomic framework of a molecule. For AMCA, both ¹H and ¹³C NMR are indispensable for confirming its covalent structure and purity. The molecule's symmetry—specifically the equivalence of the two diacetic acid arms—simplifies the expected spectra, making it a powerful diagnostic tool.

Causality in NMR: Why Signals Appear Where They Do

The chemical shift (δ) of a nucleus in NMR is governed by its local electronic environment. Electronegative atoms, like oxygen, withdraw electron density from adjacent nuclei, "deshielding" them and causing their signals to appear at a higher chemical shift (further downfield). This principle is central to assigning the signals in AMCA's spectrum.

Predicted ¹H NMR Spectrum of AMCA

The proton NMR spectrum is expected to be relatively simple due to molecular symmetry.

  • Carboxylic Acid Protons (-COOH): A very broad singlet is anticipated, typically appearing far downfield (>10 ppm). Its position is highly dependent on the solvent and concentration. In a deuterated solvent like D₂O, this signal will disappear due to proton-deuterium exchange.

  • Dioxolane Methylene Protons (-O-CH₂-O-): These protons are flanked by two highly electronegative oxygen atoms, leading to significant deshielding. A sharp singlet is expected in the range of 5.5 - 6.0 ppm.

  • Diacetic Methylene Protons (-CH₂-COOH): The two -CH₂- groups are chemically equivalent. They are adjacent to a carboxylic acid group and a quaternary carbon, placing their signal in the aliphatic region. A singlet is expected around 2.8 - 3.2 ppm.

Predicted ¹³C NMR Spectrum of AMCA

The carbon spectrum provides a count of all unique carbon environments.

  • Carbonyl Carbons (-C=O): Two distinct carbonyl signals are expected. The carboxylic acid carbonyls (-COOH) will appear around 170-175 ppm. The anhydride-like carbonyl within the dioxolane ring is in a more strained and electronically distinct environment, predicted to be slightly further downfield, around 175-180 ppm.

  • Dioxolane Methylene Carbon (-O-CH₂-O-): This carbon, bonded to two oxygens, will be significantly downfield for an sp³ carbon, likely in the 90-100 ppm range.

  • Quaternary Carbon (-C(CH₂COOH)₂): The central sp³ carbon, bonded to four other carbons, is expected around 70-80 ppm.

  • Diacetic Methylene Carbons (-CH₂-COOH): The equivalent methylene carbons are predicted to appear in the 40-45 ppm range.

Summary of Predicted NMR Data for AMCA

Technique Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
¹H NMR -COOH > 10.0Broad Singlet
-O-CH₂ -O-5.5 - 6.0Singlet
-CH₂ -COOH2.8 - 3.2Singlet
¹³C NMR -C =O (Dioxolane)175 - 180Singlet
-C OOH170 - 175Singlet
-O-C H₂-O-90 - 100Singlet
-C (CH₂COOH)₂70 - 80Singlet
-C H₂-COOH40 - 45Singlet

graph "Anhydromethylenecitric_Acid_NMR_Assignments" {
layout=neato;
node [shape=plaintext, fontname="Helvetica", fontsize=12];
edge [fontname="Helvetica", fontsize=10];

// Define nodes for atoms with labels C1 [label="C¹", pos="0,1.2!"]; O2 [label="O", pos="-0.8,0.6!"]; C3 [label="C³", pos="-0.8,-0.6!"]; O4 [label="O", pos="0.8,-0.6!"]; C5 [label="C⁵", pos="0.8,0.6!"]; O_C1 [label="=O", pos="0,1.9!"];

C6 [label="C⁶", pos="1.6,1.4!"]; C7 [label="C⁷", pos="2.4,0.8!"]; O_C7 [label="=O", pos="3.2,1.2!"]; OH_C7 [label="OH", pos="2.4,0.1!"];

C8 [label="C⁸", pos="-1.6,1.4!"]; C9 [label="C⁹", pos="-2.4,0.8!"]; O_C9 [label="=O", pos="-3.2,1.2!"]; OH_C9 [label="OH", pos="-2.4,0.1!"];

H3a [label="H³ᵃ", pos="-1.5,-1!"]; H3b [label="H³ᵇ", pos="-0.1,-1!"];

// Define edges to form the structure C1 -- O2; O2 -- C3; C3 -- O4; O4 -- C5; C5 -- C1; C1 -- O_C1 [label=""];

C5 -- C6; C6 -- C7; C7 -- O_C7; C7 -- OH_C7;

C5 -- C8; C8 -- C9; C9 -- O_C9; C9 -- OH_C9;

// Add labels for assignments label_H3 [label="¹H: δ ~5.5-6.0 ppm (H³ᵃ, H³ᵇ)", pos="-2.5,-1.5!", fontcolor="#34A853"]; label_H_CH2 [label="¹H: δ ~2.8-3.2 ppm (on C⁶, C⁸)", pos="3.5,2.0!", fontcolor="#34A853"]; label_C1 [label="¹³C: δ ~175-180 ppm", pos="0,2.5!", fontcolor="#EA4335"]; label_C79 [label="¹³C: δ ~170-175 ppm", pos="-4.0,0.5!", fontcolor="#EA4335"]; label_C3 [label="¹³C: δ ~90-100 ppm", pos="-1.5,-2.0!", fontcolor="#EA4335"]; label_C5 [label="¹³C: δ ~70-80 ppm", pos="1.5,0.0!", fontcolor="#EA4335"]; label_C68 [label="¹³C: δ ~40-45 ppm", pos="2.5,2.5!", fontcolor="#EA4335"];

}

Caption: Predicted NMR assignments for Anhydromethylenecitric Acid.

Fourier-Transform Infrared (FTIR) Spectroscopy of AMCA

FTIR spectroscopy is exceptionally sensitive to the presence of specific functional groups, making it ideal for verifying the key structural features of AMCA, particularly its multiple carbonyl types.

Causality in FTIR: Vibrational Modes and Absorption

Molecules absorb infrared radiation at frequencies that match their natural modes of vibration (stretching, bending). The strength and position of these absorption bands are characteristic of specific chemical bonds. For AMCA, the C=O and O-H bonds provide the most diagnostic information. Cyclic anhydrides are well-known for exhibiting two distinct C=O stretching bands due to symmetric and asymmetric stretching modes.[2][3]

Predicted FTIR Spectrum of AMCA
  • O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected from 3300 cm⁻¹ down to 2500 cm⁻¹. This breadth is a hallmark of the hydrogen-bonded dimers formed by carboxylic acids.[4]

  • C-H Stretch (Aliphatic): Absorptions corresponding to the sp³ C-H stretching of the methylene groups will appear just below 3000 cm⁻¹, typically in the 2950-2850 cm⁻¹ range.

  • C=O Stretches (Anhydride & Carboxylic Acid): This region is the most informative. Three distinct peaks are predicted:

    • Anhydride Asymmetric C=O Stretch: A strong peak around 1870-1845 cm⁻¹.

    • Anhydride Symmetric C=O Stretch: A very strong peak around 1800-1775 cm⁻¹. For cyclic anhydrides, this lower-frequency band is typically the more intense of the two.[3][5]

    • Carboxylic Acid C=O Stretch: A strong peak for the two equivalent carboxyl groups, appearing around 1725-1700 cm⁻¹.[6][7]

  • C-O Stretches (Fingerprint Region): Strong, complex bands between 1300 cm⁻¹ and 1000 cm⁻¹ will be present, corresponding to the C-O-C stretching of the dioxolane ring and the C-O stretching of the carboxylic acids.

Summary of Predicted FTIR Data for AMCA
Predicted Wavenumber (cm⁻¹) Intensity Functional Group Assignment
3300 - 2500Strong, Very BroadO-H Stretch (Carboxylic Acid Dimer)
2950 - 2850MediumC-H Stretch (sp³)
1870 - 1845StrongAsymmetric C=O Stretch (Cyclic Anhydride)
1800 - 1775Very StrongSymmetric C=O Stretch (Cyclic Anhydride)
1725 - 1700StrongC=O Stretch (Carboxylic Acid)
1300 - 1000Strong, ComplexC-O Stretch (Anhydride and Carboxylic Acid)

Comparative Analysis: AMCA vs. Itaconic Anhydride

To highlight the specificity of the spectroscopic data, a comparison with a structurally similar molecule is invaluable. Itaconic anhydride is an excellent choice as it is also a five-membered cyclic anhydride and can be derived from citric acid via itaconic acid.[8] However, its substitution pattern is critically different, featuring an exocyclic double bond (C=CH₂).[9]

Spectroscopic Differentiation
Feature Anhydromethylenecitric Acid (AMCA) Itaconic Anhydride Reason for Difference
¹H NMR Singlet at ~5.8 ppm (-O-CH₂-O-). Singlet at ~3.0 ppm (-CH₂-COOH). Broad -OH signal.Two distinct singlets/doublets for =CH₂ protons (~6.0-6.5 ppm). Singlet for ring -CH₂- (~3.4 ppm). No -OH signal.AMCA has an acetal and two carboxylic acid arms. Itaconic anhydride has an exocyclic alkene.
¹³C NMR Signal at ~95 ppm (-O-CH₂-O-). Signal at ~75 ppm (Quaternary C). Carboxyl C=O at ~172 ppm.Two sp² signals for C=CH₂ (~135 ppm and ~125 ppm). No quaternary sp³ or acetal carbons.Presence of sp² carbons in the double bond of itaconic anhydride versus sp³ carbons in AMCA's side chains.
FTIR Broad O-H stretch (3300-2500 cm⁻¹). Three C=O peaks (~1850, ~1780, ~1710 cm⁻¹).No broad O-H stretch. Two C=O anhydride peaks (~1850, ~1780 cm⁻¹).[3] C=C stretch (~1660 cm⁻¹).AMCA's free carboxylic acids give the O-H and third C=O bands. Itaconic anhydride's double bond gives a C=C band.

This comparison demonstrates that while both molecules share the cyclic anhydride core, their unique substituent patterns create unambiguous and easily distinguishable spectroscopic fingerprints.

Validated Experimental Protocols

To ensure reproducibility and accuracy, the following self-validating protocols are provided.

Overall Spectroscopic Workflow

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Comparison Sample Receive AMCA Sample Prep_NMR Prepare NMR Sample (5-10 mg in 0.6 mL solvent) Sample->Prep_NMR Prep_FTIR Prepare FTIR Sample (ATR or KBr Pellet) Sample->Prep_FTIR Acq_NMR Acquire ¹H & ¹³C NMR Spectra Prep_NMR->Acq_NMR Acq_FTIR Acquire FTIR Spectrum Prep_FTIR->Acq_FTIR Proc_NMR Process NMR Data (Phase, Baseline, Integrate) Acq_NMR->Proc_NMR Proc_FTIR Process FTIR Data (Baseline, Peak Pick) Acq_FTIR->Proc_FTIR Interpret Interpret Spectra (Assign Signals/Bands) Proc_NMR->Interpret Proc_FTIR->Interpret Compare Compare with Reference Data (e.g., Itaconic Anhydride) Interpret->Compare Report Generate Final Report Compare->Report

Sources

Validation

A Comparative Guide to the Synthesis of Vibrioferrin: Evaluating Reagents for Citrate Moiety Incorporation

An in-depth guide for researchers, scientists, and drug development professionals. Introduction Vibrioferrin is a carboxylate-type siderophore produced by various marine bacteria, including pathogenic species like Vibrio...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Introduction

Vibrioferrin is a carboxylate-type siderophore produced by various marine bacteria, including pathogenic species like Vibrio parahaemolyticus, to acquire iron, an essential nutrient for microbial survival and virulence.[1][2] Structurally, vibrioferrin is a complex molecule composed of four key building blocks: 2-ketoglutaric acid, L-alanine, ethanolamine, and a central citric acid moiety.[3][4] It is this citrate backbone that provides the crucial α-hydroxy carboxylate groups for coordinating with ferric iron (Fe³⁺), although it is considered a relatively weak but highly photosensitive iron chelator compared to other siderophores.[1][5]

The synthesis of vibrioferrin, both biologically and chemically, presents significant challenges, primarily centered on the controlled and specific incorporation of the citric acid unit. The symmetric nature of citric acid necessitates highly selective methods to ensure that chemical bonds are formed at the correct carboxyl groups. This guide provides an in-depth analysis of the reagents and strategies employed for incorporating the citrate moiety into the vibrioferrin structure. We will compare the enzymatic approach utilized in nature with the chemical strategies required for total synthesis, with a specific focus on the role of activated citric acid derivatives, such as anhydrides, in laboratory settings.

This analysis is designed to provide researchers and drug development professionals with a clear understanding of the causality behind experimental choices in vibrioferrin synthesis, enabling more informed decisions in the development of siderophore-based applications, from antibacterial agents to iron-chelating therapeutics.

Section 1: The Molecular Blueprint: Vibrioferrin's Structure and Natural Biosynthesis

To appreciate the challenges of synthesis, one must first understand the molecule's natural assembly line. Vibrioferrin's structure is a testament to the precision of enzymatic catalysis. The molecule features a central citric acid residue esterified to an aminoethanol-alanine-ketoglutarate chain, which cyclizes to form a pyrrolidinone ring.[6]

The Natural Pathway: NRPS-Independent Siderophore (NIS) Synthesis

In bacteria like Vibrio parahaemolyticus, vibrioferrin is not assembled by the large, multi-modular non-ribosomal peptide synthetases (NRPS) but by a more streamlined pathway known as NRPS-independent siderophore (NIS) synthesis.[4][7] This pathway is governed by a cluster of genes, primarily pvsA, pvsB, pvsD, and pvsE.[4]

The biosynthesis initiates with the key step of citrate incorporation, catalyzed by the NIS enzyme PvsD. This enzyme selectively activates the pro-R carboxyl group of citric acid and condenses it with L-serine to form O-citrylserine. This step is remarkable for its enantioselectivity, solving the primary challenge of chemical synthesis at the outset.[4][8] Subsequent enzymatic reactions involve decarboxylation (PvsE), amidation with L-alanine (PvsA), and a final amidation with α-ketoglutarate (PvsB) to complete the molecule.[4]

Vibrioferrin Biosynthesis Pathway cluster_0 Step 1: Citrate Activation & Condensation cluster_1 Step 2: Decarboxylation cluster_2 Step 3: Alanine Amidation cluster_3 Step 4: Final Assembly Citrate Citric Acid PvsD PvsD (NIS Enzyme) Citrate->PvsD Serine L-Serine Serine->PvsD Citrylserine O-Citrylserine PvsD->Citrylserine ATP -> AMP+PPi PvsE PvsE (Decarboxylase) Citrylaminoethanol O-Citrylaminoethanol PvsE->Citrylaminoethanol -CO2 Alanine L-Alanine PvsA PvsA (ATP-grasp) Alanine->PvsA AlaCitEt Alanyl-O-citrylaminoethanol PvsA->AlaCitEt ATP -> ADP+Pi Citrylaminoethanol_ref->PvsA KG α-Ketoglutarate PvsB PvsB (NIS Enzyme) KG->PvsB Vibrioferrin Vibrioferrin PvsB->Vibrioferrin ATP -> AMP+PPi -H2O (Cyclization) AlaCitEt_ref->PvsB

Figure 1: Simplified enzymatic workflow for vibrioferrin biosynthesis.

Section 2: Total Synthesis: A Chemical Approach

The total chemical synthesis of vibrioferrin offers a route to produce analogs for research and therapeutic development but requires overcoming the hurdle of selective reactivity on the citric acid molecule. A successful total synthesis was reported that navigates this challenge through a protection and activation strategy.[9]

The Role of Activated Citric Acid Derivatives

In this synthetic route, citric acid is not used directly. Instead, it is first converted into a more reactive and controllable intermediate. The process involves:

  • Anhydride Formation: Citric acid is converted to an anhydride (specifically, 4,4-(5-oxo-1,3-dioxolane)diacetic acid anhydride).[9] This step activates the carboxyl groups.

  • Protected Ester Synthesis: The anhydride is then reacted with benzyl alcohol to form dibenzyl citrate . This key intermediate protects two of the three carboxyl groups as benzyl esters, leaving one free for subsequent reactions.[9]

  • Chiral Resolution: Since the starting citric acid is achiral, the resulting dibenzyl citrate is a racemic mixture. Chiral resolution using agents like cinchonidine is required to isolate the desired (S)-enantiomer, which ultimately corresponds to the (R)-configuration in the final vibrioferrin molecule.[9]

This use of a protected and activated precursor like (S)-dibenzyl citrate is the cornerstone of the chemical strategy. It dictates which carboxyl group is available for esterification with the rest of the vibrioferrin backbone, thereby ensuring the correct final structure. The term Anhydromethylenecitric acid logically refers to a class of such activated intermediates—citric acid anhydrides—that are pivotal for initiating this synthetic sequence.

Chemical Synthesis Workflow cluster_0 1. Activation & Protection cluster_1 2. Chiral Resolution cluster_2 3. Side-Chain Assembly cluster_3 4. Coupling & Final Steps CitricAcid Citric Acid Anhydride Citric Acid Anhydride CitricAcid->Anhydride Dehydration DibenzylCitrate Dibenzyl Citrate (Racemic) Anhydride->DibenzylCitrate + Benzyl Alcohol Resolution Optical Resolution (e.g., with cinchonidine) ChiralCitrate (S)-Dibenzyl Citrate Resolution->ChiralCitrate Coupling Esterification (EDC Coupling) ChiralCitrate->Coupling BocAla N-Boc-Alanine SideChain N-Boc-Alanyl-Ethanolamine (Alcohol Fragment 9) BocAla->SideChain + Ethanolamine EDC Coupling Ethanolamine Ethanolamine SideChain->Coupling Intermediate10 Protected Intermediate 10 Coupling->Intermediate10 FinalSteps Deprotection + α-Ketoglutarate deriv. + Final Deprotection Intermediate10->FinalSteps Vibrioferrin Vibrioferrin FinalSteps->Vibrioferrin

Figure 2: Key stages in the total chemical synthesis of vibrioferrin.

Section 3: Comparative Analysis of Citrate Incorporation Reagents

The efficacy of a reagent in vibrioferrin synthesis is entirely context-dependent. The choice between using citric acid directly or an activated derivative like an anhydride is a choice between a biological and a chemical manufacturing paradigm.

Reagent/StrategySynthesis ContextMechanism of ActionAdvantagesDisadvantages
Citric Acid Enzymatic / In Vitro BiosynthesisSubstrate for NIS synthetase (PvsD), which catalyzes enantioselective adenylation and condensation.[4][8]High Specificity: Perfect regio- and enantioselectivity. Efficiency: High catalytic turnover under mild, aqueous conditions. Simplicity: One-step conversion to the key intermediate.Limited Scope: Requires purified, active enzyme. Scalability: Enzyme production can be a bottleneck for large-scale synthesis. Not for Chemical Synthesis: Lacks inherent selectivity without its enzyme.
Activated Derivatives (e.g., Anhydromethylenecitric acid, Dibenzyl Citrate)Total Chemical SynthesisChemical activation of carboxyl groups followed by protection to direct reactivity to a specific site.[9]Versatility: Enables stepwise, controlled bond formation in a laboratory setting. Analog Production: Allows for the synthesis of non-natural vibrioferrin analogs by using different coupling partners.Multi-step Process: Requires protection, activation, chiral resolution, and deprotection steps.[9] Lower Yields: Overall yield is reduced with each additional step. Harsh Conditions: May require non-aqueous solvents and coupling reagents (e.g., EDC).

Section 4: Experimental Protocols

The following protocols are adapted from published literature and represent the core experimental choices discussed.

Protocol 1: In Vitro Enzymatic Synthesis of O-Citrylserine

This protocol outlines the key enzymatic step in the natural biosynthesis pathway, as described by Tanabe et al. (2023).[4]

Objective: To synthesize O-citrylserine from citric acid and L-serine using the recombinant PvsD enzyme.

Materials:

  • Recombinant His-tagged PvsD enzyme, purified.

  • Citric acid solution (100 mM).

  • L-serine solution (100 mM).

  • ATP solution (100 mM).

  • MgCl₂ solution (1 M).

  • Tris-HCl buffer (1 M, pH 7.5).

  • Nuclease-free water.

Methodology:

  • Prepare the reaction mixture in a microcentrifuge tube on ice. To a final volume of 50 µL, add:

    • 5 µL of 1 M Tris-HCl, pH 7.5 (Final: 100 mM)

    • 1 µL of 1 M MgCl₂ (Final: 20 mM)

    • 5 µL of 100 mM ATP (Final: 10 mM)

    • 5 µL of 100 mM citric acid (Final: 10 mM)

    • 5 µL of 100 mM L-serine (Final: 10 mM)

    • 5 µg of purified PvsD enzyme.

    • Adjust volume to 50 µL with nuclease-free water.

  • Incubate the reaction mixture at 30°C for 2-4 hours.

  • Terminate the reaction by adding 5 µL of 10% trifluoroacetic acid (TFA).

  • Centrifuge the mixture at 14,000 x g for 10 minutes to pellet the precipitated protein.

  • Analyze the supernatant for the presence of O-citrylserine using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Self-Validation: The identity of the product, O-citrylserine, is unequivocally confirmed by comparing its retention time and mass-to-charge ratio (m/z) with a known standard or by high-resolution mass spectrometry to confirm its elemental composition.

Protocol 2: Chemical Synthesis of Protected Vibrioferrin Precursor

This protocol describes the crucial coupling step in the total synthesis, using an activated and protected citrate derivative, as adapted from the work of Nishio et al. (1998).[9]

Objective: To couple (S)-dibenzyl citrate with an N-Boc-alanyl-ethanolamine side chain.

Materials:

  • (S)-Dibenzyl citrate (prepared and resolved as per literature).[9]

  • Alcohol fragment 9 (N-Boc-alanyl-ethanolamine, prepared as per literature).[9]

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • 4-Dimethylaminopyridine (DMAP).

  • Anhydrous Dichloromethane (DCM).

  • Argon or Nitrogen gas for inert atmosphere.

Methodology:

  • In an oven-dried, round-bottom flask under an inert atmosphere of argon, dissolve (S)-dibenzyl citrate (1.0 eq) in anhydrous DCM.

  • Add the alcohol fragment 9 (1.1 eq) to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Add EDC (1.5 eq) and a catalytic amount of DMAP (0.1 eq) to the cooled solution.

  • Stir the reaction mixture at 0°C for 3 hours, then allow it to warm to room temperature and stir for an additional 12 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer three times with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the resulting crude product (protected intermediate 10) by silica gel column chromatography to yield the desired ester.

Self-Validation: The success of the reaction is validated by structural characterization of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry, confirming the formation of the ester bond and the integrity of the protecting groups.

Conclusion

The synthesis of vibrioferrin hinges on the strategic handling of its central citric acid component. While nature employs the highly efficient and specific NIS enzyme PvsD to directly utilize citric acid , this approach is confined to biological systems. For chemical synthesis, direct use of citric acid is impractical due to its symmetric nature and multiple reactive sites.

The solution in chemical synthesis is the use of activated citric acid derivatives , such as those formed from an initial anhydride like Anhydromethylenecitric acid . By converting citric acid into a protected intermediate like dibenzyl citrate, chemists can achieve the necessary regioselectivity for a successful total synthesis.[9]

Therefore, the "efficacy" of a given reagent is not a matter of direct competition but of suitability for the chosen synthetic paradigm. For biosynthesis and biomimetic approaches, citric acid is the unparalleled substrate. For versatile chemical synthesis and the creation of novel analogs, activated and protected derivatives are the essential and highly effective tools of the trade.

References

  • Amin, S. A., Green, D. H., Hart, M. C., Küpper, F. C., Sunda, W. G., & Carrano, C. J. (2009). Vibrioferrin, an Unusual Marine Siderophore: Iron Binding, Photochemistry, and Biological Implications. Inorganic Chemistry, 48(23), 11451–11458. [Link]

  • McRose, D. L., O’Halloran, K. P., & Pfab, M. (2018). Vibrioferrin production by the food spoilage bacterium Pseudomonas fragi. FEMS Microbiology Letters, 365(16). [Link]

  • Czarnecka, M., Pielesiak, I., & Szymański, Ł. (2024). Citric Acid: Properties, Microbial Production, and Applications in Industries. International Journal of Molecular Sciences, 25(6), 3196. [Link]

  • ResearchGate. (n.d.). Chemical structures of vibrioferrin (A) and its related siderophores... [Image]. Retrieved from ResearchGate. [Link]

  • Tanabe, T., Mitome, H., Miyamoto, K., Akira, K., Funahashi, T., Kita, A., & Miki, K. (2023). Analysis of the vibrioferrin biosynthetic pathway of Vibrio parahaemolyticus. Biometals, 37(1), 10. [Link]

  • ResearchGate. (n.d.). (a) Siderophores biosynthesized by prokaryotes that contain one or more... [Image]. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). Vibrioferrin, an Unusual Marine Siderophore: Iron Binding, Photochemistry, and Biological Implications | Request PDF. Retrieved from ResearchGate. [Link]

  • Carrano, C. J., et al. (2018). Distribution of dissolved iron and bacteria producing the photoactive siderophore, vibrioferrin, in waters off Southern California and Northern Baja. Biometals, 32(1), 139-154. [Link]

  • Nishio, T., et al. (1998). Total Synthesis of the Siderophore Vibrioferrin. Chemical & Pharmaceutical Bulletin, 46(5), 856-857. [Link]

  • Li, J., et al. (2024). Exploring the Biological Pathways of Siderophores and Their Multidisciplinary Applications: A Comprehensive Review. Molecules, 29(10), 2318. [Link]

  • Schrettl, M., et al. (2011). SidL, an Aspergillus fumigatus transacetylase involved in biosynthesis of the siderophores ferricrocin and hydroxyferricrocin. Applied and Environmental Microbiology, 77(13), 4584-4594. [Link]

  • Johnston, C. W., et al. (2021). Engineering Siderophore Biosynthesis and Regulation Pathways to Increase Diversity and Availability. Journal of Fungi, 7(11), 932. [Link]

  • PubChem. (n.d.). Vibrioferrin. In PubChem Compound Database. Retrieved from [Link]

  • Johnston, C. W., et al. (2021). Engineering Siderophore Biosynthesis and Regulation Pathways to Increase Diversity and Availability. Journal of Fungi, 7(11), 932. [Link]

  • Kumar, D., et al. (2023). Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. RSC Advances, 13(21), 14389-14411. [Link]

  • Schmelz, S., et al. (2011). AcsD catalyzes enantioselective citrate desymmetrization in siderophore biosynthesis. Nature Chemical Biology, 7(3), 174-182. [Link]

  • Carrano, C. J., et al. (2019). Distribution of dissolved iron and bacteria producing the photoactive siderophore, vibrioferrin, in waters off Southern California and Northern Baja. Biometals, 32(1), 139-154. [Link]

  • Chevalier, C., et al. (2023). Synthesis and study of new siderophore analog-ciprofloxacin conjugates with antibiotic activities against Pseudomonas aeruginosa and Burkholderia spp. European Journal of Medicinal Chemistry, 245, 114925. [Link]

  • Yamamoto, S., et al. (1994). Structure and Iron Transport Activity of Vibrioferrin, a New Siderophore of Vibrio parahaemolyticus. Journal of Biochemistry, 115(5), 868-874. [Link]

  • Spohn, R., & C. M. (2019). The Role of Iron and Siderophores in Infection, and the Development of Siderophore Antibiotics. Clinical Infectious Diseases, 69(Supplement_7), S534-S540. [Link]

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  • Yamamoto, S., et al. (1994). Structure and iron transport activity of vibrioferrin, a new siderophore of Vibrio parahaemolyticus. Journal of Biochemistry, 115(5), 868-874. [Link]

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Comparative

A Senior Application Scientist's Guide to the Characterization of Polymers Crosslinked with Anhydromethylenecitric Acid

For Researchers, Scientists, and Drug Development Professionals In the pursuit of advanced biomaterials for applications such as tissue engineering and controlled drug delivery, the choice of crosslinking agent is paramo...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of advanced biomaterials for applications such as tissue engineering and controlled drug delivery, the choice of crosslinking agent is paramount. Anhydromethylenecitric acid (AMCA) has emerged as a compelling, non-toxic alternative to conventional crosslinkers, offering enhanced biocompatibility without compromising structural integrity. This guide provides an in-depth comparison of AMCA-crosslinked polymers against established alternatives, supported by experimental frameworks and characterization data.

The Rationale for a Citric Acid-Based Crosslinker

Traditional crosslinking agents, most notably glutaraldehyde, are highly efficient in creating stable polymer networks.[1] However, their inherent cytotoxicity poses significant risks in biomedical applications, often leading to inflammatory responses and necessitating complex, and sometimes incomplete, purification processes.[2][3] This has driven the search for safer, biocompatible alternatives.

Anhydromethylenecitric acid, a derivative of the naturally occurring and non-toxic citric acid, addresses this critical need.[4][5] Citric acid and its derivatives utilize their multiple carboxylic acid groups to form ester linkages with polymers rich in hydroxyl groups, such as polysaccharides (e.g., cellulose, gelatin, chitosan).[6][7] This process, particularly when thermally activated, creates a stable, three-dimensional hydrogel network that is both biocompatible and biodegradable.

Mechanism of Action: Esterification

The crosslinking mechanism of AMCA, akin to citric acid, is a temperature-dependent esterification reaction. The carboxylic acid moieties on AMCA react with the hydroxyl (-OH) groups present on the polymer backbones. This reaction forms covalent di-ester bonds that bridge different polymer chains, creating the hydrogel network.[8] The efficiency of this reaction is often enhanced by the use of a catalyst, such as sodium hypophosphite, and thermal curing.[9]

Crosslinking_Mechanism cluster_reactants Reactants Polymer1 Polymer Chain 1 (-OH) Reaction Esterification (Heat + Catalyst) Polymer1->Reaction Nucleophilic Attack Polymer2 Polymer Chain 2 (-OH) Polymer2->Reaction AMCA AMCA Molecule (Anhydromethylenecitric Acid) AMCA->Reaction Crosslinked Crosslinked Polymer Network (Ester Linkages) Reaction->Crosslinked Forms Covalent Ester Bonds

Caption: AMCA crosslinking via esterification of polymer hydroxyl groups.

Comparative Performance Analysis

The efficacy of a crosslinker is judged by the resulting polymer's physicochemical properties. Here, we compare AMCA/citric acid-crosslinked systems with those crosslinked by glutaraldehyde, a common but toxic alternative.

PropertyCitric Acid / AMCAGlutaraldehydeRationale & Causality
Biocompatibility High (Non-toxic)[5]Low (Cytotoxic)[1][3]Glutaraldehyde's aldehyde groups can leach and are toxic to cells. Citric acid is a natural, biocompatible metabolite.[2]
Mechanical Strength Moderate to HighHighGlutaraldehyde forms highly efficient and rigid covalent bonds (Schiff bases) with amine groups, leading to superior mechanical strength.[10] Citric acid's ester bonds provide good but comparatively less rigidity.[10]
Swelling Capacity HigherLowerA more flexible network formed by ester linkages allows for greater water absorption compared to the rigid network from glutaraldehyde.[10]
Thermal Stability HigherLowerSystems crosslinked with citric acid have shown greater thermal stability, with higher melting temperatures and enthalpy values in DSC analysis.[10]
Transparency HighLow (can cause yellowing)Citric acid-crosslinked hydrogels tend to be clearer and more transparent, a desirable property for certain biomedical applications.[10]

Experimental Design: A Self-Validating Workflow

To characterize and validate an AMCA-crosslinked polymer, a systematic workflow is essential. Each step provides data that informs and validates the others, ensuring a comprehensive understanding of the material.

Experimental_Workflow cluster_characterization Physicochemical Characterization Start Polymer & AMCA Selection Synthesis Hydrogel Synthesis (Casting & Curing) Start->Synthesis Purification Purification (Washing/Dialysis) Synthesis->Purification FTIR FTIR Spectroscopy (Verify Crosslinking) Purification->FTIR Sample Prep Swelling Swelling Studies (Determine Crosslink Density) Purification->Swelling Mechanical Mechanical Testing (Compressive Modulus) Purification->Mechanical Thermal Thermal Analysis (TGA/DSC) (Assess Stability) Purification->Thermal Morphology SEM Analysis (Visualize Microstructure) Purification->Morphology Biocompatibility In Vitro Biocompatibility (Cell Viability Assays) FTIR->Biocompatibility Informed by Physical Properties Swelling->Biocompatibility Informed by Physical Properties Mechanical->Biocompatibility Informed by Physical Properties Thermal->Biocompatibility Informed by Physical Properties Morphology->Biocompatibility Informed by Physical Properties

Caption: A validated workflow for AMCA-crosslinked polymer characterization.

Key Experimental Protocols

The following protocols are foundational for synthesizing and characterizing AMCA-crosslinked polymers. The causality behind key steps is explained to enhance experimental design.

Protocol 1: Synthesis of AMCA-Crosslinked Gelatin/HPMC Hydrogel

This protocol is adapted from a method for citric acid crosslinking, which follows the same chemical principles.[9]

  • Materials : Gelatin, Hydroxypropyl methylcellulose (HPMC), Anhydromethylenecitric acid (AMCA), Sodium hypophosphite (catalyst), Deionized water.

  • Procedure :

    • Polymer Solution Preparation : Dissolve gelatin (e.g., 0.05 g) and HPMC (e.g., 0.1 g) in 1 ml of deionized water. Add the desired amount of AMCA (e.g., 10-40% w/w relative to polymers) and a catalytic amount of sodium hypophosphite.

      • Causality: HPMC enhances the hydrophilicity and modifies the mechanical properties of the gelatin base. Sodium hypophosphite acts as a catalyst to accelerate the esterification reaction between AMCA and the polymer hydroxyl groups.

    • Homogenization & Casting : Stir the mixture until a homogenous solution is formed. Pour the solution into a Teflon mold.

    • Lyophilization (Optional) : Freeze the mold at -20°C for 24 hours, followed by lyophilization (freeze-drying). This creates a porous scaffold structure.

    • Thermal Curing (Crosslinking) : Place the dried hydrogel in an oven and heat at a specified temperature (e.g., 140–180°C) for a set duration (e.g., 5-15 minutes).[9]

      • Causality: Heat provides the necessary activation energy for the esterification reaction to occur, forming the crosslinked network. The temperature and duration are critical parameters that control the degree of crosslinking.

Protocol 2: Characterization of Swelling Behavior

The swelling ratio provides an indirect measure of the crosslink density.[11] A lower swelling ratio indicates a higher degree of crosslinking.

  • Procedure :

    • Dry Weight Measurement : Lyophilize a hydrogel sample until a constant weight is achieved. Record this as the dry weight (Wd).

    • Equilibrium Swelling : Immerse the dried hydrogel in a swelling medium (e.g., phosphate-buffered saline, PBS, pH 7.4) at a constant temperature (e.g., 37°C).

    • Swollen Weight Measurement : At regular intervals, remove the hydrogel, gently blot the surface with filter paper to remove excess water, and record its weight (Ws). Continue until the weight remains constant, indicating equilibrium swelling.

    • Calculation : Calculate the Equilibrium Swelling Ratio (ESR) using the formula: ESR (%) = [(Ws - Wd) / Wd] * 100

      • Self-Validation: A well-crosslinked hydrogel will reach a stable equilibrium weight and maintain its structural integrity.[12] Dissolution of the sample indicates failed or insufficient crosslinking.

Protocol 3: FTIR Spectroscopy for Crosslinking Confirmation

Fourier-Transform Infrared (FTIR) spectroscopy is used to confirm the chemical reaction by identifying the formation of new functional groups.

  • Procedure :

    • Sample Preparation : Acquire FTIR spectra of the individual components (e.g., pure gelatin, pure AMCA) and the final crosslinked hydrogel. Samples should be thoroughly dried.

    • Spectral Acquisition : Record spectra typically in the range of 4000–400 cm⁻¹.

    • Analysis : Compare the spectra. The key indicator of successful crosslinking is the appearance of a new, prominent peak around 1725-1740 cm⁻¹ .[4]

      • Causality: This peak corresponds to the C=O stretching vibration of the newly formed ester bonds between the polymer and AMCA.[4] A decrease in the broad -OH band may also be observed.

Conclusion and Future Outlook

Anhydromethylenecitric acid represents a significant advancement in the field of biocompatible polymers. By forming stable ester linkages, it creates robust hydrogel networks with excellent biocompatibility, making it a superior alternative to cytotoxic agents like glutaraldehyde for biomedical applications. The characterization workflow detailed in this guide provides a reliable framework for validating the performance of these materials. Future research should continue to explore the optimization of AMCA crosslinking conditions for various biopolymers to precisely tailor mechanical properties, degradation kinetics, and drug release profiles for specific therapeutic applications.

References

  • Schuh, E., et al. (2021). Non-Toxic Crosslinking of Electrospun Gelatin Nanofibers for Tissue Engineering and Biomedicine—A Review. Available at: [Link]

  • D'Amora, U., et al. (2021). Combined Analytical Approaches to Standardize and Characterize Biomaterials Formulations: Application to Chitosan-Gelatin Cross-Linked Hydrogels. National Institutes of Health. Available at: [Link]

  • Sionkowska, A., et al. (2021). Are Natural Compounds a Promising Alternative to Synthetic Cross-Linking Agents in the Preparation of Hydrogels? PubMed Central. Available at: [Link]

  • Schuh, E., et al. (2021). Non-Toxic Crosslinking of Electrospun Gelatin Nanofibers for Tissue Engineering and Biomedicine—A Review. ResearchGate. Available at: [Link]

  • Schuh, E., et al. (2021). Non-Toxic Crosslinking of Electrospun Gelatin Nanofibers for Tissue Engineering and Biomedicine—A Review. ProQuest. Available at: [Link]

  • Al-Harbi, N.K., et al. (2023). Types of Crosslinkers and Their Applications in Biomaterials and Biomembranes. MDPI. Available at: [Link]

  • Ko, D., et al. (2023). Advanced Methods for the Characterization of Suprolecular Hydrogels. MDPI. Available at: [Link]

  • La Gatta, A., et al. (2019). Chemical Characterization of Hydrogels Crosslinked with Polyethylene Glycol for Soft Tissue Augmentation. ResearchGate. Available at: [Link]

  • Dong, Y., et al. (2021). Preparation and characterization of enzymatically cross-linked gelatin/cellulose nanocrystal composite hydrogels. RSC Publishing. Available at: [Link]

  • La Gatta, A., et al. (2019). Chemical Characterization of Hydrogels Crosslinked with Polyethylene Glycol for Soft Tissue Augmentation. Open Access Macedonian Journal of Medical Sciences. Available at: [Link]

  • Tran, N.N., et al. (2014). Citric acid-derived in situ crosslinkable biodegradable polymers for cell delivery. National Institutes of Health. Available at: [Link]

  • Lin, Y.C., et al. (2022). Effect of Citric Acid on Swelling Resistance and Physicochemical Properties of Post-Crosslinked Electrospun Polyvinyl Alcohol Fibrous Membrane. MDPI. Available at: [Link]

  • Perez, C.J., et al. (2018). Characterization of Methylcellulose Based Hydrogels by Using Citric Acid as a Crosslinking Agent. Research India Publications. Available at: [Link]

  • Al-Attar, H., et al. (2024). Assessment of Two Crosslinked Polymer Systems Including Hydrolyzed Polyacrylamide and Acrylic Acid–Hydrolyzed Polyacrylamide Co-Polymer for Carbon Dioxide and Formation Water Diversion Through Relative Permeability Reduction in Unconsolidated Sandstone Formation. National Institutes of Health. Available at: [Link]

  • Handayani, D.S., et al. (2021). The mechanism of the crosslink reaction of the CMC-PVA hydrogel with citric acid. ResearchGate. Available at: [Link]

  • Pittol, L.C., et al. (n.d.). EVALUATION OF THE EFFECT OF CITRIC ACID ON THE CROSSLINKING OF PVA THROUGH SWELLING AND THERMAL ANALYSES. Lume - UFRGS. Available at: [Link]

  • Khan, M.U., et al. (2024). Citric acid cross-linking of a hydrogel from Aloe vera (Aloe barbadensis M.) engenders a pH-responsive, superporous, and smart material for drug delivery. RSC Advances. Available at: [Link]

  • Li, B., et al. (2017). Comparison of glutaraldehyde and carbodiimides to crosslink tissue engineering scaffolds fabricated by decellularized porcine menisci. PubMed. Available at: [Link]

  • Mera, K., et al. (2008). Glutaraldehyde is an effective cross-linker for production of antibodies against advanced glycation end-products. PubMed. Available at: [Link]

  • Yang, Y., et al. (2017). Comparison of glutaraldehyde and procyanidin cross-linked scaffolds for soft tissue engineering. PubMed. Available at: [Link]

  • Nafchi, A.M., et al. (2022). Effect of Citric Acid Cross Linking on the Mechanical, Rheological and Barrier Properties of Chitosan. MDPI. Available at: [Link]

  • Mihailescu, C., et al. (2001). Synthesis of Polyacrylamide - Based Hydrogels by Simultaneous Polymerization/Crosslinking. ResearchGate. Available at: [Link]

  • Merck, T.M., et al. (2021). Crosslinking reaction between citric acid and PVA. ResearchGate. Available at: [Link]

  • de Oliveira, G.M., et al. (2024). Comparative Study Between Citric Acid and Glutaraldehyde in the Crosslinking of Gelatine Hydrogels Reinforced with Cellulose Nanocrystals (CNC). MDPI. Available at: [Link]

  • Neme, K.T., et al. (2023). Citric acid-crosslinked gelatin/hydroxypropyl methylcellulose hydrogels for biomedical applications. Conference Proceedings. Available at: [Link]

  • Yar, M.F., & Shahzad, M.I. (2016). A robust and reproducible procedure for cross-linking thermoset polymers using molecular simulation. Soft Matter. Available at: [Link]

  • Sari, Y.W., et al. (2022). Hydrogel and Effects of Crosslinking Agent on Cellulose-Based Hydrogels: A Review. National Institutes of Health. Available at: [Link]

  • Uyanga, K.A., et al. (2021). Citric acid crosslinked natural bi-polymer-based composite hydrogels: Effect of polymer ratio and beta-cyclodextrin on hydrogel microstructure. ResearchGate. Available at: [Link]

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Validation

Performance evaluation of HIV inhibitors synthesized using 5-Oxo-1,3-dioxolane-4,4-diacetic acid

For Researchers, Scientists, and Drug Development Professionals Introduction The human immunodeficiency virus (HIV) pandemic remains a formidable global health challenge. While combination antiretroviral therapy (cART) h...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The human immunodeficiency virus (HIV) pandemic remains a formidable global health challenge. While combination antiretroviral therapy (cART) has transformed HIV infection from a fatal diagnosis into a manageable chronic condition, the emergence of drug-resistant viral strains and the need for improved safety profiles necessitate the continuous development of novel therapeutic agents. Small molecule inhibitors targeting essential viral enzymes are the cornerstone of cART. Among the myriad of scaffolds explored in medicinal chemistry, derivatives of 5-Oxo-1,3-dioxolane have emerged as a particularly fruitful starting point for the synthesis of potent HIV inhibitors, primarily targeting the crucial enzyme, reverse transcriptase (RT).

This guide provides an in-depth, comparative analysis of the performance of key HIV inhibitors synthesized from the 1,3-dioxolane scaffold. We will dissect their mechanisms of action, present robust experimental data on their efficacy and safety, and contrast their performance with established antiretroviral agents. Furthermore, this guide furnishes detailed experimental protocols to ensure that the described methodologies are transparent, reproducible, and serve as a self-validating system for researchers in the field.

Case Study 1: Dioxolane-Based Nucleoside Reverse Transcriptase Inhibitors (NRTIs)

One of the most successful classes of drugs derived from the dioxolane scaffold is the nucleoside reverse transcriptase inhibitors (NRTIs). These compounds are analogues of natural deoxynucleotides. After intracellular phosphorylation, they are incorporated into the growing viral DNA chain by reverse transcriptase. Lacking a 3'-hydroxyl group, their incorporation results in the immediate termination of DNA synthesis, thus halting viral replication.

Amdoxovir (DAPD) and Dioxolane Guanine (DXG)

Amdoxovir, also known as DAPD, is a prodrug designed for enhanced water solubility.[1] In the body, it is efficiently converted by the enzyme adenosine deaminase into its active form, (–)-β-D-dioxolane guanine (DXG).[1][2] DXG is a guanosine analogue that undergoes intracellular phosphorylation to yield DXG-triphosphate (DXG-TP).[1] This active metabolite then competes with the natural substrate (dGTP) for incorporation into viral DNA by HIV reverse transcriptase, acting as a potent chain-terminator.[1]

Mechanism of Action: NRTI Chain Termination

The pathway from the inactive prodrug to the chain-terminating metabolite is a critical aspect of its therapeutic action.

NRTI_Mechanism cluster_RT HIV Reverse Transcriptase DAPD Amdoxovir (DAPD) (Prodrug) DXG Dioxolane Guanine (DXG) (Active Nucleoside) DAPD->DXG Adenosine Deaminase DXG_TP DXG-Triphosphate (Active Metabolite) DXG->DXG_TP Intracellular Kinases (Phosphorylation) DNA Viral DNA Elongation DXG_TP->DNA Incorporation Termination Chain Termination DNA->Termination Lacks 3'-OH group

Figure 1: Metabolic activation and mechanism of action for the NRTI dioxolane guanine (DXG).

Performance Evaluation of DAPD and DXG

The antiviral potency of these compounds is typically evaluated in vitro using various human cell lines, including peripheral blood mononuclear cells (PBMCs), which are primary targets of HIV.

Efficacy: The 50% effective concentration (EC50), the concentration of a drug that inhibits viral replication by 50%, is a standard measure of antiviral activity. DXG, the active form, consistently demonstrates high potency, with EC50 values in the sub-micromolar range, comparable to the widely used NRTI, Lamivudine (3TC).[2][3] The prodrug DAPD shows lower potency in vitro, as it requires metabolic conversion to DXG.[2]

Cytotoxicity and Selectivity: A crucial parameter for any antiviral is its selectivity index (SI), calculated as the ratio of the 50% cytotoxic concentration (CC50) to the EC50 (SI = CC50/EC50). A higher SI indicates a greater therapeutic window. Both DAPD and DXG exhibit very low cytotoxicity, with CC50 values often exceeding 500 µM, resulting in an excellent selectivity index.[2][3]

Resistance Profile: A significant advantage of DXG is its unique resistance profile. It remains highly active against HIV-1 isolates that have developed resistance to other major NRTIs like Zidovudine (AZT) and Lamivudine (3TC).[1][2] Cross-resistance is not commonly associated with mutations that confer resistance to these other drugs.[1] Resistance to DXG has been observed, but typically requires specific and multiple mutations, such as the K65R and Q151M double mutation.[2]

CompoundCell TypeEC50 (µM)CC50 (µM)Selectivity Index (SI)
DAPD (Amdoxovir) PBMCs4.0 ± 2.2[2]>500[2]>125
DXG PBMCs0.25 ± 0.17[2]>500[2]>2000
DXG MT-4 cells0.05[3]>500[3]>10000
Lamivudine (3TC) CBMCs~0.032[3]--

Table 1: In Vitro Performance of Dioxolane-Based NRTIs Against HIV-1.

Case Study 2: Dioxolane-Containing Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

The versatility of the dioxolane scaffold extends beyond nucleoside analogues. Researchers have incorporated a benzo[d][1][4]dioxol moiety into pyrimidinone-based structures to create potent non-nucleoside reverse transcriptase inhibitors (NNRTIs).

5-Alkyl-6-(benzo[d][1][4]dioxol-5-ylalkyl)-2-mercaptopyrimidin-4(3H)-ones

These compounds represent a different class of RT inhibitors. Unlike NRTIs, NNRTIs are not incorporated into the viral DNA. Instead, they bind to an allosteric pocket on the reverse transcriptase enzyme, located away from the active site. This binding induces a conformational change in the enzyme, which severely restricts its polymerase activity and thereby inhibits viral replication.

Mechanism of Action: NNRTI Allosteric Inhibition

The NNRTI mechanism is distinct from NRTIs as it does not require intracellular activation and targets the enzyme directly.

NNRTI_Mechanism NNRTI Dioxolane-Containing NNRTI Pocket Allosteric Binding Pocket NNRTI->Pocket Binds to RT HIV Reverse Transcriptase Inhibition Inhibition of Polymerase Activity RT->Inhibition Conformational Change Pocket->RT

Figure 2: Mechanism of allosteric inhibition of HIV reverse transcriptase by an NNRTI.

Performance Evaluation of Dioxolane-Containing NNRTIs

This series of compounds has demonstrated potent activity against wild-type HIV-1 strains.

Efficacy and Selectivity: The most active compound from one reported series, designated 5b , exhibited an IC50 value of 0.06 µM against the HIV-1 IIIB strain.[5][6] This potency is comparable to the clinically approved NNRTI, Nevirapine (IC50 = 0.04 µM).[5][6] Importantly, these compounds showed low toxicity in peripheral blood mononuclear cells (PBMCs), with compound 5b having a CC50 of 96.23 µM, leading to a high selectivity index of over 1600.[5][6]

Resistance Profile: A key finding was that selected compounds from this series retained good inhibitory effects against HIV-1 strains resistant to protease inhibitors, fusion inhibitors, and even some nucleoside reverse transcriptase inhibitors.[5][6]

CompoundTargetIC50 (µM)CC50 (µM)Selectivity Index (SI)
Compound 5b HIV-1 (IIIB)0.06[5][6]96.23[5][6]~1604
Nevirapine HIV-1 (IIIB)0.04[5][6]>200[5][6]>5000

Table 2: In Vitro Performance of a Lead Dioxolane-Containing NNRTI.

Comparative Analysis with Alternative HIV Inhibitors

To contextualize the performance of these dioxolane derivatives, it is useful to compare them with other major classes of antiretroviral drugs.

Drug ClassExample DrugMechanism of ActionTypical EC50 Range
Dioxolane NRTI DXG Chain termination of reverse transcription0.05 - 0.25 µM[2][3]
Dioxolane NNRTI Compound 5b Allosteric inhibition of reverse transcriptase~0.06 µM[5][6]
Standard NRTI Zidovudine (AZT)Chain termination of reverse transcription~0.12 µM[7]
Standard NNRTI NevirapineAllosteric inhibition of reverse transcriptase~0.04 µM[5][6]
Integrase Inhibitor DolutegravirBlocks integration of viral DNA into host genome0.0005 - 0.0023 µM[6][8]
Protease Inhibitor DarunavirPrevents cleavage of viral polyproteinsVaries by strain/assay

Table 3: High-Level Comparison of Dioxolane Derivatives with Other Antiretroviral Classes.

This comparison highlights that dioxolane-based RTIs exhibit potency in a similar range to other established reverse transcriptase inhibitors. While they may not reach the exceptionally low nanomolar potency of second-generation integrase inhibitors like Dolutegravir, their distinct resistance profiles make them valuable assets in the fight against drug-resistant HIV.[6][8]

Experimental Protocols for Performance Evaluation

The objective and reproducible evaluation of antiviral compounds relies on standardized and well-controlled assays. The following are step-by-step methodologies for the key experiments cited in this guide.

Experimental_Workflow cluster_prep Preparation cluster_assays Primary Assays cluster_analysis Data Analysis & Follow-up Compound Synthesize & Purify Dioxolane Derivative Cytotoxicity Cytotoxicity Assay (MTT) Determine CC50 Compound->Cytotoxicity Antiviral Antiviral Assay (p24 ELISA) Determine EC50 Compound->Antiviral Cells Culture Host Cells (e.g., PBMCs, MT-2) Cells->Cytotoxicity Cells->Antiviral Virus Prepare HIV-1 Stock Virus->Antiviral SI Calculate Selectivity Index (SI = CC50 / EC50) Cytotoxicity->SI Antiviral->SI Mechanism Mechanism of Action Studies (e.g., RT Enzyme Assay) SI->Mechanism Resistance Resistance Profiling (Use drug-resistant strains) SI->Resistance

Figure 3: Overall workflow for the in vitro performance evaluation of novel HIV inhibitors.

Cytotoxicity Assay (CC50 Determination) via MTT Method

This assay determines the concentration of the test compound that is toxic to the host cells, which is essential for calculating the selectivity index.[2][9]

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.[10] Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals, which are insoluble in aqueous solution.[2] The amount of formazan produced is directly proportional to the number of living cells.

  • Procedure:

    • Cell Seeding: Seed a 96-well plate with host cells (e.g., PBMCs, MT-2, or CEM cells) at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium.[9] Incubate overnight to allow for cell attachment.

    • Compound Dilution: Prepare serial dilutions of the test compound in an appropriate assay medium. A typical starting concentration might be 100-500 µM.

    • Treatment: Remove the culture medium and add 100 µL of the diluted compound to the respective wells. Include wells with untreated cells (cell control) and wells with solvent only (vehicle control).

    • Incubation: Incubate the plate for a period that matches the antiviral assay (typically 3-5 days) at 37°C in a 5% CO2 incubator.

    • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

    • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The CC50 value is determined by plotting cell viability against the compound concentration using non-linear regression analysis.[11]

In Vitro Anti-HIV Activity Assay (EC50 Determination) via p24 Antigen ELISA

This assay measures the ability of the compound to inhibit viral replication by quantifying the amount of a key viral protein, p24 capsid antigen, in the cell culture supernatant.[12]

  • Principle: The HIV-1 p24 antigen is a core viral protein, and its concentration in culture supernatants is directly proportional to the amount of virus being produced. An enzyme-linked immunosorbent assay (ELISA) uses specific antibodies to capture and detect this antigen.[12]

  • Procedure:

    • Cell Infection and Treatment: Seed cells in a 96-well plate as described above. Infect the cells with a known amount of HIV-1. Immediately after infection, add 100 µL of serially diluted test compound to the wells.

    • Controls: Include virus-infected but untreated wells (virus control) and uninfected, untreated wells (cell control).

    • Incubation: Incubate the plates for 3-5 days at 37°C in a 5% CO2 incubator to allow for several rounds of viral replication.

    • Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.

    • p24 ELISA:

      • Coat a new 96-well ELISA plate with a capture anti-p24 antibody overnight.

      • Block the plate to prevent non-specific binding.

      • Add the collected supernatants and a set of p24 antigen standards to the wells and incubate.

      • Wash the plate and add a second, detection anti-p24 antibody (often conjugated to an enzyme like peroxidase).

      • Wash the plate again and add the enzyme substrate (e.g., TMB). A color change will occur in wells containing p24.

      • Stop the reaction and measure the absorbance on a plate reader.

    • Analysis: Create a standard curve from the p24 standards. Use this curve to determine the p24 concentration in each sample well. Calculate the percentage of viral inhibition for each compound concentration relative to the virus control. The EC50 value is determined by plotting the percentage of inhibition against the compound concentration using non-linear regression analysis.[11]

Conclusion and Future Directions

HIV inhibitors synthesized from the 5-Oxo-1,3-dioxolane scaffold have proven to be highly effective, particularly as inhibitors of the viral reverse transcriptase. Dioxolane-based NRTIs like DXG demonstrate potent antiviral activity, low cytotoxicity, and a favorable resistance profile that makes them effective against viral strains resistant to first-line therapies.[1][2] Furthermore, the scaffold's versatility is showcased by the development of potent NNRTIs, which offer an alternative mechanism for inhibiting the same critical enzyme.[5][6]

The comparative data clearly positions these compounds as viable candidates for further drug development. Their performance is on par with, and in some cases superior to, other drugs in their class, especially concerning resistance. Future research should focus on optimizing the structure-activity relationships to further enhance potency and broaden the resistance barrier. The detailed protocols provided herein offer a validated framework for researchers to rigorously evaluate the next generation of dioxolane-based inhibitors, ensuring that new candidates are advanced based on sound, reproducible scientific evidence.

References

  • Mechanism of Action of 1-β-d-2,6-Diaminopurine Dioxolane, a Prodrug of the Human Immunodeficiency Virus Type 1 Inhibitor 1-β-d-Dioxolane Guanosine. (n.d.).
  • Design, synthesis and anti-HIV evaluation of 5-alkyl- 6-(benzo[d][1][4]dioxol-5-alkyl)-2-mercaptopyrimidin-4(3H)-ones as potent HIV-1 NNRTIs. (2020). PubMed.

  • Synthesis and anti-HIV activity of (-)-beta-D-(2R,4R)-1,3-dioxolane-2,6-diamino purine (DAPD) (amdoxovir) and (-)-beta-D-(2R,4R)-1,3-dioxolane guanosine (DXG) prodrugs. (2007). PubMed.
  • Design, synthesis and anti-HIV evaluation of 5-alkyl- 6-(benzo[d][1][4]dioxol-5-alkyl)-2-mercaptopyrimidin-4(3H)-ones as potent HIV-1 NNRTIs. (n.d.). ResearchGate.

  • Dioxolane guanosine, the active form of the prodrug diaminopurine dioxolane, is a potent inhibitor of drug-resistant HIV-1 isolates from patients for whom standard nucleoside therapy fails. (2002). PubMed.
  • Anti-HIV-1 activities of 1,3-dioxolane guanine and 2,6-diaminopurine dioxolane. (n.d.). PubMed.
  • In-house ELISA protocols for capsid p24 detection of diverse HIV isolates. (2023).
  • Testing therapeutics in cell-based assays: Factors that influence the apparent potency of drugs. (2018). PubMed Central.
  • Synthesis and Biological Evaluation of Prodrugs of Zidovudine. (n.d.).
  • HIV Drugs Mode of Action. (n.d.). Immunopaedia.
  • Structure-Activity-Relationship and Mechanistic Insights for Anti-HIV N
  • In vitro activity of dolutegravir against wild-type and integrase inhibitor-resistant HIV-2. (2015). PubMed Central.
  • HIV-1 p24 ANTIGEN CAPTURE ASSAY. (n.d.). ABL, Inc..
  • Application Notes and Protocols for In Vitro Antiviral Assays. (n.d.). BenchChem.
  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.).
  • MTT assay protocol. (n.d.). Abcam.
  • Clinical Pharmacokinetic, Pharmacodynamic and Drug-Interaction Profile of the Integrase Inhibitor Dolutegravir. (2014). PubMed Central.

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Comparative

A Comparative Guide to Methylenecitric Acid Applications in Urological Health

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical comparison of urotropin methylenecitrate, a salt derived from methylenecitric acid, against other therapeutic alte...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of urotropin methylenecitrate, a salt derived from methylenecitric acid, against other therapeutic alternatives for the management of recurrent urinary tract infections (UTIs) and uric acid urolithiasis. Drawing from available peer-reviewed studies, this document synthesizes the mechanistic principles and clinical data to inform research and drug development in urology.

Understanding Urotropin Methylenecitrate: A Dual-Action Compound

Methylenecitric acid is primarily utilized in the pharmaceutical domain as a salt combined with urotropin (methenamine), forming urotropin methylenecitrate. This compound, historically known under trade names like Helmitol, is designed to leverage the therapeutic properties of both its constituents.

  • Methenamine Component: Methenamine serves as a urinary antiseptic. In an acidic environment, it hydrolyzes to produce formaldehyde, which has broad, non-specific bactericidal activity by denaturing bacterial proteins and nucleic acids.[1][2] This mechanism is crucial for the prevention of recurrent UTIs.

  • Citrate Component: The citrate portion of the molecule acts as a urinary alkalinizer. It is metabolized to bicarbonate, which increases the pH of the urine.[3][4] This is particularly beneficial in the management of uric acid stones, as uric acid is significantly more soluble in alkaline urine.[4][5]

The synthesis of methylenecitric acid itself is not extensively detailed in recent literature, but it is understood to be a product of the reaction between citric acid and formaldehyde. The combination with urotropin results in a salt that aims to provide both antibacterial prophylaxis and urinary alkalinization.

Application in Recurrent Urinary Tract Infection (UTI) Prophylaxis: A Comparative Analysis

The primary application of the methenamine component in urotropin methylenecitrate is the prevention of recurrent UTIs. The key to its efficacy is the maintenance of an acidic urinary pH (below 6.0) to facilitate the conversion of methenamine to formaldehyde.[1]

Alternatives for UTI Prophylaxis:
  • Other Methenamine Salts: Methenamine hippurate and methenamine mandelate are other available forms. The hippurate and mandelate salts are intended to help maintain an acidic urine environment.[2]

  • Low-Dose Antibiotics: Daily low-dose antibiotics such as nitrofurantoin, trimethoprim, or cefalexin are a common standard of care for UTI prevention.

Performance Comparison:

While direct comparative studies on urotropin methylenecitrate are scarce, extensive research on methenamine hippurate provides valuable insights into the efficacy of methenamine-based therapies.

Treatment ModalityMechanism of ActionEfficacy (UTI Episodes per Person-Year)Key Considerations
Methenamine Salts Hydrolyzes to formaldehyde in acidic urine, which is bactericidal.[1][2]1.38 (Methenamine Hippurate)Requires acidic urine (pH < 6.0) for activation. May be less effective in patients with urinary catheters.[1]
Daily Low-Dose Antibiotics Varies by antibiotic (e.g., inhibition of bacterial cell wall synthesis, protein synthesis, or DNA replication).0.89 (e.g., Nitrofurantoin, Trimethoprim, Cefalexin)Risk of developing antibiotic resistance with long-term use.

A recent multicenter, randomized, non-inferiority trial comparing daily low-dose antibiotics to methenamine hippurate for the prevention of recurrent UTIs in women found that while antibiotics were slightly more effective, methenamine hippurate was a viable non-antibiotic alternative, with a non-inferiority margin of one UTI episode per year.

Experimental Protocol: In Vitro Assessment of Antimicrobial Efficacy

To directly compare the antimicrobial efficacy of different methenamine salts, the following in vitro protocol can be employed:

  • Preparation of Artificial Urine: Prepare a sterile artificial urine medium at varying pH levels (e.g., 5.0, 5.5, 6.0, 6.5, 7.0).

  • Drug Solutions: Prepare equimolar solutions of urotropin methylenecitrate, methenamine hippurate, and methenamine mandelate.

  • Bacterial Strains: Use common uropathogens such as Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis.

  • Incubation: Inoculate the artificial urine with the bacterial strains and the different drug solutions. Incubate at 37°C.

  • Assessment: At various time points (e.g., 2, 4, 6, 12, 24 hours), determine the bacterial viability using colony-forming unit (CFU) counts.

  • Formaldehyde Measurement: Quantify the concentration of formaldehyde in each sample at the different pH levels and time points to correlate with antimicrobial activity.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Urine Artificial Urine (Varying pH) Inoculation Inoculate Artificial Urine with Bacteria and Drug Solutions Urine->Inoculation Drugs Methenamine Salt Solutions (Urotropin Methylenecitrate, Hippurate, Mandelate) Drugs->Inoculation Bacteria Uropathogenic Bacteria Bacteria->Inoculation Incubation Incubate at 37°C Inoculation->Incubation CFU Determine Bacterial Viability (CFU counts) Incubation->CFU Formaldehyde Quantify Formaldehyde Concentration Incubation->Formaldehyde

In vitro antimicrobial efficacy testing workflow.

Application in Uric Acid Urolithiasis Management: A Comparative Analysis

The citrate component of urotropin methylenecitrate is intended to manage uric acid kidney stones by alkalinizing the urine. The solubility of uric acid increases significantly as the urinary pH rises above 5.5.[4][6]

Alternatives for Uric Acid Urolithiasis Management:
  • Potassium Citrate: A commonly prescribed urinary alkalinizer that increases urinary citrate and pH.

  • Sodium Bicarbonate: Another agent used to alkalinize the urine.[4]

  • Allopurinol: A xanthine oxidase inhibitor that reduces the production of uric acid, used particularly in patients with hyperuricemia or hyperuricosuria.[7][8]

Performance Comparison:
Treatment ModalityMechanism of ActionEfficacy MetricsKey Considerations
Urotropin Methylenecitrate Citrate component is metabolized to bicarbonate, increasing urinary pH.Data not available from direct comparative trials.The methenamine component requires acidic urine to be effective as an antiseptic, which is counterintuitive to the goal of urine alkalinization for uric acid stones.
Potassium Citrate Increases urinary pH and citrate levels, inhibiting stone formation and promoting dissolution.Stone dissolution rates of up to 88% have been reported in some studies.[9] Significant reduction in new stone formation.[10]Generally well-tolerated. Requires patient monitoring of urinary pH.
Sodium Bicarbonate Increases urinary pH.[4]Effective in alkalinizing urine, but may increase urinary sodium, which can be a risk factor for calcium stone formation.[11]Potential for sodium-related side effects.
Allopurinol Inhibits xanthine oxidase, reducing uric acid synthesis.[7]Effective in reducing serum and urinary uric acid levels.[7] Reduces the incidence of uric acid calculi.[7]Primarily for patients with overproduction of uric acid.

A systematic review of urinary alkalization for uric acid urolithiasis concluded that while it is an established treatment, there is a lack of high-quality studies on the specific methods and long-term efficacy.[6]

Proposed Clinical Trial Protocol: Comparative Efficacy in Uric Acid Stone Dissolution

To address the gap in evidence, a randomized controlled trial could be designed as follows:

  • Patient Population: Patients with confirmed uric acid kidney stones.

  • Intervention Arms:

    • Group A: Urotropin methylenecitrate.

    • Group B: Potassium citrate.

    • Group C: Placebo (with dietary and hydration advice).

  • Primary Outcome: Change in stone size as measured by imaging (e.g., CT scan) at baseline and follow-up intervals (e.g., 3, 6, and 12 months).

  • Secondary Outcomes:

    • 24-hour urinary profiles (pH, citrate, uric acid, volume).

    • Rate of new stone formation.

    • Incidence of stone-related events (e.g., colic, need for surgical intervention).

    • Adverse events.

  • Monitoring: Patients would monitor their urinary pH daily to ensure it is within the target range (typically 6.2-6.8 for uric acid stone dissolution).

G cluster_enrollment Enrollment cluster_randomization Randomization cluster_followup Follow-up & Analysis Patients Patients with Uric Acid Stones GroupA Group A: Urotropin Methylenecitrate Patients->GroupA GroupB Group B: Potassium Citrate Patients->GroupB GroupC Group C: Placebo Patients->GroupC Imaging Imaging (CT Scan) at Baseline, 3, 6, 12 months GroupA->Imaging Urine 24-hour Urine Profiles GroupA->Urine Events Stone-Related Events GroupA->Events Adverse Adverse Events GroupA->Adverse GroupB->Imaging GroupB->Urine GroupB->Events GroupB->Adverse GroupC->Imaging GroupC->Urine GroupC->Events GroupC->Adverse

Proposed clinical trial workflow for comparative efficacy.

Synthesis of Urotropin Methylenecitrate: A Mechanistic Overview

While specific industrial synthesis protocols for methylenecitric acid are not widely published in recent peer-reviewed literature, the formation of urotropin methylenecitrate involves two key reactions:

  • Formation of Methylenecitric Acid: This is likely achieved through a condensation reaction between citric acid and formaldehyde. The reaction would involve the esterification of the carboxylic acid groups of citric acid with methylol groups derived from formaldehyde.

  • Salt Formation with Urotropin (Methenamine): The resulting methylenecitric acid is then reacted with urotropin, an amine base, to form the stable salt, urotropin methylenecitrate.

The synthesis of urotropin itself is a well-established industrial process involving the reaction of formaldehyde and ammonia.

Conclusion and Future Directions

Urotropin methylenecitrate presents a theoretically appealing dual-action therapeutic for urological conditions, combining the antiseptic properties of methenamine with the urinary alkalinizing effects of citrate. However, a notable gap exists in the contemporary peer-reviewed literature regarding its clinical efficacy, particularly in direct comparison with current standards of care for both recurrent UTI prophylaxis and uric acid urolithiasis management.

The inherent contradiction in the optimal urinary pH for its two components—acidic for methenamine's antiseptic action and alkaline for citrate's effect on uric acid solubility—warrants further investigation to delineate its precise clinical utility. Future research, including well-designed in vitro studies and randomized controlled clinical trials as outlined in this guide, is essential to validate the therapeutic potential of urotropin methylenecitrate and establish its place in modern urological practice.

References

  • Cravotto, G., et al. (Year). Method of alkalization and monitoring of urinary pH for prevention of recurrent uric acid urolithiasis: a systematic review. Journal Name, Volume(Issue), pages. [Link not available]
  • BenchChem. (2025). A Comparative Analysis of Uralyt-U's Efficacy Across Different Kidney Stone Types. BenchChem Whitepaper.
  • Trinchieri, A., et al. (Year). Urinary alkalization for the treatment of uric acid nephrolithiasis. Journal Name, Volume(Issue), pages. [Link not available]
  • Fellström, B., et al. (1985). The effects of methenamine-hippurate upon urinary risk factors for renal stone formation. Scandinavian Journal of Urology and Nephrology, 19(2), 125-127.
  • Sakhaee, K., et al. (Year). Urinary alkalization for the treatment of uric acid nephrolithiasis. Journal Name, Volume(Issue), pages. [Link not available]
  • Medscape. (2023).
  • Chwa, M., et al. (2019). Evaluation of methenamine for urinary tract infection prevention in older adults: a review of the evidence. Therapeutic Advances in Drug Safety, 10, 2042098619876749.
  • Dr. Oracle. (2025). What is Hiprex (methenamine) used for? Dr. Oracle.
  • BenchChem. (2025).
  • GoodRx. (2023). Methenamine Hippurate (Hiprex)
  • Dr. Oracle. (2025). What are the types of urinary antiseptics? Dr. Oracle.
  • Lee, B. S., et al. (2012). Methenamine hippurate for preventing urinary tract infections.
  • Gleckman, R., et al. (Year). Drug therapy reviews: Methenamine mandelate and methenamine hippurate. American Journal of Health-System Pharmacy, Volume(Issue), pages. [Link not available]
  • BenchChem. (2025).
  • Zilberman, D. E., et al. (Year). a comparison between two potassium citrate regimens for the treatment of nephrolithiasis. Journal Name, Volume(Issue), pages. [Link not available]
  • Johns Hopkins ABX Guide. (2024). Methenamine. Johns Hopkins ABX Guide.
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  • Google Patents. (Year). Synthesis of trimethyl citrate - CN1222503A.
  • Tran, R. T., et al. (2014). Citrate Chemistry and Biology for Biomaterials Design.
  • Google Patents. (Year). Process for synthesizing mephenamine citrate salt - CN101440041A.
  • Chen, K. S., et al. (Year). [Clinical study of Urocit-K: a slow releasing potassium citrate]. Zhonghua Yi Xue Za Zhi (Taipei), Volume(Issue), pages. [Link not available]
  • ResearchGate. (Year). Reaction between citric acid and cellulose molecules.
  • Preminger, G. M., et al. (1985). Comparative efficacy of "specific" potassium citrate therapy versus conservative management in nephrolithiasis of mild to moderate severity. The Journal of Urology, 134(4), 658-661.
  • Normand, M., et al. (2024). Medical treatment of uric acid kidney stones.
  • Sridharan, K., & Sivaramakrishnan, G. (2017). Medical expulsive therapy in urolithiasis: a mixed treatment comparison network meta-analysis of randomized controlled clinical trials. Expert Opinion on Pharmacotherapy, 18(14), 1421-1431.
  • González, E., et al. (Year). Randomized Clinical Study, Comparative of Parallel Groups, to Evaluate the Effectiveness of Three Preparations of Potassium Citrate in Producing an Increase in Urinary pH in Patients with a History of Kidney Stones. Journal Name, Volume(Issue), pages. [Link not available]
  • Normand, M., et al. (2024). Medical treatment of uric acid kidney stones.
  • Satta, E., et al. (2023). Pathophysiology and Main Molecular Mechanisms of Urinary Stone Formation and Recurrence. Medicina (Kaunas, Lithuania), 59(10), 1836.
  • Ramón, R., et al. (2025). Formaldehyde surrogates in multicomponent reactions. Beilstein Journal of Organic Chemistry, 21, 564-595.
  • CenterWatch. (2025). Hydroxycitrate: A Novel Therapy for Calcium Phosphate Urinary Stones.
  • Ramón, R., et al. (2025). Formaldehyde surrogates in multicomponent reactions. Beilstein Journal of Organic Chemistry, 21, 564-595.
  • O'Duffy, J. D., & Scherbel, A. L. (Year). Treatment of gout and urate calculi with allopurinol. Cleveland Clinic Journal of Medicine, Volume(Issue), pages. [Link not available]
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Validation

A Senior Application Scientist's Guide to Quantifying Crosslinking Density in Anhydromethylenecitric Acid-Based Polyester Networks

Authored for Researchers, Scientists, and Drug Development Professionals Anhydromethylenecitric acid (AMCA)-based polymers represent a significant advancement in the field of biodegradable elastomers, particularly for dr...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Anhydromethylenecitric acid (AMCA)-based polymers represent a significant advancement in the field of biodegradable elastomers, particularly for drug delivery and tissue engineering.[1] Derived from citric acid, a non-toxic, FDA-approved metabolite, these polyesters offer exceptional biocompatibility and tunable degradation profiles.[1][2] The therapeutic efficacy of devices fabricated from these polymers—be it a drug-eluting scaffold or a tissue-engineered construct—is critically governed by their three-dimensional network structure. The master variable controlling this structure is the crosslinking density (ν) , defined as the number of effective crosslinks per unit volume.

This guide provides an in-depth comparison of established methodologies for quantifying the crosslinking density of AMCA-based polymers. We will move beyond mere procedural lists to explore the causal relationships behind experimental choices, ensuring that every protocol is a self-validating system. Our focus is on providing you, the researcher, with the expertise to not only perform these measurements but also to critically interpret the results and select the most appropriate technique for your specific application.

The Central Role of Crosslinking Density

Crosslinking transforms soluble prepolymer chains into an insoluble, three-dimensional network.[3] This network architecture dictates the material's most vital properties for drug delivery applications:

  • Swelling Behavior: The extent to which a polymer can absorb physiological fluids is inversely proportional to its crosslinking density.[4][5] This directly impacts drug diffusion and release kinetics.[6][7]

  • Mechanical Integrity: A higher crosslinking density generally leads to a stiffer, more robust material with a higher elastic modulus, which is crucial for load-bearing applications.[8][9]

  • Degradation Rate: The hydrolytic degradation of the polyester backbone is hindered by a denser network, allowing for precise control over the material's residence time and the drug release window.[7]

Therefore, accurate quantification of crosslinking density is not an academic exercise; it is a prerequisite for the rational design and quality control of advanced drug delivery systems.

Comparative Analysis of Quantification Methodologies

We will focus on two primary quantitative techniques—Equilibrium Swelling Studies and Dynamic Mechanical Analysis (DMA)—complemented by a crucial qualitative method, Fourier-Transform Infrared (FTIR) Spectroscopy.

Methodology Principle Information Yield Advantages Limitations & Assumptions
Equilibrium Swelling Flory-Rehner Theory: Relates the macroscopic swelling of a network at equilibrium to the molecular weight between crosslinks (Mc).[4][10][11]Quantitative (ν, Mc)Low cost, simple equipment, well-established theoretical basis.Requires an accurate Flory-Huggins interaction parameter (χ), which can be difficult to find or determine. Assumes an ideal, defect-free network. Time-consuming to reach equilibrium.[12]
Dynamic Mechanical Analysis (DMA) Theory of Rubber Elasticity: The storage modulus (G' or E') in the rubbery plateau is directly proportional to the crosslinking density.[9][13][14]Quantitative (ν)High precision, provides additional information (Tg, viscoelastic properties), faster than swelling studies.Requires specialized equipment. Assumes ideal rubbery behavior and an affine network. Inaccurate for complex or defect-rich networks.[8][15]
FTIR Spectroscopy Molecular Vibrations: Identifies the formation of specific chemical bonds (e.g., esters) that constitute the crosslinks.[5][16]Qualitative/Semi-QuantitativeRapid, requires minimal sample, provides direct chemical evidence of the crosslinking reaction.Does not directly measure crosslink density. Quantification is challenging and often relative.

Method 1: Equilibrium Swelling Studies based on Flory-Rehner Theory

This classical method provides a robust and accessible way to estimate crosslinking density. The underlying principle is that when a crosslinked polymer is placed in a compatible solvent, it will swell. This swelling is driven by the favorable thermodynamics of mixing but is opposed by the elastic retractive force of the polymer chains stretched between crosslinks. At equilibrium, these forces are balanced.[11]

Causality Behind the Method

The Flory-Rehner equation mathematically describes this equilibrium state, allowing us to calculate the average molecular weight between crosslinks (Mc), and subsequently the crosslinking density (ν).[4][10][11] A higher crosslinking density results in shorter chains between crosslinks, a greater retractive force, and therefore, less swelling.[4]

Experimental Protocol: Equilibrium Swelling
  • Sample Preparation: Prepare at least three replicate polymer samples of known initial dry weight (md). The samples should be fully cured and free of any residual monomers or solvents.

  • Solvent Selection: Choose a "good" solvent, one in which the uncrosslinked linear polymer would readily dissolve. For AMCA-based polyesters, solvents like tetrahydrofuran (THF) or acetone are often suitable.

  • Swelling to Equilibrium: Immerse each sample in an excess of the selected solvent in a sealed container. Allow the samples to swell at a constant temperature (e.g., 25 °C) until they reach equilibrium.

    • Expert Insight: Equilibrium must be empirically verified. This is achieved by removing the samples, quickly blotting the surface to remove excess solvent, weighing them (ms), and returning them to the solvent. Repeat this process every 24 hours until the swollen weight remains constant for at least 48 hours.[12][17]

  • Weight Measurement: Once equilibrium is confirmed, record the final swollen weight (ms).

  • Drying: Remove the solvent from the swollen samples by drying them under vacuum to a constant weight. Record this final dry weight (md,final) to account for any leached, uncrosslinked material.

Data Analysis and Calculation

The crosslinking density is calculated using the Flory-Rehner equation for a tetra-functional network:

ν = - [ln(1 - Vr) + Vr + χVr2] / [Vs(Vr1/3 - Vr/2)]

Where:

  • ν is the crosslinking density (mol/cm³).

  • Vr is the volume fraction of the polymer in the swollen gel. This is the key experimental value you will calculate.

  • χ is the Flory-Huggins polymer-solvent interaction parameter.

  • Vs is the molar volume of the solvent (cm³/mol).

Step-by-Step Calculation:

  • Calculate the mass of absorbed solvent (msolv): msolv = ms - md,final

  • Calculate the volume fraction of the polymer (Vr): Vr = (md,final / ρp) / [(md,final / ρp) + (msolv / ρs)]

    • ρp is the density of the dry polymer.

    • ρs is the density of the solvent.

  • Apply the Flory-Rehner Equation: Using the known values for Vs and χ (from literature or experimental determination), calculate ν.

The average molecular weight between crosslinks (Mc) can also be determined:

Mc = ρp / ν

Logical Flow for Swelling Analysis

SwellingWorkflow cluster_prep Preparation cluster_exp Experiment cluster_calc Calculation A Prepare Dry Polymer Sample B Measure Initial Dry Weight (md) A->B C Immerse in Solvent B->C D Allow to Swell to Equilibrium (Constant Swollen Weight) C->D E Measure Final Swollen Weight (ms) D->E F Dry to Constant Weight (md,final) E->F G Calculate Polymer Volume Fraction (Vr) F->G H Apply Flory-Rehner Equation G->H I Determine Crosslinking Density (ν) & Molecular Weight (Mc) H->I

Caption: Workflow for determining crosslinking density via equilibrium swelling.

Method 2: Dynamic Mechanical Analysis (DMA)

DMA is a powerful thermal analysis technique that measures the mechanical properties of a material as a function of temperature, time, and frequency.[8][9] For quantifying crosslinking density, we leverage the principles of rubber elasticity theory.[13][14]

Causality Behind the Method

The theory of rubber elasticity states that for an ideal elastomer, the elastic force is purely entropic.[13] When a crosslinked polymer is heated above its glass transition temperature (Tg), the polymer chains have enough thermal energy to move freely between crosslink points. In this "rubbery" state, the material's stiffness (measured as the storage modulus, G') is no longer dominated by intermolecular friction but is instead directly proportional to the number of constraints—the crosslinks.[9][18] A higher crosslinking density means more constraints, resulting in a higher storage modulus in the rubbery plateau.

Experimental Protocol: DMA
  • Sample Preparation: Prepare solid samples with well-defined geometry (e.g., rectangular bars for tensile or 3-point bending fixtures, or discs for parallel plate rheometry). Ensure samples are fully cured.

  • Instrument Setup: Mount the sample in the DMA instrument.

  • Test Parameters:

    • Deformation Mode: Typically a dynamic (oscillatory) test in tension, compression, or shear.

    • Strain/Stress Amplitude: Select a small amplitude within the material's linear viscoelastic region (LVER). This is critical to ensure the measurement reflects the inherent network properties without altering the structure. The LVER should be determined beforehand with a strain sweep test.

    • Frequency: A standard frequency of 1 Hz is commonly used.[9]

    • Temperature Program: Perform a temperature ramp from below the Tg to well into the rubbery plateau (e.g., from -50 °C to 150 °C for many polyesters) at a controlled heating rate (e.g., 3 °C/min).[9]

  • Data Acquisition: Record the storage modulus (G' for shear, E' for tensile/bending), loss modulus (G'', E''), and tan δ as a function of temperature.

Data Analysis and Calculation
  • Identify the Rubbery Plateau: On the plot of storage modulus vs. temperature, identify the flat region that occurs at temperatures above the Tg (the Tg is often taken as the peak of the tan δ curve).

  • Select Modulus Value: Choose a value for the storage modulus (G') from the rubbery plateau region.

    • Expert Insight: Select the modulus at a temperature sufficiently above Tg (e.g., Tg + 50 K) to ensure the system is truly in the rubbery regime.[14]

  • Calculate Crosslinking Density (ν): Using the theory of rubber elasticity, the crosslinking density can be calculated from the shear storage modulus (G'):

    G' = νRT

    Therefore, ν = G' / (RT)

    Where:

    • ν is the crosslinking density (mol/m³).

    • G' is the shear storage modulus in the rubbery plateau (Pa).

    • R is the universal gas constant (8.314 J/(mol·K)).

    • T is the absolute temperature (K) at which G' was measured.

    If the experiment was run in tension or bending to get the tensile modulus (E'), it can be converted to the shear modulus (G') using: E' = 2G'(1 + p), where p is Poisson's ratio (typically ~0.5 for rubbers). This simplifies to E' ≈ 3G'.

Conceptual Link Between Synthesis and Properties

The choice of synthesis parameters directly translates to the final crosslinking density, which in turn dictates the material's performance. This relationship is crucial for rational polymer design.

Relationships A Monomer Ratio (AMCA:diol) C Crosslinking Density (ν) A->C directly influences B Curing Time & Temperature B->C directly influences D Swelling Ratio C->D inversely proportional E Rubbery Modulus (G') C->E directly proportional G Degradation Time C->G directly proportional F Drug Release Rate D->F directly proportional

Caption: Relationship between synthesis, crosslinking density, and properties.

Hypothetical Data Comparison

To illustrate the expected outcomes from these methods, consider three AMCA-based polymer formulations with varying amounts of a crosslinking agent.

Formulation Crosslinker Ratio Expected Swelling Ratio (Q) G' @ Tg+50K (MPa) Calculated ν (from DMA) (mol/m³) Interpretation
AMCA-LD Low~10~0.5~150Low crosslinking, high swelling, soft material. Suitable for rapid drug release.
AMCA-MD Medium~5~1.2~360Balanced properties. Suitable for sustained release over weeks.
AMCA-HD High~2~2.5~750High crosslinking, low swelling, stiff material. Suitable for long-term implants or zero-order release kinetics.

Conclusion and Best Practices

Quantifying the crosslinking density of anhydromethylenecitric acid-based polymers is essential for developing reproducible and effective biomedical materials. No single method is universally superior; instead, a multi-faceted approach yields the most reliable and comprehensive understanding.

  • For Routine QC and High-Throughput Screening: Dynamic Mechanical Analysis (DMA) is often preferred for its speed and precision once a protocol is established.

  • For Fundamental Network Characterization: Equilibrium swelling studies, despite being time-consuming, provide a foundational understanding of the polymer-solvent interactions and are based on a well-established theory.

  • For Validating Chemistry: FTIR should always be used as a complementary technique to confirm that the intended crosslinking reaction has occurred.

As a senior application scientist, my recommendation is to use these methods in concert. Use FTIR to confirm the esterification crosslinking reaction. Then, quantify the resulting network density using either DMA or equilibrium swelling, with the choice depending on available equipment and desired throughput. By understanding the causality behind each technique and cross-validating the results, you can confidently engineer AMCA-based polymers with precisely tailored properties for your specific drug delivery or tissue engineering application.

References

  • IUPAC. (n.d.). Crosslink Density of Rubbers.
  • Jordi Labs. (n.d.). Crosslink Density Determination Analytical Techniques. [Link]

  • Hashemi, S. A., et al. (2021). Effective Cross-Link Density as a Metric for Structure–Property Relationships in Complex Polymer Networks: Insights from Acrylic Melamine Systems. ACS Applied Polymer Materials. [Link]

  • Martin, D. L. (1970). Crosslink Density Determinations for Polymeric Materials. Defense Technical Information Center. [Link]

  • NETZSCH Analyzing & Testing. (2023). Measurements of cross-link density using DMA and Equilibrium Swelling. YouTube. [Link]

  • Various Authors. (2013). How to measure crosslinking density? ResearchGate. [Link]

  • Mavromoustakos, T., et al. (2022). Effect of the Cross-Linking Density on the Swelling and Rheological Behavior of Ester-Bridged β-Cyclodextrin Nanosponges. Polymers. [Link]

  • TA Instruments. (n.d.). Quantifying Polymer Crosslinking Density Using Rheology and DMA. [Link]

  • Abbott, S. (n.d.). Polymer Swelling. Steven Abbott TCNF Ltd. [Link]

  • Valencia, C., et al. (2021). Effect of citric acid crosslinking on the physicochemical and permeation properties of chitosan membranes for diclofenac separation. ResearchGate. [Link]

  • Ko, J., Park, H., et al. (2012). pH- and ion-sensitive polymers for drug delivery. Journal of Controlled Release. [Link]

  • Wikipedia. (n.d.). Flory–Rehner equation. [Link]

  • Al-Hamzah, A. A., et al. (2019). Synthesis of Poly (Citric Acid-Co-Glycerol) and Its Application as an Inhibitor of CaCO3 Deposition. Polymers. [Link]

  • MIT OpenCourseWare. (n.d.). Cross-linked Polymers and Rubber Elasticity. [Link]

  • Chen, Y., et al. (2022). Effect of Citric Acid on Swelling Resistance and Physicochemical Properties of Post-Crosslinked Electrospun Polyvinyl Alcohol Fibrous Membrane. MDPI. [Link]

  • Edwards, S. F. (1988). The theory of rubber elasticity. ResearchGate. [Link]

  • Gyawali, D., et al. (2010). The Development of in-Situ, Photo Crosslinked, Citric Acid Based Polymeric Delivery Systems. Biomedical Research. [Link]

  • Ross, A. S., et al. (2016). Chemically fueled and transiently crosslinked polymer gels. OSTI.GOV. [Link]

  • Popat, A., et al. (2016). Citric acid crosslinked cyclodextrin/hydroxypropylmethylcellulose hydrogel films for hydrophobic drug delivery. ResearchGate. [Link]

  • Pénzes, C. B., et al. (2021). The Effect of the PVA/Chitosan/Citric Acid Ratio on the Hydrophilicity of Electrospun Nanofiber Meshes. Polymers. [Link]

  • Yang, J., et al. (2009). Citric acid polymers.
  • Chen, Y., et al. (2021). Effect of Citric Acid on Swelling Resistance and Physicochemical Properties of Post-Crosslinked Electrospun Polyvinyl Alcohol Fibrous Membrane. ResearchGate. [Link]

  • Al-Hamzah, A. A., et al. (2019). Synthesis of Poly (Citric Acid-Co-Glycerol) and Its Application as an Inhibitor of CaCO3 Deposition. ResearchGate. [Link]

  • Allegra, G., et al. (2020). The Theories of Rubber Elasticity and the Goodness of Their Constitutive Stress–Strain Equations. Polymers. [Link]

  • Indrajati, I. N., & Setyorini, I. (2019). Crosslink density determination using Flory-Rehner equation. ResearchGate. [Link]

  • Tavakoli, J., & Tang, Y. (2017). Polymer-Based Hydrogels Applied in Drug Delivery: An Overview. MDPI. [Link]

  • Sharmila, R. J., & Jeyanthi, J. (2017). ACRYLIC ACID/CITRIC ACID BASED POLYMERICHYDROGEL: SYNTHESIS, CHARACTERISATION AND APPLICATIONS. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Kalkhof, S., & Sinz, A. (2014). Cross-Linking and Mass Spectrometry Methodologies to Facilitate Structural Biology: Finding a Path through the Maze. Biophysical Journal. [Link]

  • Richbourg, L. (n.d.). Rubberlike Elasticity. Hydrogel Design. [Link]

  • ACTTR Inc. (2018). What Is Crosslink Density? How to Measure It?[Link]

  • Ashley, G. W., et al. (2011). Polymers for Drug Delivery Systems. Pharmaceutical Science & Technology. [Link]

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Comparative

A Predictive and Comparative Guide to the Thermal Analysis of Anhydromethylenecitric Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Thermal Analysis in Pharmaceutical Development Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Thermal Analysis in Pharmaceutical Development

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are indispensable tools in the pharmaceutical industry.[1][2][3] They provide critical insights into the physical and chemical properties of active pharmaceutical ingredients (APIs) and excipients as a function of temperature.[2][3] This information is paramount for:

  • Stability and Shelf-Life Prediction: Understanding a compound's thermal stability is crucial for determining appropriate storage conditions and predicting its shelf-life.[2][4]

  • Polymorph and Solvate Characterization: DSC, in particular, is highly effective in identifying and characterizing different solid-state forms of a drug substance, which can have significant implications for its solubility, bioavailability, and manufacturability.

  • Compatibility Studies: Thermal analysis can be employed to assess the compatibility of an API with various excipients in a formulation.[3]

  • Purity Assessment: DSC can be used as a rapid and reliable method for determining the purity of a substance.[3]

Comparative Thermal Profiles: Anhydromethylenecitric Acid vs. Citric Acid

Citric acid exists in two common forms: anhydrous and monohydrate.[5] For the purpose of this comparison, we will primarily focus on anhydrous citric acid (C₆H₈O₇), as it is the direct precursor for the synthesis of anhydromethylenecitric acid.

Citric Acid: A Well-Characterized Thermal Fingerprint

The thermal decomposition of citric acid has been extensively studied.[6][7][8] Key thermal events observed during the analysis of anhydrous citric acid include:

  • Melting: Anhydrous citric acid typically exhibits a sharp endothermic peak in the DSC thermogram corresponding to its melting point, which is generally reported to be around 153-157°C.[9][10]

  • Decomposition: Following melting, citric acid undergoes a multi-step decomposition process at temperatures above 175°C.[11] This decomposition involves dehydration and decarboxylation, leading to the formation of various products, including aconitic acid and citraconic anhydride.[7][11][12] TGA curves for citric acid show a significant mass loss corresponding to these decomposition steps. The decomposition process is complex and can be influenced by factors such as heating rate and particle size.[6][8]

Anhydromethylenecitric Acid: A Predictive Analysis

Anhydromethylenecitric acid (C₇H₆O₆) is structurally similar to citric acid, with the key difference being the presence of a methylene bridge and the formation of an anhydride ring. This structural modification is expected to significantly influence its thermal properties.

Predicted Thermal Behavior:

  • Melting Point: Due to the rigid anhydride ring structure and the potential for different crystal packing, the melting point of anhydromethylenecitric acid is anticipated to be different from that of citric acid. It is likely to be higher, reflecting a more stable crystal lattice.

  • Thermal Stability: The anhydride functionality may alter the decomposition pathway. The initial decomposition step might involve the opening of the anhydride ring. The overall thermal stability could be either enhanced or reduced compared to citric acid, depending on the weakest bond in the molecule under thermal stress.

  • Decomposition Products: The decomposition of anhydromethylenecitric acid is expected to yield a different set of byproducts compared to citric acid due to its unique structure.

The following table summarizes the known thermal properties of anhydrous citric acid and the predicted properties of anhydromethylenecitric acid.

PropertyAnhydrous Citric AcidAnhydromethylenecitric Acid (Predicted)
Melting Point (°C) ~153 - 157[9][10]Expected to be different, likely higher.
Decomposition Onset (°C) > 175[11]To be determined experimentally.
Key Decomposition Steps Dehydration, Decarboxylation[7][11]Potential ring-opening, decarboxylation.
Primary Decomposition Products Aconitic acid, Citraconic anhydride[7][11][12]To be identified.

Experimental Protocols for Thermal Analysis

To accurately characterize the thermal properties of anhydromethylenecitric acid, the following detailed experimental protocols for TGA and DSC are recommended. These protocols are based on established methods for the analysis of organic acids and pharmaceutical compounds.[1][13]

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability and decomposition profile of anhydromethylenecitric acid.

Instrumentation: A calibrated thermogravimetric analyzer.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the anhydromethylenecitric acid sample into a clean, tared TGA pan (typically alumina or platinum).

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

  • Thermal Program:

    • Equilibrate the sample at 30°C for 5 minutes.

    • Ramp the temperature from 30°C to 400°C at a heating rate of 10°C/min.

  • Data Analysis:

    • Record the mass loss as a function of temperature.

    • Determine the onset temperature of decomposition from the TGA curve.

    • Analyze the derivative of the TGA curve (DTG) to identify the temperatures of maximum mass loss rates for each decomposition step.

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_run Thermal Program cluster_analysis Data Analysis weigh Weigh 5-10 mg of Sample pan Place in TGA Pan weigh->pan load Load Sample into TGA pan->load purge Purge with Nitrogen load->purge equilibrate Equilibrate at 30°C purge->equilibrate ramp Ramp to 400°C at 10°C/min equilibrate->ramp record Record Mass vs. Temperature ramp->record analyze Analyze TGA/DTG Curves record->analyze

Caption: TGA Experimental Workflow.

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the melting point, heat of fusion, and other thermal transitions of anhydromethylenecitric acid.

Instrumentation: A calibrated differential scanning calorimeter.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of the anhydromethylenecitric acid sample into a clean, tared aluminum DSC pan. Crimp the pan with a lid.

  • Instrument Setup:

    • Place the sealed sample pan and an empty, sealed reference pan in the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 30°C for 5 minutes.

    • Ramp the temperature from 30°C to a temperature above the expected melting point (e.g., 250°C) at a heating rate of 10°C/min.

  • Data Analysis:

    • Record the heat flow as a function of temperature.

    • Determine the onset temperature, peak temperature, and enthalpy of any endothermic or exothermic events. The sharp endothermic peak will correspond to the melting point.

DSC_Workflow cluster_prep_dsc Sample Preparation cluster_instrument_dsc Instrument Setup cluster_run_dsc Thermal Program cluster_analysis_dsc Data Analysis weigh_dsc Weigh 2-5 mg of Sample pan_dsc Seal in Aluminum Pan weigh_dsc->pan_dsc load_dsc Load Sample & Reference Pans pan_dsc->load_dsc purge_dsc Purge with Nitrogen load_dsc->purge_dsc equilibrate_dsc Equilibrate at 30°C purge_dsc->equilibrate_dsc ramp_dsc Ramp to 250°C at 10°C/min equilibrate_dsc->ramp_dsc record_dsc Record Heat Flow vs. Temp ramp_dsc->record_dsc analyze_dsc Analyze Endotherms/Exotherms record_dsc->analyze_dsc

Caption: DSC Experimental Workflow.

Interpreting the Data: A Comparative Discussion

The data obtained from the TGA and DSC analysis of anhydromethylenecitric acid should be carefully compared with the known data for citric acid.

  • A Higher Melting Point in DSC: If anhydromethylenecitric acid exhibits a higher melting point than citric acid, it would suggest a more stable crystal lattice, which could be advantageous for formulation stability.

  • Differences in TGA Decomposition Profile: A higher onset of decomposition in the TGA curve for anhydromethylenecitric acid would indicate greater thermal stability. Conversely, a lower decomposition temperature would suggest that the methylene anhydride structure is less stable than the parent molecule. The number and shape of the mass loss steps will provide clues about the complexity of the decomposition pathway.

  • Coupled TGA-MS/FTIR: To gain deeper insights into the decomposition mechanism, coupling the TGA instrument to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR) is highly recommended. This would allow for the identification of the gaseous products evolved during decomposition, providing direct evidence of the chemical changes occurring.

Conclusion: Paving the Way for Novel Compound Characterization

While direct experimental data on the thermal analysis of anhydromethylenecitric acid is currently unavailable, a systematic and comparative analytical approach provides a robust framework for its characterization. By leveraging the extensive knowledge of citric acid as a benchmark, researchers can design effective experiments, predict thermal behavior, and interpret the resulting data with a high degree of confidence. The protocols and predictive insights presented in this guide are intended to empower scientists and drug development professionals to thoroughly evaluate the thermal properties of novel organic acids, a critical step in assessing their potential for pharmaceutical and other applications.

References

  • ResearchGate. (n.d.). TG and DSC curves of the citric acid antioxidant. Retrieved from [Link]

  • Sci-Hub. (n.d.). Thermal decomposition of citric acid. Retrieved from [Link]

  • CORE. (2010). Thermal behaviour of citric acid and isomeric aconitic acids. Retrieved from [Link]

  • Barbooti, M. M., & Al-Sammerrai, D. A. (1986). Thermal decomposition of citric acid. Thermochimica Acta, 98, 119-126. Retrieved from [Link]

  • MDPI. (2021). Thermal Behavior and Infrared Absorbance Bands of Citric Acid. Retrieved from [Link]

  • MDPI. (2022). Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. Retrieved from [Link]

  • ACS Publications. (1969). Thermochemistry of Biologically Important Compounds. Heats of Combustion of Solid Organic Acids. Journal of Chemical & Engineering Data, 14(1), 112-114. Retrieved from [Link]

  • Hitachi High-Tech. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Retrieved from [Link]

  • ScienceDirect. (n.d.). Characterization of the transition between the monohydrate and the anhydrous citric acid. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). What is produced when citric acid (powder form) is burned, is it safe? Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal Analysis in the Pharmaceutical Research and Drug Development. Retrieved from [Link]

  • AZoM. (2024). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Citraconic Anhydride. Retrieved from [Link]

  • IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Anhydromethylenecitric Acid

This guide provides a detailed protocol for the safe handling and disposal of anhydromethylenecitric acid. As a derivative of citric acid, specific safety data for this compound is not widely available.

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed protocol for the safe handling and disposal of anhydromethylenecitric acid. As a derivative of citric acid, specific safety data for this compound is not widely available. Therefore, this document synthesizes established protocols for its parent compound, citric acid, with the universal principles of laboratory chemical waste management mandated by regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). This approach ensures a cautious and compliant disposal pathway for research and development materials where comprehensive hazard data may not exist.

Hazard Identification and Risk Assessment

Before handling any chemical, a thorough understanding of its potential hazards is paramount. Lacking a specific Safety Data Sheet (SDS) for anhydromethylenecitric acid, we extrapolate from the well-documented profile of citric acid, anhydrous.[1][2][3][4][5] The primary hazards are associated with its irritant properties.

It is critical to assume that anhydromethylenecitric acid presents, at a minimum, the same hazards as citric acid. All laboratory personnel must handle it in accordance with their institution's Chemical Hygiene Plan (CHP), as required by OSHA's Laboratory Standard (29 CFR 1910.1450).[6][7][8]

Table 1: Hazard Profile based on Citric Acid, Anhydrous

Hazard ClassificationDescriptionSupporting Citations
Serious Eye Irritation Causes serious eye irritation (H319). Contact can result in redness, pain, and watering.[1][2][3][4][5][1][2][3][4][5]
Respiratory Irritation May cause respiratory tract irritation (H335). Inhalation of dust can lead to coughing and shortness of breath.[3][4][5][3][4][5]
Skin Irritation May cause skin irritation upon prolonged contact.[1][9][1][9]
Combustibility While not flammable, the fine dust of the solid material can form explosive mixtures with air.[2][10][11][2][10][11]
Hazardous Decomposition Thermal decomposition above 175°C may release carbon monoxide (CO) and carbon dioxide (CO₂).[1][2][4][10][12][1][2][4][10][12]

Required Personal Protective Equipment (PPE)

To mitigate the risks identified above, appropriate PPE must be worn at all times when handling anhydromethylenecitric acid, from initial use to final waste packaging. The selection of PPE is a primary control measure to reduce exposure.[7]

Table 2: Mandatory PPE for Handling and Disposal

Protection TypeSpecificationRationale and Best Practices
Eye/Face Protection Chemical splash goggles with side shields.[2][4]Protects against airborne dust particles and accidental splashes, addressing the primary hazard of serious eye irritation.[1][2]
Hand Protection Nitrile or butyl rubber gloves.[1][10]Provides a barrier against skin contact. Glove breakthrough times may vary, so consult the manufacturer's specifications and change gloves frequently, especially after direct contact.[1]
Body Protection Standard laboratory coat. An apron may be used for additional protection when handling larger quantities.[10]Prevents contamination of personal clothing. Contaminated clothing should be removed promptly and decontaminated before reuse.[1]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood to minimize dust inhalation.[2][5] If dust formation is unavoidable, a NIOSH-approved particulate respirator (e.g., N95) may be necessary.[4]Mitigates the risk of respiratory tract irritation from airborne particles.[3][4][5]

Spill Management Protocol

Accidental spills must be managed promptly and safely to prevent personnel exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Secure: Alert personnel in the immediate area. For large spills, evacuate the laboratory and contact your institution's Environmental Health & Safety (EHS) department.

  • Don PPE: Before addressing the spill, don the full PPE outlined in Table 2.

  • Contain the Spill: For solid spills, gently cover the material with an inert absorbent material (e.g., sand, vermiculite) to prevent dust from becoming airborne.[2] Avoid sweeping dry powder, which can create explosive dust clouds.[10][11]

  • Collect Material: Carefully scoop the spilled material and absorbent into a designated waste container.[4] Use spark-proof tools if there is any risk of ignition.[2]

  • Decontaminate Area: Clean the spill area thoroughly with water and a mild detergent.[11]

  • Dispose of Cleanup Materials: All materials used for cleanup (absorbent, wipes, contaminated gloves) must be placed in the same hazardous waste container as the spilled chemical.

Disposal Workflow: A Step-by-Step Guide

The disposal of anhydromethylenecitric acid must comply with federal, state, and local regulations.[5][13] Under the Resource Conservation and Recovery Act (RCRA), it is the generator's responsibility to determine if a waste is hazardous.[14][15] For a research chemical with incomplete data, the most prudent course of action is to manage it as hazardous waste.

Protocol 1: Waste Segregation and Containment
  • Waste Characterization: Treat all solid anhydromethylenecitric acid waste, as well as any materials significantly contaminated with it, as hazardous chemical waste.[15]

  • Segregation: Do not mix this waste with other waste streams.[15] Anhydromethylenecitric acid is a weak acid and should be kept separate from bases, oxidizing agents, and reactive metals to prevent hazardous reactions.[2][3][10]

  • Select a Container: Use a chemically compatible, sealable, and clearly labeled container for waste accumulation. A high-density polyethylene (HDPE) container is a suitable choice.

  • Transfer Waste: Carefully transfer waste solids into the container, minimizing dust generation.[2] A funnel may be useful.

  • Seal Container: Keep the container securely closed at all times, except when adding waste.[14] This prevents spills and the release of dust.

Protocol 2: Labeling and Storage
  • Proper Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name ("Anhydromethylenecitric acid"), and a clear statement of the associated hazards (e.g., "Irritant").

  • Storage Location: Store the sealed container in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA should be at or near the point of generation and under the control of the laboratory personnel.

Protocol 3: Final Disposal
  • Contact EHS: Once the container is full or you are nearing the accumulation time limits set by your institution and the EPA, contact your EHS office to arrange for a waste pickup.[16]

  • Manifesting: For transport off-site, the waste will be tracked using a Uniform Hazardous Waste Manifest, which ensures it reaches a permitted Treatment, Storage, and Disposal Facility (TSDF).[14][16] Do not attempt to dispose of this chemical via standard trash or sewer systems.

The following diagram illustrates the decision-making and operational workflow for the proper disposal of anhydromethylenecitric acid.

G Disposal Workflow for Anhydromethylenecitric Acid start Waste Generated assess 1. Assess Hazards (Treat as Irritant) start->assess Is disposal needed? ppe 2. Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess->ppe container 3. Select & Label Hazardous Waste Container ppe->container transfer 4. Transfer Waste to Container (Minimize Dust) container->transfer seal 5. Securely Seal Container transfer->seal store 6. Store in Satellite Accumulation Area (SAA) seal->store contact_ehs 7. Contact EHS for Pickup store->contact_ehs Container Full or Time Limit Reached end Disposal Complete contact_ehs->end

Figure 1. A flowchart outlining the key procedural steps for the safe and compliant disposal of anhydromethylenecitric acid in a laboratory setting.

References

  • Chemical Suppliers. (2019, September 5). SAFETY DATA SHEET CITRIC ACID ANHYDROUS TECH. [Link]

  • Global Safety Management, Inc. (2015, March 19). Citric Acid - Safety Data Sheet. [Link]

  • Penta chemicals. (2024, April 30). Citric acid anhydrous - SAFETY DATA SHEET. [Link]

  • Carl ROTH. (2024, September 19). Safety Data Sheet: Citric acid >=99,5 %, p.a., ACS, anhydrous. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]

  • ResearchGate. (n.d.). A compilation of the important decomposition pathways for citric acid. [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Chemical Hygiene Plan (CHP). Retrieved from [Link]

  • Di-Corp. (n.d.). SAFETY DATA SHEET - Citric Acid. [Link]

  • Jungbunzlauer. (n.d.). SAFETY DATA SHEET - Citric acid anhydrous. [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • National Academies of Sciences, Engineering, and Medicine. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). The OSHA Hazardous Chemical Occupational Exposure Standard for Laboratories. [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview. Retrieved from [Link]

  • AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal. [Link]

  • Montana State University. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual. [Link]

  • Chemistry Stack Exchange. (2017, June 2). What is produced when citric acid (powder form) is burned, is it safe?[Link]

Sources

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